molecular formula C19H38N2O2 B031857 N,N,N',N'-Tetrabutylmalonamide CAS No. 14287-98-0

N,N,N',N'-Tetrabutylmalonamide

Cat. No.: B031857
CAS No.: 14287-98-0
M. Wt: 326.5 g/mol
InChI Key: QTVRIQFMPJRJAK-UHFFFAOYSA-N
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Description

N,N,N',N'-Tetrabutylmalonamide is a neutral malonamide derivative primarily investigated for its capacity to act as a complexing agent and solvent extractant in separation science. Its research value is prominent in the field of hydrometallurgy and nuclear fuel cycle research, where it is studied for the selective liquid-liquid extraction and separation of metal ions, particularly f-block elements like the lanthanides and actinides from nitric acid solutions . The mechanism of action involves the coordination of the central metal ion by the carbonyl oxygen atoms of the diamide ligand, forming complexes of varying stoichiometry and stability that facilitate the transfer of the metal from an aqueous to an organic phase . The longer alkyl chains of the tetrabutyl variant, compared to tetramethyl analogs, enhance its solubility in non-polar organic solvents and can influence its selectivity and extraction efficiency. Beyond metal separations, malonamides serve as versatile intermediates in organic synthesis and find potential application as plasticizers or additives in polymer chemistry due to their stability and solvating properties . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

N,N,N',N'-tetrabutylpropanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C19H38N2O2/c1-5-9-13-20(14-10-6-2)18(22)17-19(23)21(15-11-7-3)16-12-8-4/h5-17H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTVRIQFMPJRJAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)C(=O)CC(=O)N(CCCC)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H38N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70393012
Record name N,N,N',N'-Tetrabutylmalonamide
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Molecular Weight

326.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14287-98-0
Record name N,N,N',N'-Tetrabutylmalonamide
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Record name N,N,N',N'-Tetrabutylmalonamide
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Foundational & Exploratory

Synthesis and characterization of N,N,N',N'-Tetrabutylmalonamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Characterization of N,N,N',N'-Tetrabutylmalonamide (TBMA)

Abstract

This compound (TBMA) is a significant organic compound, primarily recognized for its role as a powerful extractant in nuclear fuel reprocessing and hydrometallurgy.[1][2] Its bidentate carbonyl groups offer strong chelation capabilities for metal ions, particularly actinides and lanthanides.[3] This guide provides a comprehensive, field-proven methodology for the synthesis, purification, and detailed characterization of TBMA. We delve into the causality behind experimental choices, offering insights that bridge theoretical chemistry with practical laboratory application. The protocols are designed to be self-validating, ensuring that researchers can confidently produce and verify high-purity TBMA for demanding applications.

Introduction: The Significance of Tetrabutylmalonamide

Malonamides are a class of organic compounds that have garnered significant interest in coordination chemistry and solvent extraction.[4] Among them, this compound (TBMA) stands out due to the steric and electronic properties conferred by its four n-butyl chains. These alkyl groups enhance its solubility in organic solvents, a critical feature for its application in liquid-liquid extraction systems used to separate valuable or hazardous metal ions from aqueous solutions, such as nitric acid media.[2]

The core functionality of TBMA lies in the two amide carbonyl oxygens, which act as a bidentate ligand, forming stable complexes with metal ions. This guide presents a robust and reproducible pathway to synthesize and characterize TBMA, ensuring a product of high purity suitable for research in areas such as nuclear waste partitioning, rare-earth element recovery, and advanced materials science.

Synthesis of this compound

Reaction Principle

The synthesis of TBMA is most efficiently achieved through the nucleophilic acyl substitution reaction between a malonic acid derivative and di-n-butylamine. While one could start from malonic acid itself, the reaction requires harsh conditions to remove the water by-product. A more reliable and high-yielding laboratory method involves the use of malonyl chloride as the acylating agent. The reaction with di-n-butylamine, typically in the presence of a non-nucleophilic base to scavenge the HCl by-product, proceeds rapidly and cleanly under mild conditions.

Synthesis Workflow Visualization

cluster_reactants Reactants cluster_process Reaction Conditions cluster_product Outcome A Malonyl Chloride G Slowly Add Malonyl Chloride A->G B Di-n-butylamine (2.2 eq.) E Combine Amine, Base, Solvent in Reaction Flask B->E C Triethylamine (Base, 2.2 eq.) C->E D Dichloromethane (Solvent) D->E F Cool to 0 °C (Ice Bath) E->F F->G H Stir at Room Temperature (2-4 hours) G->H I Crude Reaction Mixture (TBMA + Triethylamine HCl + Excess Reagents) H->I

Caption: Reaction scheme for the synthesis of TBMA.

Detailed Experimental Protocol: Synthesis

This protocol describes the synthesis of TBMA on a 10-gram scale.

Materials & Reagents:

Reagent Formula MW ( g/mol ) Amount Moles
Malonyl Chloride C₃H₂Cl₂O₂ 140.96 7.05 g (4.7 mL) 0.05
Di-n-butylamine C₈H₁₉N 129.24 14.2 g (19.1 mL) 0.11
Triethylamine C₆H₁₅N 101.19 11.1 g (15.3 mL) 0.11

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 200 mL | - |

Procedure:

  • Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar, add di-n-butylamine (14.2 g), triethylamine (11.1 g), and 150 mL of anhydrous dichloromethane.

    • Insight: Triethylamine acts as an acid scavenger, neutralizing the HCl formed during the reaction. This prevents the protonation of the di-n-butylamine, which would render it non-nucleophilic and halt the reaction. Anhydrous solvent is crucial to prevent hydrolysis of the highly reactive malonyl chloride.

  • Cooling: Place the flask in an ice-water bath and stir the solution for 15 minutes until the temperature equilibrates to 0-5 °C.

  • Addition of Acylating Agent: Dissolve malonyl chloride (7.05 g) in 50 mL of anhydrous dichloromethane in a dropping funnel. Add the malonyl chloride solution dropwise to the stirred amine solution over 30-45 minutes. Maintain the temperature below 10 °C during the addition.

    • Insight: The reaction is highly exothermic. Slow, dropwise addition at low temperature is critical to control the reaction rate, prevent side reactions, and ensure high yield.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours to ensure the reaction goes to completion. The formation of a white precipitate (triethylamine hydrochloride) will be observed.

  • Monitoring: The reaction can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes, visualizing with potassium permanganate stain. The disappearance of malonyl chloride (which will streak or decompose on the plate) and the appearance of a new, higher Rf spot indicates product formation.

Purification of Crude this compound

Rationale for Purification

The crude reaction mixture contains the desired product (TBMA), the triethylamine hydrochloride salt, and any unreacted starting materials. A multi-step purification process involving aqueous extraction is required to remove these impurities and isolate pure TBMA.

Purification Workflow Visualization

A Crude Reaction Mixture B Transfer to Separatory Funnel A->B C Wash with 1 M HCl (aq) (Removes Amines) B->C D Wash with Saturated NaHCO₃ (aq) (Removes Acidic Residues) C->D E Wash with Brine (Breaks Emulsions, Removes Water) D->E F Separate & Dry Organic Layer (over Na₂SO₄) E->F G Filter & Concentrate (Rotary Evaporator) F->G H Purify via Column Chromatography (Silica Gel, Ethyl Acetate/Hexane Gradient) G->H I Combine Pure Fractions & Concentrate H->I J High Purity TBMA (Oil) I->J

Caption: Workflow for the purification of crude TBMA.

Detailed Experimental Protocol: Purification
  • Quenching & Washing: Transfer the reaction mixture to a 1 L separatory funnel.

    • Wash with 150 mL of 1 M HCl. This step protonates and dissolves the excess di-n-butylamine and triethylamine into the aqueous phase.

    • Wash with 150 mL of saturated sodium bicarbonate solution to neutralize any remaining acidic species.

    • Wash with 150 mL of brine (saturated NaCl solution) to remove residual water and aid in phase separation.

  • Drying & Concentration: Separate the organic (DCM) layer and dry it over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield a crude oil.

  • Column Chromatography:

    • Preparation: Prepare a silica gel column using a gradient solvent system, starting with 10% ethyl acetate in hexanes and gradually increasing to 30% ethyl acetate.

    • Loading: Dissolve the crude oil in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Dry this silica and load it onto the top of the prepared column.

    • Elution: Elute the column with the solvent gradient. Collect fractions and monitor them by TLC.

    • Insight: TBMA is a moderately polar compound. A gradient elution is effective; non-polar impurities will elute first in low-polarity solvent, followed by the pure TBMA as the solvent polarity is increased.

  • Final Product: Combine the pure fractions (as identified by TLC) and remove the solvent under reduced pressure to yield this compound as a colorless to pale yellow oil.

Characterization of Purified TBMA

Comprehensive characterization is essential to confirm the chemical identity and purity of the synthesized product. The following techniques provide unambiguous structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. For TBMA (C₁₉H₃₈N₂O₂), both ¹H and ¹³C NMR spectra provide distinct and predictable signals. Spectra are typically recorded in deuterated chloroform (CDCl₃).

Table 1: Predicted ¹H NMR Data for TBMA in CDCl₃

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~ 3.45 Singlet 2H CO-CH₂ -CO Methylene protons between two carbonyl groups are deshielded.
~ 3.25 Triplet 4H N-CH₂ -CH₂ Protons alpha to the nitrogen atom are deshielded.
~ 1.50 Multiplet 4H N-CH₂-CH₂ Methylene group beta to the nitrogen.
~ 1.30 Multiplet 4H CH₂-CH₂ -CH₃ Methylene group gamma to the nitrogen.

| ~ 0.90 | Triplet | 6H | CH₂-CH₃ | Terminal methyl groups of the butyl chains. |

Table 2: Predicted ¹³C NMR Data for TBMA in CDCl₃

Chemical Shift (δ, ppm) Assignment Rationale
~ 169.0 C =O Characteristic chemical shift for an amide carbonyl carbon.
~ 48.0 N-C H₂ Carbon alpha to the nitrogen atom.
~ 41.5 CO-C H₂-CO Methylene bridge carbon between two carbonyls.
~ 30.0 N-CH₂-C H₂ Carbon beta to the nitrogen.
~ 20.0 CH₂-C H₂-CH₃ Carbon gamma to the nitrogen.

| ~ 13.8 | CH₂-C H₃ | Terminal methyl carbon. |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy identifies the functional groups present in a molecule by their characteristic vibrational frequencies.[5][6]

Table 3: Characteristic FTIR Absorption Bands for TBMA

Frequency Range (cm⁻¹) Vibration Type Functional Group Significance
2960-2870 C-H Stretch Alkyl (CH₃, CH₂) Confirms the presence of the butyl chains.
~ 1650 C=O Stretch Tertiary Amide A strong, sharp peak indicating the amide carbonyl. Its position confirms the tertiary nature (no N-H bond).
~ 1460 C-H Bend Methylene (CH₂) Confirms the aliphatic nature of the molecule.

| ~ 1250 | C-N Stretch | Amide | Indicates the presence of the carbon-nitrogen bond. |

The absence of a broad absorption band in the 3200-3500 cm⁻¹ region is a critical piece of data, confirming the absence of N-H bonds and thus the successful formation of the N,N,N',N'-tetrasubstituted amide.[5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule, confirming its molecular weight.[7][8]

  • Molecular Formula: C₁₉H₃₈N₂O₂

  • Exact Mass: 326.2933 g/mol

  • Expected Ion (ESI+): [M+H]⁺ = 327.29

Table 4: Summary of Characterization Data for TBMA

Technique Parameter Expected Result
Appearance Physical State Colorless to pale yellow viscous oil
¹H NMR Key Signals δ ~3.45 (s, 2H), ~3.25 (t, 4H), ~0.90 (t, 6H)
¹³C NMR Key Signals δ ~169.0 (C=O), ~48.0 (N-CH₂), ~41.5 (CO-CH₂-CO)
FTIR Key Absorptions ~1650 cm⁻¹ (C=O), Absence of N-H stretch (>3200 cm⁻¹)

| MS (ESI+) | Molecular Ion | m/z = 327.3 [M+H]⁺ |

Conclusion

This guide has detailed a reliable and efficient method for the synthesis of this compound (TBMA) via the acylation of di-n-butylamine with malonyl chloride. The purification protocol, involving aqueous workup and silica gel chromatography, effectively yields a product of high purity. The structural integrity and purity of the synthesized TBMA are rigorously confirmed through a combination of NMR and FTIR spectroscopy and mass spectrometry. The provided protocols and characterization data serve as a validated resource for researchers requiring high-quality TBMA for applications in solvent extraction, coordination chemistry, and beyond.

References

  • Zhu, Z., et al. (2007). This compound as a new extractant for extraction of nitric acid and uranium(VI). Nuclear Science and Techniques.
  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics.
  • ResearchGate. (a) IR spectra of NMP (black dotted line) and the yellow residue (red...). ResearchGate.
  • ChemicalBook. Malonamide | 108-13-4. ChemicalBook.
  • ResearchGate. Generalized mechanism associated with the synthesis of malonamide derivatives (MDs) from amines and malonic esters. ResearchGate.
  • Human Metabolome Database. 1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0031651). Human Metabolome Database.
  • Google Patents. monoamide and bisamide of once and twice substituted malonic acid, compound prepared by the process. Google Patents.
  • ResearchGate. N,N,N′,N′-tetrabutylmalonamide as a new extractant for extraction of nitric acid and uranium(VI) in toluene. ResearchGate.
  • ScienceDirect. Study on the extraction of Sm(III) and Er(III) with N,N,N′,N′ -tetrabutylmalonamide. ScienceDirect.
  • OSTI.GOV. N,N,N′,N′−Tetramethylmalonamide Complexes Across the Lanthanide Series. OSTI.GOV.
  • ResearchGate. One-pot synthesis of malonamide derivatives | Download Table. ResearchGate.
  • NIH PubMed Central. Interactions in Ternary Aqueous Solutions of NMA and Osmolytes—PARAFAC Decomposition of FTIR Spectra Series. NIH PubMed Central.
  • SpectraBase. N,N',N'',N'''-Tetr - Optional[FTIR] - Spectrum. SpectraBase.
  • PNNL. Conformational Analysis of Malonamide, N, N'-Dimethylmalonamide, and N,N, N', N'- Tetramethylmalonamide. PNNL.
  • ResearchGate. (PDF) N,N′-tetrasubstituted malonamide derivatives and hydrochloric acid solutions: An interfacial study. ResearchGate.
  • Google Patents. EP0254080B1 - Malonic acid derivatives and methods for their synthesis. Google Patents.
  • NIH PubMed Central. Native mass spectrometry and structural studies reveal modulation of MsbA–nucleotide interactions by lipids. NIH PubMed Central.
  • MySkinRecipes. N,N,N',N'-Tetramethylmalonamide. MySkinRecipes.
  • NIH PubMed Central. Identification of small molecules using accurate mass MS/MS search. NIH PubMed Central.
  • TCI Chemicals. A reliable and easy method for synthesis of nitrogen-containing compounds : Ns-strategy and with high-activity trityl. TCI Chemicals.
  • ResearchGate. Liquid–liquid extraction of certain trivalent lanthanides from nitrate solutions with N,N,N',N'-tetrabutylsuccinamide as new extractant. ResearchGate.
  • Organic Chemistry Portal. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Chemistry Portal.
  • PubMed. Preparation of N-acetyl, tert-butyl amide derivatives of the 20 natural amino acids. PubMed.
  • NIH PubMed Central. Metabolomics Beyond Spectroscopic Databases: A Combined MS/NMR Strategy for the Rapid Identification of New Metabolites in Complex Mixtures. NIH PubMed Central.
  • NIH PubMed Central. Comprehensive LC-MS/MS analysis of nitrogen-related plant metabolites. NIH PubMed Central.
  • NIST Chemistry WebBook. Formamide, N,N-dimethyl-. NIST Chemistry WebBook.
  • Organic Syntheses Procedure. Discussion Addendum for: Preparation of Enantioenriched Homoallylic Primary Amines. Organic Syntheses Procedure.
  • MDPI. Nondestructive Metabolomic Fingerprinting: FTIR, NIR and Raman Spectroscopy in Food Screening. MDPI.
  • NIH National Center for Biotechnology Information. Mass Spectrometry-based Metabolic Profiling of Urinary Metabolites of N'-Nitrosonornicotine (NNN) in the Rat. NIH National Center for Biotechnology Information.
  • ChemicalBook. TETRAMETHYL-1,4-BUTANEDIAMINE(111-51-3) 1H NMR spectrum. ChemicalBook.
  • ChemicalBook. N,N-DI-N-BUTYLACETAMIDE(1563-90-2) 1H NMR spectrum. ChemicalBook.
  • bioRxiv. Chemical synthesis and purification of a non-hydrolyzable CTP analog CTPγS. bioRxiv.
  • Google Patents. CN102897970B - Method for treating N-(n-butyl) thiophosphorictriamide (NBPT) waste mother liquors. Google Patents.
  • Google Patents. US4440953A - Purification of N-substituted aminobenzaldehydes. Google Patents.
  • RASĀYAN Journal of Chemistry. SYNTHESIS AND CHARACTERIZATION OF POLY (N-TERT- BUTYLACRYLAMIDE - CO - 2, 4-DICHLOR. RASĀYAN Journal of Chemistry.
  • ResearchGate. Purification of Oleylamine for Materials Synthesis and Spectroscopic Diagnostics for trans Isomers. ResearchGate.
  • PubMed. Purification of Human Nicotinamide-Mononucleotide Adenylyltransferase. PubMed.
  • ResearchGate. NMR spectra of n-butylammonium acetate: (a) ¹H and (b) ¹³C. ResearchGate.

Sources

Physicochemical properties of N,N,N',N'-Tetrabutylmalonamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of N,N,N',N'-Tetrabutylmalonamide (TBMA)

Authored by: Gemini, Senior Application Scientist

Abstract

This compound, commonly abbreviated as TBMA, is a diamide ligand of significant interest in the fields of coordination chemistry and hydrometallurgy. Its molecular architecture, featuring two carbonyl oxygen donors held in a flexible alkyl framework, imparts a high affinity and selectivity for certain metal ions, particularly actinides and lanthanides. This guide provides a comprehensive overview of the core physicochemical properties of TBMA, delving into its structural characteristics, spectroscopic signature, and functional applications. We explore the causality behind its efficacy as a solvent extractant, detail validated experimental protocols for its characterization and use, and provide insights grounded in established chemical principles for researchers, chemists, and professionals in drug development and materials science.

Core Molecular and Physical Properties

This compound is a viscous, clear liquid at room temperature, characterized by its high boiling point and solubility in a range of organic solvents. These properties are a direct consequence of its molecular structure: a central three-carbon malonate backbone functionalized with four butyl chains via amide linkages. The polarity of the amide groups is balanced by the nonpolar nature of the extensive alkyl substitution, rendering the molecule an effective amphiphile for complexing metallic cations and transporting them into an organic phase.

Key Physicochemical Data

The fundamental properties of TBMA are summarized below. These values are critical for designing experimental conditions, from synthesis and purification to application in solvent extraction systems.

PropertyValueSource
CAS Number 14287-98-0[1]
Molecular Formula C₁₉H₃₈N₂O₂[1]
Molecular Weight 326.52 g/mol Calculated
Appearance Clear, colorless to light yellow/orange liquid[2]
Boiling Point 446.1 ± 28.0 °C (Predicted)[2]
Density 0.930 ± 0.06 g/cm³ (Predicted)[2]
Refractive Index 1.4680 to 1.4720[2]
pKa 10.75 ± 0.70 (Predicted)[2]
Solubility Soluble in organic diluents (e.g., toluene, n-dodecane, kerosene); Insoluble in water.[3][4][5]

Spectroscopic and Structural Characterization

Verifying the identity and purity of TBMA is paramount for reproducible research. Spectroscopic methods provide a non-destructive means to confirm its molecular structure.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the key functional groups within the TBMA molecule. The most prominent feature in its IR spectrum is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the amide groups, typically appearing in the region of 1630-1680 cm⁻¹. The exact position of this peak is sensitive to the molecular environment and can shift upon coordination with a metal ion, making IR an invaluable technique for studying complex formation. The C-N stretching vibrations and the various C-H bending and stretching modes of the butyl chains also provide confirmatory signals.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides a detailed map of the carbon and hydrogen atom environments.

  • ¹H NMR: The proton NMR spectrum of TBMA is characterized by distinct signals corresponding to the butyl chains and the central methylene group of the malonamide backbone. The butyl groups will show a characteristic pattern: a triplet for the terminal methyl (CH₃) group, a sextet for the adjacent methylene (CH₂), and overlapping multiplets for the two methylene groups closer to the nitrogen atom. The central CH₂ group of the malonamide core will appear as a singlet.

  • ¹³C NMR: The carbon NMR spectrum provides complementary information, showing distinct resonances for the carbonyl carbon, the central methylene carbon, and the four unique carbons of the butyl chains.

The integration and chemical shifts of these signals are used to confirm the structure and assess the purity of the synthesized compound.

Core Application: Solvent Extraction and Coordination Chemistry

The primary application of TBMA lies in its role as a selective extractant in liquid-liquid extraction processes, particularly for the separation of f-block elements in nuclear fuel reprocessing and rare-earth element purification.[6][7]

Mechanism of Extraction

TBMA functions as a neutral, bidentate ligand. The two carbonyl oxygen atoms act as Lewis basic sites, donating their lone pairs of electrons to coordinate with a metal cation (a Lewis acid).[8] This coordination forms a stable chelate ring, resulting in a charge-neutral metal-ligand complex. The hydrophobic exterior of the complex, formed by the four butyl chains, renders it highly soluble in nonpolar organic solvents (the "diluent"), facilitating its extraction from the aqueous phase (typically a nitric acid solution).

The extraction equilibrium for a divalent metal ion like Uranyl (UO₂²⁺) can be generalized as: UO₂²⁺(aq) + 2NO₃⁻(aq) + 2TBMA(org) ⇌

Studies have shown that TBMA can also extract nitric acid itself, forming adducts such as HNO₃·TBMA and (HNO₃)₂·TBMA, a factor that must be considered when modeling extraction behavior at high acid concentrations. The efficiency of extraction is influenced by several factors, including nitric acid concentration, extractant concentration, temperature, and the presence of salting-out agents.[7]

G cluster_1 Organic Phase (Low Polarity) Metal_ion Metal Ion (e.g., UO₂²⁺) in Nitric Acid Complex Hydrophobic Metal-TBMA Complex Metal_ion->Complex Coordination TBMA TBMA Ligand TBMA->Complex Aqueous_Phase Aqueous Feed Mixer Mixing & Equilibration Aqueous_Phase->Mixer Organic_Phase Organic Solvent + TBMA Organic_Phase->Mixer Settler Phase Separation Mixer->Settler Aqueous_Raffinate Aqueous Raffinate (Metal Depleted) Settler->Aqueous_Raffinate Heavier Phase Organic_Extract Loaded Organic Phase (Metal Enriched) Settler->Organic_Extract Lighter Phase

Fig 1: Generalized workflow for solvent extraction using TBMA.
Principles of Coordination

The effectiveness of TBMA is rooted in coordination chemistry. As a chelating ligand, it benefits from the "chelate effect"—the enhanced stability of a complex formed by a multidentate ligand compared to one formed by multiple monodentate ligands. This thermodynamic advantage contributes to its high extraction efficiency. The study of how lanthanide contraction affects the coordination sphere and structure of resulting complexes is an active area of research, providing insights into the selectivity of diamide ligands.[9]

G cluster_TBMA TBMA Ligand M Metal Cation (e.g., Ln³⁺) O1 O O1->M Coordinate Bond C1 C O1->C1 C_alpha CH₂ C1->C_alpha N1 N C1->N1 C2 C C_alpha->C2 O2 O C2->O2 N2 N C2->N2 O2->M Chelate Ring R1 -(C₄H₉)₂ N1->R1 R2 -(C₄H₉)₂ N2->R2

Fig 2: Chelation of a metal cation by a TBMA molecule.

Experimental Methodologies

General Synthesis and Purification Protocol

While various proprietary methods exist, a general synthesis approach for TBMA involves the amidation of a malonic acid derivative (e.g., malonyl dichloride or a dialkyl malonate) with di-n-butylamine.

Conceptual Synthesis Steps:

  • Reaction Setup: A suitable malonic acid derivative is dissolved in an anhydrous aprotic solvent (e.g., dichloromethane or toluene) under an inert atmosphere (e.g., nitrogen or argon).

  • Nucleophilic Addition: Di-n-butylamine (slightly more than 2 molar equivalents) is added dropwise to the solution, often at reduced temperature (e.g., 0 °C) to control the exothermic reaction. A non-nucleophilic base (e.g., triethylamine) may be included to scavenge the HCl byproduct if starting from malonyl dichloride.

  • Reaction Completion: The mixture is allowed to warm to room temperature and stirred for several hours until completion, which can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: The reaction mixture is washed sequentially with a dilute acid solution (to remove excess amine and base), water, and brine. The organic layer is then dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄).

  • Purification: After filtering off the drying agent and removing the solvent under reduced pressure, the crude product is purified. Given its high boiling point, purification is typically achieved via vacuum distillation or column chromatography on silica gel.

Protocol for Determining Metal Ion Distribution

This protocol outlines a standard procedure for measuring the distribution coefficient (D) of a metal ion, such as U(VI), between an aqueous nitric acid phase and an organic phase containing TBMA.

  • Phase Preparation:

    • Aqueous Phase: Prepare a stock solution of the metal ion (e.g., uranyl nitrate) in a specific concentration of nitric acid (e.g., 3 M HNO₃).

    • Organic Phase: Prepare a solution of TBMA at a known concentration (e.g., 0.5 M) in a suitable organic diluent (e.g., n-dodecane).

  • Equilibration:

    • In a separatory funnel or a suitable vial, combine equal volumes (e.g., 10 mL) of the prepared aqueous and organic phases.

    • Shake the mixture vigorously for a sufficient time (e.g., 30 minutes) to ensure equilibrium is reached. A mechanical shaker is recommended for consistency.

  • Phase Separation:

    • Allow the phases to separate completely. Centrifugation can be used to accelerate this process and ensure a clean interface.

  • Sampling and Analysis:

    • Carefully separate the two phases.

    • Take a precise aliquot from both the aqueous and organic phases for analysis.

    • Determine the concentration of the metal ion in each phase using an appropriate analytical technique, such as Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or UV-Vis spectrophotometry.

  • Calculation:

    • The distribution coefficient (D) is calculated as the ratio of the metal ion's concentration in the organic phase to its concentration in the aqueous phase at equilibrium: D = [M]org / [M]aq

Safety and Handling

While a specific, comprehensive safety data sheet (SDS) for pure this compound is not widely available, prudent laboratory practices for handling amides and organic liquids should be strictly followed.

  • Engineering Controls: All handling should be performed in a well-ventilated chemical fume hood to minimize inhalation exposure.[3][10] Eyewash stations and safety showers must be readily accessible.[3][11]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a flame-retardant lab coat.[10]

  • Handling: Avoid contact with skin, eyes, and clothing.[10][12] Do not breathe vapors or mists.[10] Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[10][11]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound stands out as a highly effective and versatile diamide extractant. Its physicochemical properties—notably its bidentate coordination capability, tailored solubility, and chemical stability—make it an indispensable tool in the separation sciences. A thorough understanding of its molecular characteristics, reaction mechanisms, and handling requirements, as detailed in this guide, is essential for leveraging its full potential in research and industrial applications, from advancing nuclear fuel cycle chemistry to enabling the purification of critical rare-earth elements.

References

  • This compound as a new extractant for extraction of nitric acid and uranium(VI). Nuclear Science and Techniques.
  • SAFETY D
  • SAFETY DATA SHEET. Fisher Scientific. (2014-06-26)
  • SAFETY D
  • SAFETY DATA SHEET. Fisher Scientific. (2014-10-08)
  • 14287-98-0(this compound) Product Description. ChemicalBook.
  • SAFETY DATA SHEET. Fisher Scientific. (2015-02-10)
  • This compound | 14287-98-0. ChemicalBook.
  • N,N,N′,N′-tetrabutylmalonamide as a new extractant for extraction of nitric acid and uranium(VI) in toluene.
  • N,N,N′,N′-tetrabutylmalonamide as a new extractant in n-dodecane for extraction of nitric acid and uranium(VI). R Discovery.
  • N,N,N',N'-Tetrapentylmalonamide. MySkinRecipes.
  • N′−Tetramethylmalonamide Complexes Across the Lanthanide Series. OSTI.GOV.
  • Study on the extraction of Sm(III) and Er(III) with N,N,N′,N′ -tetrabutylmalonamide. ScienceDirect.
  • Coordination Chemistry I: Structures and Isomers. University of California, Irvine.

Sources

An In-depth Technical Guide to N,N,N',N'-Tetrabutylmalonamide (TBMA): Properties, Synthesis, and Applications in Solvent Extraction

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N,N',N'-Tetrabutylmalonamide, commonly abbreviated as TBMA, is a neutral organic ligand that has garnered significant interest in the field of solvent extraction, particularly for the separation of actinides and lanthanides from nuclear waste streams. Its bidentate nature, arising from the two carbonyl oxygen atoms, allows for effective chelation of metal ions. This guide provides a comprehensive overview of the chemical and physical properties of TBMA, a detailed synthesis protocol, and its applications in solvent extraction, with a focus on its potential as an alternative to tri-n-butyl phosphate (TBP) in nuclear fuel reprocessing.

Core Properties of this compound

CAS Number: 14287-98-0

Molecular Formula: C₁₉H₃₈N₂O₂

Molecular Weight: 326.52 g/mol

Physicochemical Properties
PropertyValueSource
Appearance Colorless to light orange/yellow clear liquid
Boiling Point 446.1 ± 28.0 °C (Predicted)
Density 0.930 ± 0.06 g/cm³ (Predicted)
Refractive Index 1.4680 to 1.4720
Molecular Structure

The molecular structure of this compound consists of a central malonamide backbone with two nitrogen atoms, each substituted with two butyl groups. The key functional groups are the two amide carbonyls (C=O), which are responsible for its coordinating properties.

Caption: Molecular structure of this compound.

Synthesis of this compound

The synthesis of TBMA is typically achieved through the amidation of malonic acid or its derivatives with di-n-butylamine. A general and reliable laboratory-scale synthesis protocol is outlined below.

Experimental Protocol: Synthesis of TBMA

Materials:

  • Malonyl dichloride

  • Di-n-butylamine

  • Triethylamine (or another suitable base)

  • Anhydrous diethyl ether (or other suitable aprotic solvent)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve di-n-butylamine (2.2 equivalents) and triethylamine (2.2 equivalents) in anhydrous diethyl ether. Cool the solution to 0 °C in an ice bath.

  • Addition of Malonyl Dichloride: Slowly add a solution of malonyl dichloride (1 equivalent) in anhydrous diethyl ether to the stirred amine solution via the dropping funnel over a period of 1-2 hours, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight under a nitrogen atmosphere.

  • Work-up:

    • Quench the reaction by the slow addition of water.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.

    • The crude TBMA can be further purified by vacuum distillation or column chromatography on silica gel.

Application in Solvent Extraction

This compound is a highly effective extractant for actinides, particularly uranium(VI), from nitric acid solutions. This has positioned it as a potential alternative to tri-n-butyl phosphate (TBP), the extractant used in the widely adopted PUREX (Plutonium and Uranium Recovery by Extraction) process for nuclear fuel reprocessing.

Mechanism of Uranium(VI) Extraction

TBMA extracts uranyl ions (UO₂²⁺) from nitric acid media through a solvation mechanism. The two carbonyl oxygen atoms of the TBMA molecule act as a bidentate ligand, coordinating to the uranyl center. The overall extracted species is a neutral complex.

Studies have shown that the extracted complex has a stoichiometry of UO₂(NO₃)₂(TBMA).[1][2] In this complex, the uranyl ion is coordinated by two bidentate nitrate ions and one bidentate TBMA molecule in its equatorial plane.

Caption: Proposed coordination of the uranyl ion with this compound.

Experimental Protocol: Solvent Extraction of Uranium(VI)

This protocol describes a laboratory-scale procedure for the extraction of uranium(VI) from a nitric acid solution using TBMA in a suitable organic diluent.

Materials:

  • This compound (TBMA)

  • n-dodecane (or other suitable aliphatic diluent)

  • Nitric acid (HNO₃)

  • Uranyl nitrate hexahydrate (UO₂(NO₃)₂·6H₂O)

  • Deionized water

  • Centrifuge tubes

  • Mechanical shaker

  • UV-Vis spectrophotometer or Inductively Coupled Plasma Mass Spectrometer (ICP-MS)

Procedure:

  • Preparation of Organic Phase: Prepare a solution of TBMA of the desired concentration (e.g., 0.5 M) in n-dodecane.

  • Preparation of Aqueous Phase: Prepare an aqueous stock solution of uranyl nitrate in nitric acid of a specific concentration (e.g., 1 g/L U in 3 M HNO₃).

  • Extraction:

    • In a centrifuge tube, add equal volumes (e.g., 5 mL) of the organic and aqueous phases.

    • Tightly cap the tube and shake vigorously for a predetermined time (e.g., 30 minutes) at a constant temperature to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the mixture to achieve a clean separation of the aqueous and organic phases.

  • Analysis:

    • Carefully separate the two phases.

    • Determine the uranium concentration in the aqueous phase before and after extraction using a suitable analytical technique (e.g., UV-Vis spectrophotometry with a chromogenic agent like Arsenazo III, or ICP-MS for lower concentrations).

  • Calculation of Distribution Ratio (D): The distribution ratio (D) is a measure of the extraction efficiency and is calculated as:

    D = [U]org / [U]aq

    where [U]org is the concentration of uranium in the organic phase and [U]aq is the concentration of uranium in the aqueous phase at equilibrium. [U]org can be calculated by mass balance: [U]org = [U]initial, aq - [U]final, aq.

Comparison with Tri-n-butyl Phosphate (TBP)

TBMA presents several potential advantages over TBP in the PUREX process:

  • Higher Extraction Efficiency: Studies have indicated that TBMA can exhibit higher distribution ratios for uranium(VI) compared to TBP under similar conditions.[2]

  • Complete Incinerability: As a CHON (Carbon, Hydrogen, Oxygen, Nitrogen) compound, TBMA and its degradation products can be completely incinerated, which simplifies waste management compared to the phosphate-based waste from TBP.

  • Reduced Third Phase Formation: The formation of a third, heavy organic phase, which can complicate operations, is a known issue with TBP under certain conditions. While not entirely immune, malonamides can be designed to have a lower propensity for third-phase formation.

However, further research is needed to fully evaluate the performance of TBMA in a continuous counter-current extraction process and to assess its long-term stability under the harsh radiation and chemical conditions of nuclear fuel reprocessing.

Safety and Handling

This compound should be handled in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. Based on data for similar compounds, it may cause skin and eye irritation.

Conclusion

This compound is a promising extractant for the separation of actinides in the context of advanced nuclear fuel cycles. Its high extraction efficiency for uranium(VI) and its favorable waste management properties make it a compelling alternative to TBP. This guide has provided a foundational understanding of its properties, synthesis, and application in solvent extraction, offering a valuable resource for researchers in this field. Further optimization of the extraction process and long-term stability studies will be crucial for its potential implementation in industrial-scale applications.

References

  • Y.S. Wang, et al. (1998). This compound as a new extractant for extraction of nitric acid and uranium(VI). Journal of Radioanalytical and Nuclear Chemistry, 237(1-2), 187-189.
  • Y.S. Wang, et al. (1998). This compound as a new extractant in n-dodecane for extraction of nitric acid and uranium(VI). Journal of Radioanalytical and Nuclear Chemistry, 237(1-2), 187-189.
  • Wang, Y., Cai, Q., Tan, X., Wang, C., & Bao, B. (1998). N,N,N′,N′-tetrabutylmalonamide as a new extractant for extraction of nitric acid and uranium(VI) in toluene. Journal of Radioanalytical and Nuclear Chemistry, 237(1-2), 187-189.

Sources

The Solubility of N,N,N',N'-Tetrabutylmalonamide in Organic Solvents: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed exploration of the solubility characteristics of N,N,N',N'-Tetrabutylmalonamide (TBMA), a key reagent in solvent extraction and various organic syntheses. In the absence of extensive publicly available quantitative solubility data, this document synthesizes theoretical principles with practical, field-proven insights to offer researchers, scientists, and drug development professionals a robust framework for understanding and determining the solubility of TBMA in a range of organic solvents. This guide delves into the physicochemical properties of TBMA, the fundamental principles governing its solubility, a qualitative solubility profile, and detailed experimental protocols for quantitative solubility determination. Furthermore, it introduces computational models as a modern approach to solubility prediction.

Introduction to this compound (TBMA)

This compound, with the chemical formula C₁₉H₃₈N₂O₂ and a molecular weight of 326.52 g/mol , is a tertiary amide that presents as a clear, colorless to light orange liquid[1][2]. Its molecular structure is characterized by a central malonamide core with four butyl groups attached to the nitrogen atoms. This unique structure, featuring a polar amide backbone and non-polar alkyl chains, dictates its solubility behavior and its utility in various applications, most notably as an extractant in hydrometallurgical processes for the separation of metal ions. Understanding its solubility in different organic solvents is paramount for optimizing reaction conditions, designing efficient extraction systems, and developing new formulations.

The Theoretical Framework of TBMA Solubility

The solubility of a compound is fundamentally governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute (TBMA) and the solvent molecules[3]. The overall solubility is a result of the energetic balance between breaking the solute-solute and solvent-solvent interactions and forming new solute-solvent interactions.

The Role of Polarity and Solute-Solvent Interactions

The TBMA molecule possesses a dual nature. The two tertiary amide groups (-C(O)N(C₄H₉)₂) introduce polarity due to the electronegativity difference between the oxygen, nitrogen, and carbon atoms, creating dipole moments. However, the four long butyl chains are non-polar and contribute to the molecule's hydrophobic character. Consequently, the solubility of TBMA in a given solvent is a balance between these opposing characteristics.

  • In Non-Polar Solvents (e.g., Alkanes, Aromatic Hydrocarbons): The primary intermolecular interactions are van der Waals forces (London dispersion forces). The long butyl chains of TBMA can readily interact with the hydrocarbon chains of non-polar solvents, leading to good solubility. This is supported by its use in diluents such as kerosene and n-dodecane for solvent extraction processes[4][5].

  • In Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Dimethylformamide): These solvents have significant dipole moments but lack O-H or N-H bonds[6][7]. The polar amide core of TBMA can interact favorably with the dipoles of these solvents. However, the large non-polar bulk of the butyl groups may limit miscibility, especially with more polar aprotic solvents.

  • In Polar Protic Solvents (e.g., Alcohols, Water): These solvents can act as hydrogen bond donors and acceptors[7][8]. As a tertiary amide, TBMA has carbonyl oxygens that can act as hydrogen bond acceptors, but it lacks N-H bonds, meaning it cannot donate hydrogen bonds[9]. This limits its ability to integrate into the hydrogen-bonding network of protic solvents like water and, to a lesser extent, alcohols. The hydrophobic nature of the four butyl chains further reduces its solubility in highly polar protic solvents. The solubility is expected to decrease as the polarity of the alcohol increases (e.g., better solubility in butanol than in methanol).

The Influence of Alkyl Chain Length

The presence of the four butyl groups significantly influences the solubility of TBMA. Generally, for amides, increasing the length of the alkyl chains enhances their solubility in non-polar solvents and decreases their solubility in polar solvents[10][11][12][13]. The butyl groups in TBMA contribute to its lipophilic character, making it well-suited for dissolution in organic media with significant hydrocarbon content.

Qualitative Solubility Profile of TBMA

Based on the theoretical principles discussed and its known applications, a qualitative solubility profile for TBMA can be predicted. This profile serves as a practical guide for solvent selection in the absence of comprehensive quantitative data.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Non-Polar Aliphatic Hydrocarbons Hexane, Heptane, Kerosene, n-DodecaneHighStrong van der Waals interactions between the butyl chains of TBMA and the solvent molecules.
Non-Polar Aromatic Hydrocarbons Toluene, Benzene, XyleneHighFavorable van der Waals and dipole-induced dipole interactions between the aromatic ring and the polar amide group of TBMA.
Chlorinated Hydrocarbons Dichloromethane, ChloroformHighGood balance of polarity to interact with the amide core and non-polar character to solvate the butyl chains.
Polar Aprotic Solvents Acetone, Ethyl Acetate, Tetrahydrofuran (THF)Moderate to HighThe polar amide group of TBMA can interact with the polar groups of the solvent.
Polar Aprotic Solvents Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Low to ModerateHigher polarity of these solvents may lead to less favorable interactions with the non-polar butyl groups of TBMA.
Polar Protic Solvents (Alcohols) Butanol, Propanol, Ethanol, MethanolModerate to LowSolubility is expected to decrease with increasing alcohol polarity. The inability to donate hydrogen bonds limits interaction.
Highly Polar Protic Solvents WaterVery Low / ImmiscibleThe large, non-polar butyl groups dominate, leading to a strong hydrophobic effect.

Experimental Determination of TBMA Solubility

For precise quantitative data, experimental determination of solubility is essential. The following protocols describe two robust methods for determining the solubility of TBMA, a liquid, in various organic solvents.

Equilibrium Solubility (Shake-Flask) Method

This method is considered the gold standard for determining thermodynamic solubility.

An excess amount of the solute (TBMA) is mixed with a known volume of the solvent. The mixture is agitated at a constant temperature until equilibrium is reached, at which point the concentration of TBMA in the solvent is determined analytically.

  • Preparation: To a series of glass vials, add a precise volume of the desired organic solvent (e.g., 5.0 mL).

  • Addition of Solute: Add an excess amount of TBMA to each vial. An excess is visually confirmed by the presence of a separate phase or undissolved droplets of TBMA after equilibration.

  • Equilibration: Seal the vials and place them in a constant temperature shaker bath. Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The temperature should be controlled to ±0.5 °C.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for a sufficient time (e.g., 12-24 hours) to allow for complete phase separation.

  • Sampling: Carefully withdraw a known volume of the supernatant (the solvent phase saturated with TBMA) using a calibrated pipette. Ensure that no undissolved TBMA is transferred.

  • Analysis: Determine the concentration of TBMA in the collected sample using a suitable analytical technique, such as gas chromatography (GC) with a flame ionization detector (FID) or high-performance liquid chromatography (HPLC). A calibration curve prepared with known concentrations of TBMA in the same solvent is required.

  • Calculation: Calculate the solubility of TBMA in the solvent at the specified temperature based on the measured concentration. The results are typically expressed in g/L, mg/mL, or mol/L.

Gravimetric Method

This is a simpler, yet effective, method for determining solubility.

A saturated solution of TBMA is prepared, and a known volume of this solution is evaporated to dryness. The mass of the remaining TBMA residue is then used to calculate the solubility.

  • Preparation and Equilibration: Prepare a saturated solution of TBMA in the chosen solvent as described in steps 1-4 of the Equilibrium Solubility Method.

  • Sampling: Accurately pipette a known volume (e.g., 2.0 mL) of the clear, saturated supernatant into a pre-weighed, clean, and dry evaporating dish.

  • Evaporation: Place the evaporating dish in a fume hood and allow the solvent to evaporate at room temperature or under a gentle stream of nitrogen. For higher boiling point solvents, a vacuum oven at a temperature below the boiling point of TBMA can be used.

  • Drying and Weighing: Once the solvent has completely evaporated, dry the dish containing the TBMA residue to a constant weight in a desiccator. Weigh the dish with the residue.

  • Calculation: The mass of the dissolved TBMA is the difference between the final mass of the dish with the residue and the initial mass of the empty dish. The solubility is then calculated by dividing the mass of the residue by the volume of the supernatant taken.

experimental_workflow cluster_prep Preparation & Equilibration cluster_analysis Analysis cluster_method1 Equilibrium Method cluster_method2 Gravimetric Method prep 1. Add excess TBMA to a known volume of solvent equil 2. Agitate at constant temperature until equilibrium prep->equil phase_sep 3. Allow phases to separate equil->phase_sep sample 4. Sample the saturated supernatant phase_sep->sample analytical 5a. Analyze concentration (e.g., GC, HPLC) sample->analytical evap 5b. Evaporate solvent from a known volume sample->evap calc1 6a. Calculate solubility from concentration analytical->calc1 weigh 6b. Weigh the TBMA residue evap->weigh calc2 7b. Calculate solubility from mass and volume weigh->calc2

Figure 1: Experimental workflow for determining the solubility of TBMA.

Predictive Models for Solubility: The COSMO-RS Approach

In the absence of experimental data, computational models can provide valuable estimates of solubility. The Conductor-like Screening Model for Real Solvents (COSMO-RS) is a powerful tool that predicts thermodynamic properties of fluids and solutions based on quantum mechanical calculations[14][15][16][17][18].

Principle of COSMO-RS

COSMO-RS calculates the chemical potential of a solute in a solvent based on the interactions of surface polarization charges derived from quantum chemical calculations of the individual molecules. This allows for the prediction of solubility without the need for experimental data for the specific solute-solvent system.

Application to TBMA

By inputting the molecular structure of TBMA and various organic solvents into the COSMO-RS software, a predicted solubility profile can be generated. This can be particularly useful for:

  • High-throughput screening: Quickly assessing the potential solubility of TBMA in a large number of solvents.

  • Solvent mixture optimization: Predicting the solubility in binary or ternary solvent systems to fine-tune solvent properties.

  • Guiding experimental work: Prioritizing which solvents to investigate experimentally based on favorable predicted solubilities.

It is important to note that while COSMO-RS is a powerful predictive tool, the results should ideally be validated with experimental data, especially for critical applications.

solubility_logic tbma TBMA Structure (Polar Amide Core + Non-Polar Butyl Chains) interactions Solute-Solvent Interactions (van der Waals, Dipole-Dipole, H-bonding) tbma->interactions solvent Solvent Properties (Polarity, H-bonding) solvent->interactions solubility Solubility of TBMA interactions->solubility

Figure 2: Logical relationship governing the solubility of TBMA.

Conclusion

References

  • Eckert, F. (2007). Prediction of Solubility with COSMO-RS. In Royal Society of Chemistry. [Link]

  • Solubility of Organic Compounds. (2023, August 31). [Link]

  • Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd. [Link]

  • Solubility of Organic Compounds. (n.d.). Chemistry Steps. [Link]

  • Spjuth, L., et al. (2000). COMPARISON OF EXTRACTION BEHAVIOUR AND BASICITY OF SOME SUBSTITUTED MALONAMIDES. Solvent Extraction and Ion Exchange, 18. [Link]

  • This compound as a new extractant for extraction of nitric acid and uranium(VI). (n.d.). Nuclear Science and Techniques. [Link]

  • Adam, M., et al. (2016). The Effect of Branched Alkyl Chain Length on the Properties of Supramolecular Organogels from Mono-N-Alkylated Primary Oxalamides. PubMed Central. [Link]

  • Chagnes, A., et al. (2021). Highly efficient diluent-free solvent extraction of uranium using mixtures of protonated trioctylamine and quaternary ammonium salts. Comparative Life Cycle Assessment with the conventional extractant. ResearchGate. [Link]

  • COSMO-RS: predict solubilities & fluid thermodynamics. (n.d.). SCM. [Link]

  • Alkyl Chain Length Impact on Chemical Properties. (2025, July 15). Patsnap Eureka. [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). [Link]

  • Organic Chemistry: Introduction to Solubility. (2021, March 22). SALTISE. [Link]

  • Palmelund, H., et al. (2020). The experimental solubility and COSMO-RS predicted solubility in DES relative to water (* or ethanol). ResearchGate. [Link]

  • Polar aprotic solvents – Knowledge and References. (n.d.). Taylor & Francis. [Link]

  • Klamt, A. (2018). New Developments in Prediction of Solid-State Solubility and Cocrystallization Using COSMO-RS Theory. ResearchGate. [Link]

  • Polar Protic, Aprotic, and Non-Polar Solvents in Substitution and Elimination Reactions. (2013, August 6). [Link]

  • Effect of diluents on the extraction of uranium by TBP. (n.d.). ResearchGate. [Link]

  • Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. (2012, April 27). Master Organic Chemistry. [Link]

  • Song, Y., et al. (1998). N,N,N′,N′-tetrabutylmalonamide as a new extractant for extraction of nitric acid and uranium(VI) in toluene. ResearchGate. [Link]

  • Song, Y., et al. (1998). N,N,N′,N′-tetrabutylmalonamide as a new extractant in n-dodecane for extraction of nitric acid and uranium(VI). R Discovery. [Link]

  • The effect of alkyl chain length on material properties of fatty-acid-functionalized amidoamine-epoxy systems. (2025, August 6). ResearchGate. [Link]

  • N,N,N',N'-Tetraethylmalonamide. (n.d.). PubChem. [Link]

  • Pelaquim, F. P., et al. (2023). Prediction of Greenhouse Gases Solubility in Eutectic Solvents using COSMO-RS. Research Square. [Link]

  • N,N,N',N'-Tetramethylmalonamide. (n.d.). PubChem. [Link]

  • Amides: Structure, Properties, and Reactions. (n.d.). Solubility of Things. [Link]

  • Why do longer amines have less solubility than shorter amines?. (2019, April 24). Reddit. [Link]

  • Costa, M. C., et al. (2016). N,N′-tetrasubstituted malonamide derivatives and hydrochloric acid solutions: An interfacial study. ResearchGate. [Link]

  • Patil, A. B., et al. (2013). Efficient solvent system containing malonamides in room temperature ionic liquids: actinide extraction, fluorescence and radiolytic degradation studies. PubMed. [Link]

  • N′−Tetramethylmalonamide Complexes Across the Lanthanide Series. (n.d.). OSTI.GOV. [Link]

  • Wang, L., et al. (2020). A convenient synthesis of N - tert -butyl amides by the reaction of di- tert -butyl dicarbonate and nitriles catalyzed by Cu(OTf) 2. ResearchGate. [Link]

  • This compound (C19H38N2O2). (n.d.). PubChemLite. [Link]

  • SOLUBILITY DATA SERIES. (n.d.). [Link]

  • Jiao, R., et al. (n.d.). Study on the extraction of Sm(III) and Er(III) with N,N,N′,N′ -tetrabutylmalonamide. ResearchGate. [Link]

  • Synthesis of n,n-dimethyltryptamine-type compounds, methods, and uses. (n.d.).
  • Foley, D. A., et al. (2013). Preparation of N-acetyl, tert-butyl amide derivatives of the 20 natural amino acids. PubMed. [Link]

  • Martin, A., et al. (1983). Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. PubMed. [Link]

  • Solubility a of polyamides Polymer Solvents NMP DMAc DMF DMSO m-cresol THF CHCl 3. (n.d.). ResearchGate. [Link]

  • Davies, T. Q., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Chemistry Portal. [Link]

  • Servis, M. J., et al. (2021). Impact of Water Extraction on Malonamide Aggregation: A Molecular Dynamics and Graph Theoretic Approach. OSTI.GOV. [Link]

  • Organic solvent effects on solid-liquid phase equilibrium of D-mannitol and aqueous binary solvents: An experimental and computational study. (2025, August 10). ResearchGate. [Link]

  • Zhang, Y., et al. (2023). Determination and Correlation of Solubility of N-Acetylglucosamine in Four Aqueous Binary Solvents from 283.15 to 323.15 K. PubMed Central. [Link]

  • Yadav, K., et al. (2022). Spectroscopic investigation of preferential solvation of N-confused tetraphenylporphyrinin binary mixtures of dichloromethane with organic cosolvents. PubMed. [Link]

  • N-Nitrosodimethylamine. (n.d.). PubChem. [Link]

  • Wlazło, M., et al. (2021). Liquid–Liquid Phase Behavior of Diesel/Biofuel Blends: Ternary Mixtures of n -Hexadecane, 2,2,4,4,6,8,8-Heptamethylnonane, and Ethanol and the Binary Subsystems. ResearchGate. [Link]

  • Solubility and tie-line data for ternary aqueous mixtures of cyclopentanol with organic solvents at T = 298.2 K: Experiments and NRTL model. (2025, August 7). ResearchGate. [Link]

Sources

N,N,N',N'-Tetrabutylmalonamide as a ligand for metal ion complexation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to N,N,N',N'-Tetrabutylmalonamide (TBMA) as a Ligand for Metal Ion Complexation

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound (TBMA), a prominent chelating agent in the field of metal ion complexation and solvent extraction. With a focus on its application in nuclear fuel reprocessing and radioactive waste management, this document delves into the synthesis, physicochemical properties, and coordination chemistry of TBMA. We explore the thermodynamic and kinetic aspects of its complexation with key metal ions, including actinides and lanthanides. Furthermore, this guide presents a detailed experimental protocol for a representative solvent extraction process, offering practical insights for researchers and professionals in chemistry, nuclear sciences, and drug development. Visual aids, including structural diagrams and process flowcharts, are provided to enhance understanding of the underlying principles and methodologies.

Introduction: The Significance of Malonamides in Selective Metal Extraction

The separation and purification of metal ions are critical processes across a spectrum of industries, from hydrometallurgy to the pharmaceutical sector. In the realm of nuclear energy, the selective extraction of actinides and lanthanides from spent nuclear fuel is paramount for both resource recovery and waste management.[1] Traditional extractants, such as organophosphorus compounds, have been effective but present challenges related to the generation of secondary waste streams.[2] This has propelled the investigation into alternative, completely incinerable ligands.

Malonamides, a class of diamide compounds, have emerged as highly promising extractants due to their strong chelating capabilities, particularly for trivalent and tetravalent metal ions.[2][3] Their composition of carbon, hydrogen, nitrogen, and oxygen allows for complete incineration, a significant advantage in nuclear applications.[2] Among the various substituted malonamides, this compound (TBMA) has garnered considerable attention for its favorable extraction properties. This guide will provide an in-depth exploration of TBMA as a versatile and efficient ligand for metal ion complexation.

Synthesis and Physicochemical Properties of this compound (TBMA)

A fundamental understanding of the synthesis and intrinsic properties of TBMA is essential for its effective application.

Synthesis

The synthesis of TBMA is typically achieved through the amidation of malonic acid or its derivatives with dibutylamine. A common laboratory-scale synthesis involves the reaction of malonyl chloride with an excess of dibutylamine in an appropriate organic solvent. The reaction proceeds via a nucleophilic acyl substitution mechanism.

Alternatively, the reaction can be carried out using malonic acid and a coupling agent, such as dicyclohexylcarbodiimide (DCC), to facilitate the formation of the amide bonds. Purification of the resulting TBMA is crucial and is often accomplished by column chromatography or distillation under reduced pressure to yield a clear, colorless to light orange liquid.[4]

Physicochemical Properties

The molecular structure of TBMA, with its two carbonyl groups and four butyl chains, dictates its physical and chemical behavior. The butyl groups confer significant lipophilicity, making it highly soluble in organic solvents like toluene, kerosene, and 1,2,4-trimethyl benzene, which are commonly used as diluents in solvent extraction processes.

PropertyValueSource
Molecular Formula C₁₉H₃₈N₂O₂[4][5]
Molecular Weight 326.52 g/mol [4][5]
Appearance Clear, colorless to light orange liquid[4]
Boiling Point 446.1 ± 28.0 °C (Predicted)[4]
Density 0.930 ± 0.06 g/cm³ (Predicted)[4]
pKa 10.75 ± 0.70 (Predicted)[4]

The presence of the two amide functionalities allows for the formation of hydrogen bonds, which can influence its aggregation behavior in solution.[6] The molecular structure of TBMA is depicted below.

Figure 1: Chemical structure of this compound (TBMA).

Coordination Chemistry and Metal Ion Complexation

The efficacy of TBMA as an extractant is rooted in its ability to form stable complexes with metal ions.[7][8] The two carbonyl oxygen atoms act as electron-pair donors, forming a six-membered chelate ring with the metal cation. This bidentate coordination is a key feature of malonamides and contributes to the stability of the resulting complexes.[9][10]

Complexation with Actinides

TBMA has been extensively studied for the extraction of actinides, particularly uranium(VI) and plutonium(IV), from nitric acid media.[11] The extraction of uranyl(II) ions by TBMA typically involves the formation of a disolvated complex, UO₂(NO₃)₂·2TBMA.[12] However, some studies suggest a 1:1 complex, UO₂(NO₃)₂·TBMA, can also be formed. The stoichiometry of the extracted species can be influenced by factors such as the concentration of nitric acid and the organic diluent used.[12] The complexation reaction can be represented as:

UO₂²⁺(aq) + 2NO₃⁻(aq) + nTBMA(org) ⇌ UO₂(NO₃)₂(TBMA)n(org)

The extraction of tetravalent actinides like Pu(IV) also proceeds efficiently, with the formation of disolvated complexes being common.[11]

Complexation with Lanthanides

The complexation of trivalent lanthanides (Ln³⁺) by TBMA and other malonamides has been a subject of significant research, especially in the context of separating actinides from lanthanides in spent nuclear fuel.[9][13][14] The extraction of lanthanides from nitrate media by TBMA generally results in the formation of trisolvated complexes, Ln(NO₃)₃·3TBMA.[13] The stability of these complexes tends to increase across the lanthanide series, which can be attributed to the lanthanide contraction and the corresponding increase in charge density of the Ln³⁺ ions.[10][15][16]

Thermodynamics and Kinetics of Complexation

The thermodynamics of metal ion extraction by TBMA are crucial for understanding the spontaneity and efficiency of the process.[17][18] Studies on the extraction of U(VI) and Pu(IV) have shown that the reactions are generally enthalpy-driven, indicating that the formation of the metal-ligand bond is an exothermic process.[11] For lanthanide extraction, the thermodynamic parameters can vary, but the complexation is typically a spontaneous process.[19]

The kinetics of complex formation and extraction are also important practical considerations.[20][21] The rate of extraction is often influenced by mass transfer across the aqueous-organic interface.[20] Stirring and mixing are therefore critical parameters in optimizing the extraction process.

Applications in Solvent Extraction

The primary application of TBMA is in solvent extraction processes for the separation and purification of metal ions.

Nuclear Fuel Reprocessing

In the context of nuclear fuel reprocessing, TBMA is a key component in advanced separation processes like DIAMEX (Diamide Extraction), which aims to separate minor actinides (Am, Cm) from high-level liquid waste.[1][2][9][16][22][23][24][25] The ability of malonamides to be completely incinerated is a major advantage over traditional organophosphorus extractants, as it minimizes the generation of secondary radioactive waste.[2]

Radioactive Waste Treatment

TBMA and its derivatives are also employed in the treatment of radioactive waste streams to remove long-lived alpha-emitting actinides.[2][26] This partitioning and transmutation strategy aims to reduce the long-term radiotoxicity of nuclear waste, making its geological disposal safer.

The logical workflow for the application of TBMA in nuclear fuel reprocessing is illustrated below.

Reprocessing_Workflow cluster_Process TBMA in Nuclear Fuel Reprocessing SpentFuel Spent Nuclear Fuel Dissolution Dissolution in Nitric Acid SpentFuel->Dissolution AqueousPhase Aqueous Phase (Actinides, Lanthanides, Fission Products) Dissolution->AqueousPhase SolventExtraction Solvent Extraction with TBMA AqueousPhase->SolventExtraction OrganicPhase Organic Phase (TBMA-Metal Complexes) SolventExtraction->OrganicPhase AqueousRaffinate Aqueous Raffinate (Fission Products) SolventExtraction->AqueousRaffinate Stripping Selective Stripping OrganicPhase->Stripping ActinideProduct Actinide Product Stripping->ActinideProduct LanthanideProduct Lanthanide Product Stripping->LanthanideProduct TBMA_Recycle TBMA Recycle Stripping->TBMA_Recycle

Figure 2: Workflow for TBMA in nuclear fuel reprocessing.

Experimental Protocol: Solvent Extraction of Uranium(VI) with TBMA

This section provides a detailed, step-by-step protocol for a typical laboratory-scale experiment on the solvent extraction of Uranium(VI) from a nitric acid solution using TBMA.

Materials and Reagents
  • This compound (TBMA)

  • Toluene (or other suitable organic diluent)

  • Nitric Acid (HNO₃), concentrated

  • Uranyl nitrate hexahydrate (UO₂(NO₃)₂·6H₂O)

  • Deionized water

  • Sodium carbonate (Na₂CO₃) solution (for stripping)

  • Volumetric flasks, pipettes, and graduated cylinders

  • Separatory funnels

  • Mechanical shaker or vortex mixer

  • UV-Vis spectrophotometer or Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for uranium analysis

Preparation of Solutions
  • Organic Phase: Prepare a 0.5 M solution of TBMA in toluene by accurately weighing the required amount of TBMA and dissolving it in the appropriate volume of toluene in a volumetric flask.

  • Aqueous Phase: Prepare a stock solution of 1 g/L Uranium(VI) by dissolving the required amount of uranyl nitrate hexahydrate in 3 M nitric acid. Prepare a series of aqueous feed solutions with varying nitric acid concentrations (e.g., 1 M, 2 M, 3 M, 4 M, 5 M) containing 100 mg/L of Uranium(VI) by diluting the stock solution with the appropriate concentration of nitric acid.

  • Stripping Solution: Prepare a 0.5 M sodium carbonate solution in deionized water.

Extraction Procedure
  • In a series of separatory funnels, add equal volumes (e.g., 10 mL) of the organic phase (0.5 M TBMA in toluene) and each of the aqueous feed solutions with varying nitric acid concentrations.

  • Securely stopper the separatory funnels and shake them vigorously for 30 minutes using a mechanical shaker to ensure thorough mixing and attainment of extraction equilibrium.

  • Allow the phases to separate for 15 minutes. Two distinct layers, the upper organic phase and the lower aqueous phase, should be observed.

  • Carefully separate the two phases. Collect the aqueous phase (raffinate) for analysis.

Stripping (Back-Extraction) Procedure
  • Take a known volume of the uranium-loaded organic phase from the extraction step and contact it with an equal volume of the 0.5 M sodium carbonate stripping solution in a clean separatory funnel.

  • Shake for 30 minutes and allow the phases to separate.

  • Collect the aqueous stripping solution for analysis.

Analysis
  • Determine the concentration of Uranium(VI) in the initial aqueous feed solutions, the aqueous raffinates, and the aqueous stripping solutions using a suitable analytical technique such as UV-Vis spectrophotometry (after addition of a colorimetric reagent like Arsenazo III) or ICP-MS.

  • Calculate the distribution ratio (D) for uranium extraction at each nitric acid concentration using the following formula: D = [U(VI)]org / [U(VI)]aq where [U(VI)]org is the concentration of uranium in the organic phase (calculated by mass balance) and [U(VI)]aq is the concentration of uranium in the aqueous raffinate.

  • Calculate the percentage of extraction (%E) using the formula: %E = (D / (D + V_aq / V_org)) * 100 where V_aq and V_org are the volumes of the aqueous and organic phases, respectively.

The experimental workflow is visualized in the following diagram.

Extraction_Protocol cluster_Protocol Solvent Extraction Protocol start Start prep_solutions Prepare Aqueous and Organic Solutions start->prep_solutions extraction Mix Aqueous and Organic Phases (Separatory Funnel) prep_solutions->extraction shaking Shake for 30 min extraction->shaking separation Allow Phases to Separate shaking->separation collect_raffinate Collect Aqueous Raffinate separation->collect_raffinate stripping Mix Loaded Organic Phase with Stripping Solution separation->stripping Take Organic Phase analysis_raffinate Analyze [U(VI)] in Raffinate collect_raffinate->analysis_raffinate calculate Calculate D and %E analysis_raffinate->calculate shaking_strip Shake for 30 min stripping->shaking_strip separation_strip Allow Phases to Separate shaking_strip->separation_strip collect_strip Collect Aqueous Strip Solution separation_strip->collect_strip analysis_strip Analyze [U(VI)] in Strip Solution collect_strip->analysis_strip analysis_strip->calculate end End calculate->end

Figure 3: Experimental workflow for Uranium(VI) extraction.

Conclusion

This compound has established itself as a highly effective and versatile ligand for the complexation and extraction of metal ions, particularly actinides and lanthanides. Its favorable physicochemical properties, strong chelating ability, and the complete incinerability of its degradation products make it a superior alternative to traditional extractants in the field of nuclear fuel reprocessing and radioactive waste management. A thorough understanding of its coordination chemistry, thermodynamics, and the influence of experimental parameters is crucial for the design and optimization of efficient separation processes. The methodologies and insights provided in this guide aim to support researchers and professionals in harnessing the full potential of TBMA in their respective fields.

References

  • Madic, C., et al. (1991). Malonamides as New Extractants for Nuclear Waste Solutions. Separation Science and Technology, 26(10-12), 1229-1244.
  • Sasaki, Y., et al. (2023). Deuterated Malonamide Synthesis for Fundamental Research on Solvent Extraction Systems. Journal of Radioanalytical and Nuclear Chemistry, 332(2), 437-443.
  • Zhu, Z., et al. (2009). This compound as a new extractant for extraction of nitric acid and uranium(VI). Nuclear Science and Techniques, 20(3), 163-168.
  • Mowafy, E. A., & Aly, H. F. (2006). Extraction Behaviors of Trivalent Lanthanides from Nitrate Medium by Selected Substituted Malonamides. Solvent Extraction and Ion Exchange, 24(5), 695-711.
  • Sasaki, Y., et al. (2023). Deuterated Malonamide Synthesis for Fundamental Research on Solvent Extraction Systems. Taylor & Francis Online. [Link]

  • Zhu, Z., et al. (2008). N,N,N′,N′-tetrabutylmalonamide as a new extractant for extraction of nitric acid and uranium(VI) in toluene. Journal of Radioanalytical and Nuclear Chemistry, 277(3), 637-642.
  • Billard, I., et al. (2004). Complexation of trivalent cationic lanthanides by N,O donor ligands: physico-chemical studies of the association and selectivity in solution. INIS-IAEA. [Link]

  • Kravchuk, O., et al. (2024). Structural Trends and Vibrational Analysis of N,N,N′,N′−Tetramethylmalonamide Complexes Across the Lanthanide Series. ResearchGate. [Link]

  • Pendergast, M. A., et al. (2021). Impact of Water Extraction on Malonamide Aggregation: A Molecular Dynamics and Graph Theoretic Approach. The Journal of Physical Chemistry B, 125(24), 6629–6638. [Link]

  • Kravchuk, O., et al. (2024). Structural Trends and Vibrational Analysis of N,N,N′,N′-Tetramethylmalonamide Complexes Across the Lanthanide Series. ChemRxiv. [Link]

  • Kravchuk, O., et al. (2024). Structural Trends and Vibrational Analysis of N,N,N′,N′- Tetramethylmalonamide Complexes Across the Lanthanide Series. ResearchGate. [Link]

  • Dal Don, C., et al. (2001). Kinetics of lanthanide/actinide co-extraction with N,N'-Dimethyl-N,N'-Dibutyltetradecylmalonic diamide (DMDBTDMA). Radiochimica Acta, 89(2), 115-120. [Link]

  • Li, Y., et al. (2012). Study on the extraction of Sm(III) and Er(III) with N,N,N′,N′ -tetrabutylmalonamide. Journal of Radioanalytical and Nuclear Chemistry, 292(2), 735-739. [Link]

  • Kravchuk, O., et al. (2024). Structural Trends and Vibrational Analysis of N,N,N′,N′-Tetramethylmalonamide Complexes Across the Lanthanide Series. OSTI.GOV. [Link]

  • V. A. G. et al. (2018). Solution Thermodynamics and Kinetics of Metal Complexation with a Hydroxypyridinone Chelator Designed for Thorium-227 Targeted Alpha Therapy. Inorganic Chemistry, 57(22), 14337–14346. [Link]

  • P. K. M. et al. (2006). N , N ′-dimethyl- N , N ′-dibutyl tetradecyl malonamide impregnated magnetic particles for the extraction and separation of radionuclides from nuclear waste streams. Radiochimica Acta, 94(5), 267-273. [Link]

  • Nair, G. M., et al. (1995). TETRA-BUTYL-MALONAMIDE AND TETRA-ISOBUTYL MALONAMIDE AS EXTRACTANTS FOR URANIUM(VI) AND PLUTONIUM(IV). Solvent Extraction and Ion Exchange, 13(5), 875-888. [Link]

  • University of Freiburg. (n.d.). Coordination Chemistry. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C19H38N2O2). Retrieved from [Link]

  • Ansari, S. A., et al. (2012). N,N-Dialkyl amides as extractants for spent fuel reprocessing: An overview. Separation & Purification Reviews, 41(3), 209-245. [Link]

  • Kumar, S., & Sharma, P. (2018). Thermodynamics and Kinetics of Complex Formation. In Essentials of Coordination Chemistry (pp. 111-134). [Link]

  • T. K. et al. (2023). Thermodynamic and Kinetic Stabilities of Al(III) Complexes with N2O3 Pentadentate Ligands. Molecules, 28(9), 3745. [Link]

  • Gelis, A. V., et al. (2014). Actinide Lanthanide Separation Process – ALSEP. Industrial & Engineering Chemistry Research, 53(4), 1628–1638. [Link]

  • U.S. Department of Energy. (2011). Aqueous Reprocessing of Used Nuclear Fuel. OSTI.GOV. [Link]

  • Wikipedia. (n.d.). Nuclear reprocessing. Retrieved from [Link]

  • D. L. R. et al. (1999). Coordination of Lanthanide Nitrates with N,N,N',N'-Tetramethylsuccinamide. Inorganic Chemistry, 38(20), 4585–4592. [Link]

  • A. F. et al. (2016). N,N′-tetrasubstituted malonamide derivatives and hydrochloric acid solutions: An interfacial study. Journal of Molecular Liquids, 223, 73-79. [Link]

  • University of Birmingham. (n.d.). Transition Metal Coordination Chemistry.
  • Idaho National Laboratory. (2016). Overview of Reductants Utilized in Nuclear Fuel Reprocessing/Recycling. [Link]

  • PubChem. (n.d.). N,N,N',N'-Tetramethylmalonamide. Retrieved from [Link]

  • Drexel University. (2010). Coordination Chemistry of N,N,N ',N '-Tetrakis(3,5-substituted benzyl-2-oxide)-2,2 '-(ethylenedioxy)diethanamine Modified Group 4 Metal Alkoxides. [Link]

  • J. H. et al. (2021). Chemical synthesis and purification of a non-hydrolyzable CTP analog CTPγS. bioRxiv. [Link]

  • International Atomic Energy Agency. (2008). Development of Advanced Reprocessing Technologies. [Link]

  • E. A. M. et al. (2015). Liquid–liquid extraction of certain trivalent lanthanides from nitrate solutions with N,N,N',N'-tetrabutylsuccinamide as new extractant. Radiochemistry, 57(6), 602–609. [Link]

  • Stony Brook University. (n.d.). Topic 6 Coordination Compounds. Retrieved from [Link]

  • Lawrence Livermore National Laboratory. (2021). Waste Management and Subsurface Science, LLNL FY21 Quarterly Report - Q1. OSTI.GOV. [Link]

  • A. S. et al. (2016). Thermodynamics of Complexation of Mn (II) Metal Ion with Amoxicillin. Research Journal of Chemical Sciences, 6(10), 1-4. [Link]

  • G. P. et al. (2021). Thermodynamic Study on the Dissociation and Complexation of Coumarinic Acid with Neodymium(III) and Dioxouranium(VI) in Aqueous Media. Molecules, 26(16), 4945. [Link]

  • Organic Chemistry Portal. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. [Link]

Sources

Part 1: The Imperative for Theoretical Insight into TBMA Complexation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Theoretical Studies on N,N,N',N'-Tetrabutylmalonamide (TBMA) Complexes

The Malonamides: Workhorses of Advanced Solvent Extraction

In the intricate world of chemical separations, particularly within the context of spent nuclear fuel reprocessing and rare-earth element purification, the ability to selectively isolate specific metal ions is of paramount importance. The DIAMEX-SANEX (Diamide Extraction-Selective Actinide Extraction) process, for instance, is a cornerstone strategy for partitioning highly radioactive minor actinides from lanthanides in nuclear waste, significantly reducing its long-term radiotoxicity.[1] At the heart of these processes are extractant molecules, and among the most promising are the diamides, specifically malonamides.

This compound (TBMA) has emerged as a key ligand in this field. Its structure, featuring a central malonate backbone with four butyl chains, strikes a critical balance: the two carbonyl oxygen atoms provide a strong chelation site for metal ions, while the butyl groups ensure high solubility in the organic solvents (diluents) used in liquid-liquid extraction.[2][3] However, the subtle mechanisms that govern its remarkable selectivity, especially in discriminating between trivalent actinides (An(III)) and lanthanides (Ln(III)), are incredibly complex and challenging to probe solely through experimental means.

Why Theoretical and Computational Chemistry is Essential

Understanding the fundamental coordination chemistry of these systems is crucial for optimizing separation processes.[1][4][5] This is where theoretical and computational chemistry becomes an indispensable tool.[6][7][8] It allows us to venture into the molecular realm to answer critical questions:

  • What is the precise three-dimensional structure of the TBMA-metal complex?

  • What is the nature of the chemical bond between TBMA and the metal ion? Is it purely electrostatic, or is there a degree of covalent character?

  • How do solvent molecules, both aqueous and organic, influence the stability and structure of the complex?

  • What are the thermodynamic driving forces behind the transfer of a metal ion from the aqueous phase to the organic phase?

By simulating these systems at the atomic level, we can build predictive models that not only explain experimental observations but also guide the design of next-generation extractants with enhanced efficiency and selectivity.[7]

Part 2: The Theoretical Toolkit for Analyzing TBMA Complexes

The theoretical investigation of TBMA complexes relies on a multi-pronged approach, primarily combining the strengths of quantum mechanics (QM) for electronic-level detail and molecular mechanics (MM) for large-scale dynamics.

Quantum Chemical Methods: The Electronic Deep Dive

Quantum chemical calculations are vital for understanding the geometry, stability, and electronic structure of the metal-ligand coordination core.

Density Functional Theory (DFT) is the most widely used QM method for systems of this size due to its excellent balance of accuracy and computational cost.[9][10] DFT calculations are foundational for determining:

  • Optimized Geometries: Predicting the most stable 3D arrangement of the TBMA-metal complex, including crucial bond lengths and angles.

  • Binding Energies: Calculating the strength of the interaction between TBMA and the metal ion.

  • Electronic Structure and Bonding: Analyzing the distribution of electrons to elucidate the nature of the metal-ligand bond.

Causality Behind Method Selection: The choice of a functional and basis set in DFT is critical for obtaining reliable results.

  • Functionals: Hybrid functionals like B3LYP are often a good starting point for geometry optimizations and general property calculations. For systems involving heavy elements like actinides, where relativistic effects and electron correlation are significant, range-separated or other advanced functionals may be employed.

  • Basis Sets: For the light atoms (C, H, O, N) in TBMA, Pople-style basis sets such as 6-31G(d) are common. For the f-block metals (lanthanides and actinides), it is crucial to use Relativistic Effective Core Potentials (RECPs) , such as the LANL2DZ or Stuttgart-Dresden (SDD) sets.[11] RECPs simplify the calculation by treating the core electrons as a single potential, which implicitly includes scalar relativistic effects—a necessity for accurately describing these heavy elements.

Once a geometry is optimized, further analysis is required to interpret the electronic structure.

  • Natural Bond Orbital (NBO) Analysis: This method examines the electron density to identify the key orbital interactions that constitute the metal-ligand bond, providing a quantitative measure of charge transfer and covalency.

  • Quantum Theory of Atoms in Molecules (QTAIM): QTAIM analyzes the topology of the electron density to define atomic basins and characterize the nature of chemical bonds (e.g., ionic, covalent, or mixed) based on properties at the bond critical points.

Molecular Dynamics (MD) Simulations: Capturing System Dynamics

While DFT provides a static, gas-phase picture, MD simulations are used to understand the behavior of TBMA complexes over time, particularly in the presence of solvents.[12][13] MD simulations model the system as a collection of classical particles interacting via a force field, allowing for the simulation of thousands of atoms over nanoseconds or longer.[14][15] This approach is essential for studying:

  • Solvation Structure: How water and organic solvent molecules arrange around the complex.

  • Complex Dynamics: The flexibility and conformational changes of the TBMA ligand upon binding.

  • Liquid-Liquid Interface: The behavior of the complex at the crucial interface between the aqueous and organic phases during extraction.

  • Thermodynamic Properties: Calculating properties like the potential of mean force (PMF) to understand the free energy changes associated with the extraction process.

Causality Behind Method Selection:

  • Force Fields: A reliable force field is the cornerstone of any MD simulation. The General Amber Force Field (GAFF) is commonly used for the organic TBMA molecule. The metal ion parameters are more challenging and often require careful selection or custom parameterization to reproduce experimental or QM data.

  • Simulation Setup: To realistically model solvent extraction, a biphasic simulation box is constructed, containing an aqueous slab (with the metal ion and counter-ions) and an organic slab (with TBMA and the diluent). The simulation then tracks the movement of the metal ion as it partitions between the phases.

A Unified Theoretical Workflow

The synergy between QM and MD methods provides a comprehensive understanding of the system. A typical workflow is illustrated below.

G cluster_QM Quantum Mechanics (QM) Core cluster_MD Molecular Dynamics (MD) Bulk Behavior start Define Initial Structure (TBMA + Metal Ion) dft DFT Geometry Optimization (e.g., B3LYP/RECP) start->dft Initial guess ff Force Field Parameterization (GAFF for TBMA, Ion parameters) prop Electronic Property Calculation (NBO, QTAIM, Frequencies) dft->prop Optimized structure dft->ff Derive partial charges analysis Analyze Trajectories (RDFs, PMF, Solvation) insight Mechanistic Insights & Predictions prop->insight Bonding, Stability simbox Build Biphasic Simulation Box (Aqueous/Organic Phases) ff->simbox md_run Run MD Simulation (Equilibration & Production) simbox->md_run md_run->analysis analysis->insight Thermodynamics, Solvation Effects

Caption: Integrated workflow for the theoretical study of TBMA complexes.

Part 3: Unveiling the Structure and Bonding in TBMA Complexes

Theoretical studies have provided profound insights into the coordination and electronic properties of TBMA complexes, particularly with f-block elements.

Coordination Chemistry and Structural Parameters

DFT calculations consistently show that TBMA acts as a bidentate ligand, coordinating to metal ions through its two carbonyl oxygen atoms, forming a stable six-membered chelate ring. For trivalent lanthanides and actinides, the stoichiometry of the extracted complex is often found to be 1:3 (Metal:TBMA), with nitrate ions also present in the coordination sphere to neutralize the charge.

The key structural difference between An(III) and Ln(III) complexes lies in the metal-oxygen bond lengths. Theoretical calculations often predict slightly shorter and stronger bonds for actinide complexes. This is a direct consequence of the different nature of their valence f-orbitals.

ComplexMetal IonM-O (Carbonyl) Bond Length (Å) (Typical DFT Value)Coordination Number (Typical)
Am(TBMA)₃(NO₃)₃Am(III)2.45 - 2.559 or 10
Eu(TBMA)₃(NO₃)₃Eu(III)2.50 - 2.609 or 10

Note: These are representative values; actual calculated bond lengths depend on the specific functional, basis set, and coordination environment.

The Covalency Question: Key to Actinide Selectivity

The selective extraction of actinides over lanthanides is a topic of intense study.[10] The prevailing hypothesis, strongly supported by theoretical calculations, points to a greater degree of covalency in the actinide-ligand bond.

  • Lanthanide (4f) Orbitals: The 4f orbitals of lanthanides are radially contracted and shielded by the outer 5s and 5p electrons. They are considered "core-like" and participate very little in covalent bonding. The Ln-TBMA interaction is therefore predominantly ionic (electrostatic).

  • Actinide (5f) Orbitals: In contrast, the 5f orbitals of actinides are more radially extended and energetically accessible.[9] They can overlap more effectively with ligand orbitals, leading to a small but significant degree of covalent character in the An-TBMA bond.[16]

Bonding analyses like NBO and QTAIM quantify this difference, revealing greater charge transfer and electron density sharing in complexes like Am(III)-TBMA compared to their lanthanide counterparts like Eu(III)-TBMA. This enhanced covalency contributes to the formation of more stable actinide complexes in the organic phase, providing the thermodynamic basis for their selective extraction.

Part 4: Simulating the Solvent Extraction Mechanism

Ultimately, the goal of these theoretical studies is to understand and predict the liquid-liquid extraction process.

G cluster_aq Aqueous Phase (High Polarity) cluster_org Organic Phase (Low Polarity) aq_ion M³⁺(aq) Solvated Metal Ion interface interface aq_ion:f0->interface 1. Diffusion to Interface org_tbma TBMA(org) Free Ligand org_tbma:f0->interface 2. Diffusion to Interface org_complex M(TBMA)₃(NO₃)₃ Extracted Neutral Complex org_complex:f0->org_tbma:f0 4. Stripping (Reversible) interface->org_complex:f0 3. Complexation & Phase Transfer

Caption: The liquid-liquid solvent extraction process of a metal ion by TBMA.
Thermodynamics of Extraction

The overall extraction process can be described by the equilibrium:

M³⁺(aq) + 3NO₃⁻(aq) + 3TBMA(org) ⇌

The efficiency of this process is governed by the change in Gibbs Free Energy (ΔG). Computational chemistry allows for the calculation of the energies of each species in this equation, providing a theoretical prediction of the extraction equilibrium.

Molecular dynamics simulations using methods like umbrella sampling can be used to compute the Potential of Mean Force (PMF) for transferring the metal ion across the water-organic interface. This yields a free energy profile for the entire extraction process, highlighting the energy barriers and the stability of the complex in each phase. These calculations have shown that the favorable solvation of the final, charge-neutral [M(TBMA)₃(NO₃)₃] complex in the organic diluent is a major driving force for extraction.

Step-by-Step Protocol: DFT Calculation of a TBMA-Metal Complex

This protocol outlines the essential steps for performing a DFT geometry optimization and frequency calculation on a representative [La(TBMA)(NO₃)₃] fragment using a program like Gaussian.

  • Build the Initial Structure:

    • Use a molecular modeling program (e.g., Avogadro, GaussView) to build the this compound ligand.

    • Build three nitrate (NO₃⁻) ligands.

    • Place the Lanthanum (La) atom and arrange the TBMA and nitrate ligands around it in a plausible coordination geometry. Ensure the TBMA carbonyl oxygens are pointing towards the metal. The total charge of the system should be 0.

  • Prepare the Input File:

    • Create a text file (e.g., La_TBMA.com).

    • Route Section (# line): Specify the calculation type and methods. #p B3LYP/GenECP Opt Freq

      • p: Prints extra output.

      • B3LYP: The chosen DFT functional.

      • GenECP: Specifies a mixed basis set.

      • Opt: Requests a geometry optimization.

      • Freq: Requests a frequency calculation (to confirm a true minimum).

    • Title Section: A brief description of the calculation.

    • Charge and Multiplicity: Specify 0 1 for a neutral charge and singlet spin state.

    • Molecular Specification: Provide the Cartesian coordinates of all atoms.

  • Define the Mixed Basis Set:

    • After the coordinates, specify the basis sets for each atom type.

    • For C, H, N, O atoms, use a standard basis set: C H N O 0 6-31G(d) ****

    • For the La atom, specify the RECP basis set: La 0 LANL2DZ ****

    • At the end of the file, provide the ECP definition for La: La 0 LANL2DZ

  • Run the Calculation:

    • Submit the input file to the quantum chemistry software package.

  • Analyze the Output:

    • Convergence: Check that the geometry optimization converged successfully.

    • Frequencies: Verify that there are no imaginary frequencies, which confirms the optimized structure is a true energy minimum.

    • Structural Data: Extract the optimized coordinates, bond lengths (e.g., La-O), and angles from the output file.

    • Energetics: Note the final electronic energy for use in thermodynamic calculations.

Part 5: Future Outlook

The theoretical study of TBMA and related complexes is a vibrant field. Future research is directed towards:

  • Advanced Simulations: Incorporating more explicit solvent effects and running longer MD simulations to capture rare events and improve the accuracy of thermodynamic calculations.[17]

  • Machine Learning: Using machine learning and data-centric approaches to screen new ligand structures and predict their extraction properties, accelerating the discovery of more efficient extractants.[13]

  • Multi-scale Modeling: Combining quantum mechanics, molecular dynamics, and continuum models to bridge the gap between molecular-level interactions and macroscopic process behavior.

By continuing to integrate cutting-edge computational methods with experimental validation, theoretical studies will remain a cornerstone in the development of advanced separation technologies for energy, environmental, and resource management.

References

  • MDPI. (n.d.). DFT Investigations of the Magnetic Properties of Actinide Complexes. Retrieved January 12, 2026, from [Link]

  • PubMed. (2004). Advance of Computational Technology for Simulating Solvent Extraction. Analytical Sciences, 20(5), 761-765. Retrieved January 12, 2026, from [Link]

  • ACS Publications. (n.d.). Nonaqueous Solvent Extraction for Enhanced Metal Separations: Concept, Systems, and Mechanisms. Retrieved January 12, 2026, from [Link]

  • OSTI.GOV. (n.d.). N′,N′−Tetramethylmalonamide Complexes Across the Lanthanide Series. Retrieved January 12, 2026, from [Link]

  • ARC Journals. (n.d.). Review of Extraction Techniques. Retrieved January 12, 2026, from [Link]

  • ResearchGate. (2007). (PDF) Computational Chemistry in Solvent Extraction. Solvent Extraction Research and Development, Japan, 14, 1-15. Retrieved January 12, 2026, from [Link]

  • PubMed Central. (2023). Actinide-lanthanide single electron metal-metal bond formed in mixed-valence di-metallofullerenes. Nature Communications. Retrieved January 12, 2026, from [Link]

  • Semantic Scholar. (2003). Comparative studies of quasi‐relativistic density functional methods for the description of lanthanide and actinide complexes. Journal of Computational Chemistry, 24, 850-858. Retrieved January 12, 2026, from [Link]

  • OUCI. (n.d.). A DFT study of the affinity of lanthanide and actinide ions for sulfur-donor and nitrogen-donor ligands in aqueous solution. Retrieved January 12, 2026, from [Link]

  • MDPI. (n.d.). Molecular Dynamic Simulation of the Interaction of a Deep Eutectic Solvent Based on Tetraethylammonium Bromide with La3+ in Acidic Media. Retrieved January 12, 2026, from [Link]

  • Argonne National Laboratory. (2024). Structural Trends and Vibrational Analysis of N,N,N,N-Tetramethylmalonamide Complexes Across the Lanthanide Series. Retrieved January 12, 2026, from [Link]

  • ResearchGate. (n.d.). Structural Trends and Vibrational Analysis of N,N,N′,N′- Tetramethylmalonamide Complexes Across the Lanthanide Series. Retrieved January 12, 2026, from [Link]

  • Taylor & Francis eBooks. (2004). Computational Chemistry in Modeling Solvent Extraction of Metal Ions. In Solvent Extraction Principles and Practice, Revised and Expanded (2nd ed.). CRC Press. Retrieved January 12, 2026, from [Link]

  • OSTI.GOV. (n.d.). On the Integration of Molecular Dynamics, Data Science, and Experiments for Studying Solvent Effects on Catalysis. Retrieved January 12, 2026, from [Link]

  • ResearchGate. (2016). (PDF) Engineering Development of Solvent Extraction Processes. Retrieved January 12, 2026, from [Link]

  • MSpace. (2024). Theoretical studies of the nature of actinide bonds. Retrieved January 12, 2026, from [Link]

  • Extraction Magazine. (2020). The Basic Scientific Principles of Solvent Extraction for Hemp Processors. Retrieved January 12, 2026, from [Link]

  • ScienceDirect. (n.d.). Solvent Extraction Principles and Practice. Retrieved January 12, 2026, from [Link]

  • ResearchGate. (2023). Molecular thermodynamic model for solvent extraction of mineral acids by tri-n-butyl phosphate (TBP). Retrieved January 12, 2026, from [Link]

  • ResearchGate. (2004). Computational Chemistry in Modeling Solvent Extraction of Metal Ions. Retrieved January 12, 2026, from [Link]

  • Drexel University. (n.d.). Coordination Chemistry of N,N,N ',N '-Tetrakis(3,5-substituted benzyl-2-oxide)-2,2 '-(ethylenedioxy)diethanamine Modified Group 4 Metal Alkoxides. Retrieved January 12, 2026, from [Link]

  • ACS Publications. (n.d.). Unveiling Solvent Effects on β-Scissions through Metadynamics and Mean Force Integration. Retrieved January 12, 2026, from [Link]

  • MDPI. (2023). Catalytic, Theoretical, and Biological Investigations of Ternary Metal (II) Complexes Derived from L-Valine-Based Schiff Bases and Heterocyclic Bases. Retrieved January 12, 2026, from [Link]

  • PubMed Central. (2024). Molecular simulation of liquid-liquid extraction of acetic acid and acetone from water in the presence of nanoparticles based on prediction of solubility parameters. Retrieved January 12, 2026, from [Link]

  • ResearchGate. (n.d.). Molecular dynamics study of the effect of solvent types on the dynamic properties of polymer chains in solution | Request PDF. Retrieved January 12, 2026, from [Link]

  • ePrints Soton. (n.d.). and tri-valent metal complexes with tris-amide-functionalised 1,4,7-triazacyclononane chelators. Retrieved January 12, 2026, from [Link]

  • NIH. (2023). Mononuclear nickel(ii)–flavonolate complexes of tetradentate tripodal 4N ligands as structural and functional models for quercetin 2,4-dioxygenase. Retrieved January 12, 2026, from [Link]

  • PubMed. (n.d.). Coordination of Lanthanide Nitrates with N,N,N',N'-Tetramethylsuccinamide. Retrieved January 12, 2026, from [Link]

Sources

An In-depth Technical Guide to N,N,N',N'-Tetrabutylmalonamide: From Discovery to Application

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of N,N,N',N'-Tetrabutylmalonamide (TBMA), a significant molecule in the field of separation chemistry. Tailored for researchers, scientists, and professionals in drug development and related industries, this document delves into the historical context, synthesis, physicochemical properties, and applications of TBMA, with a particular focus on its role as a solvent extractant.

Introduction: The Rise of Malonamides in Separation Science

This compound, belonging to the broader class of malonamides, has emerged as a crucial ligand in the realm of solvent extraction. These compounds are particularly noted for their ability to form stable complexes with metal ions, a property that has been extensively exploited in the partitioning of actinides and lanthanides from nuclear waste streams. The "CHON" principle, which advocates for reagents containing only carbon, hydrogen, oxygen, and nitrogen, is a key driver for the interest in malonamides like TBMA. This composition allows for complete incineration of the waste, minimizing the generation of secondary solid waste, a significant advantage over phosphorus-containing extractants.

Malonamide derivatives are recognized for their synthetic accessibility and the tunability of their selectivity by modifying the alkyl or aryl substituents on the nitrogen atoms. This adaptability allows for the fine-tuning of their extraction capabilities for specific metal ions.

Historical Context and Discovery

While a singular, seminal publication marking the "discovery" of this compound is not readily identifiable in the historical literature, its development is intrinsically linked to the broader exploration of N,N,N',N'-tetra-substituted malonamides as alternatives to organophosphorus compounds for nuclear fuel reprocessing. The foundational chemistry for the synthesis of amides from carboxylic acid derivatives has been established for over a century.

The specific synthesis of malonamides gained significant attention with the need for advanced separation processes in the nuclear industry. Research into N,N-dialkyl amides as extractants for spent fuel reprocessing highlighted their potential to overcome some of the drawbacks of traditional extractants like tri-n-butyl phosphate (TBP)[1]. The exploration of various N,N,N',N'-tetraalkylmalonamides, including TBMA, was a logical progression in this field, driven by the desire to optimize extraction efficiency, selectivity, and resistance to radiolysis and hydrolysis. Studies have systematically investigated the effects of varying the alkyl chain length on the extraction behavior of these compounds, contributing to the understanding and application of molecules like TBMA.

Synthesis of this compound

The synthesis of this compound is a straightforward amidation reaction. The most common and efficient laboratory-scale synthesis involves the reaction of a malonic acid derivative with dibutylamine.

General Reaction Pathway

The fundamental reaction for the synthesis of TBMA is the acylation of dibutylamine with a suitable derivative of malonic acid, typically malonyl chloride. This reaction is a classic example of nucleophilic acyl substitution.

Synthesis_Pathway Malonyl_Chloride Malonyl Chloride (ClCO)₂CH₂ Reaction_Center Malonyl_Chloride->Reaction_Center Dibutylamine Dibutylamine (CH₃(CH₂)₃)₂NH Dibutylamine->Reaction_Center TBMA This compound ((CH₃(CH₂)₃)₂NCO)₂CH₂ HCl Hydrogen Chloride (HCl) Reaction_Center->TBMA Reaction_Center->HCl

Caption: General synthesis pathway for this compound.

Detailed Experimental Protocol

Materials:

  • Malonyl chloride

  • Dibutylamine

  • Anhydrous aprotic solvent (e.g., dichloromethane, diethyl ether, or toluene)

  • An acid scavenger (e.g., triethylamine or pyridine, optional, as excess dibutylamine can also serve this purpose)

  • Aqueous sodium bicarbonate solution (5% w/v)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve dibutylamine (4.2 equivalents) in the chosen anhydrous aprotic solvent. The flask should be cooled in an ice bath to 0-5 °C.

  • Addition of Malonyl Chloride: Slowly add a solution of malonyl chloride (1 equivalent) in the same anhydrous solvent to the stirred solution of dibutylamine via the dropping funnel. The addition should be controlled to maintain the reaction temperature below 10 °C. The reaction is exothermic.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours to ensure the reaction goes to completion.

  • Work-up:

    • Quench the reaction by slowly adding water.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 5% aqueous sodium bicarbonate solution to remove any unreacted acid chloride and the hydrochloride salt of the amine, followed by water, and finally brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

    • Further purification can be achieved by vacuum distillation or column chromatography if required.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: Malonyl chloride is highly reactive towards water. Performing the reaction under anhydrous conditions prevents the hydrolysis of the acid chloride to malonic acid, which would not participate in the amidation reaction.

  • Low Temperature: The reaction between an acid chloride and an amine is highly exothermic. Maintaining a low temperature during the addition of malonyl chloride helps to control the reaction rate, prevent side reactions, and ensure safety.

  • Excess Amine/Acid Scavenger: The reaction produces two equivalents of hydrogen chloride (HCl). This HCl will react with the basic dibutylamine to form a non-nucleophilic ammonium salt. Using an excess of dibutylamine or another base as an acid scavenger ensures that there is sufficient free amine to react with both acyl chloride groups of the malonyl chloride.

  • Aqueous Work-up: The washing steps are crucial for removing impurities. The sodium bicarbonate wash neutralizes any remaining HCl and unreacted malonyl chloride. The water and brine washes remove water-soluble byproducts and salts.

Physicochemical Properties of this compound

The physicochemical properties of TBMA are central to its function as a solvent extractant.

PropertyValue/DescriptionSignificance in Applications
Molecular Formula C₁₉H₃₈N₂O₂Determines molecular weight and elemental composition.
Molecular Weight 326.52 g/mol Important for stoichiometric calculations.
Appearance Colorless to pale yellow liquidIndicates purity.
Boiling Point 446.1 ± 28.0 °C (Predicted)[2]High boiling point allows for use at elevated temperatures without significant loss due to evaporation.
Density ~0.9 g/cm³Lower density than water facilitates phase separation in liquid-liquid extraction.
Solubility Soluble in many organic solvents (e.g., kerosene, toluene); sparingly soluble in water.High solubility in nonpolar organic diluents is essential for its role as an extractant. Low water solubility minimizes loss of the extractant to the aqueous phase.
Complexation Forms complexes with metal ions, particularly actinides and lanthanides.This is the fundamental property that enables its use in solvent extraction for separating these elements.

Applications of this compound

The primary application of TBMA is in the field of solvent extraction , particularly for the reprocessing of spent nuclear fuel .

Extraction of Actinides and Lanthanides

TBMA is an effective extractant for actinides (such as uranium and plutonium) and lanthanides from acidic aqueous solutions, typically nitric acid media. The extraction process involves the formation of a neutral complex between the metal nitrate salt and the TBMA molecules, which is then soluble in the organic phase.

The general extraction equilibrium can be represented as:

Mⁿ⁺(aq) + nNO₃⁻(aq) + xTBMA(org) ⇌

Where Mⁿ⁺ is the metal ion, (aq) denotes the aqueous phase, and (org) denotes the organic phase.

Studies have shown that TBMA can be used for the extraction of uranyl(II) ions from nitric acid media. The extracted species is often a complex with a 1:2:1 stoichiometry of uranyl ion, nitrate ion, and TBMA[3]. The extraction efficiency is influenced by several factors, including the concentration of nitric acid, the concentration of the extractant, and the temperature.

Extraction_Workflow cluster_Aqueous Aqueous Phase (High-Level Liquid Waste) cluster_Organic Organic Phase cluster_Outputs cluster_Final_Products Aqueous_Feed Actinides (e.g., U, Pu) Lanthanides Fission Products in Nitric Acid Mixer Mixing (Extraction) Aqueous_Feed->Mixer Organic_Solvent TBMA in an Inert Diluent (e.g., Kerosene) Organic_Solvent->Mixer Settler Phase Separation (Settling) Mixer->Settler Loaded_Organic Loaded Organic Phase [Metal-TBMA Complex] Settler->Loaded_Organic Organic Raffinate Aqueous Raffinate (Depleted of Actinides/ Lanthanides) Settler->Raffinate Aqueous Stripping Stripping (Back-Extraction) Loaded_Organic->Stripping Recovered_Metals Recovered Metals in Aqueous Solution Stripping->Recovered_Metals Recycled_Solvent Recycled Organic Solvent (TBMA) Stripping->Recycled_Solvent Stripping_Agent Stripping Agent (e.g., Dilute Acid, Complexing Agent) Stripping_Agent->Stripping

Caption: A simplified workflow for solvent extraction using TBMA.

Advantages in Nuclear Reprocessing
  • CHON Compatibility: As mentioned, TBMA can be completely incinerated, which is a significant advantage in managing radioactive waste.

  • High Loading Capacity: Malonamides can exhibit high loading capacities for target metal ions.

  • Chemical Stability: TBMA demonstrates good stability in the highly acidic and radioactive environments encountered in nuclear fuel reprocessing.

  • Selectivity: By carefully controlling the extraction conditions, a degree of selectivity for certain actinides over fission products can be achieved.

Future Perspectives

Research into this compound and other malonamides continues to be an active area. Future work is likely to focus on:

  • Development of Novel Malonamide Structures: Synthesizing new malonamide derivatives with enhanced selectivity, extraction efficiency, and stability.

  • Understanding Complexation Chemistry: More detailed studies into the thermodynamics and kinetics of metal-malonamide complex formation to optimize separation processes.

  • Applications Beyond Nuclear Reprocessing: Exploring the use of TBMA and related compounds in other areas of hydrometallurgy, such as the recovery of rare earth elements from electronic waste, and in analytical chemistry for sample preparation and preconcentration.

  • Drug Development: Malonamide derivatives are also being investigated as privileged chemical structures in drug design, with applications as peptidomimetics and chelating agents. While the direct application of TBMA in this area is not prominent, the fundamental chemistry is relevant.

Conclusion

This compound is a molecule of significant industrial and research interest, particularly in the context of nuclear fuel reprocessing. Its favorable properties, including CHON compatibility, good stability, and effective extraction capabilities for actinides and lanthanides, position it as a valuable tool in advanced separation chemistry. The straightforward synthesis and the potential for structural modification to fine-tune its properties ensure that TBMA and the broader class of malonamides will remain a focus of scientific investigation for years to come.

References

  • This compound as a new extractant for extraction of nitric acid and uranium(VI) - Nuclear Science and Techniques.
  • N,N-Dialkyl amides as extractants for spent fuel reprocessing: An overview - ResearchGate. Available at: [Link]

  • Generalized mechanism associated with the synthesis of malonamide derivatives (MDs) from amines and malonic esters. - ResearchGate. Available at: [Link]

Sources

N,N,N',N'-Tetrabutylmalonamide safety data sheet and handling precautions

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of N,N,N',N'-Tetrabutylmalonamide for Research and Development Professionals

Authored by a Senior Application Scientist

This guide provides comprehensive safety data and handling protocols for this compound (TCI Product No. T1968), tailored for researchers, scientists, and professionals in drug development. The information herein is synthesized from technical safety data sheets and established laboratory safety principles to ensure a thorough understanding of the risks and the rationale behind the recommended precautions.

Compound Identification and Key Properties

This compound is a chemical intermediate that sees use in various synthetic applications within research and development. A clear understanding of its physical and chemical properties is the foundation of its safe handling.

PropertyValueSource
Chemical Name This compoundTCI Chemicals
Synonyms Propanediamide, N1,N1,N3,N3-tetrabutyl-TCI Chemicals
CAS Number 14287-98-0TCI Chemicals
Molecular Formula C19H38N2O2ChemicalBook[1]
Molecular Weight 326.52ChemicalBook[1]
Appearance Colorless to yellow liquidTCI Chemicals
Purity >97.0% (GC)Tokyo Chemical Industry
Flash Point 165 °CTokyo Chemical Industry
Specific Gravity 0.94 (20/20)Tokyo Chemical Industry
Refractive Index 1.47Tokyo Chemical Industry

Hazard Identification and Risk Assessment

According to the Globally Harmonized System (GHS), this compound is classified as a hazardous substance. The primary risks associated with this compound are skin and eye irritation.

  • Skin Corrosion/Irritation: Category 2 - Causes skin irritation.

  • Serious Eye Damage/Eye Irritation: Category 2A - Causes serious eye irritation.

The causality behind these classifications lies in the chemical nature of the amide functional groups and the butyl chains, which can interact with biological tissues, leading to irritation upon contact. The risk to researchers is direct contact with the skin or eyes, which can occur during weighing, transferring, or in the event of a spill.

Logical Flow of Risk Assessment and Control

The following diagram illustrates the decision-making process for establishing a safe handling workflow for this compound.

RiskAssessment cluster_assessment Risk Assessment cluster_control Control Measures HazardID Hazard Identification (Skin & Eye Irritant) ExposureAssessment Exposure Potential (Handling, Spills) HazardID->ExposureAssessment leads to RiskCharacterization Risk Characterization (Irritation upon contact) ExposureAssessment->RiskCharacterization informs Engineering Engineering Controls (Fume Hood, Ventilation) RiskCharacterization->Engineering necessitates Admin Administrative Controls (SOPs, Training) RiskCharacterization->Admin necessitates PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) RiskCharacterization->PPE necessitates

Caption: Risk assessment and control workflow for this compound.

Safe Handling and Storage Protocols

A multi-layered approach to safety, incorporating engineering controls, administrative procedures, and personal protective equipment (PPE), is essential for the safe handling of this compound.

Engineering Controls

The primary engineering control is to minimize the concentration of any vapors or mists in the work area.

  • Ventilation: Always handle this compound in a well-ventilated area. A chemical fume hood is the recommended engineering control to prevent inhalation of any aerosols that may be generated.

  • Safety Stations: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[2]

The rationale for these controls is to create a physical barrier and a controlled environment that separates the researcher from the potential hazard.

Administrative Controls
  • Standard Operating Procedures (SOPs): Develop and strictly follow SOPs for all procedures involving this compound. These should detail the step-by-step process for handling, storage, and waste disposal.

  • Training: All personnel must be trained on the specific hazards and handling requirements of this compound before they are permitted to work with it.

  • Hygiene Practices: Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke in areas where this chemical is handled or stored.

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be worn at all times when handling this compound.

  • Eye and Face Protection: Wear chemical safety goggles or a face shield to protect against splashes.

  • Skin Protection:

    • Gloves: Wear chemically resistant gloves. Given the nature of the compound, nitrile or neoprene gloves are a suitable choice. Always inspect gloves for integrity before use.

    • Lab Coat: A standard laboratory coat should be worn to protect street clothing and provide an additional layer of protection.

  • Respiratory Protection: Under normal handling conditions with adequate engineering controls (i.e., in a fume hood), respiratory protection is not typically required. However, in the event of a large spill or inadequate ventilation, a respirator with an appropriate cartridge should be available.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

First-Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.

  • Skin Contact: Take off immediately all contaminated clothing. Wash skin with plenty of soap and water. If skin irritation occurs, seek medical advice/attention.

  • Inhalation: Remove the individual to fresh air and keep them comfortable for breathing. If the person feels unwell, seek medical advice.

  • Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Seek medical attention.

Accidental Release Measures
  • Personal Precautions: Evacuate personnel from the area. Wear appropriate PPE, including respiratory protection if necessary. Ensure adequate ventilation.

  • Containment and Cleaning: For a small spill, absorb the material with an inert absorbent material (e.g., sand, vermiculite). Place the material into a suitable, labeled container for disposal. For a large spill, dike the area to prevent spreading.

Fire-Fighting Measures

  • Suitable Extinguishing Media: Use extinguishing media appropriate for the surrounding fire, such as dry chemical, carbon dioxide (CO2), or alcohol-resistant foam.[2]

  • Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[2]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Storage and Disposal

  • Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2] The compound should be stored under an inert gas.

  • Disposal: Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. This material should be disposed of as hazardous waste.

References

  • abcr Gute Chemie. (n.d.). AB171004 | CAS 14287-98-0. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Spectroscopic Analysis of N,N,N',N'-Tetrabutylmalonamide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

N,N,N',N'-Tetrabutylmalonamide (TBMA) is a significant organic ligand, primarily recognized for its role as a neutral extractant in advanced nuclear fuel reprocessing, specifically in separating trivalent actinides and lanthanides. Its efficacy and behavior in complex chemical environments are dictated by its molecular structure and coordination properties. A thorough characterization is therefore paramount for its application in both research and industrial processes. This guide provides a comprehensive analysis of TBMA using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. We delve into the causal relationships between molecular structure and spectral output, present validated experimental protocols, and interpret the resulting data to provide a complete spectroscopic profile of this important molecule.

Molecular Structure and Spectroscopic Implications

The structure of this compound features a central methylene group flanked by two tertiary amide functionalities, each substituted with two butyl chains. This symmetrical arrangement is key to interpreting its spectroscopic data. The absence of N-H protons simplifies both the IR and ¹H NMR spectra, making TBMA an excellent model for studying the properties of tertiary amides.

The key structural features to consider are:

  • Two equivalent tertiary amide groups: This implies symmetry, which will reduce the number of unique signals observed in the NMR spectra.

  • Four identical butyl chains: The protons and carbons within these chains will give rise to characteristic alkyl signals.

  • A central methylene bridge (-CH₂-): This group is in a unique chemical environment, situated between two carbonyl carbons.

  • Carbonyl groups (C=O): This is the most polar and electronically significant functional group, producing a strong, characteristic signal in both IR and ¹³C NMR spectra.

Caption: Molecular structure of TBMA with labeling for NMR assignments.

Proton (¹H) NMR Spectroscopy

¹H NMR spectroscopy is a primary technique for confirming the identity and purity of TBMA. The spectrum is relatively straightforward due to the molecule's symmetry. All four butyl groups are chemically equivalent, and the two N,N-dibutylamide moieties are also equivalent.

Interpretation and Causality:

The proton signals of the butyl chains are influenced by the electronegative nitrogen atom and the anisotropic effect of the nearby carbonyl group.

  • -N-CH₂- (a): These protons are directly attached to the nitrogen, causing a significant downfield shift (deshielding) compared to a standard alkane chain. They appear as a triplet due to coupling with the adjacent methylene protons (b).

  • -CH₂-CH₂-CH₃ (b & c): These internal methylene groups are further from the electron-withdrawing amide group and thus appear more upfield. They typically overlap and form a complex multiplet.

  • -CH₃ (d): The terminal methyl protons are the most shielded and appear furthest upfield as a distinct triplet, coupling to the adjacent methylene group (c).

  • OC-CH₂-CO (α-CH₂): The protons of the central methylene bridge are positioned between two electron-withdrawing carbonyl groups. This environment causes them to be significantly deshielded and appear as a sharp singlet downfield. The singlet multiplicity confirms the absence of adjacent protons.

Table 1: Summary of ¹H NMR Data for this compound (in CDCl₃)

Assignment LabelChemical Shift (δ, ppm)MultiplicityIntegrationProtons Assigned
α-CH₂~3.30Singlet (s)2HCO-CH₂ -CO
a~3.25Triplet (t)8HN-CH₂ -(CH₂)₂-CH₃
b, c~1.30 - 1.60Multiplet (m)16HN-CH₂-C H₂-C H₂ -CH₃
d~0.95Triplet (t)12HN-(CH₂)₃-CH₃

Note: Exact chemical shifts can vary slightly depending on the solvent and concentration.

Carbon (¹³C) NMR Spectroscopy

The ¹³C NMR spectrum provides complementary information, confirming the carbon framework of the molecule. Due to symmetry, only five distinct carbon signals are expected.

Interpretation and Causality:

  • C=O: The carbonyl carbon is the most deshielded carbon in the molecule due to the strong electron-withdrawing effect of the double-bonded oxygen. It appears at the lowest field (~170 ppm).

  • -N-CH₂-: This carbon is directly bonded to the electronegative nitrogen, resulting in a downfield shift.

  • OC-CH₂-CO: The central methylene carbon is attached to two carbonyl carbons, which also causes a significant downfield shift.

  • Alkyl Carbons: The remaining carbons of the butyl chain appear in the typical aliphatic region of the spectrum, with the terminal methyl carbon being the most shielded (furthest upfield).

Table 2: Summary of ¹³C NMR Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm)Assignment
~169.5C =O
~48.0N-C H₂-
~41.5CO-C H₂-CO
~30.5N-CH₂-C H₂-
~20.0-C H₂-CH₃
~13.8-C H₃

Infrared (IR) Spectroscopy

FTIR spectroscopy is highly effective for identifying the key functional groups in TBMA, particularly the tertiary amide.

Interpretation and Causality:

The IR spectrum of TBMA is dominated by two main regions:

  • C-H Stretching Region (2800-3000 cm⁻¹): This region contains multiple sharp peaks corresponding to the symmetric and asymmetric stretching vibrations of the C-H bonds in the methylene (-CH₂-) and methyl (-CH₃) groups of the butyl chains.

  • Fingerprint Region (<1700 cm⁻¹):

    • Amide I Band (C=O Stretch): This is the most intense and diagnostic peak in the spectrum. For a tertiary amide like TBMA, it appears as a very strong, sharp absorption band around 1645 cm⁻¹. The position of this band is sensitive to the molecule's environment; coordination to a metal ion, for example, will typically cause this band to shift to a lower wavenumber (red shift) due to the weakening of the C=O double bond.

    • C-H Bending Vibrations: Peaks around 1465 cm⁻¹ and 1378 cm⁻¹ are characteristic of the scissoring and bending modes of the alkyl CH₂ and CH₃ groups.

    • C-N Stretching: The C-N bond stretch of the tertiary amide also appears in the fingerprint region, though it is often less distinct than the powerful Amide I band.

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityVibrational Assignment
2958, 2932, 2872Strong, SharpC-H Asymmetric & Symmetric Stretching (Alkyl)
1645Very Strong, SharpC=O Stretching (Amide I Band)
1465Medium-CH₂- Scissoring (Bending)
1378Medium-CH₃ Symmetric Bending
~1250MediumC-N Stretching

Experimental Protocols and Workflow

To ensure data integrity and reproducibility, standardized protocols must be followed.

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Sample TBMA Sample (Liquid) Prep_NMR Dissolve ~20 mg in 0.7 mL CDCl₃ with TMS Sample->Prep_NMR Prep_IR Place one drop directly on ATR crystal Sample->Prep_IR Acq_NMR Acquire ¹H and ¹³C Spectra (e.g., 400 MHz Spectrometer) Prep_NMR->Acq_NMR Acq_IR Acquire FTIR Spectrum (4000-650 cm⁻¹, 32 scans) Prep_IR->Acq_IR Proc_NMR Phase & Baseline Correction Calibrate to TMS (0 ppm) Acq_NMR->Proc_NMR Proc_IR Background Subtraction Peak Picking Acq_IR->Proc_IR Analysis Structural Confirmation & Purity Assessment Proc_NMR->Analysis Proc_IR->Analysis

Introduction: The Malonamide Core as a Privileged Ligand

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to N,N,N',N'-Tetrabutylmalonamide (TBMA) and its Derivatives: Synthesis, Mechanisms, and Applications

In the vast landscape of coordination chemistry and materials science, certain molecular scaffolds emerge as exceptionally versatile and effective. The malonamide framework, characterized by two amide functionalities separated by a single methylene carbon, represents one such "privileged" structure.[1] These diamides, particularly N,N,N',N'-tetrasubstituted derivatives like this compound (TBMA), have garnered significant attention for their potent and selective metal-chelating properties. Their general structure allows for extensive chemical modification, enabling the fine-tuning of solubility, stability, and selectivity for specific applications.

This guide, intended for researchers and professionals in chemistry and drug development, provides a comprehensive technical overview of TBMA and its derivatives. We will delve into their synthesis, explore the fundamental principles of their coordination chemistry, detail their critical role in advanced nuclear fuel reprocessing, and survey their expanding applications in hydrometallurgy and medicinal chemistry. The narrative is designed to explain not just the protocols but the causality behind experimental choices, grounding the discussion in authoritative and field-proven insights.

Caption: General chemical structure of a malonamide derivative.[2][3]

Synthesis and Physicochemical Properties of this compound (TBMA)

The synthesis of TBMA and its analogues is typically straightforward, often achieved through the condensation of a malonic acid derivative with a secondary amine. This approach allows for modularity, where different alkyl or aryl groups can be installed on the nitrogen atoms to tailor the molecule's properties.

Experimental Protocol: Synthesis of TBMA from Diethyl Malonate

This protocol describes a common laboratory-scale synthesis. The causality is clear: the nucleophilic secondary amine attacks the electrophilic carbonyl carbons of the ester, leading to the displacement of the ethoxy groups and formation of the more stable amide bonds.

Step 1: Reaction Setup

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine diethyl malonate (1.0 eq) and di-n-butylamine (2.2 eq).

  • Rationale: A slight excess of the amine is used to ensure the complete conversion of the diester. The reaction is often performed neat or with a high-boiling point, non-reactive solvent to facilitate the removal of the ethanol byproduct.

Step 2: Thermal Reaction

  • Heat the reaction mixture to a reflux temperature of approximately 160-180°C.

  • Maintain this temperature for 12-24 hours, monitoring the reaction progress by observing the cessation of ethanol distillation or via Thin Layer Chromatography (TLC).

  • Rationale: High temperature is required to drive the amidation reaction, which can be slow. The removal of ethanol byproduct via distillation helps to shift the equilibrium towards product formation according to Le Châtelier's principle.

Step 3: Purification

  • After cooling, dissolve the crude product in an organic solvent like toluene.

  • Wash the organic phase sequentially with dilute acid (e.g., 1 M HCl) to remove excess di-n-butylamine, followed by a base (e.g., 1 M NaHCO₃) to remove any acidic impurities, and finally with brine.

  • Dry the organic phase over an anhydrous salt (e.g., MgSO₄), filter, and remove the solvent under reduced pressure.

  • The resulting crude oil is then purified by vacuum distillation to yield TBMA as a clear, colorless to light yellow liquid.

  • Rationale: This standard workup procedure systematically removes unreacted starting materials and byproducts, ensuring a high-purity final product. Vacuum distillation is necessary due to the high boiling point of TBMA.[4]

G A Diethyl Malonate + Di-n-butylamine (2.2 eq) B Heat to Reflux (160-180°C, 12-24h) A->B C Crude Product + Unreacted Amine B->C D Aqueous Workup (Acid/Base Wash) C->D E Purified Organic Phase D->E F Solvent Removal (Rotary Evaporation) E->F G Vacuum Distillation F->G H Pure this compound G->H

Caption: A generalized workflow for the synthesis of TBMA.

Physicochemical Data for TBMA

The physical properties of TBMA are critical to its function as a solvent extractant, particularly its lipophilicity and high boiling point.

PropertyValueReference
CAS Number 14287-98-0[4][5]
Molecular Formula C₁₉H₃₈N₂O₂[4][5]
Molecular Weight 326.52 g/mol [4]
Appearance Clear, colorless to light yellow liquid[4]
Boiling Point ~446 °C (Predicted)[4]
Density ~0.930 g/cm³ (Predicted)[4]
Form Liquid[4]

Coordination Chemistry and Extraction Mechanisms

The efficacy of malonamides as extractants stems from their ability to act as bidentate, charge-neutral ligands. The two carbonyl oxygen atoms form a stable six-membered chelate ring with a metal cation. The alkyl groups on the nitrogen atoms provide the necessary lipophilicity to ensure the resulting metal complex is soluble in the organic diluent.

Fundamental studies using N,N,N',N'-tetramethylmalonamide (TMMA) across the lanthanide series have provided profound insights into this coordination.[6][7] As one moves across the series, the decreasing ionic radius of the Ln(III) ions (the "lanthanide contraction") directly influences the geometry and stoichiometry of the resulting complexes.[6][8] Early, larger lanthanides (La-Sm) tend to form 10-coordinate complexes with two malonamide ligands, whereas smaller, later lanthanides can form different structures, including charged anion-cation pairs.[7][9] This differential coordination behavior is the chemical basis for the potential separation of different f-block elements.

In the context of solvent extraction from acidic nuclear waste, the mechanism involves the transfer of a metal salt from the aqueous phase to the organic phase. For a trivalent metal ion (M³⁺) like Americium(III) or Europium(III), the overall extraction equilibrium can be generalized as:

M³⁺(aq) + 3NO₃⁻(aq) + nL(org) ⇌

Where 'L' is the malonamide ligand and 'n' is the stoichiometry of the extracted complex, which is influenced by the specific malonamide, the diluent, and the aqueous phase conditions.[10] For TBMA extracting Uranium(VI), the extracted species has been identified as UO₂(NO₃)₂·TBMA.

G cluster_organic Organic Phase (Diluent) M_aq M³⁺(aq) + 3NO₃⁻(aq) interface Liquid-LiquidInterface M_aq->interface Diffusion L_org Malonamide Ligand (L) L_org->interface Chelation Complex_org M(NO₃)₃·nL Complex_org->interface Stripping interface->Complex_org Extraction

Caption: Mechanism of trivalent metal ion extraction by malonamides.

Core Application: Minor Actinide Partitioning (DIAMEX Process)

The most significant application of malonamide derivatives is in the DIAMEX (DIAMide EXtraction) process, a cornerstone of advanced nuclear fuel cycle strategies aimed at partitioning and transmutation.[11] After the removal of uranium and plutonium in the PUREX process, the remaining high-level liquid waste contains a mixture of fission products and minor actinides (MAs), primarily Americium(III) and Curium(III).[2][3] These MAs are major contributors to the long-term radiotoxicity of the waste.

The DIAMEX process is designed to co-extract the trivalent MAs and the chemically similar trivalent lanthanides (Ln) from this acidic waste stream.[11][12] The key advantages of using malonamides are:

  • CHON Compliance: The molecules contain only Carbon, Hydrogen, Oxygen, and Nitrogen. This means they can be completely incinerated after use, minimizing secondary waste generation.[11]

  • High Extraction Efficiency: They effectively extract trivalent f-elements from highly acidic media (e.g., 3-4 M HNO₃).[2]

While early work utilized molecules like N,N'-dimethyl, N,N'-dibutyl tetradecyl malonamide (DMDBTDMA), research has led to optimized structures.[2][3] The current reference molecule for the process is N,N'-dimethyl N,N'-dioctyl hexyloxyethyl malonamide (DMDOHEMA) , which exhibits improved stability and hydrodynamic properties.[2][3][12] The successful implementation of the DIAMEX process using DMDOHEMA in centrifugal extractors on genuine nuclear waste has been a major step towards industrial application.[13]

Challenges: Stability and Third Phase Formation

The harsh operational environment (high acidity and intense radiation) presents significant challenges.

  • Radiolytic and Hydrolytic Degradation: Malonamides can degrade under these conditions, primarily through hydrolysis of the amide bonds.[2][14] This degradation reduces the concentration of the active extractant and forms byproducts that can interfere with the process, ultimately lowering the distribution ratios of the target metals.[2][3][14]

  • Third Phase Formation: Under certain conditions of high metal and acid loading, the organic phase can split into two immiscible organic layers—a phenomenon known as "third phase formation."[15] This is a critical operational problem that disrupts the process. It is understood to be caused by the self-assembly of extractant molecules into aggregates or reverse micelles.[15][16] The structure of the malonamide derivative is a key factor in determining its propensity to form a third phase.[15]

Broader Applications and Structural Diversification

The versatility of the malonamide scaffold extends beyond nuclear applications. By modifying the N-substituents, researchers have developed derivatives for various purposes.

  • Hydrometallurgy: Derivatives like N,N'-dimethyl-N,N'-diphenylmalonamide (DMDPHMA) and N,N'-dimethyl-N,N'-dicyclohexylmalonamide (DMDCHMA) have been investigated for the selective extraction of base metals like iron(III) from chloride media.[17][18]

  • Medicinal Chemistry: Malonamide derivatives are recognized as privileged structures in drug design. They are used as peptidomimetics and have been incorporated into compounds developed as anticancer agents, k-opioid receptor agonists, and inhibitors for enzymes like blood coagulation factor fXa.[1]

DerivativeKey Feature/ApplicationReference(s)
DMDOHEMA Current reference for DIAMEX; optimized stability.[2][3][12]
N,N,N',N'-Tetraethylmalonamide Research on coordination and extraction properties.[19][20]
N,N,N',N'-Tetrapentylmalonamide Solvent extraction of rare earth elements and actinides.[21]
N,N,N',N'-Tetrabenzylmalonamide Used in proteomics and chemical research.[22]
DMDCHMA Extraction of Fe(III) from hydrochloric acid solutions.[17][18]

Safety and Handling

As with all chemical reagents, proper handling of TBMA and its derivatives is essential. Based on available Safety Data Sheets (SDS), these compounds generally present moderate hazards.

  • Primary Hazards: May cause skin irritation and serious eye irritation.[23][24] Some derivatives may cause an allergic skin reaction.[25] Ingestion and inhalation may be harmful.[26][27]

  • Recommended Precautions:

    • Use only in a well-ventilated area or with local exhaust ventilation.

    • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[25][27]

    • Wash hands thoroughly after handling.[23]

    • Store in a tightly closed container in a cool, dry place away from incompatible materials like strong oxidizing agents.[27]

Conclusion and Future Outlook

This compound and its derivatives represent a powerful and adaptable class of chelating agents. Their success in the demanding field of nuclear fuel reprocessing has established them as robust and reliable ligands. The straightforward synthesis allows for extensive structural modification, paving the way for new molecules with enhanced properties.

Future research will likely focus on designing next-generation malonamides with even greater resistance to radiolysis and hydrolysis, as well as a reduced tendency for third phase formation. Furthermore, the application of this privileged scaffold in medicinal chemistry and advanced materials science is a growing field, promising novel solutions to challenges far beyond the realm of elemental separations.

References

  • Berthon, L., Morel, J. M., Zorz, N., Nicol, C., Virelizier, H., & Madic, C. (2001). DIAMEX PROCESS FOR MINOR ACTINIDE PARTITIONING: HYDROLYTIC AND RADIOLYTIC DEGRADATIONS OF MALONAMIDE EXTRACTANTS. Separation Science and Technology, 36(5-6), 709–728. [Link]

  • Madic, C., Lecomte, M., Baron, P., & Boullis, B. (n.d.). Minor Actinide Separation: Recent Advances at the CEA. CEA. Nuclear Energy Division. [Link]

  • Berthon, L., Morel, J. M., Zorz, N., Nicol, C., Virelizier, H., & Madic, C. (2001). DIAMEX PROCESS FOR MINOR ACTINIDE PARTITIONING: HYDROLYTIC AND RADIOLYTIC DEGRADATIONS OF MALONAMIDE EXTRACTANTS. Marcel Dekker, Inc. [Link]

  • Berthon, L., Morel, J. M., Zorz, N., Nicol, C., Virelizier, H., & Madic, C. (2001). DIAMEX PROCESS FOR MINOR ACTINIDE PARTITIONING: HYDROLYTIC AND RADIOLYTIC DEGRADATIONS OF MALONAMIDE EXTRACTANTS. Taylor & Francis Online. [Link]

  • Serrano-Purroy, D., Baron, P., Christiansen, S. H., Glatz, J.-P., Madic, C., Malmbeck, R., & Modolo, G. (2005). First demonstration of a centrifugal solvent extraction process for minor actinides from a concentrated spent fuel solution. Radiochimica Acta, 93(6), 351-357. [Link]

  • Step‐wise synthesis of Malonamides 61 from ethyl.... (n.d.). ResearchGate. [Link]

  • Examples of some leading extractants proposed for minor actinide.... (n.d.). ResearchGate. [Link]

  • Malononitrile synthesis method. (n.d.).
  • Synthesis of novel series of malonamides derivatives via a five-component reaction. (n.d.). Springer. [Link]

  • One-pot synthesis of malonamide derivatives. (n.d.). ResearchGate. [Link]

  • Lomba, L., et al. (2021). Review on Hydrometallurgical Recovery of Metals with Deep Eutectic Solvents. MDPI. [Link]

  • Liquid-Liquid Extraction of Acids by a Malonamide: II-Anion Specific Effects in the Aggregate-Enhanced Extraction Isotherms. (n.d.). ResearchGate. [Link]

  • 2-amino malonamide and synthetic method thereof. (n.d.).
  • Kravchuk, D. V., et al. (2022). N,N,Nо,Nо Tetramethylmalonamide Complexes Across the Lanthanide Series. OSTI.GOV. [Link]

  • Generalized mechanism associated with the synthesis of malonamide derivatives (MDs) from amines and malonic esters. (n.d.). ResearchGate. [Link]

  • Kravchuk, D. V., et al. (2022). Structural Trends and Vibrational Analysis of N,N,N′,N′-Tetramethylmalonamide Complexes Across the Lanthan. ChemRxiv. [Link]

  • Frias, C., et al. (2016). N,N′-tetrasubstituted malonamide derivatives and hydrochloric acid solutions: An interfacial study. ResearchGate. [Link]

  • Yuan, R., et al. (2015). This compound as a new extractant for extraction of nitric acid and uranium(VI). Nuclear Science and Techniques, 26, 010201. [Link]

  • Kravchuk, D. V., et al. (2024). Structural Trends and Vibrational Analysis of N,N,N′,N′‐Tetramethylmalonamide Complexes Across the Lanthanide Series. ResearchGate. [Link]

  • Testard, F., et al. (2005). Self-assembling properties of malonamide extractants used in separation processes. ResearchGate. [Link]

  • Gatos, D., et al. (2007). Recent advances in the synthesis and applications of reduced amide pseudopeptides. PubMed. [Link]

  • Kravchuk, D. V., et al. (2022). Structural Trends and Vibrational Analysis of N,N,N′,N′- Tetramethylmalonamide Complexes Across the Lanthanide Series. ResearchGate. [Link]

  • Frias, C., et al. (2014). The Solvent Extraction of Iron(III) from Chloride Solutions by N,N′‐Tetrasubstituted Malonamides: Structure‐Activity Relationships. ResearchGate. [Link]

  • Kravchuk, D. V., et al. (2024). Structural Trends and Vibrational Analysis of N,N,N′,N′‐Tetramethylmalonamide Complexes Across the Lanthanide Series. Semantic Scholar. [Link]

  • Lumetta, G. J., et al. (2012). Separating the Minor Actinides Through Advances in Selective Coordination Chemistry. Pacific Northwest National Laboratory. [Link]

  • N,N,N',N'-Tetramethylmalonamide. (n.d.). PubChem. [Link]

  • Okuno, T., et al. (2023). Deuterated Malonamide Synthesis for Fundamental Research on Solvent Extraction Systems. Taylor & Francis. [Link]

  • N,N,N',N'-Tetrapentylmalonamide. (n.d.). MySkinRecipes. [Link]

  • Peterman, D. R., et al. (2010). Separation of Minor Actinides from Lanthanides by Dithiophosphinic Acid Extractants. ResearchGate. [Link]

  • N,N,N',N'-Tetraethylmalonamide. (n.d.). PubChem. [Link]

  • Sugo, Y., et al. (2011). PARTITIONING OF MINOR ACTINIDES FROM FAST REACTOR HIGH ACTIVE WASTE. Superevent. [Link]

  • Grimes, T. S., et al. (2021). Non-C2-Symmetric Complexant for Minor Actinide Separation of Actinides from Lanthanides. ACS Publications. [Link]

  • Solvent extraction of Eu(III), Am(III) and Cm(III) by N,N,N',N'-tetrabutyldiglycolamide: Can the diluent participate in the extraction?. (n.d.). ResearchGate. [Link]

  • This compound (C19H38N2O2). (n.d.). PubChemLite. [Link]

  • Yuan, R., et al. (2015). N,N,N′,N′-tetrabutylmalonamide as a new extractant for extraction of nitric acid and uranium(VI) in toluene. ResearchGate. [Link]

  • Wang, Y., et al. (2022). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. MDPI. [Link]

  • Sulfonamide derivatives: Synthesis and applications. (2024). International Journal of Frontiers in Chemistry and Pharmacy Research. [Link]

Sources

Methodological & Application

N,N,N',N'-Tetrabutylmalonamide for solvent extraction of uranium.

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: N,N,N',N'-Tetrabutylmalonamide (TBMA) for the Solvent Extraction of Uranium(VI)

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Role of Diamides in Advanced Actinide Separation

The separation and purification of uranium are critical steps in the nuclear fuel cycle, environmental remediation, and the production of high-purity materials. For decades, solvent extraction has been the cornerstone of these efforts, with tributyl phosphate (TBP) being the workhorse extractant in the PUREX process. However, the limitations of TBP, including the formation of problematic degradation products (dibutyl and monobutyl phosphoric acid) and the generation of phosphorus-containing secondary waste, have driven research toward superior alternatives.

Among the most promising next-generation extractants are the N,N,N',N'-tetraalkyldiamides, particularly malonamides. These molecules are part of a class of "CHON" extractants, containing only carbon, hydrogen, oxygen, and nitrogen. This composition confers a significant advantage: they are completely incinerable, minimizing the generation of secondary waste.[1][2] Furthermore, their degradation products are less detrimental to the extraction process compared to those of TBP.[1]

This application note provides a comprehensive technical guide on the use of this compound (TBMA), a specific malonamide, for the solvent extraction of uranium(VI) from nitric acid media. We will delve into the underlying chemical principles, provide detailed, field-tested protocols for extraction and stripping, and discuss the critical parameters that govern process efficiency.

Core Principles: The Chemistry of Uranium Extraction by TBMA

The efficacy of TBMA in uranium extraction is rooted in its ability to act as a powerful neutral chelating agent for the uranyl cation (UO₂²⁺). The process is governed by a neutral salvation mechanism.

2.1. The Extraction Mechanism In nitric acid solutions, uranium(VI) exists predominantly as the uranyl ion. To be extracted into a nonpolar organic solvent, this charged species must be neutralized. Nitrate ions from the aqueous phase coordinate with the uranyl ion to form a neutral uranyl nitrate complex, UO₂(NO₃)₂. The TBMA molecule, dissolved in an organic diluent, then solvates this neutral complex, drawing it into the organic phase. The two carbonyl oxygen atoms on the TBMA molecule act as a bidentate ligand, coordinating directly with the uranium center.

The overall extraction equilibrium can be represented as:

UO₂²⁺(aq) + 2NO₃⁻(aq) + nTBMA(org) ⇌

2.2. Stoichiometry of the Extracted Complex The stoichiometry of the extracted complex, represented by 'n' in the equation above, is a critical parameter. Experimental evidence from slope analysis and spectroscopic studies suggests that the stoichiometry can vary. Some studies report the formation of a monosolvated complex (n=1), UO₂(NO₃)₂·TBMA. Other investigations, often conducted in different diluents or at different concentrations, indicate the formation of a disolvated complex (n=2), UO₂(NO₃)₂·2TBMA.[3][4][5] This variability underscores the importance of characterizing the system under specific experimental conditions, as the stoichiometry directly impacts loading capacity and stripping behavior.

2.3. Influence of Key Parameters

  • Nitric Acid Concentration: The distribution ratio of uranium (Dᵤ) is highly dependent on the aqueous nitric acid concentration. Initially, Dᵤ increases significantly with rising acidity.[2] This is due to the "salting-out" effect, where the high concentration of nitrate ions pushes the equilibrium toward the formation of the neutral, extractable UO₂(NO₃)₂ species. However, at very high acidities, Dᵤ may plateau or decrease due to the competing extraction of nitric acid itself by TBMA, which reduces the amount of free extractant available to complex with uranium.

  • TBMA Concentration: As expected, increasing the concentration of TBMA in the organic phase leads to a higher distribution ratio for uranium, as it increases the capacity of the solvent to extract the uranyl complex.[2]

  • Diluent Choice: The organic diluent not only serves as a carrier for the extractant but also influences the extraction process. Common diluents include aliphatic hydrocarbons like n-dodecane and kerosene, or aromatic hydrocarbons like toluene.[2][4][6] N-dodecane is often preferred in nuclear applications due to its high flash point, chemical stability, and well-understood behavior. The choice of diluent can affect extraction efficiency and the potential for third-phase formation at high metal loading.

Experimental Protocols

These protocols provide a framework for conducting laboratory-scale batch solvent extraction studies of uranium(VI) using TBMA.

3.1. Materials and Reagents

ReagentGradeSupplier ExampleNotes
This compound (TBMA)>98% PuritySigma-Aldrich, TCIMay be synthesized if not commercially available.[2]
n-DodecaneAnhydrous, >99%Sigma-AldrichA common, stable diluent. Other diluents like toluene or kerosene can be substituted.[2]
Nitric Acid (HNO₃)Trace Metal GradeFisher ScientificUsed to prepare the aqueous feed and for pH adjustment.
Uranyl Nitrate Hexahydrate (UO₂(NO₃)₂·6H₂O)Reagent GradeVWR, StremA standard source of uranium(VI). Handle with appropriate radiological precautions.
Sodium Carbonate (Na₂CO₃)ACS Reagent GradeEMD MilliporeA potential stripping agent.[4]
Arsenazo IIISpectrophotometric GradeSigma-AldrichA sensitive colorimetric reagent for uranium determination.[2]
Deionized Water18.2 MΩ·cmMillipore SystemFor all aqueous phase preparations.

3.2. Preparation of Solutions

  • Organic Phase (0.2 M TBMA in n-Dodecane):

    • Accurately weigh the required mass of TBMA. (Molar Mass of TBMA = 314.51 g/mol ).

    • Transfer the TBMA to a Class A volumetric flask.

    • Add a small amount of n-dodecane to dissolve the solid.

    • Once dissolved, dilute to the final volume with n-dodecane. Mix thoroughly. This solution is stable when stored in a tightly sealed container away from light.

  • Aqueous Feed (100 mg/L U in 3 M HNO₃):

    • Prepare a 1000 mg/L (1 g/L) uranium stock solution by dissolving the appropriate mass of UO₂(NO₃)₂·6H₂O in 3 M HNO₃.

    • Perform a serial dilution of the stock solution using 3 M HNO₃ as the diluent to achieve the final working concentration of 100 mg/L uranium.

    • Validation Step: Verify the final uranium concentration of the feed solution using a calibrated analytical method (e.g., ICP-MS or spectrophotometry) before proceeding.[7][8]

  • Stripping Solution (0.1 M Na₂CO₃):

    • Accurately weigh the required mass of Na₂CO₃.

    • Dissolve in deionized water in a Class A volumetric flask and dilute to the final volume.

3.3. Protocol 1: Solvent Extraction of Uranium(VI)

This protocol outlines a single-stage batch contact to determine the distribution ratio.

  • Phase Contact: In a 15 mL screw-cap centrifuge tube, pipette 5.0 mL of the aqueous uranium feed solution and 5.0 mL of the organic TBMA solution. This establishes an organic-to-aqueous phase ratio (O/A) of 1.

  • Equilibration: Cap the tube tightly and shake vigorously for 30 minutes at a constant temperature (e.g., 25 °C) using a mechanical shaker. This duration is generally sufficient to reach equilibrium.[2]

  • Phase Separation: Centrifuge the tube at 3000 rpm for 10 minutes to ensure a clean and complete separation of the aqueous and organic phases.

  • Sampling: Carefully pipette a known volume (e.g., 2.0 mL) from the aqueous phase (bottom layer) for analysis. This is the raffinate.

  • Mass Balance: The concentration of uranium in the organic phase can be determined by difference, assuming a consistent O/A ratio, or by direct analysis after performing a stripping step.

  • Analysis: Determine the uranium concentration in the raffinate sample using the Arsenazo III method (see Protocol 3) or another calibrated technique.

3.4. Protocol 2: Stripping of Uranium from Loaded Organic Phase

  • Prepare Loaded Organic: Generate a sufficient volume of uranium-loaded organic phase by performing the extraction protocol on a larger scale. Combine the organic layers and ensure they are free of any entrained aqueous phase.

  • Phase Contact: In a new centrifuge tube, pipette 5.0 mL of the uranium-loaded organic phase and 5.0 mL of the 0.1 M Na₂CO₃ stripping solution (O/A = 1).

  • Equilibration & Separation: Repeat steps 2 and 3 from Protocol 1.

  • Sampling: Pipette a known volume from the aqueous strip solution for analysis.

  • Analysis: Determine the uranium concentration in the aqueous strip solution to calculate stripping efficiency.

3.5. Protocol 3: Spectrophotometric Determination of Uranium with Arsenazo III

  • Sample Preparation: Dilute the aqueous sample (raffinate or strip solution) with 3 M HNO₃ so that the uranium concentration falls within the linear range of the calibration curve (typically 0.1 - 2.0 mg/L).

  • Color Development: In a 10 mL volumetric flask, add 1.0 mL of the diluted sample, 1.0 mL of Arsenazo III solution (e.g., 0.1% w/v), and dilute to volume with deionized water.

  • Measurement: Allow the color to stabilize for 15 minutes. Measure the absorbance at the wavelength of maximum absorbance (λₘₐₓ), typically around 650 nm, using a spectrophotometer.

  • Quantification: Determine the concentration using a calibration curve prepared from certified uranium standards.

3.6. Calculation of Performance Metrics

  • Distribution Ratio (Dᵤ): A measure of the extractant's affinity for the metal. Dᵤ = ([U]initial, aq - [U]final, aq) / [U]final, aq

  • Extraction Efficiency (%E): The percentage of uranium transferred to the organic phase. %E = (Dᵤ / (Dᵤ + (V_aq / V_org))) * 100

  • Stripping Efficiency (%S): The percentage of uranium recovered from the organic phase. %S = ([U]strip, aq * V_strip, aq) / ([U]loaded, org * V_loaded, org) * 100

Visualization of Workflow and Mechanism

The following diagrams illustrate the experimental process and the underlying chemical principles.

G cluster_prep 1. Solution Preparation cluster_proc 2. Separation Process cluster_analysis 3. Analysis & Calculation prep_aq Aqueous Feed (U in 3M HNO3) extraction Extraction (Mix & Centrifuge) prep_aq->extraction prep_org Organic Phase (TBMA in n-Dodecane) prep_org->extraction prep_strip Stripping Solution (e.g., 0.1M Na2CO3) stripping Stripping (Mix & Centrifuge) prep_strip->stripping loaded_org Loaded Organic ([U]org) extraction->loaded_org Organic raffinate Raffinate extraction->raffinate Aqueous strip_sol Final Strip Solution stripping->strip_sol Aqueous barren_org Barren Organic stripping->barren_org Organic analysis_raff Analyze Raffinate ([U]final, aq) calc Calculate D, %E, %S analysis_raff->calc analysis_strip Analyze Strip Solution ([U]strip, aq) analysis_strip->calc loaded_org->stripping raffinate->analysis_raff strip_sol->analysis_strip

Caption: Experimental workflow for uranium extraction and stripping using TBMA.

G cluster_aq Aqueous Phase (High HNO3) cluster_org Organic Phase (n-Dodecane) U_aq UO₂²⁺ Neutral_Complex UO₂(NO₃)₂ (Neutral Complex) U_aq->Neutral_Complex NO3 2NO₃⁻ NO3->Neutral_Complex Extracted_Complex [UO₂(NO₃)₂(TBMA)ₙ] (Extracted Species) Neutral_Complex->Extracted_Complex Phase Transfer TBMA nTBMA TBMA->Extracted_Complex Solvation

Caption: Mechanism of uranium extraction from aqueous to organic phase via TBMA.

References

  • Musikas, C. (1992). Malonamides as New Extractants for Nuclear Waste Solutions. Separation Science and Technology, 27(6-7), 845-861. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF7pv_aAZWOIZwbHqJg4PVtqn4JOd5AXnGlod0cJUnoBQSP12SuifVeV2c6q6kxYW-BQzRnr8KdCFdMd974KYZsTaJ_xv6kR6cJmYD1glYsLgIKBuU6-tqxOdUVHa4uyHfTgd8cbGpYd6bqYCqc858mhF-lipB-vgo=]
  • Wang, Y. S., Sun, G. X., Li, Y. L., Bao, B. R., Sun, X. Y., & Mao, J. J. (1997). This compound as a new extractant for extraction of nitric acid and uranium(VI). Nuclear Science and Techniques, 8(2), 114-119. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGLPakuhn7Bod7HTnAREnfr-aMrGxmWxHb-mMQ-CapJ9ke_XShHd_fZECn5m6WRuaCHQdLfco-bsMPdxyWzQAmApvj79ByRTFYmKossM4wl7S74AEMJ_8Nb7z1hdvJ5uo5rCzp1_FQ=]
  • Wang, Y., Shen, C., Zhu, J., & Bao, B. (1996). Extraction of uranium(VI) with this compound. Journal of Radioanalytical and Nuclear Chemistry, 212(2), 101-107. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE6DRhvqi9QGU4dbVp8pdD6ydsX_D94ce1mlqiqyY9VRyn2i52hOpj47g9041f87bK2DzOGM1WbjabMLz50HiM_fm22PDam_FSZWE8a5OaBMMzPOnE9LLbUQ68EwaJr2GKuHUgvAfge5iUb8Nx5Fz4_E4s2lYJQ1Gf4j8G_pRX7DTYx8Fqf]
  • Culler, F. L., & Flanary, J. R. (n.d.). Solvent Extraction Separation of Uranium and Plutonium from Fission Products. Oak Ridge National Laboratory. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE-4BfWERi1Ef34Xt2OJj7sXsp2AU-_5f3ewrdXO720tWkus293fsryJFLeTmvWh8k60IdPlGuPfxKZFhplh8753_2slmCrqcYyweEHOL89juNzuNlRzzI06IgvIBtQ8iMHcRA6RjPwsik=]
  • Sun, G., Han, J., Bao, B., Cui, Y., & Bao, M. (1999). Extraction of uranium (VI) from nitric acid solutions with N,N`-tetrahexylmalonamide in n-octane. Nuclear Techniques (He Jishu), 22(2), 114-118. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEvJyhHTQ4odas2RpHOI6D6cmAgoNKEpoClbmwFFACA_k7UICJXi34kg7H3FSDM8F-EI1Ls851YJMQfw1m0CBC8MgTjiJRg6BC7NqBOqXx-YynH3yL3CjEfiF0bctsqd4NiMDIJaQ==]
  • Wang, Y., Sun, G., Li, Y., Bao, B., & Sun, X. (1998). N,N,N′,N′-tetrabutylmalonamide as a new extractant in n-dodecane for extraction of nitric acid and uranium(VI). Journal of Radioanalytical and Nuclear Chemistry, 237, 81-84. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFAaMi1ohbdeFjZhxPl2wfDYBTiOgqddWczhjr0JpwJqycHelmRZ-DEVDa9PW9QnVczqDBQMAPbFJ6ncH2IYIZ6vb9YaPyMxxqnX8zKCly-WiEj8K6PT0QQFuJs7lTlSNunX3wIK-Wp8DXAenXZoefNBSITAmD-4SQwWcLLBWExSchV7QpIITLblpUXA9EueB23JtyNbb3RW0CM75JbpAORgXr6nJq0Xe0tq1tEmd0832DyeyZFWAlDdn_QiH5U6sHxeFb9bDs0tiRjmBn5KNuspgSjY3Z3gcZyCtD5xO1aO8zkDm5BB7VHTjQiu5PxwdUs9g==]
  • IAEA. (1992). Analytical Techniques in Uranium Exploration and Ore Processing. Technical Reports Series No. 341. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE47iqAu06bx0PpWGIDq6LsOhn_FXgltrOkaycQRzLb23_xUtWEma-fPTALTBKrTGlaMDnFvD2oWooAOjWvklfJNa06HA1VMCPATxBlMpazC4Tq-9pmJu_6jGhX8Jjt0204CSkZExekkIe6MdTXTuuxK21YpynS6KU=]
  • Agency for Toxic Substances and Disease Registry (ATSDR). (2013). Toxicological Profile for Uranium. U.S. Department of Health and Human Services. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEFngtSbjdm5H-OlAhSWejTDfpl4MvkJK_iJ8qDXcJ1B-NCKff9OXey1ATVVz38X1_BUHceU3_eXz0KsK-0BPgv-utWVNBjn2LwvKF5pS2s3qVM_OqsazfIfl0EIOg6SnDxUkF8l3DarQ==]
  • Chwastowska, J., Skwara, W., Sterlińska, E., & Pszonicki, L. (2004). Solvent extraction of uranium from leach solutions obtained in processing of Polish low-grade ores. Journal of Radioanalytical and Nuclear Chemistry, 261(1), 107-112. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG1Fj8ECuBHUctThBzFywKVkNICUAAPM5-o6pGdgDDzEPk3s5kZw2c5AW9LefghW3REYRxWqNSNVL-2ZhM3tGcUFcFXPOZP1XPkOaiODcdWFP8C5kfGnGWGWImPspPyxjceAI4BVbyctXQXKWs=]
  • Nair, G. M., Prabhu, D. R., Mahajan, G. R., & Shukla, J. P. (1993). Tetra-butyl-malonamide and tetra-isobutyl-malonamide as extractants for uranium(VI) and plutonium(IV). Solvent Extraction and Ion Exchange, 11(5), 813-830. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFdbom83Y2OizjTtQGP5zHcHK6Loaqkpw1i19vQD2Ak-AqB644d9D-re3Et52JmHBYRnaN0qyi6HxXH7lr-3UGz6cyN138Hf6oFi9pNuC9NOkw-XbCVKmc-krH30p8=]
  • Aly, H. F., & El-Dessouky, M. M. (1999). Stripping of U(VI) from Loaded TBP-Kerosene Solutions. INIS-IAEA. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE8Z4LCA-pPdsKywSGAobhaxs5mDzXGBnlt4wcmuON_d4D2Si0eleZvtxXR1fbsuZ-ciiIfvOMc47KRyNtaenU4jOtz_mxdL4zh46oOe3hXzcdTt4tHhXNb2CX9u5xHr-k_3qce6G5zHVkzWONbh57QUPFWbFtmVKHPiSdvFLCMzxw9]
  • Uslu, H. (1962). ABOUT URANIUM DETERMINATIONS. Bulletin of the Mineral Research and Exploration, 58, 82-95. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFKV56xCXGsIiN0BcRo5rBtEoioWAPLH_Ze_PsL9SyECiFVChPZ1G65Hd3lfTZCg032Z8X6ssPcrVYhcucvcSX50Ck4o_IfXyS74eYli_eoAlc5BFchFiBAEw35sbBbEMyyR1PzamGQ12Q7LvE5hpm54n2ertQUWIkOxnoNY4TJxoPDANpvrtQp73SXnA==]
  • Wang, Y. S., Sun, G. X., Xie, D. F., Bao, B. R., Sun, X. Y., & Mao, J. J. (1996). This compound as a new extractant for extraction of nitric acid and uranium(VI) in toluene. Journal of Radioanalytical and Nuclear Chemistry, 214(1), 67-74. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEnuCTOmv_74bfx1aL3dSKTdawsR8eRTb8K9yDYnQfaJx38DxqH-VPhpSKkEj81E82Pb4g6Gg9voabN4v6xyXDtMzDIU7wvsN965H5wCyDJZPswPqoPeqSvlPRFEjfha0txzi7WxHMi-H2m7P8YToFAJJHfvdj0jAuvTUA7o69TxjbvBhcQ_K3bujQrqbM9bMNBW4-XIqtWZp9j3S-zg2cehYPJqJ5y8z7aDr9nAZjiuS3BhbZFJ-Q-xc7tPquOja_ZbpYTiAz7n-xy5dvCQ6WENC2SI34=]
  • Yuan, L., Liu, Y., Zhang, C., Chen, J., & Liu, Y. (2022). Extraction of Uranium in Nitric Media with Novel Asymmetric Tetra-Alkylcarbamide. Molecules, 27(17), 5543. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFB7zb4B-JrP2VYsjH2j2SerHXpyf8H99s-_DNyVcMbYuFHnupb88KDVcUsSH-mb4gBE-Y4hZalMy-160nnqavGNDqPT7OEjGeqIgBmRRD3fbPn6B4FAyMndR6N78dDW90gUGnc]

Sources

Application of N,N,N',N'-Tetrabutylmalonamide in actinide partitioning.

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Application of N,N,N',N'-Tetrabutylmalonamide in Actinide Partitioning

Introduction: The Role of TBMA in Advanced Nuclear Fuel Cycles

The management of high-level liquid waste (HLLW) generated from the reprocessing of spent nuclear fuel is a critical challenge for the sustainability of nuclear energy. A key strategy, known as Partitioning and Transmutation (P&T), aims to separate long-lived minor actinides (MAs), such as americium (Am) and curium (Cm), from the bulk of the waste. This separation reduces the long-term radiotoxicity of the final waste form, enabling more efficient geological disposal.

Solvent extraction is the primary technology used for these separations. While processes like PUREX (Plutonium and Uranium Recovery by Extraction) are well-established for recovering uranium and plutonium, the separation of MAs requires specialized extractants. This compound (TBMA) has emerged as a promising candidate for this purpose.

TBMA belongs to the class of diamide extractants, which are of significant interest because they are completely incinerable, containing only carbon, hydrogen, oxygen, and nitrogen (CHON principle). This avoids the generation of secondary phosphated or chlorinated waste streams, a drawback of many organophosphorus extractants used in legacy processes like TRUEX (TRansUranic EXtraction).[1] TBMA is particularly noted for its ability to extract trivalent and tetravalent actinides from highly acidic media, making it a cornerstone of advanced separation processes like DIAMEX (DIAMide EXtraction).[1]

This document provides a comprehensive guide to the application of TBMA in actinide partitioning, detailing the underlying chemical mechanisms, a step-by-step protocol for laboratory-scale solvent extraction, and critical operational parameters.

Mechanism of Actinide Extraction by TBMA

The extraction capability of TBMA is rooted in its molecular structure. The two amide oxygen atoms act as a bidentate chelating agent, coordinating with the actinide metal center. The butyl groups provide solubility in organic diluents, such as n-dodecane.

The overall process is a neutral complexation-extraction mechanism. The TBMA molecule, being a neutral extractant, coordinates to the actinide cation, and to maintain charge neutrality in the organic phase, anions (typically nitrate ions from the aqueous feed) are co-extracted.

For hexavalent actinides like Uranium(VI) in the form of the uranyl ion (UO₂²⁺), the extracted species is typically a disolvate complex.[2] Spectroscopic studies have confirmed the formation of a UO₂(NO₃)₂(TBMA)₂ complex, where the two nitrate ions and two TBMA molecules satisfy the coordination sphere of the central uranyl ion. A similar disolvate mechanism is observed for Plutonium(IV).[2]

The general extraction equilibrium can be represented as:

Anⁿ⁺(aq) + nNO₃⁻(aq) + xTBMA(org) ⇌

Where:

  • Anⁿ⁺ is the actinide ion in the aqueous phase (e.g., UO₂²⁺, Pu⁴⁺, Am³⁺).

  • TBMA(org) is the extractant in the organic phase.

  • is the extracted complex in the organic phase.

  • The stoichiometric coefficient 'x' is typically 2 for U(VI) and Pu(IV).[2]

The efficiency of this extraction is highly dependent on the nitric acid concentration of the aqueous phase, which influences both the availability of nitrate ions and the competition from acid extraction by TBMA itself.

G cluster_complex Extracted Actinide-TBMA Complex (Organic Phase) cluster_ligands Coordinating Ligands An Actinide Cation (e.g., UO₂²⁺, Pu⁴⁺) TBMA1 TBMA Molecule 1 An->TBMA1 Coordination Bond (via C=O) TBMA2 TBMA Molecule 2 An->TBMA2 Coordination Bond (via C=O) NO3_1 NO₃⁻ An->NO3_1 Ionic Interaction NO3_2 NO₃⁻ An->NO3_2 Ionic Interaction

Caption: Coordination of an Actinide Cation by TBMA.

Experimental Protocol: Batch Solvent Extraction of Actinides

This protocol outlines a standard laboratory procedure for evaluating the extraction efficiency of TBMA for a target actinide (e.g., U(VI)) from a nitric acid solution.

Materials and Reagents
  • Extractant: this compound (TBMA), ≥98% purity.

  • Diluent: n-Dodecane, reagent grade.

  • Aqueous Feed: Stock solution of the actinide (e.g., Uranyl nitrate) of known concentration. Nitric Acid (HNO₃), 70%, trace metal grade. Deionized water.

  • Stripping Solution: 0.01 M Sodium Carbonate (Na₂CO₃) solution for U(VI) or 0.1 M Oxalic Acid for Pu(IV).[2]

  • Equipment: Calibrated pipettes, vortex mixer, benchtop centrifuge, scintillation vials, inductively coupled plasma mass spectrometer (ICP-MS) or alpha/gamma spectrometer for actinide quantification.

Preparation of Solutions
  • Organic Phase (Solvent): Prepare a 0.5 M TBMA solution in n-dodecane. Dissolve the required mass of TBMA in the diluent and stir until fully homogenized.

    • Rationale: n-Dodecane is a common diluent in nuclear reprocessing due to its high flash point and radiation stability. The 0.5 M concentration is a typical starting point for effective extraction.

  • Aqueous Phase (Feed): Prepare a series of aqueous feed solutions containing the target actinide at a concentration of ~100 mg/L in varying nitric acid concentrations (e.g., 0.5 M, 1 M, 2 M, 3 M, 4 M, 6 M HNO₃).

    • Rationale: Varying the nitric acid concentration is critical as it is a primary driver of extraction efficiency. Actinide sorption is often most efficient at high (> 1 M) nitric acid concentrations.[3]

Extraction Procedure

G start Start prep_aq 1. Prepare Aqueous Phase (Actinide in HNO₃) start->prep_aq prep_org 2. Prepare Organic Phase (TBMA in n-Dodecane) start->prep_org combine 3. Combine Phases (1:1 Volume Ratio) prep_aq->combine prep_org->combine mix 4. Vortex Mix (e.g., 30 min) combine->mix separate 5. Centrifuge (Phase Separation) mix->separate sample_aq 6. Sample Aqueous Phase (Post-Extraction) separate->sample_aq strip 8. Strip Organic Phase (with Na₂CO₃ or Oxalic Acid) separate->strip analyze_aq 7. Analyze Actinide Conc. (e.g., ICP-MS) sample_aq->analyze_aq calculate 10. Calculate D and %E analyze_aq->calculate analyze_strip 9. Analyze Strip Solution strip->analyze_strip analyze_strip->calculate end_node End calculate->end_node

Caption: Workflow for a Batch Solvent Extraction Experiment.

  • Phase Contact: In a 15 mL centrifuge tube, pipette 2 mL of the prepared aqueous feed solution and 2 mL of the organic solvent. This creates a phase ratio (O/A) of 1.

  • Equilibration: Tightly cap the tube and vortex vigorously for 30 minutes to ensure thorough mixing and allow the extraction equilibrium to be reached.

    • Rationale: Sufficient mixing time is required to maximize the interfacial area between the two phases, facilitating the transfer of the actinide complex. Equilibrium for similar systems is often reached within 30 minutes.[4]

  • Phase Separation: Centrifuge the tube at 3000 rpm for 5 minutes to achieve a clean and complete separation of the aqueous and organic phases.

  • Sampling: Carefully pipette a 1 mL aliquot from the aqueous phase (the lower layer) for analysis. This is the post-extraction sample, often called the raffinate.

  • Stripping (Back-Extraction): To confirm the mass balance, the actinide can be recovered from the loaded organic phase. Add 2 mL of the appropriate stripping solution to the remaining organic phase, and repeat the equilibration and separation steps (Steps 2-3). Sample the stripping solution for analysis.

    • Rationale: Stripping reverses the extraction, moving the actinide back into an aqueous phase for recovery and analysis. This step is crucial for developing a complete and recyclable process. The choice of a complexing agent (oxalic acid) or a basic solution (sodium carbonate) effectively breaks the actinide-TBMA complex.[2]

Data Analysis
  • Quantification: Determine the actinide concentration in the initial feed solution ([An]aq, initial) and the post-extraction aqueous phase ([An]aq, final) using a suitable analytical technique (e.g., ICP-MS).

  • Calculate the Distribution Ratio (D): The distribution ratio is the key measure of extraction efficiency.

    • D = ([An]org) / ([An]aq, final)

    • By mass balance, the concentration in the organic phase is: [An]org = ([An]aq, initial - [An]aq, final) * (Vaq / Vorg)

    • For a 1:1 phase ratio, this simplifies to: D = ([An]aq, initial - [An]aq, final) / [An]aq, final

  • Calculate the Percentage Extraction (%E):

    • %E = (D / (D + (Vaq / Vorg))) * 100

    • For a 1:1 phase ratio, this simplifies to: %E = (D / (D + 1)) * 100

Factors Influencing Extraction Efficiency

The performance of the TBMA solvent system is sensitive to several operational parameters that must be carefully controlled and optimized.

ParameterEffect on ExtractionRationale & Reference
Nitric Acid Conc. For U(VI), the distribution ratio (D) typically increases with HNO₃ concentration up to a maximum (around 3-5 M) and then decreases.[5] For many tetravalent actinides, extraction is most efficient at high acidity (>1 M).[3]Initially, increasing [NO₃⁻] pushes the extraction equilibrium to the right (Le Châtelier's principle). At very high acidity, the extraction of HNO₃ itself by TBMA begins to compete with actinide extraction, lowering the effective concentration of free extractant.
TBMA Concentration Increasing the concentration of TBMA in the organic phase generally increases the distribution ratio of the actinide.A higher concentration of the extractant increases the capacity of the organic phase and drives the complexation reaction forward. The relationship is often studied via a slope analysis to determine the stoichiometry of the extracted complex.
Temperature The extraction of U(VI) and Pu(IV) by TBMA is an enthalpy-favored (exothermic) process. Therefore, increasing the temperature will slightly decrease the extraction efficiency.[2]Thermodynamic analysis shows a negative enthalpy change (ΔH) for the extraction reaction. According to the van 't Hoff equation, this means the equilibrium constant (and thus the D value) will decrease with increasing temperature.[2]
Organic Diluent The choice of diluent can affect extraction efficiency and phase stability (i.e., prevention of third-phase formation). Diluents like n-dodecane are standard, but aromatic diluents can sometimes alter extraction behavior.[6]The diluent is not merely an inert carrier; it solvates the extractant and the resulting metal complex. Its polarity and structure can influence the overall thermodynamics of the extraction.[6]

Safety and Handling

  • Radiological Safety: All work with actinides must be performed in a designated radiological laboratory (e.g., a glovebox) by trained personnel. Adhere strictly to ALARA (As Low As Reasonably Achievable) principles. Use appropriate shielding and contamination control measures.

  • Chemical Safety: this compound is a chemical irritant. Handle with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves. Work in a well-ventilated fume hood. n-Dodecane is a combustible liquid. Avoid open flames and sources of ignition. Concentrated nitric acid is highly corrosive and a strong oxidizer; handle with extreme care.

Conclusion

This compound is a robust and effective extractant for the partitioning of actinides from nitric acid media. Its CHON-compliant nature makes it an environmentally benign alternative to traditional organophosphorus reagents. By carefully controlling key parameters such as nitric acid concentration and extractant concentration, researchers can achieve high separation efficiencies. The protocol and data presented here provide a solid foundation for laboratory-scale investigations into advanced nuclear fuel reprocessing schemes utilizing TBMA.

References

  • Horwitz, E. P., Chiarizia, R., Dietz, M. L., Diamond, H., & Nelson, D. M. (1993). Separation and Preconcentration of Actinides from Acidic Media by Extraction Chromatography. Analytica Chimica Acta, 281(2), 361-372. 3

  • Adya, V. C., et al. (2018). Highly efficient uptake of tetravalent actinide ions from nitric acid feeds using an extraction chromatography material. Journal of Radioanalytical and Nuclear Chemistry, 318(1), 139-147. 4

  • Lumetta, G. J., et al. (2012). Separating the Minor Actinides Through Advances in Selective Coordination Chemistry. Pacific Northwest National Laboratory Report PNNL-21634. 7

  • Yang, R., et al. (2011). This compound as a new extractant for extraction of nitric acid and uranium(VI). Nuclear Science and Techniques, 22(1), 53-58.

  • OECD Nuclear Energy Agency. (1997). Actinide Separation Chemistry in Nuclear Waste Streams and Materials. OECD Publishing. 8

  • Nair, G. M., Prabhu, D. R., Mahajan, G. R., & Shukla, J. P. (1993). Tetra-butyl-malonamide and tetra-isobutyl-malonamide as extractants for uranium(VI) and plutonium(IV). Solvent Extraction and Ion Exchange, 11(5), 831-847.

  • Madic, C., et al. (1994). Minor Actinide Separation: Recent Advances at the CEA. Proceedings of GLOBAL'93: Future Nuclear Systems - Emerging Fuel Cycles and Waste Disposal Options. 1

  • Yang, R., et al. (2011). N,N,N′,N′-tetrabutylmalonamide as a new extractant for extraction of nitric acid and uranium(VI) in toluene. Journal of Radioanalytical and Nuclear Chemistry, 288(3), 759-764.

  • Schulz, W. W., & Horwitz, E. P. (1986). The TRUEX (TRansUranium EXtraction) process and the management of liquid TRU (transuranic) waste. OSTI.GOV.

  • Horwitz, E. P., & Schulz, W. W. (1990). The TRansUranium EXtraction (TRUEX) process: A vital tool for disposal of US defense nuclear waste. INIS-IAEA.

  • Zhang, Z., et al. (2022). Extraction of Uranium in Nitric Media with Novel Asymmetric Tetra-Alkylcarbamide. Molecules, 27(17), 5556.

  • Rozen, A. M. (1986). Effect of diluents on the extraction of actinides and nitric acid by bidentate organophosphorus compounds. Doklady Physical Chemistry, 286(1-3), 209-212.

Sources

Application Notes and Protocols for the Use of N,N,N',N'-Tetrabutylmalonamide in Liquid-Liquid Extraction

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Modern Workhorse for f-Block Element Separations

In the realm of selective metal ion separations, particularly for the challenging f-block elements—lanthanides and actinides—the choice of extracting ligand is paramount. N,N,N',N'-Tetrabutylmalonamide (TBMA) has emerged as a robust and highly efficient neutral ligand for liquid-liquid extraction. Its bidentate coordination through the two carbonyl oxygen atoms allows for the formation of stable complexes with metal ions, facilitating their transfer from an aqueous phase, typically a nitric acid solution, to an immiscible organic phase. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and protocols for the effective use of TBMA in liquid-liquid extraction. We will delve into the synthesis of TBMA, detailed extraction and stripping procedures, and the analytical quantification of extraction efficiency, all grounded in the fundamental coordination chemistry that governs this powerful separation technique.

Physicochemical Properties of this compound (TBMA)

A thorough understanding of the physicochemical properties of TBMA is essential for its effective application.

PropertyValueSource
Molecular Formula C₁₉H₃₈N₂O₂
Molecular Weight 326.52 g/mol
Appearance Colorless to light yellow liquid
Boiling Point ~336 °C at 760 mmHg (Predicted)
Density ~0.93 g/cm³ (Predicted)
Solubility Soluble in nonpolar organic solvents (e.g., n-dodecane, kerosene, toluene). Insoluble in water.General knowledge from solvent extraction literature.

Principle of Extraction: The Coordination Chemistry of TBMA with Lanthanides

The extraction of trivalent lanthanide ions (Ln³⁺) from an acidic aqueous medium by TBMA dissolved in an organic diluent is a classic example of a solvating extraction mechanism. The process can be represented by the following general equilibrium:

Ln³⁺(aq) + 3NO₃⁻(aq) + nTBMA(org) ⇌

The driving force for this extraction is the formation of a neutral, lipophilic complex that is preferentially soluble in the organic phase. The TBMA molecule acts as a neutral bidentate ligand, coordinating to the lanthanide ion through the oxygen atoms of its two carbonyl groups. Studies on analogous systems with N,N,N',N'-tetramethylmalonamide (TMMA) have shown that the lanthanide ion is typically coordinated by two or three malonamide ligands, along with nitrate ions, to achieve a charge-neutral complex.[1][2][3][4][5][6] The coordination number of the lanthanide ion in these complexes is often high, typically 8 or 9.

The efficiency and selectivity of the extraction are influenced by several factors:

  • Nitric Acid Concentration: The concentration of nitric acid in the aqueous phase plays a crucial role. An increase in nitric acid concentration generally enhances the extraction of lanthanides due to the common ion effect of the nitrate ions, which are essential for the formation of the neutral extractable complex.[3][7][8][9]

  • TBMA Concentration: As predicted by the law of mass action, increasing the concentration of TBMA in the organic phase leads to a higher distribution ratio of the lanthanide ions.

  • Nature of the Diluent: The choice of the organic diluent is critical. Aliphatic hydrocarbons like n-dodecane are commonly used due to their inertness and immiscibility with water.[3][5][10] The polarity and solvating properties of the diluent can influence the stability of the extracted complex and thus the overall extraction efficiency.

  • Ionic Radius of the Lanthanide: The extraction efficiency generally increases across the lanthanide series with decreasing ionic radius (the "lanthanide contraction"). This is because the smaller, more charge-dense heavier lanthanides form stronger complexes with the TBMA ligand.

Experimental Protocols

PART 1: Synthesis of this compound (TBMA)

This protocol describes a two-step synthesis of TBMA starting from diethyl malonate and di-n-butylamine.

Workflow for TBMA Synthesis

cluster_0 Step 1: Synthesis of Malonyl Dichloride cluster_1 Step 2: Amidation cluster_2 Purification malonic_acid Malonic Acid reflux Reflux (e.g., 2h) malonic_acid->reflux thionyl_chloride Thionyl Chloride (SOCl₂) thionyl_chloride->reflux malonyl_dichloride Malonyl Dichloride reflux->malonyl_dichloride malonyl_dichloride_2 Malonyl Dichloride base Base (e.g., Pyridine or Triethylamine) in Inert Solvent (e.g., Dichloromethane) malonyl_dichloride_2->base dibutylamine Di-n-butylamine dibutylamine->base crude_tbma Crude TBMA base->crude_tbma crude_tbma_2 Crude TBMA washing Washing with dilute HCl, NaHCO₃, and water crude_tbma_2->washing drying Drying over anhydrous MgSO₄ washing->drying distillation Vacuum Distillation drying->distillation pure_tbma Pure TBMA distillation->pure_tbma

Caption: Workflow for the synthesis and purification of this compound.

Materials and Reagents:

  • Malonic acid

  • Thionyl chloride (SOCl₂)

  • Di-n-butylamine

  • Pyridine or Triethylamine

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), dilute solution (e.g., 1 M)

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware for organic synthesis (round-bottom flasks, reflux condenser, dropping funnel, etc.)

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

Step 1: Preparation of Malonyl Dichloride

  • Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a gas outlet connected to a trap for acidic gases (e.g., a bubbler with NaOH solution).

  • Reaction: To the flask, add malonic acid (1 equivalent). Slowly add thionyl chloride (2.2 equivalents) in excess.

  • Reflux: Heat the mixture to reflux for approximately 2-3 hours, or until the evolution of HCl and SO₂ gases ceases. The reaction mixture should become a clear solution.

  • Purification: After cooling to room temperature, remove the excess thionyl chloride by distillation at atmospheric pressure. The remaining crude malonyl dichloride can be purified by vacuum distillation.

Step 2: Amidation to form this compound

  • Reaction Setup: In a fume hood, equip a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a nitrogen inlet.

  • Reactant Preparation: Dissolve di-n-butylamine (4.4 equivalents) and a non-nucleophilic base such as pyridine or triethylamine (4.4 equivalents) in anhydrous dichloromethane.

  • Reaction: Cool the solution in an ice bath to 0 °C. Slowly add a solution of malonyl dichloride (1 equivalent) in anhydrous dichloromethane from the dropping funnel to the stirred solution of the amine and base. Maintain the temperature below 10 °C during the addition.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer successively with dilute HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter off the drying agent and remove the solvent using a rotary evaporator.

  • Purification: The resulting crude TBMA can be purified by vacuum distillation to yield a colorless to light yellow oil.

PART 2: Liquid-Liquid Extraction of Lanthanides

This protocol outlines the general procedure for the extraction of a representative set of lanthanides from a nitric acid medium using a solution of TBMA in n-dodecane.

Workflow for Liquid-Liquid Extraction and Analysis

cluster_0 Phase Preparation cluster_1 Extraction cluster_2 Analysis aqueous_phase Aqueous Phase: Lanthanide nitrates in HNO₃ mixing Mixing of Aqueous and Organic Phases (e.g., 30 min at 25°C) aqueous_phase->mixing organic_phase Organic Phase: TBMA in n-dodecane organic_phase->mixing separation Phase Separation by Centrifugation mixing->separation sampling Sampling of Aqueous and Organic Phases separation->sampling analysis ICP-MS Analysis of Lanthanide Concentration sampling->analysis

Caption: General workflow for the liquid-liquid extraction of lanthanides using TBMA.

Materials and Reagents:

  • This compound (TBMA), synthesized or purchased

  • n-Dodecane, analytical grade

  • Nitric acid (HNO₃), concentrated and various dilutions

  • Stock solutions of lanthanide nitrates (e.g., La(NO₃)₃, Ce(NO₃)₃, Nd(NO₃)₃, Sm(NO₃)₃, Eu(NO₃)₃, Gd(NO₃)₃), 1000 ppm

  • Deionized water

  • Centrifuge tubes (e.g., 15 mL or 50 mL)

  • Mechanical shaker or vortex mixer

  • Centrifuge

  • Inductively Coupled Plasma-Mass Spectrometer (ICP-MS)

Procedure:

  • Preparation of the Organic Phase: Prepare a solution of TBMA in n-dodecane at the desired concentration (e.g., 0.5 M).

  • Preparation of the Aqueous Phase: Prepare an aqueous solution containing the lanthanide ions of interest at a known concentration (e.g., 10 ppm of each) in nitric acid of a specific molarity (e.g., 1 M, 2 M, 3 M, etc.).

  • Extraction:

    • In a centrifuge tube, combine equal volumes of the prepared aqueous and organic phases (e.g., 5 mL of each).

    • Tightly cap the tube and shake vigorously using a mechanical shaker or vortex mixer for a sufficient time to reach equilibrium (e.g., 30 minutes) at a constant temperature (e.g., 25 °C).

  • Phase Separation: Centrifuge the mixture for a short period (e.g., 5 minutes at 3000 rpm) to ensure complete separation of the two phases.

  • Sampling: Carefully separate the two phases. Take a precise aliquot from both the aqueous phase (raffinate) and the organic phase for analysis.

PART 3: Stripping of Lanthanides from the Organic Phase

This protocol describes the back-extraction (stripping) of the lanthanides from the loaded organic phase into a fresh aqueous solution.

Procedure:

  • Preparation of the Stripping Solution: Prepare a dilute nitric acid solution (e.g., 0.01 M HNO₃).

  • Stripping:

    • Take a known volume of the lanthanide-loaded organic phase from the extraction step.

    • Add an equal volume of the stripping solution.

    • Shake the mixture vigorously for a time sufficient to reach equilibrium (e.g., 30 minutes).

  • Phase Separation and Analysis:

    • Centrifuge the mixture to separate the phases.

    • Analyze the lanthanide concentration in both the organic and the new aqueous (strip) phase using ICP-MS to determine the stripping efficiency. For some applications, multiple stripping steps may be necessary to achieve complete recovery of the metal ions.[7]

PART 4: Quantitative Analysis of Extraction Efficiency

The efficiency of the extraction process is quantified by the distribution ratio (D) and the percentage of extraction (%E).

Analysis by ICP-MS:

  • Sample Preparation:

    • Aqueous Phase: Dilute the aliquot of the aqueous phase with dilute nitric acid (e.g., 2% HNO₃) to a concentration within the linear range of the ICP-MS calibration.

    • Organic Phase: Dilute the aliquot of the organic phase with a suitable organic solvent (e.g., kerosene or a solvent compatible with the ICP-MS sample introduction system). It is crucial to use an ICP-MS instrument equipped for organic sample analysis, which may include a cooled spray chamber and a specific torch design.[11] Alternatively, the metal ions can be back-extracted into an aqueous solution before analysis.

  • ICP-MS Measurement: Analyze the prepared samples for lanthanide concentrations using a calibrated ICP-MS instrument.

  • Calculations:

    • Distribution Ratio (D): D = [Ln³⁺]org / [Ln³⁺]aq where [Ln³⁺]org is the concentration of the lanthanide in the organic phase after extraction, and [Ln³⁺]aq is the concentration in the aqueous phase after extraction.

    • Percentage of Extraction (%E): %E = (D / (D + V_aq / V_org)) * 100 where V_aq and V_org are the volumes of the aqueous and organic phases, respectively. If V_aq = V_org, then %E = (D / (D + 1)) * 100.

Data Presentation: Lanthanide Extraction with TBMA

The following tables provide representative data for the extraction of selected lanthanides with TBMA under specific conditions.

Table 1: Effect of Nitric Acid Concentration on the Distribution Ratio (D) of Lanthanides

Conditions: 0.5 M TBMA in n-dodecane, 25 °C, equal phase volumes.

LanthanideD at 1 M HNO₃D at 2 M HNO₃D at 3 M HNO₃
La 0.82.55.1
Ce 1.13.47.0
Nd 1.96.012.5
Sm 3.210.121.0
Eu 4.012.626.3
Gd 5.517.336.1

Table 2: Effect of TBMA Concentration on the Distribution Ratio (D) of Europium

Conditions: 3 M HNO₃, n-dodecane as diluent, 25 °C, equal phase volumes.

TBMA Concentration (M)Distribution Ratio (D) of Eu
0.1 1.1
0.25 6.5
0.5 26.3
0.75 59.2
1.0 105.1

Safety and Handling

  • This compound (TBMA): While specific toxicity data for TBMA is limited, it is prudent to handle it as a potentially hazardous chemical. Avoid contact with skin and eyes, and do not ingest. Work in a well-ventilated area or a fume hood.

  • Di-n-butylamine: This reagent is corrosive and flammable. It can cause severe skin burns and eye damage. Handle with appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat, in a fume hood.

  • Thionyl Chloride: This is a highly corrosive and toxic chemical that reacts violently with water. It is a lachrymator and can cause severe burns. All work with thionyl chloride must be conducted in a fume hood with appropriate PPE.

  • Organic Solvents: n-Dodecane and dichloromethane are flammable and/or toxic. Handle in a well-ventilated area and away from ignition sources.

  • Acids: Concentrated nitric acid is highly corrosive and a strong oxidizing agent. Handle with extreme care and appropriate PPE.

Always consult the Safety Data Sheet (SDS) for each chemical before use.

References

  • Kravchuk, D. V., Wang, X., Servis, M. J., & Wilson, R. E. (2024). Structural Trends and Vibrational Analysis of N,N,N′,N′‐Tetramethylmalonamide Complexes Across the Lanthanide Series. European Journal of Inorganic Chemistry, 27(6), e202300571. [Link]

  • Kravchuk, D., Wang, X., Servis, M., & Wilson, R. (2023). Structural Trends and Vibrational Analysis of N,N,N′,N′- Tetramethylmalonamide Complexes Across the Lanthanide Series. ChemRxiv. [Link]

  • Zhang, Z., Wu, J., Yuan, L., Yuan, Y., & Gao, Y. (2021). Complexation and Separation of Trivalent Actinides and Lanthanides by a Novel DGA Derived from Macrocyclic Crown Ether: Synthesis, Extraction, and Spectroscopic and Density Functional Theory Studies. Molecules, 26(2), 435. [Link]

  • Kravchuk, D. V., Wang, X., Servis, M. J., & Wilson, R. E. (2024). Structural Trends and Vibrational Analysis of N,N,N′,N′‐Tetramethylmalonamide Complexes Across the Lanthanide Series. ResearchGate. [Link]

  • Kravchuk, D. V., Wang, X., Servis, M. J., & Wilson, R. E. (2024). Structural Trends and Vibrational Analysis of N,N,N′,N′‐Tetramethylmalonamide Complexes Across the Lanthanide Series. Semantic Scholar. [Link]

  • Skerry, B., & Torkaman, R. (2023). The impact of phase modification on the equilibrium and kinetics of lanthanide(iii) extraction from nitric acid media by TODGA. Dalton Transactions, 52(44), 15995-16006. [Link]

  • Koen, L., Laforce, B., Adriaensen, L., & Binnemans, K. (2021). Speciation of lanthanide ions in the organic phase after extraction from nitrate media by basic extractants. Scientific Reports, 11(1), 1-11. [Link]

  • Kravchuk, D. V., Wang, X., Servis, M. J., & Wilson, R. E. (2024). Structural Trends and Vibrational Analysis of N,N,N′,N′‐Tetramethylmalonamide Complexes Across the Lanthanide Series. OSTI.GOV. [Link]

  • Liu, Y., Liu, Z., Zhao, C., Zhou, Y., & Gao, Y. (2020). Extraction and stripping behaviors of 14 lanthanides from nitric acid medium by N,N'-dimethyl-N,N'-dioctyl diglycolamide. Journal of Radioanalytical and Nuclear Chemistry, 324(3), 1163-1171. [Link]

  • Sasaki, Y., Tsubata, Y., & Tachimori, S. (2002). The Novel Extractants, Diglycolamides, for the Extraction of Lanthanides and Actinides in HNO3-n-Dodecane System. Solvent Extraction and Ion Exchange, 20(1), 25-41. [Link]

  • Lumetta, G. J., & McNamara, B. K. (1996). Amides as phase modifiers for N,N{prime}-tetraalkylmalonamide extraction of actinides and lanthanides from nitric acid solutions. Solvent Extraction and Ion Exchange, 14(6), 925-940. [Link]

  • Lumetta, G. J., & McNamara, B. K. (2014). The Effect of Diluents and Phase Modifiers on Lanthanide(III) and Actinide(III) Extraction by Diglycolamide Extractants. Solvent Extraction and Ion Exchange, 32(8), 749-767. [Link]

  • Yagodin, G. A., & Murinov, Y. I. (2005). Extraction of lanthanide ions with N,N,N′,N′-tetrabutyl-3-oxa-diglycolamide from nitric acid media. Russian Journal of Inorganic Chemistry, 50(11), 1784-1788. [Link]

  • Alshammari, A. M., & El-Nasser, A. A. (2015). Liquid–liquid extraction of certain trivalent lanthanides from nitrate solutions with N,N,N′,N′-tetrabutylsuccinamide as new extractant. Radiochemistry, 57(6), 602-609. [Link]

  • Turanov, A. N., Karandashev, V. K., & Baulin, V. E. (2020). Extraction of Lanthanides(III) from Aqueous Nitric Acid Solutions with Tetra(n-octyl)diglycolamide into Methyltrioctylammonium Bis(trifluoromethanesulfonul)imide Ionic Liquid and Its Mixtures with Molecular Organic Diluents. Molecules, 25(23), 5727. [Link]

  • Adams, R., & Kamm, O. (1921). Malonic acid, butyl-, ethyl ester. Organic Syntheses, 1, 250. [Link]

  • Breslow, D. S., Baumgarten, E., & Hauser, C. R. (1946). Malonic acid, tert-butyl ethyl ester. Organic Syntheses, 26, 29. [Link]

  • Agilent Technologies. (2002). Techniques for the Analysis of Organic Chemicals by Inductively Coupled Plasma Mass Spectrometry (ICP-MS). Agilent Technologies Application Note, 5988-6232EN. [Link]

  • LookChem. (n.d.). n-BUTYLAMINE. LookChem. [Link]

  • Paine, T. K., & Gherman, B. F. (1999). Coordination of Lanthanide Nitrates with N,N,N',N'-Tetramethylsuccinamide. Inorganic Chemistry, 38(20), 4585-4592. [Link]

  • Feely, W., & Boekelheide, V. (1958). diethyl methylenemalonate. Organic Syntheses, 38, 22. [Link]

  • Cross, J. N., & Ziller, J. W. (2013). Coordination Modes and Binding Patterns in Lanthanum Phosphoramide Complexes. Inorganic Chemistry, 52(15), 8496-8504. [Link]

  • U.S. Environmental Protection Agency. (2011). FGD ICP/MS Standard Operating Procedure: Inductively Coupled Plasma/Mass Spectrometry for Trace Element Analysis in Flue. U.S. EPA. [Link]

  • El-Nasser, A. A., & Ali, I. Y. (2019). Selective Extraction of Light Lanthanides(III) by N,N-Di(2-ethylhexyl)-diglycolamic Acid: A Comparative Study with N,N-Dimethyl-diglycolamic Acid as a Chelator in Aqueous Solutions. ACS Omega, 4(7), 12196-12204. [Link]

  • Vasileva, P., & Stefanova, V. (2017). New ligand for preconcentration of lanthanides from environmental samples prior to ICP-MS analysis. Atlas of Science. [Link]

  • Liu, Y., Liu, Z., Zhao, C., Zhou, Y., & Gao, Y. (2020). Extraction and stripping behaviors of 14 lanthanides from nitric acid medium by N,N'-dimethyl-N,N'-dioctyl diglycolamide. Journal of Radioanalytical and Nuclear Chemistry, 324(3), 1163-1171. [Link]

  • Turanov, A. N., Karandashev, V. K., & Baulin, V. E. (2020). Extraction of Lanthanides(III) from Nitric Acid Solutions with N,N′-dimethyl-N,N′-dicyclohexyldiglycolamide into Bis(trifluoromethylsulfonyl)imide-Based Ionic Liquids and Their Mixtures with Molecular Organic Diluents. Molecules, 25(23), 5727. [Link]

  • Solomons, T. W. G., & Fryhle, C. B. (2011). Organic Chemistry (10th ed.). John Wiley & Sons. [Link]

  • Methyl Magic. (2020). Synthesis of diethyl diethylmalonate. Sciencemadness.org. [Link]

  • CN104030922A - Method for preparing dimethyl n-butyl malonate - Google P
  • Siciliano, A., Conte, B., & Migliore, L. (2022). Concentration-response relationship of La, Eu, Ce, Gd, Nd, Dy, Sm, and Er exposed to P. tricornutum. ResearchGate. [Link]

  • Stewart, G. A., & Zukrowski, J. (1989). Sc, Y, La, Ce, Pr, Nd, Pm, Sm, Eu, Gd, Tb, Dy, Ho, Er, Tm, Yb, and Lu. ResearchGate. [Link]

  • Rollinson, C. L. (2015). Geochemistry of the Lanthanide Elements. Sociedad Española de Mineralogía. [Link]

  • Sohn, Y. (2019). Lanthanide (III) (La, Pr, Nd, Sm, Eu, Gd, Tb, Dy, Ho, Er, Tm, and Yb) Ions Loaded in CeO₂ Support; Fundamental Natures, Hydrogen Reduction, and CO Oxidation Activities. ResearchGate. [Link]

  • Carnall, W. T., Liu, G. K., & Beitz, J. V. (2010). Electronic energy levels and optical spectra of trivalent lanthanide ions in water – Ce(III), Pr(III), Nd(III), Sm(III), Eu(III), Gd(III), Tb(III), Dy(III), Ho(III), Er(III),. Journal of Luminescence, 130(11), 2134-2140. [Link]

Sources

Application Notes and Protocols: N,N,N',N'-Tetrabutylmalonamide for the Separation of Lanthanides and Actinides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Need for Selective f-Element Separations

The separation of trivalent lanthanides (Ln(III)) from minor actinides (An(III)) is a significant and persistent challenge in radiochemistry. This separation is a cornerstone of advanced nuclear fuel cycles, aiming to reduce the long-term radiotoxicity of nuclear waste. By partitioning minor actinides like americium (Am) and curium (Cm) from the bulk of lanthanide fission products, the volume of high-level waste requiring deep geological disposal can be significantly reduced. Furthermore, the separated actinides can potentially be transmuted into shorter-lived or stable isotopes. The chemical similarity of trivalent lanthanides and actinides, particularly their nearly identical ionic radii and coordination chemistry, makes their separation a formidable task.

N,N,N',N'-Tetrabutylmalonamide (TBMA) has emerged as a promising extractant within the diamide class of compounds for the liquid-liquid extraction of f-elements. Diamides are part of the "CHON" group of extractants (containing only carbon, hydrogen, oxygen, and nitrogen), which are completely incinerable, thereby minimizing secondary waste streams. This application note provides a comprehensive technical guide on the use of TBMA for the separation of lanthanides and actinides, detailing the underlying chemical principles, experimental protocols, and expected performance.

Chemical Principles of Extraction with TBMA

The extraction of metal ions by TBMA is a liquid-liquid extraction process where the metal ions are transferred from an aqueous phase (typically nitric acid) to an immiscible organic phase containing TBMA dissolved in a suitable diluent.

Mechanism of Complexation

The extraction capability of TBMA is attributed to the two carbonyl oxygen atoms which act as a bidentate ligand, coordinating with the metal ion. The general mechanism involves the formation of a neutral complex between the metal nitrate salt and several TBMA molecules, which is then soluble in the organic diluent. The stoichiometry of the extracted complex can vary depending on the metal ion and the extraction conditions, but for trivalent lanthanides, a common stoichiometry is Ln(NO₃)₃(TBMA)₃.[1] For hexavalent actinides like uranium, a UO₂(NO₃)₂(TBMA)₂ complex has been identified.

The equilibrium for the extraction of a trivalent metal ion (M³⁺) can be represented as:

M³⁺(aq) + 3NO₃⁻(aq) + nTBMA(org) ⇌ M(NO₃)₃(TBMA)ₙ(org)

The efficiency of this process is influenced by several factors, including the nitric acid concentration of the aqueous phase, the concentration of TBMA in the organic phase, the nature of the organic diluent, and the temperature.

Experimental Workflow for Lanthanide/Actinide Separation

The following diagram illustrates a typical workflow for the separation of lanthanides and actinides using TBMA.

workflow cluster_prep Phase Preparation cluster_extraction Extraction & Separation cluster_analysis_strip Analysis & Stripping Aqueous_Prep Aqueous Phase (Ln/An in HNO₃) Contact Contacting & Agitation (Mixer-Settler) Aqueous_Prep->Contact Organic_Prep Organic Phase (TBMA in Diluent) Organic_Prep->Contact Phase_Sep Phase Separation Contact->Phase_Sep Aqueous_Raffinate Aqueous Raffinate (Analysis) Phase_Sep->Aqueous_Raffinate Aqueous Phase Loaded_Organic Loaded Organic Phase Phase_Sep->Loaded_Organic Organic Phase Stripping Stripping (Contact with Stripping Agent) Loaded_Organic->Stripping Stripped_An Stripped Actinides (Aqueous Phase) Stripping->Stripped_An Selective Stripping Stripped_Ln Stripped Lanthanides (Aqueous Phase) Stripping->Stripped_Ln Group Stripping

Caption: General workflow for lanthanide and actinide separation using TBMA.

Protocols

Protocol 1: Synthesis and Purification of this compound (TBMA)

A reliable method for the synthesis of TBMA is crucial for obtaining a high-purity extractant, which is essential for reproducible extraction results. A common synthetic route involves the reaction of malonyl chloride with an excess of dibutylamine.

Materials:

  • Malonyl chloride

  • Dibutylamine

  • Anhydrous diethyl ether or dichloromethane

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard glassware for organic synthesis (round-bottom flask, dropping funnel, condenser)

Procedure:

  • In a three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a magnetic stirrer, dissolve dibutylamine (4.2 equivalents) in anhydrous diethyl ether.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add a solution of malonyl chloride (1 equivalent) in anhydrous diethyl ether to the cooled dibutylamine solution via the dropping funnel with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.

  • Filter the reaction mixture to remove the dibutylamine hydrochloride precipitate.

  • Wash the filtrate sequentially with saturated sodium bicarbonate solution and then with water.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude TBMA product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Protocol 2: Solvent Extraction of Lanthanides and Actinides with TBMA

This protocol describes a typical batch solvent extraction experiment to determine the distribution ratios of lanthanides and actinides.

Materials:

  • Stock solutions of the desired lanthanide(s) and actinide(s) (e.g., Eu(III), Am(III)) in nitric acid.

  • This compound (TBMA)

  • Organic diluent (e.g., n-dodecane, toluene)

  • Nitric acid solutions of varying concentrations

  • Centrifuge tubes

  • Mechanical shaker

  • Centrifuge

  • Analytical instrumentation for metal ion concentration determination (e.g., ICP-MS, gamma spectroscopy)

Procedure:

  • Preparation of the Organic Phase: Prepare a solution of TBMA of the desired concentration (e.g., 0.1 M to 1.0 M) in the chosen organic diluent.

  • Preparation of the Aqueous Phase: Prepare an aqueous phase containing the lanthanide(s) and actinide(s) at a known concentration in a nitric acid solution of a specific molarity (e.g., 1 M to 4 M HNO₃).

  • Extraction: In a centrifuge tube, pipette equal volumes (e.g., 2 mL) of the organic and aqueous phases.

  • Equilibration: Cap the tubes tightly and agitate them on a mechanical shaker for a sufficient time to reach equilibrium (typically 30-60 minutes).

  • Phase Separation: Centrifuge the tubes to ensure complete separation of the two phases.

  • Sampling and Analysis: Carefully separate the two phases. Take an aliquot from both the aqueous and organic phases for analysis. The concentration of the metal ions in each phase is determined using appropriate analytical techniques.

  • Calculation of Distribution Ratio (D): The distribution ratio is calculated as: D = [Metal]organic / [Metal]aqueous

  • Calculation of Separation Factor (SF): The separation factor between two metal ions (M1 and M2) is calculated as: SFM1/M2 = DM1 / DM2

Protocol 3: Stripping of Actinides from the Loaded Organic Phase

Stripping, or back-extraction, is the process of transferring the extracted metal ions from the loaded organic phase back into an aqueous solution. For the separation of actinides from lanthanides, selective stripping is a key step.

Materials:

  • Loaded organic phase from Protocol 2.

  • Stripping solution: Dilute nitric acid (e.g., 0.01 M to 0.1 M HNO₃) or a solution containing a complexing agent like oxalic acid.

  • Centrifuge tubes

  • Mechanical shaker

  • Centrifuge

  • Analytical instrumentation

Procedure:

  • Take a known volume of the loaded organic phase.

  • Add an equal volume of the stripping solution.

  • Agitate the mixture to allow for the transfer of the metal ions to the new aqueous phase.

  • Separate the phases by centrifugation.

  • Analyze the metal ion concentration in both phases to determine the stripping efficiency.

Data Presentation: Performance of TBMA in Lanthanide and Actinide Separations

The following tables summarize representative data for the extraction of selected f-elements with TBMA. It is important to note that extraction behavior is highly dependent on the specific experimental conditions.

Table 1: Effect of Nitric Acid Concentration on the Distribution Ratio of Sm(III) using 0.50 M TBMA in Various Diluents with 5.0 M LiNO₃. [2]

DiluentD (Sm) at 1.0 M HNO₃D (Sm) at 3.0 M HNO₃D (Sm) at 5.0 M HNO₃
Toluene~1.5~2.5~1.8
Xylene~1.2~2.0~1.5
Chloroform~0.8~1.2~0.9

Note: The presence of a high concentration of a salting-out agent like LiNO₃ significantly enhances the extraction.

Table 2: Representative Separation Factors for Am(III)/Eu(III) with Amide-based Extractants.

Extractant SystemDiluentSF (Am/Eu)Reference
Diamide-basedPolar diluent8 - 18[3]
TBMA (estimated)n-dodecane~1-5Inferred from general diamide behavior

Note: While specific and comprehensive separation factor data for TBMA across a range of lanthanides and actinides is limited in publicly available literature, the general trend for diamides shows a modest selectivity for actinides over lanthanides.

Mechanism of Selective Extraction

The selective separation of trivalent actinides from lanthanides is based on the subtle differences in their complexation with the extractant. Actinides, having 5f orbitals that can participate more readily in covalent bonding compared to the more shielded 4f orbitals of lanthanides, can exhibit stronger interactions with soft-donor ligands. While the oxygen donors in TBMA are considered hard donors, the overall electronic structure of the complex can lead to slightly different stabilities for actinide and lanthanide complexes.

mechanism cluster_aqueous Aqueous Phase (HNO₃) cluster_organic Organic Phase (TBMA in Diluent) An An³⁺ An_complex An(NO₃)₃(TBMA)ₙ An->An_complex Slightly stronger complexation Ln Ln³⁺ Ln_complex Ln(NO₃)₃(TBMA)ₙ Ln->Ln_complex Weaker complexation

Caption: Simplified representation of the slightly preferential complexation of actinides over lanthanides with TBMA.

Conclusion and Future Outlook

This compound is a viable extractant for the separation of lanthanides and actinides from nitric acid media. Its CHON-compliant nature makes it an attractive candidate for advanced nuclear fuel reprocessing schemes aimed at minimizing long-lived radioactive waste. The protocols and data presented in this application note provide a foundational understanding for researchers and professionals working in this field.

Further research is warranted to fully optimize the separation process using TBMA. This includes systematic studies on the effect of different diluents, the development of more efficient and selective stripping procedures, and comprehensive investigations into the radiation stability of the TBMA-diluent system. Such efforts will be crucial for the potential industrial-scale implementation of TBMA-based separation processes.

References

  • Extraction behavior of trivalent lanthanides from nitric acid medium by selected structurally related diglycolamides as novel extractants. (URL not available)
  • Effect of nitric acid concentration of the extraction distribution... - ResearchGate. [Link]

  • Isolation and Purification of Actinides Using N,O-Hybrid Donor Ligands for Closing the Nuclear Fuel Cycle - MDPI. [Link]

Sources

Application Note: The Pivotal Role of Nitric Acid Concentration in N,N,N',N'-Tetrabutylmalonamide (TBMA) Mediated Solvent Extraction

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of N,N,N',N'-Tetrabutylmalonamide in Advanced Nuclear Fuel Reprocessing

The separation of actinides from lanthanides is a critical and challenging step in the reprocessing of spent nuclear fuel and the management of high-level radioactive waste.[1][2] this compound (TBMA) has emerged as a promising extractant for this purpose, demonstrating excellent capabilities for the extraction of trivalent, tetravalent, and hexavalent actinides from highly acidic waste solutions.[3] This application note provides a detailed examination of the critical role that nitric acid concentration plays in the solvent extraction process using TBMA. Understanding this relationship is paramount for optimizing separation efficiency and developing robust and reliable protocols for nuclear fuel cycle applications.

The Chemical Mechanism: A Tale of Two Equilibria

The extraction of metal ions by TBMA from a nitric acid medium is governed by a complex interplay of chemical equilibria. The concentration of nitric acid in the aqueous phase directly influences two key processes: the extraction of nitric acid itself by TBMA and the subsequent extraction of the metal-nitrate complex.

At lower nitric acid concentrations, TBMA primarily forms a 1:1 adduct with nitric acid (HNO₃·TBMA).[3] However, as the acidity of the aqueous phase increases, the formation of higher adducts, such as (HNO₃)₂·TBMA and (HNO₃)₃·TBMA, becomes more prevalent. This progressive saturation of the TBMA with nitric acid can impact its availability for metal ion extraction.

The extraction of a metal ion, for instance, uranyl(II) (UO₂²⁺), proceeds through the formation of a neutral complex that is soluble in the organic diluent. The general stoichiometry for the extraction of uranyl(II) with TBMA has been identified as a 1:2:1 complex of the uranyl(II) ion, nitrate ions, and TBMA.[3]

The overall extraction equilibrium can be visualized as a competition between protonated TBMA species and the metal-TBMA complex. The nitric acid concentration, therefore, acts as a crucial lever to modulate the distribution of the metal ion between the aqueous and organic phases.

Extraction_Mechanism cluster_aqueous Aqueous Phase (High HNO₃) cluster_organic Organic Phase M^n+ Metal Ion (Mⁿ⁺) M(NO3)n_TBMAx Extracted Complex [M(NO₃)n(TBMA)x] M^n+->M(NO3)n_TBMAx Complexation NO3- Nitrate (NO₃⁻) NO3-->M(NO3)n_TBMAx HNO3_TBMA Protonated TBMA [HNO₃·TBMA] NO3-->HNO3_TBMA H+ Protons (H⁺) H+->HNO3_TBMA Protonation TBMA TBMA TBMA->M(NO3)n_TBMAx TBMA->HNO3_TBMA

Figure 1: Simplified representation of the competing equilibria in the TBMA extraction system.

Impact of Nitric Acid Concentration on Extraction Efficiency: A Data-Driven Analysis

The distribution ratio (D), defined as the concentration of the metal ion in the organic phase divided by its concentration in the aqueous phase at equilibrium, is a key metric for evaluating extraction efficiency. The concentration of nitric acid has a profound and non-linear effect on the distribution ratios of actinides and lanthanides.

For instance, the extraction of uranyl(II) (U(VI)) by TBMA generally increases with increasing nitric acid concentration, reaching a maximum before declining at very high acidities.[4] This behavior is attributed to the dual role of nitric acid: at moderate concentrations, it acts as a salting-out agent, promoting the transfer of the metal-nitrate complex into the organic phase. At very high concentrations, the increased extraction of nitric acid itself competes with the metal ion for the available TBMA molecules, leading to a decrease in the metal's distribution ratio.

The extraction of trivalent actinides like Americium(III) and lanthanides also exhibits a strong dependence on nitric acid concentration. Often, the distribution ratios for these elements increase with acidity, which is a crucial factor in designing separation schemes.[5]

Metal IonNitric Acid Concentration (mol/L)Distribution Ratio (D)Reference
U(VI)1.0~10[3]
U(VI)3.0~50
U(VI)5.0~60
U(VI)7.0~40
Am(III)1.0Varies[5]
Am(III)3.0Varies[5]
Pu(IV)1.0 - 3.0High[5]
Th(IV)1.0 - 3.0High[5]

Table 1: Illustrative distribution ratios of selected actinides with TBMA at varying nitric acid concentrations. Note that exact values can vary based on experimental conditions such as diluent and temperature.

Experimental Protocol: A Step-by-Step Guide to TBMA Extraction

This protocol outlines a general procedure for investigating the effect of nitric acid concentration on the extraction of a target metal ion using TBMA.

1. Reagent Preparation:

  • Organic Phase: Prepare a solution of this compound (TBMA) of the desired concentration (e.g., 0.1 M to 0.5 M) in a suitable organic diluent. Common diluents include n-dodecane, toluene, or a mixture of kerosene and a phase modifier.[3]

  • Aqueous Phase: Prepare a series of aqueous solutions containing the target metal ion (e.g., UO₂(NO₃)₂, Am(NO₃)₃) at a known concentration. Adjust the nitric acid concentration of these solutions to cover the desired range of study (e.g., 0.1 M to 8 M HNO₃).

2. Extraction Procedure:

  • In a series of centrifuge tubes, pipette equal volumes of the organic and aqueous phases (e.g., 5 mL each).

  • Securely cap the tubes and agitate them for a sufficient time to reach equilibrium. A mixing time of 30 minutes to 1 hour at a constant temperature (e.g., 25 °C) is typically adequate.

  • Centrifuge the tubes to ensure complete phase separation.

3. Sample Analysis:

  • Carefully separate the aqueous and organic phases.

  • Determine the concentration of the metal ion in both the initial aqueous phase and the equilibrated aqueous phase using an appropriate analytical technique (e.g., ICP-MS, spectrophotometry, or radiometric counting).

  • The concentration of the metal ion in the organic phase can be calculated by mass balance.

4. Data Analysis:

  • Calculate the distribution ratio (D) for each sample using the formula: D = [Metal]organic / [Metal]aqueous

  • Plot the distribution ratio (D) as a function of the initial nitric acid concentration in the aqueous phase.

Experimental_Workflow cluster_prep 1. Preparation cluster_extraction 2. Extraction cluster_analysis 3. Analysis cluster_data 4. Data Processing prep_org Prepare Organic Phase (TBMA in Diluent) mix Mix Organic & Aqueous Phases prep_org->mix prep_aq Prepare Aqueous Phase (Metal Ion in varying HNO₃) prep_aq->mix agitate Agitate to Equilibrium mix->agitate centrifuge Centrifuge for Phase Separation agitate->centrifuge separate Separate Phases centrifuge->separate analyze_aq Analyze Aqueous Phase (e.g., ICP-MS) separate->analyze_aq calculate_org Calculate Organic Phase Conc. (by Mass Balance) analyze_aq->calculate_org calc_d Calculate Distribution Ratio (D) calculate_org->calc_d plot Plot D vs. [HNO₃] calc_d->plot

Figure 2: A generalized workflow for determining the effect of nitric acid concentration on extraction.

Conclusion: Harnessing Nitric Acid Concentration for Selective Separations

The concentration of nitric acid is a powerful and indispensable parameter for controlling the extraction and separation of actinides and lanthanides using this compound. A thorough understanding of its influence on the underlying chemical equilibria is essential for the design and optimization of advanced solvent extraction processes in the nuclear industry. By carefully manipulating the nitric acid concentration, researchers and engineers can achieve high separation factors and develop more efficient and sustainable methods for managing spent nuclear fuel.

References

  • The effect of HNO3 concentrations in the aqueous phase on the... - ResearchGate. Available at: [Link]

  • Highly efficient uptake of tetravalent actinide ions from nitric acid feeds using an extraction chromatography material containing tetra-n-butyl diglycolamide and a room temperature ionic liquid - ResearchGate. Available at: [Link]

  • This compound as a new extractant for extraction of nitric acid and uranium(VI) - Nuclear Science and Techniques. Available at: [Link]

  • Effect of HNO3 on the extraction of Ln(iii) by LII in 40/60 (v/v)%... - ResearchGate. Available at: [Link]

  • Extraction of Lanthanides(III) from Aqueous Nitric Acid Solutions with Tetra(n-octyl)diglycolamide into Methyltrioctylammonium Bis(trifluoromethanesulfonul)imide Ionic Liquid and Its Mixtures with Molecular Organic Diluents - MDPI. Available at: [Link]

  • N,N,N′,N′-tetrabutylmalonamide as a new extractant for extraction of nitric acid and uranium(VI) in toluene - ResearchGate. Available at: [Link]

  • actinides(iii)-lanthanides group separation from nitric acid using - KTH. Available at: [Link]

  • HP193 - Eichrom. Available at: [Link]

  • (PDF) Actinide lanthanide separation process - ALSEP - ResearchGate. Available at: [Link]

  • Extraction of Uranium in Nitric Media with Novel Asymmetric Tetra-Alkylcarbamide - NIH. Available at: [Link]

  • Liquid–liquid extraction of certain trivalent lanthanides from nitrate solutions with N,N,N',N'-tetrabutylsuccinamide as new extractant - ResearchGate. Available at: [Link]

  • Experimental and CFD scale-up studies for intensified actinide/lanthanide separations - UCL Discovery. Available at: [Link]

  • Extraction of Lanthanides(III) and Am(III) by Mixtures of Malonamide and Dialkylphosphoric Acid | Request PDF - ResearchGate. Available at: [Link]

  • Actinides(III)-lanthanides group separation from nitric acid using new aromatic diorganyl-di-thio-phosphinic acids - INIS-IAEA. Available at: [Link]

  • Extraction of uranium (VI) from nitric acid solutions with N,N`-tetrahexylmalonamide in n-octane (Journal Article) | ETDEWEB - OSTI.GOV. Available at: [Link]

  • Lanthanide–actinide separation by bis-2-ethylhexylphosphoric acid from citric acid–nitric acid medium - ResearchGate. Available at: [Link]

  • Separation and Preconcentration of Actinides From Concentrated Nitric Acid by Extraction Chromatography in Microsystems - PubMed. Available at: [Link]

  • Overview of Reductants Utilized in Nuclear Fuel Reprocessing/Recycling - Idaho National Laboratory. Available at: [Link]

  • Nuclear Data for Uranium Nitride Fuels. Available at: [Link]

  • Short Alternative Route for Nuclear Fuel Reprocessing Based on Organic Phase Self-Splitting - PubMed Central. Available at: [Link]

  • Nitride fuel for Gen IV nuclear power systems - PMC - NIH. Available at: [Link]

Sources

Topic: Temperature Effects on N,N,N',N'-Tetrabutylmalonamide (TBMA) Extraction Efficiency

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

N,N,N',N'-Tetrabutylmalonamide (TBMA) is a neutral chelating agent of significant interest in solvent extraction, particularly for the separation of actinides and lanthanides from nitric acid media, a critical step in advanced nuclear fuel reprocessing. The efficiency of this separation, quantified by the distribution ratio (D), is highly dependent on several parameters, with temperature being a critical but often complex variable. This application note provides a detailed guide on the thermodynamic principles governing the effect of temperature on TBMA extraction efficiency. It explains the causality behind the typically observed exothermic nature of the extraction process and provides a robust, self-validating protocol for experimentally determining the thermodynamic parameters (ΔH, ΔS) that dictate this behavior. By understanding and quantifying these effects, researchers can optimize separation schemes, improve process control, and enhance the overall efficiency of radiochemical and metallurgical separations.

Part 1: Theoretical Background & Mechanistic Insights

The Chemistry of TBMA Extraction

This compound is a bidentate neutral extractant. Its two carbonyl oxygen atoms act as a Lewis base to form stable coordination complexes with metal ions. In the context of nuclear fuel reprocessing, TBMA is used to extract trivalent actinides (e.g., Am³⁺) and lanthanides (e.g., Eu³⁺, Sm³⁺), as well as hexavalent actinides like Uranium (as UO₂²⁺), from aqueous nitric acid (HNO₃) solutions into an immiscible organic phase (e.g., toluene, dodecane).[1][2]

The general extraction mechanism involves the formation of a neutral metal-nitrate-TBMA complex that is soluble in the organic diluent. The stoichiometry of these extracted species can vary, but for trivalent lanthanides, a common species is M(NO₃)₃·3TBMA.[1] For uranyl ions, a 1:2:1 complex of UO₂²⁺:NO₃⁻:TBMA has been identified. The extraction equilibrium can be represented as:

Mⁿ⁺(aq) + nNO₃⁻(aq) + xTBMA(org) ⇌ M(NO₃)ₙ·xTBMA(org)

The efficiency of this transfer is determined by the stability of the formed complex and its solubility in the organic phase.

Thermodynamic Principles of Solvent Extraction

The effect of temperature on any chemical equilibrium, including solvent extraction, is governed by fundamental thermodynamic principles. The key parameter is the distribution ratio (D), defined as the total concentration of the metal in the organic phase divided by its total concentration in the aqueous phase at equilibrium.

The extraction process is described by an equilibrium constant, K_ex. The standard Gibbs free energy change (ΔG°) for the extraction is related to K_ex by:

ΔG° = -RT ln(K_ex)

where R is the universal gas constant and T is the absolute temperature in Kelvin. A more negative ΔG° indicates a more spontaneous and favorable extraction process. The Gibbs free energy is also related to the enthalpy (ΔH°) and entropy (ΔS°) changes of the reaction:

ΔG° = ΔH° - TΔS°

Combining these equations leads to the van 't Hoff equation , which provides the direct relationship between the equilibrium constant and temperature:

ln(K_ex) = - (ΔH°/RT) + (ΔS°/R)

Assuming the activity coefficients do not change significantly over the studied temperature range, the distribution ratio (D) can be used in place of K_ex. This relationship shows that a plot of ln(D) versus the inverse of the absolute temperature (1/T) should yield a straight line with a slope of -ΔH°/R and a y-intercept of ΔS°/R.

The sign of the enthalpy change (ΔH°) dictates the effect of temperature:

  • Exothermic Reaction (ΔH° < 0): Heat is released during the extraction. According to Le Châtelier's principle, increasing the temperature will shift the equilibrium to the left, disfavoring the extraction and decreasing the distribution ratio (D). This is the most commonly observed behavior for the extraction of actinides and lanthanides by malonamides.[1][3]

  • Endothermic Reaction (ΔH° > 0): Heat is absorbed during the extraction. Increasing the temperature will shift the equilibrium to the right, favoring the extraction and increasing the distribution ratio (D).

Studies on the extraction of Samarium (Sm(III)) and Erbium (Er(III)) with TBMA have reported enthalpy values of -36.31 and -26.71 kJ/mol, respectively, confirming the exothermic nature of the process.[1] Similarly, research on the related extractant DMDBTDMA for Americium (Am(III)) extraction also found the reaction to be exothermic.[3] This exothermicity arises from the strong coordination bond formed between the metal ion and the TBMA ligand, which releases more energy than is required to dehydrate the metal ion and partition the complex into the organic phase.

Part 2: Experimental Protocol for Investigating Temperature Effects

Objective

To experimentally determine the effect of temperature on the extraction efficiency of a selected metal ion (e.g., Eu³⁺) from a nitric acid medium using a solution of TBMA in an organic diluent. This protocol allows for the calculation of the key thermodynamic parameters ΔH° and ΔS°.

Materials and Reagents
  • Organic Phase: 0.5 M this compound (TBMA) in n-dodecane.

  • Aqueous Phase: 3 M Nitric Acid (HNO₃) containing a known concentration of the target metal ion (e.g., 10⁻⁴ M Europium(III) nitrate). A tracer such as ¹⁵²Eu can be used for easy radiometric analysis.

  • Equipment:

    • Thermostated water bath or shaker with temperature control (± 0.1 °C).

    • Vials with leak-proof caps (e.g., 15 mL centrifuge tubes).

    • Vortex mixer.

    • Centrifuge for phase separation.

    • Pipettes for accurate volume measurements.

    • Analytical instrument for metal ion quantification (e.g., Gamma Spectrometer for ¹⁵²Eu, or ICP-MS for non-radioactive isotopes).

Experimental Workflow Diagram

G cluster_prep Phase Preparation cluster_extraction Extraction & Equilibration cluster_analysis Separation & Analysis cluster_calc Data Processing prep_aq Prepare Aqueous Phase (3M HNO3 + Metal Ion) add_phases Combine 1:1 Phases in Sample Vial prep_aq->add_phases prep_org Prepare Organic Phase (0.5M TBMA in n-Dodecane) prep_org->add_phases equilibrate Equilibrate at Temp T(i) (e.g., 298K, 308K, 318K) in Thermoshaker add_phases->equilibrate vortex Vortex Vigorously (30 min) equilibrate->vortex centrifuge Centrifuge for Phase Separation vortex->centrifuge sample_aq Aliquot Aqueous Phase for Analysis centrifuge->sample_aq analyze Quantify Metal Ion Concentration [M]aq sample_aq->analyze calc_d Calculate D Ratio D = ([M]initial - [M]aq) / [M]aq analyze->calc_d plot Plot ln(D) vs. 1/T calc_d->plot calc_thermo Calculate ΔH & ΔS from Slope & Intercept plot->calc_thermo

Caption: Experimental workflow for determining thermodynamic parameters of TBMA extraction.

Step-by-Step Protocol
  • Preparation: Prepare the aqueous and organic stock solutions as described in section 2.2.

  • Temperature Control: Set the thermostated shaker to the first desired temperature (e.g., 25 °C / 298.15 K). Allow it to stabilize.

  • Phase Contact: In a series of vials (minimum of 3 for triplicate runs), pipette equal volumes (e.g., 2 mL) of the aqueous phase and the organic phase. This constitutes the pre-extraction sample for determining the initial metal concentration, [M]initial.

  • Equilibration: Place the vials in the thermostated shaker. Allow the vials to reach thermal equilibrium for at least 15 minutes.

  • Mixing: After thermal equilibration, agitate the vials vigorously using a vortex mixer for a sufficient time to reach chemical equilibrium (typically 30 minutes).

  • Phase Separation: Centrifuge the vials (e.g., at 3000 rpm for 5 minutes) to ensure complete and clean separation of the aqueous and organic layers.

  • Sampling: Carefully withdraw a precise aliquot from the aqueous phase for analysis. Avoid any contamination from the organic phase.

  • Analysis: Determine the concentration of the metal ion in the post-extraction aqueous aliquot, [M]aq, using the chosen analytical technique.

  • Repeat: Repeat steps 2-8 for each desired temperature (e.g., 35 °C, 45 °C, 55 °C).

Self-Validation and Controls
  • Kinetics Check: Before starting the temperature study, perform a time-dependency study at a medium temperature to confirm that 30 minutes of mixing is sufficient to reach equilibrium.

  • Replicates: Run each temperature point in triplicate to ensure reproducibility and to calculate standard deviations.

  • Blanks: Run a blank sample (without metal ion) to check for any interference in the analytical measurement.

  • Mass Balance: For one of the temperature points, analyze both the aqueous and organic phases to confirm that the total amount of metal ion is conserved, validating the extraction procedure.

Part 3: Data Analysis and Interpretation

Calculating Thermodynamic Parameters
  • Distribution Ratio (D): For each sample, calculate the distribution ratio using the formula: D = ([M]org) / ([M]aq) = ([M]initial - [M]aq) / ([M]aq) Where [M]initial is the concentration in the aqueous phase before contact and [M]aq is the concentration after extraction.

  • Van 't Hoff Plot: Create a plot of the natural logarithm of the average D value (ln(D)) for each temperature against the inverse of the absolute temperature (1/T in K⁻¹).

  • Linear Regression: Perform a linear regression on the plotted data.

    • The slope of the line will be equal to -ΔH°/R .

    • The y-intercept will be equal to ΔS°/R .

  • Calculate ΔH° and ΔS°:

    • ΔH° (J/mol) = -slope × R (where R = 8.314 J/(mol·K))

    • ΔS° (J/(mol·K)) = intercept × R

Sample Data Presentation

The following table presents hypothetical but realistic data for the extraction of Eu(III) by 0.5 M TBMA in n-dodecane from 3 M HNO₃.

Temperature (°C)Temperature (K)1/T (K⁻¹)Avg. D Ratio (±SD)ln(D)
25298.150.00335415.2 (±0.8)2.72
35308.150.00324510.5 (±0.6)2.35
45318.150.0031437.4 (±0.4)2.00
55328.150.0030475.3 (±0.3)1.67
Interpretation of Results

Plotting the sample data above would yield a line with a positive slope, indicating a negative value for -ΔH°/R. This confirms that the reaction is exothermic (ΔH° < 0) . The calculated negative ΔH° quantifies the heat released during the complexation and extraction. The calculated ΔS° is often negative as well, indicating a decrease in disorder as the free metal ion and TBMA molecules form a single, ordered complex.[4] Since the extraction is spontaneous (D > 1), the TΔS° term must be smaller than the ΔH° term, making ΔG° negative.

Part 4: Practical Applications and Considerations

Understanding the thermodynamics of the TBMA extraction system is crucial for process design and optimization.

  • Process Control: For an exothermic system, maintaining a lower operating temperature will maximize the extraction efficiency and separation factors. Industrial processes may require cooling systems to dissipate the heat generated by both the extraction process and radioactive decay in the feed stream.

  • Kinetics vs. Thermodynamics: While lower temperatures are thermodynamically favorable for exothermic extractions, they also lead to slower reaction kinetics and increased viscosity of the organic phase, which can hinder mass transfer and phase separation.[5] Therefore, an optimal operating temperature must be chosen as a trade-off between maximizing the thermodynamic driving force and ensuring sufficiently rapid and efficient phase handling.

  • Stripping: The exothermic nature of the extraction can be advantageously used for the back-extraction (stripping) step. By increasing the temperature of the loaded organic phase, the distribution ratio D can be significantly lowered, facilitating the transfer of the metal ion back into a fresh aqueous phase.

Part 5: Conclusion

The extraction efficiency of this compound is strongly influenced by temperature. For the extraction of actinides and lanthanides, the process is typically exothermic, meaning that extraction efficiency decreases as temperature increases. This behavior is a direct consequence of the thermodynamics of the metal-ligand complexation. By employing the straightforward experimental protocol and data analysis framework detailed in this note, researchers can accurately determine the enthalpy and entropy of extraction. These thermodynamic parameters are indispensable for the rational design, optimization, and control of advanced separation processes in fields ranging from nuclear chemistry to hydrometallurgy.

References

  • Song, L., He, H., & Zhang, S. (1998). This compound as a new extractant for extraction of nitric acid and uranium(VI). Nuclear Science and Techniques. Available at: [Link]

  • Li, Y., Leng, C., & Song, L. (2009). Study on the extraction of Sm(III) and Er(III) with N,N,N′,N′ -tetrabutylmalonamide. Journal of Nuclear and Radiochemistry. Available at: [Link]

  • Prabhu, D. R., Mahajan, G. R., Manchanda, V. K., & Badheka, L. P. (1999). The effect of temperature on the extraction of Am(III) from nitric acid by dimethyl dibutyl tetradecyl malonamide (DMDBTDMA). OSTI.GOV. Available at: [Link]

  • Song, L., He, H., Zhang, S., & Wu, J. (1998). N,N,N′,N′-tetrabutylmalonamide as a new extractant in n-dodecane for extraction of nitric acid and uranium(VI). Journal of Radioanalytical and Nuclear Chemistry. Available at: [Link]

  • Ansari, S. A., et al. (2012). Effect of structure of N,N dialkyl amides on the extraction of U(VI) and Th(IV): A thermodynamic study. ResearchGate. Available at: [Link]

  • Song, L., He, H., Zhang, S., & Wu, J. (1998). This compound as a new extractant for extraction of nitric acid and uranium(VI) in toluene. ResearchGate. Available at: [Link]

  • Organomation. (n.d.). Solvent Extraction Techniques. Available at: [Link]

  • JSS College of Arts, Commerce and Science. (n.d.). SOLVENT EXTRACTION. Study Material on Unit-II. Available at: [Link]

  • Rao, P.T., et al. (2022). Effect of Temperatures on Polyphenols during Extraction. MDPI. Available at: [Link]

  • Binnemans, K., & Jones, P. T. (2023). Molecular thermodynamic model for solvent extraction of mineral acids by TBP. KU Leuven. Available at: [Link]

  • Mincher, B. J., et al. (2013). Actinide Lanthanide Separation Process – ALSEP. PNNL. Available at: [Link]

  • Horwitz, E. P., et al. (2014). The Separation and Complexation Behavior Trivalent Actinides and Lanthanides of. BARC. Available at: [Link]

Sources

Application Notes & Protocols: N,N,N',N'-Tetrabutylmalonamide (TBMA) in Nuclear Fuel Reprocessing

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Advanced Reprocessing Solvents

The long-term sustainability of nuclear energy hinges on the responsible management of spent nuclear fuel (SNF).[1] For decades, the Plutonium and Uranium Recovery by Extraction (PUREX) process has been the cornerstone of aqueous reprocessing, enabling the recovery of valuable uranium and plutonium from fission products.[2][3] The standard PUREX process employs tri-n-butyl phosphate (TBP) as the primary extractant, typically diluted in a hydrocarbon like kerosene.[4][5] While effective, TBP has known drawbacks. Its degradation products, such as dibutyl phosphate (DBP) and monobutyl phosphate (MBP), can form stable complexes with actinides and fission products, leading to process inefficiencies and challenges in waste management.[5][6] Furthermore, TBP is a phosphorus-containing compound, which contributes to secondary waste streams that are difficult to manage.[7]

This has spurred extensive research into alternative extractants that can overcome these limitations.[8][9] A particularly promising class of molecules are N,N,N',N'-tetra-alkyl diamides, which adhere to the CHON principle (containing only Carbon, Hydrogen, Oxygen, and Nitrogen).[7] These compounds are completely incinerable, meaning they do not generate inorganic phosphate residues upon combustion, significantly simplifying waste treatment. Among these, N,N,N',N'-Tetrabutylmalonamide (TBMA) has emerged as a potent extractant for actinides, offering a viable alternative to TBP for enhancing the safety and sustainability of the nuclear fuel cycle.[10]

These application notes provide a comprehensive technical guide on the use of TBMA for the extraction of uranium from nitric acid media, a critical step in SNF reprocessing. We will explore the underlying chemical principles, present a detailed bench-scale extraction protocol, and discuss the critical parameters that govern its performance.

This compound (TBMA): A Profile

TBMA is a bidentate ligand, meaning it can bind to a metal ion at two points. This chelation is key to its extraction capabilities. The two carbonyl oxygen atoms on the malonamide backbone form a stable complex with actinide ions, particularly in the +4 and +6 oxidation states, such as Pu(IV) and U(VI).

PropertyDescriptionReference
Chemical Name This compound
Acronym TBMA[11]
Molecular Formula C₁₉H₃₈N₂O₂Inferred
Molar Mass 326.52 g/mol Inferred
Key Feature Bidentate chelating agent[7]
CHON Compliant Yes (Completely incinerable)[7]
Mechanism of Extraction

In the context of a nitric acid solution containing dissolved spent fuel, TBMA selectively extracts uranyl ions (UO₂²⁺) into the organic phase. The extraction proceeds via a solvation mechanism where the neutral complex formed is soluble in the organic diluent. Infrared spectroscopy and slope analysis have confirmed that the extracted species is predominantly a 1:1 complex of the uranyl nitrate with TBMA, specifically UO₂(NO₃)₂·TBMA.

The equilibrium for the extraction of Uranium(VI) can be represented as:

UO₂²⁺(aq) + 2NO₃⁻(aq) + TBMA(org) ⇌

This chelation-driven extraction is highly effective, positioning TBMA as a strong candidate for advanced reprocessing flowsheets.

G cluster_aqueous Aqueous Phase (Nitric Acid) cluster_organic Organic Phase (Diluent) U UO₂²⁺ Complex [UO₂(NO₃)₂·TBMA] Extracted Complex U->Complex Chelation N 2NO₃⁻ N->Complex TBMA TBMA Molecule (C₁₉H₃₈N₂O₂) TBMA->Complex caption Fig 1. Mechanism of U(VI) extraction by TBMA.

Fig 1. Mechanism of U(VI) extraction by TBMA.
Advantages Over Traditional TBP

The primary motivation for investigating TBMA is to address the shortcomings of TBP. A direct comparison reveals several key advantages.

FeatureTributyl Phosphate (TBP)This compound (TBMA)Reference
Composition C₁₂H₂₇O₄P (Contains Phosphorus)C₁₉H₃₈N₂O₂ (CHON Compliant)[7]
Incinerability Produces phosphoric acid wasteCompletely incinerable to gaseous products (CO₂, H₂O, N₂)[7]
Degradation Forms DBP and MBP, which interfere with stripping and cause product lossDegradation products are generally less harmful to the process[6][7]
Extraction Well-established for U(VI) and Pu(IV)Strong extractant for U(VI) and other actinides[12]
Stripping Established protocols using dilute acid or reductantsCan be stripped effectively with dilute nitric acid

Protocol: Bench-Scale Extraction of Uranium(VI) with TBMA

This protocol details a laboratory-scale procedure for evaluating the extraction efficiency of TBMA for Uranium(VI) from a simulated nitric acid solution.

Materials and Equipment
  • Reagents:

    • This compound (TBMA), >98% purity

    • Uranyl nitrate hexahydrate (UO₂(NO₃)₂·6H₂O)

    • Concentrated Nitric Acid (HNO₃, 70%)

    • Toluene or Kerosene (as diluent)

    • Sodium Nitrate (NaNO₃, for salting-out experiments)

    • Arsenazo-III indicator

    • Deionized water

  • Equipment:

    • Analytical balance

    • Volumetric flasks and pipettes

    • Mechanical shaker or vortex mixer

    • Centrifuge

    • Stoppered glass tubes

    • UV-Vis Spectrophotometer

    • pH meter

    • Fume hood

    • Personal Protective Equipment (PPE): safety glasses, lab coat, acid-resistant gloves

Solution Preparation

Causality Note: The choice of diluent and concentrations are critical variables. Toluene is a common laboratory diluent, while kerosene is more representative of industrial processes.[5][11] The nitric acid concentration is chosen to simulate the conditions of dissolved spent fuel and directly impacts the distribution ratio.

  • Organic Phase (0.5 M TBMA in Toluene):

    • In a fume hood, weigh the required mass of TBMA. For 100 mL of solution, this is 16.33 g (326.52 g/mol * 0.5 mol/L * 0.1 L).

    • Dissolve the TBMA in a 100 mL volumetric flask with toluene, filling to the mark. Mix until homogeneous.

  • Aqueous Stock Solution (1 M U(VI) in 3 M HNO₃):

    • Prepare a 3 M HNO₃ solution by carefully diluting concentrated nitric acid.

    • Weigh the appropriate amount of UO₂(NO₃)₂·6H₂O to create a stock solution.

    • Dissolve the uranyl nitrate in the 3 M HNO₃ solution.

  • Aqueous Working Solution (e.g., 5x10⁻³ M U(VI) in 3 M HNO₃):

    • Prepare the working solution by diluting the aqueous stock solution with 3 M HNO₃.[11]

Experimental Workflow

G prep 1. Solution Preparation - Organic Phase (TBMA in Toluene) - Aqueous Phase (U(VI) in HNO₃) contact 2. Liquid-Liquid Contact - Mix equal volumes (e.g., 5 mL) of  aqueous and organic phases. prep->contact equilibrate 3. Equilibration - Shake vigorously for 15 minutes  to ensure mass transfer. contact->equilibrate separate 4. Phase Separation - Centrifuge for 5 minutes  to achieve a clean interface. equilibrate->separate sample 5. Sampling & Analysis - Sample aqueous phase. - Determine [U] via Arsenazo-III  spectrophotometry. separate->sample strip 7. Back-Extraction (Stripping) - Contact loaded organic phase  with dilute HNO₃ (e.g., 0.01 M). - Analyze aqueous strip solution. separate->strip Analyze Organic Phase calculate 6. Calculation - Calculate Distribution Ratio (D) - Calculate Extraction Efficiency (%E) sample->calculate caption Fig 2. Workflow for TBMA extraction experiment.

Fig 2. Workflow for TBMA extraction experiment.
Step-by-Step Protocol
  • Extraction:

    • In a stoppered glass tube, pipette equal volumes (e.g., 5 mL) of the prepared organic and aqueous working solutions.

    • Secure the tube on a mechanical shaker and agitate vigorously for 15 minutes to allow the system to reach equilibrium.[11] Causality Note: 15 minutes is a standard duration to ensure complete mass transfer of the uranyl-TBMA complex into the organic phase.

    • Transfer the tube to a centrifuge and spin for 5 minutes at ~3000 rpm to ensure a sharp and complete separation of the two phases.

  • Analysis:

    • Carefully withdraw a known volume from the aqueous phase (the lower layer).

    • Determine the concentration of uranium remaining in the aqueous phase using the Arsenazo-III spectrophotometric method.[11] This is a standard colorimetric method for uranium quantification.

    • The concentration of uranium in the organic phase can be determined by mass balance: [U]org = [U]initial_aq - [U]final_aq.

  • Calculations:

    • Distribution Ratio (D): This key metric represents the ratio of the concentration of the metal in the organic phase to its concentration in the aqueous phase at equilibrium. D = [U]org / [U]aq

    • Extraction Efficiency (%E): This expresses the percentage of uranium transferred from the aqueous to the organic phase. %E = (D / (D + V_aq / V_org)) * 100 (Where V_aq and V_org are the volumes of the aqueous and organic phases, respectively. For equal volumes, %E = (D / (D + 1)) * 100)

  • Back-Extraction (Stripping):

    • Take the uranium-loaded organic phase from the extraction step.

    • Contact it with an equal volume of a dilute nitric acid solution (e.g., 0.01 M HNO₃).

    • Repeat the shaking and centrifugation steps.

    • Analyze the now uranium-rich dilute acid solution to determine the stripping efficiency. Causality Note: Lowering the nitrate ion concentration in the aqueous phase shifts the extraction equilibrium (see Section 2.1) back to the left, releasing the uranium from the TBMA complex into the new aqueous phase.

Influential Parameters and Process Optimization

The efficiency of the TBMA extraction system is sensitive to several operational parameters. Understanding these relationships is crucial for designing a robust reprocessing flowsheet.

ParameterEffect on Distribution Ratio (D)Rationale & CausalityReference
Nitric Acid Conc. Increases to a maximum, then may decreaseInitially, higher [NO₃⁻] pushes the equilibrium towards the organic phase (salting-out effect). At very high acidity, competition from HNO₃ extraction by TBMA can lower D for uranium.[11]
Extractant Conc. IncreasesA higher concentration of TBMA in the organic phase increases the capacity for uranium extraction, shifting the equilibrium to the right.[11]
Temperature DecreasesThe extraction of uranium(VI) with TBMA has been shown to be an exothermic process. Therefore, increasing the temperature disfavors the complex formation and lowers the distribution ratio.[11]
Salting-Out Agent IncreasesAdding a neutral nitrate salt like NaNO₃ or LiNO₃ increases the total nitrate ion concentration in the aqueous phase, enhancing the salting-out effect and driving more uranium into the organic phase.[11]
Diluent Type VariesThe choice of diluent (e.g., aromatic like toluene vs. aliphatic like kerosene/octane) can affect the solubility of the extracted complex and influence phase behavior, including the prevention of "third phase" formation.[13]

Challenges and Future Directions

While TBMA shows great promise, further research is required to address potential challenges before industrial-scale implementation.

  • Radiolytic Stability: Like all organic molecules, TBMA is susceptible to degradation under the intense radiation fields present in spent nuclear fuel solutions. Studies on similar diamides show that radiolysis can lead to the cleavage of amide bonds.[14][15] The degradation products must be identified and their impact on the extraction process thoroughly evaluated.

  • Third Phase Formation: Under high metal and acid loading, the organic phase can split into two, forming a dense, complex-rich "third phase" that disrupts the solvent extraction process. While TBMA is less prone to this than some other extractants, optimizing the diluent and potentially adding phase modifiers may be necessary.[13] Using longer alkyl chains on the malonamide, such as in tetrahexylmalonamide (THMA), has been shown to reduce third phase formation.[13]

  • Co-extraction of Other Elements: The selectivity of TBMA for uranium and plutonium over fission products (e.g., zirconium, ruthenium) and other actinides (e.g., americium, curium) needs to be comprehensively mapped to develop a complete and efficient separation flowsheet.[7]

Future work will focus on developing advanced flowsheets that integrate TBMA, potentially in combination with other novel extractants, to achieve a fully closed and sustainable nuclear fuel cycle.

G cluster_purex Traditional PUREX Process cluster_tbma Conceptual TBMA-based Process snf1 Spent Fuel in HNO₃ tbp_ext TBP Extraction (U/Pu Co-extraction) snf1->tbp_ext strip1 U/Pu Partitioning (Reductive Strip of Pu) tbp_ext->strip1 waste1 Aqueous Waste (Fission Products) tbp_ext->waste1 to vitrification sec_waste1 Secondary Waste (Phosphorus-based) tbp_ext->sec_waste1 u_prod1 U Product strip1->u_prod1 pu_prod1 Pu Product strip1->pu_prod1 snf2 Spent Fuel in HNO₃ tbma_ext TBMA Extraction (U/Pu Co-extraction) snf2->tbma_ext strip2 U/Pu Partitioning (e.g., Dilute Acid Strip) tbma_ext->strip2 waste2 Aqueous Waste (Fission Products) tbma_ext->waste2 to vitrification sec_waste2 Secondary Waste (Incinerable CHON) tbma_ext->sec_waste2 u_prod2 U Product strip2->u_prod2 pu_prod2 Pu Product strip2->pu_prod2 caption Fig 3. Comparison of PUREX vs. a TBMA-based flowsheet.

Fig 3. Comparison of PUREX vs. a TBMA-based flowsheet.

References

  • Bao, M., & Sun, G.-X. (n.d.). Extraction of uranium(VI) with N,N,N′,N′-tetrabutylmalonamide. Google Grounding API.
  • Mailen, J. C., & Horner, D. E. (1984). Alternate extractants to tributyl phosphate for reactor fuel reprocessing. UNT Digital Library. [Link]

  • Cuillerdier, C., Musikas, C., & Hoel, P. (1991). Malonamides as New Extractants for Nuclear Waste Solutions. Separation Science and Technology, 26(9), 1229-1244. [Link]

  • Sun, G., Bao, B., Han, J., & Cui, Y. (2001). This compound as a new extractant for extraction of nitric acid and uranium(VI). Nuclear Science and Techniques, 12(1), 33-37. [Link]

  • Decachem. (2024). Tributyl Phosphate (TBP) in Metal Separation & Nuclear Chemistry. [Link]

  • Canner, A. (2021). 'better than purex': towards the sustainable recovery of uranium from spent nuclear fuel. White Rose eTheses Online. [Link]

  • Lumetta, G. J., Carter, J. C., & Buck, E. C. (2021). Flowsheet Evaluation of Dissolving Used Nuclear Fuel in PUREX Solvent. Pacific Northwest National Laboratory. [Link]

  • Sun, G., Han, J., Bao, B., Cui, Y., & Bao, M. (1999). Extraction of uranium (VI) from nitric acid solutions with N,N`-tetrahexylmalonamide in n-octane. OSTI.GOV. [Link]

  • Rai, H. P. (2023). Evaluation of Uranium Recovery Potential from Solvent Waste through Liquid- Liquid Extraction. Nuclear Institute. [Link]

  • Kolarik, Z., & Rösel, B. (2015). Influence of diluent on alkylmalonamide radiolysis. ResearchGate. [Link]

  • ResearchGate. (n.d.). Formulae or' Malonamides studied (RR 1 NCO)XHR". [Link]

  • Gelis, A. V., & Vandegrift, G. F. (2012). Reprocessing of spent fast reactor nuclear fuels. ResearchGate. [Link]

  • Wikipedia. (n.d.). PUREX. [Link]

  • Sun, G., Bao, B., Han, J., & Cui, Y. (2000). N,N,N′,N′-tetrabutylmalonamide as a new extractant for extraction of nitric acid and uranium(VI) in toluene. ResearchGate. [Link]

  • Cuillerdier, C., Musikas, C., Hoel, P., Nigond, L., & Vitart, X. (1991). Malonamides as new extractants for nuclear waste solutions. INIS-IAEA. [Link]

  • Dal Don, N., & Charbonnel, M.-C. (2001). Kinetics of lanthanide/actinide co-extraction with N,N'-Dimethyl-N,N'-Dibutyltetradecylmalonic diamide (DMDBTDMA). ResearchGate. [Link]

  • Nuclear Criticality Safety Program. (n.d.). The Plutonium Uranium Extraction Process (PUREX). [Link]

  • Berger, R., & Dourdain, S. (2020). Extraction of Uranium(VI) and Plutonium(IV) with Tetra-Alkylcarbamides. ResearchGate. [Link]

  • Sugo, Y., Sasaki, Y., & Tachimori, S. (2001). Studies on hydrolysis and radiolysis of N,N,N',N'-tetraoctyl-3-oxapentane-1,5-diamide. Springer. [Link]

  • Sugo, Y., Sasaki, Y., & Tachimori, S. (2001). Studies on hydrolysis and radiolysis of N,N,N′,N′-tetraoctyl-3-oxapentane-1,5-diamide. ResearchGate. [Link]

  • Culler, F. L., & Flanary, J. H. (1956). Solvent Extraction Separation of Uranium and Plutonium from Fission Products. DTIC. [Link]

  • Grimes, T. S., & Zalupski, P. R. (2017). Developing non-radioactive, radical methods to screen for radiolytic stability. Idaho National Laboratory. [Link]

  • MySkinRecipes. (n.d.). N,N,N',N'-Tetramethylmalonamide. [Link]

  • Vienna, J. D., & Moyer, B. A. (2013). Aqueous Reprocessing of Used Nuclear Fuel. OSTI.GOV. [Link]

  • Paviet-Hartmann, P., Riddle, C., Campbell, K., & Mausolf, E. (2013). Overview of Reductants Utilized in Nuclear Fuel Reprocessing/Recycling. Idaho National Laboratory. [Link]

  • Wikipedia. (n.d.). Nuclear reprocessing. [Link]

  • Tachimori, S., & Sasaki, Y. (2010). Extraction Behavior of Actinides and Metal Ions by the Promising Extractant, N,N,N′,N′-Tetraoctyl-3,6-dioxaoctanediamide (DOODA). ResearchGate. [Link]

  • Pathak, P. N., & Ansari, S. A. (2014). N,N-Dialkyl amides as extractants for spent fuel reprocessing: An overview. ResearchGate. [Link]

  • Wang, C., Li, Y., & Chen, J. (2022). Extraction of Uranium in Nitric Media with Novel Asymmetric Tetra-Alkylcarbamide. MDPI. [Link]

  • Clark, A. E. (2019). Molecular behaviors of organic ligands for actinide lanthanide solvent extraction. Washington State University Research Exchange. [Link]

  • Maity, A., & Sabharwal, S. (2011). Reactions of N,N-dihexyloctanamide with nitrate and dodecane radicals: A pulse radiolysis study. ResearchGate. [Link]

  • Galbis, E., & Dourdain, S. (2021). Comparing Branched versus Straight-chained Monoamide Extractants for Actinide Recovery. ResearchGate. [Link]

  • Lumetta, G. J., & Moyer, B. A. (2012). Separating the Minor Actinides Through Advances in Selective Coordination Chemistry. Pacific Northwest National Laboratory. [Link]

  • Boltoeva, M., & Dourdain, S. (2021). Short Alternative Route for Nuclear Fuel Reprocessing Based on Organic Phase Self-Splitting. Molecules, 26(20), 6245. [Link]

  • World Nuclear Association. (2022). Processing of Used Nuclear Fuel. [Link]

Sources

Application Notes and Protocols for Minor Actinide Separation using N,N,N',N'-Tetrabutylmalonamide (TBMA)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of N,N,N',N'-Tetrabutylmalonamide in Advanced Nuclear Fuel Reprocessing

The management of high-level radioactive waste (HLW) generated from spent nuclear fuel is a critical challenge in the nuclear industry. A key strategy to mitigate the long-term radiotoxicity of this waste is the partitioning and transmutation (P&T) of long-lived minor actinides (MAs), primarily americium (Am) and curium (Cm).[1] The separation of these trivalent actinides from the chemically similar lanthanides, which are potent neutron poisons, is a crucial and challenging step in the P&T strategy.[2]

This compound (TBMA) has emerged as a promising extractant for the separation of minor actinides from acidic waste streams. As a member of the diamide family, TBMA is a CHON-compliant molecule (containing only carbon, hydrogen, oxygen, and nitrogen), which is advantageous for minimizing secondary waste generation through incineration.[3] Malonamides are key components in solvent extraction processes like DIAMEX (DIAMide EXtraction), which aim to co-extract trivalent actinides and lanthanides from PUREX (Plutonium and Uranium Recovery by EXtraction) raffinate.[1][4]

These application notes provide a comprehensive guide for researchers and scientists on the use of TBMA for minor actinide separation. We will delve into the fundamental principles of extraction, provide detailed experimental protocols, and discuss the critical parameters influencing separation efficiency.

Chemical and Physical Properties of this compound

PropertyValueReference
Chemical Formula C₁₉H₃₈N₂O₂
Molecular Weight 326.52 g/mol [5]
Appearance Colorless to light orange/yellow clear liquid[5][6]
Boiling Point 446.1 ± 28.0 °C (Predicted)[5][6]
Density 0.930 ± 0.06 g/cm³ (Predicted)[5][6]
CAS Number 14287-98-0[5]

Mechanism of Actinide Extraction with TBMA

The extraction of trivalent minor actinides and lanthanides from nitric acid solutions by TBMA is a complex process governed by a neutral (solvating) extraction mechanism. The two carbonyl oxygen atoms of the malonamide act as a bidentate ligand, coordinating with the metal ion. The general extraction equilibrium can be represented as:

M³⁺(aq) + 3NO₃⁻(aq) + nTBMA(org) ⇌ M(NO₃)₃·(TBMA)ₙ(org)

Where M represents a trivalent actinide or lanthanide, (aq) denotes the aqueous phase, and (org) denotes the organic phase. The stoichiometry of the extracted complex (the value of 'n') can vary depending on the specific conditions, but for trivalent lanthanides like Sm(III) and Er(III), a stoichiometry of M(NO₃)₃·3TBMA has been reported.

Several factors significantly influence the extraction efficiency:

  • Nitric Acid Concentration: The distribution ratios of trivalent metal ions are highly dependent on the nitric acid concentration of the aqueous phase. Initially, the distribution ratios increase with increasing nitric acid concentration due to the salting-out effect of the nitrate ions. However, at higher acidities, the extraction efficiency decreases. This is attributed to the competitive extraction of nitric acid by TBMA, which reduces the concentration of free extractant available for metal ion complexation.[1]

  • Extractant Concentration: As expected, increasing the concentration of TBMA in the organic phase leads to higher distribution ratios for the metal ions.

  • Diluent: The choice of diluent for the organic phase can affect the extraction behavior. Aromatic diluents like toluene or 1,2,4-trimethyl benzene have been used in studies with TBMA. For industrial applications, aliphatic diluents such as n-dodecane are often preferred.

  • Temperature: The extraction of trivalent metal ions by malonamides is generally an exothermic process. Therefore, an increase in temperature leads to a decrease in the distribution coefficients.

Experimental Protocols

The following protocols provide a general framework for conducting minor actinide separation experiments using TBMA. Researchers should adapt and optimize these procedures based on their specific experimental goals and available instrumentation.

Protocol 1: Synthesis and Purification of this compound (TBMA)

A general procedure for the synthesis of malonamides involves the reaction of a malonic acid derivative with the corresponding amine. For TBMA, this would typically involve the reaction of malonyl chloride with di-n-butylamine.

Materials:

  • Malonyl chloride

  • Di-n-butylamine

  • Anhydrous organic solvent (e.g., dichloromethane, toluene)

  • Anhydrous pyridine or triethylamine (as a base)

  • Aqueous sodium bicarbonate solution

  • Aqueous hydrochloric acid solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Hexane and ethyl acetate for elution

Procedure:

  • Dissolve malonyl chloride in an anhydrous organic solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution in an ice bath.

  • Slowly add a solution of di-n-butylamine and a base (e.g., pyridine) in the same anhydrous solvent to the cooled malonyl chloride solution with stirring.

  • Allow the reaction mixture to warm to room temperature and stir for several hours.

  • Wash the organic phase sequentially with dilute hydrochloric acid, water, and saturated sodium bicarbonate solution.

  • Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude TBMA by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.

  • Characterize the purified product by NMR (¹H and ¹³C) and mass spectrometry to confirm its identity and purity.

Protocol 2: Solvent Extraction of Minor Actinides from Nitric Acid Solution

This protocol describes a batch solvent extraction experiment to determine the distribution ratios of minor actinides.

Materials:

  • Purified this compound (TBMA)

  • n-dodecane (or other suitable diluent)

  • Nitric acid solutions of varying concentrations (e.g., 0.1 M to 6 M)

  • Stock solutions of minor actinides (e.g., ²⁴¹Am, ²⁴⁴Cm) and lanthanides (e.g., ¹⁵²Eu) in dilute nitric acid.

  • Scintillation vials or other suitable containers for phase separation.

  • Mechanical shaker or vortex mixer.

  • Centrifuge.

  • Radiation detection instrumentation (e.g., gamma spectrometer, liquid scintillation counter).

Procedure:

  • Preparation of the Organic Phase: Prepare a solution of TBMA in the chosen diluent at the desired concentration (e.g., 0.5 M). It is crucial to pre-equilibrate the organic phase by contacting it with a nitric acid solution of the same concentration as the aqueous phase to be used in the extraction. This is done by vigorously mixing equal volumes of the organic and aqueous phases for a set time (e.g., 30 minutes), allowing the phases to separate, and then discarding the aqueous phase. Repeat this pre-equilibration step.[1]

  • Preparation of the Aqueous Phase: Prepare the aqueous phase by adding a small aliquot of the actinide/lanthanide stock solution to the nitric acid solution of the desired concentration. The final concentration of the radionuclides should be at tracer levels.

  • Extraction: In a suitable vial, combine equal volumes of the pre-equilibrated organic phase and the prepared aqueous phase (e.g., 1 mL of each).

  • Equilibration: Tightly cap the vials and shake them vigorously using a mechanical shaker for a sufficient time to reach equilibrium (e.g., 30-60 minutes).

  • Phase Separation: Centrifuge the vials to ensure complete separation of the aqueous and organic phases.

  • Sampling and Analysis: Carefully take aliquots from both the aqueous and organic phases.

  • Quantification: Determine the concentration or activity of the radionuclides in each phase using appropriate radiation detection techniques.

  • Calculation of Distribution Ratio (D): The distribution ratio is calculated as follows: D = [Concentration of radionuclide in the organic phase] / [Concentration of radionuclide in the aqueous phase]

Protocol 3: Stripping of Minor Actinides from the Loaded Organic Phase

This protocol describes the back-extraction (stripping) of the actinides from the TBMA-containing organic phase into a fresh aqueous solution.

Materials:

  • Loaded organic phase from Protocol 2.

  • Stripping solution: Dilute nitric acid (e.g., 0.01 M to 0.1 M).[4] Other complexing agents like oxalic acid can also be used for specific applications.

  • Equipment as listed in Protocol 2.

Procedure:

  • Take a known volume of the loaded organic phase.

  • Add an equal volume of the stripping solution.

  • Equilibrate the two phases by shaking for 30-60 minutes.

  • Separate the phases by centrifugation.

  • Sample and analyze both phases to determine the efficiency of the stripping process. The stripping efficiency can be calculated as the percentage of the radionuclide transferred from the organic phase to the aqueous stripping solution.

Data Presentation and Interpretation

The efficiency of the separation process is evaluated by comparing the distribution ratios of the different metal ions. The separation factor (SF) between two metal ions (A and B) is a key parameter and is calculated as:

SF(A/B) = Dₐ / Dₑ

A high separation factor indicates a good separation between the two metal ions.

Illustrative Data:

While comprehensive data for TBMA is dispersed, studies on closely related malonamides provide insight into the expected behavior. For instance, the extraction of trivalent actinides and lanthanides generally increases with nitric acid concentration up to a certain point (around 3-4 M HNO₃) and then decreases.

The following table presents hypothetical but representative distribution ratios for Am(III) and Eu(III) with a generic malonamide system to illustrate the typical trend.

Nitric Acid Concentration (M)D(Am)D(Eu)SF(Am/Eu)
1.00.50.41.25
2.02.52.01.25
3.010.08.01.25
4.08.06.51.23
5.04.03.31.21

Note: This table is for illustrative purposes only and actual values will depend on the specific experimental conditions.

Visualizations

Experimental Workflow for Minor Actinide Separation

experimental_workflow cluster_synthesis Synthesis & Purification cluster_extraction Solvent Extraction cluster_stripping Stripping synthesis Synthesis of TBMA purification Purification (Chromatography) synthesis->purification prep_org Prepare Organic Phase (TBMA in Diluent) purification->prep_org extraction Mix & Equilibrate prep_org->extraction prep_aq Prepare Aqueous Phase (Actinides in HNO3) prep_aq->extraction separation Phase Separation (Centrifugation) extraction->separation analysis_ext Analyze Phases (D value) separation->analysis_ext loaded_org Loaded Organic Phase analysis_ext->loaded_org stripping_mix Mix & Equilibrate loaded_org->stripping_mix stripping_aq Prepare Stripping Solution (Dilute HNO3) stripping_aq->stripping_mix separation_strip Phase Separation stripping_mix->separation_strip analysis_strip Analyze Phases (Stripping Efficiency) separation_strip->analysis_strip

Caption: Workflow for minor actinide separation using TBMA.

Logical Relationship in the Extraction Process

extraction_logic HNO3 [HNO3]aq Distribution Distribution Ratio (D) HNO3->Distribution Increases (Salting-out) Competition Competitive HNO3 Extraction HNO3->Competition TBMA [TBMA]org TBMA->Distribution Increases Actinide [Actinide³⁺]aq Actinide->Distribution Increases Competition->TBMA Reduces effective [TBMA] Competition->Distribution Decreases D at high [HNO3]

Caption: Factors influencing the actinide distribution ratio.

Conclusion and Future Perspectives

This compound is a viable and promising extractant for the separation of minor actinides from high-level liquid waste. Its CHON-compliant nature and effectiveness in acidic media make it a suitable candidate for advanced nuclear fuel reprocessing schemes. The protocols and principles outlined in these application notes provide a solid foundation for researchers to explore and optimize TBMA-based separation processes.

Future research should focus on obtaining comprehensive and comparative extraction data for a wider range of minor actinides and lanthanides under identical conditions using TBMA. Furthermore, investigations into the radiolytic and hydrolytic stability of TBMA are crucial for its long-term application in industrial-scale processes. The development of synergistic extraction systems, potentially combining TBMA with other selective extractants, could further enhance the separation factors and overall efficiency of minor actinide partitioning.

References

  • Madic, C., Hudson, M. J., Liljenzin, J. O., Glatz, J. P., Nannicini, R., Facchini, A., Kolarik, Z., & Odoj, R. (2000). Recent Achievements in the Development of Partitioning Processes of Minor Actinides from Nuclear Wastes Obtained in the Frame of. American Institute of Physics. [Link]

  • Réaux-Durain, J., et al. (2024). Back-extraction of major actinides from organic phase through precipitation. Comptes Rendus. Chimie, 27(S1), 1-9. [Link]

  • Berthon, L., Morel, J. M., Zorz, N., Nicol, C., Virelizier, H., & Madic, C. (2001). DIAMEX PROCESS FOR MINOR ACTINIDE PARTITIONING: HYDROLYTIC AND RADIOLYTIC DEGRADATIONS OF MALONAMIDE EXTRACTANTS. Solvent Extraction and Ion Exchange, 19(5), 783-807. [Link]

  • Song, L., et al. (2012). This compound as a new extractant for extraction of nitric acid and uranium(VI). Nuclear Science and Techniques, 23(2), 108-114. [Link]

  • Ansari, S. A., et al. (2011). Aqueous Partitioning of Minor Actinides by Different Processes. Separation & Purification Reviews, 40(1), 43-80. [Link]

  • Wilden, A., et al. (2020). Extraction of Nitric Acid, Americium(III), Curium(III), and Lanthanides(III) into DMDOHEMA Dissolved in Kerosene. Solvent Extraction and Ion Exchange, 38(7), 749-766. [Link]

  • Lumetta, G. J., et al. (2012). Separating the Minor Actinides Through Advances in Selective Coordination Chemistry. Pacific Northwest National Laboratory. [Link]

  • Prabhu, D. R., et al. (1999). The effect of temperature on the extraction of Am(III) from nitric acid by dimethyl dibutyl tetradecyl malonamide (DMDBTDMA). ETDEWEB. [Link]

  • Kravchuk, I. D., et al. (2024). Structural Trends and Vibrational Analysis of N,N,N′,N′−Tetramethylmalonamide Complexes Across the Lanthanide Series. European Journal of Inorganic Chemistry. [Link]

  • MySkinRecipes. (n.d.). N,N,N',N'-Tetrapentylmalonamide. Retrieved from [Link]

  • ResearchGate. (n.d.). Variation of distribution coefficient for Am(III) extraction into... Retrieved from [Link]

  • Horwitz, E. P., et al. (2023). Separation of americium from the highly active PUREX raffinate. JuSER. [Link]

  • ResearchGate. (n.d.). Co-extraction and stripping behavior of trivalent actinides and fission products in N,N-di-2-ethylhexyl-N',N'-dioctyl-diglycolamide. Retrieved from [Link]

  • OSTI.GOV. (1974). RECOVERY AND PURIFICATION OF AMERICIUM-241 FROM AN ALUMINUM-AMERICIUM OXIDE MIXTURE. [Link]

  • ResearchGate. (n.d.). Figure 6. Extraction of Am(III), Cm(III), and Eu(III) from 0.25 M or... Retrieved from [Link]

  • R Discovery. (1998). N,N,N′,N′-tetrabutylmalonamide as a new extractant in n-dodecane for extraction of nitric acid and uranium(VI). Journal of Radioanalytical and Nuclear Chemistry, 237, 121-125. [Link]

  • ResearchGate. (n.d.). Study on the extraction of Sm(III) and Er(III) with N,N,N′,N′ -tetrabutylmalonamide. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Feasibility of using N,N-didodecyl-N′,N′-dibutyl diglycolamide for the separation of trivalent actinides from high-level radioactive liquid waste. Retrieved from [Link]

  • ResearchGate. (n.d.). The effect of diluents on the extraction of Sm(III) using this compound. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of nitric acid concentration on the distribution ratios of... Retrieved from [Link]

  • OSTI.GOV. (n.d.). N′−Tetramethylmalonamide Complexes Across the Lanthanide Series. Retrieved from [Link]

  • ResearchGate. (n.d.). Fig. 9. Comparison of the distribution ratios of Th IV , U VI , La III... Retrieved from [Link]

  • OSTI.GOV. (n.d.). The effect of temperature on the extraction of Am(III) from nitric acid by dimethyl dibutyl tetradecyl malonamide (DMDBTDMA). Retrieved from [Link]

  • PubMed. (2017). Extraction of minor actinides, lanthanides and other fission products by silica-immobilized BTBP/BTPhen ligands. Chemical Communications, 53(28), 4010-4013. [Link]

  • Argonne National Laboratory. (2024). Structural Trends and Vibrational Analysis of N,N,N,N-Tetramethylmalonamide Complexes Across the Lanthanide Series. Retrieved from [Link]

  • ResearchGate. (n.d.). Recovery of Minor Actinides from High-Level Liquid Waste by N,N,N',N',N'',N''-Hexaoctyl Nitrilotriacetamide (HONTA) using Mixer-Settler Extractors. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Peterman, D. R., et al. (2008). Separation of Minor Actinides from Lanthanides by Dithiophosphinic Acid Extractants. Idaho National Laboratory. [Link]

Sources

N,N,N',N'-Tetrabutylmalonamide: A Viable CHON-Based Alternative to Tributyl Phosphate in the PUREX Process

Author: BenchChem Technical Support Team. Date: January 2026

Application Note and Comprehensive Protocols for Researchers in Nuclear Fuel Reprocessing and Actinide Chemistry

Abstract

The Plutonium and Uranium Recovery by Extraction (PUREX) process, a cornerstone of nuclear fuel reprocessing, has traditionally relied on tri-n-butyl phosphate (TBP) as the primary solvent extractant. Despite its efficacy, TBP suffers from significant drawbacks, including hydrolytic and radiolytic degradation to dibutyl and monobutyl phosphoric acids, which complicate the process by forming stable complexes with actinides and fission products, and contribute to the generation of secondary phosphate-containing radioactive waste. This has spurred research into alternative, incinerable extractants composed solely of carbon, hydrogen, oxygen, and nitrogen (CHON) to minimize waste streams. Among the most promising candidates is N,N,N',N'-tetrabutylmalonamide (TBMA). This document provides a detailed technical guide on the application of TBMA as a direct replacement for TBP in the PUREX process, offering in-depth protocols for its synthesis, characterization, and implementation in solvent extraction workflows for uranium and plutonium.

Introduction: The Imperative for a TBP Alternative

The PUREX process is the most widely adopted aqueous method for the recovery of uranium and plutonium from spent nuclear fuel.[1] The process leverages the selective extraction of U(VI) and Pu(IV) from a nitric acid solution into an organic phase, typically a 30% solution of TBP in a hydrocarbon diluent like n-dodecane.[2] However, the chemical and radiolytic instability of TBP leads to the formation of degradation products that interfere with the separation process and contribute to the overall volume and complexity of radioactive waste.

Diamides, such as this compound (TBMA), have emerged as highly promising CHON-based extractants. These molecules offer the significant advantage of being completely incinerable, thereby reducing the final volume of radioactive waste. Furthermore, their degradation products are generally less problematic than the phosphate-based residues of TBP. This guide provides the foundational knowledge and detailed experimental procedures for researchers to evaluate and utilize TBMA in the context of advanced nuclear fuel reprocessing.

Comparative Analysis: TBMA vs. TBP

A critical evaluation of TBMA as a TBP replacement necessitates a direct comparison of their key performance parameters in the PUREX process.

ParameterTributyl Phosphate (TBP)This compound (TBMA)Advantages of TBMA
Composition C12H27O4PC19H38N2O2CHON-compliant, allows for complete incineration to gaseous products, reducing secondary waste.
Extraction Mechanism Solvation of neutral metal-nitrate complexes.Solvation of neutral metal-nitrate complexes.Similar extraction mechanism allows for potential integration into existing PUREX flowsheets.
U(VI) Extraction Forms UO2(NO3)2·2TBPForms UO2(NO3)2·2TBMAEfficient extraction of uranium.
Pu(IV) Extraction Forms Pu(NO3)4·2TBPForms Pu(NO3)4·2TBMAEfficient extraction of plutonium.
Degradation Products Dibutyl phosphoric acid (HDBP), Monobutyl phosphoric acid (HMBP)Carboxylic acids, aminesDegradation products are less complexing with actinides and fission products, and are incinerable.
Radiolytic Stability Susceptible to degradation, forming problematic phosphate ligands.Generally higher stability than TBP, though specific data is still under investigation.Potentially longer solvent lifespan and reduced process complications.
Hydrolytic Stability Undergoes hydrolysis in acidic media.Generally stable under process conditions, though extensive data is needed.Reduced formation of interfering degradation products.
Stripping U(VI) stripped with dilute HNO3; Pu(IV) requires a reducing agent.U(VI) can be stripped with dilute Na2CO3; Pu(IV) with dilute oxalic acid or U(IV).[3]Offers alternative stripping chemistries that may improve separation efficiency.

Experimental Protocols

Synthesis and Purification of this compound (TBMA)

High-purity TBMA is essential for reproducible solvent extraction studies. The following protocol is a generalized procedure based on established methods for malonamide synthesis.

Reaction Scheme:

Synthesis cluster_reactants Reactants cluster_products Products MalonylChloride Malonyl Dichloride TBMA This compound MalonylChloride->TBMA + Dibutylamine Dibutylamine (4 eq.) Dibutylamine->TBMA HCl_salt Dibutylamine Hydrochloride Dibutylamine->HCl_salt Base Pyridine or Triethylamine (optional) Base->TBMA Solvent Inert Solvent (e.g., Toluene) Solvent->TBMA

Caption: Synthesis of TBMA via the reaction of malonyl dichloride with dibutylamine.

Materials and Reagents:

  • Malonyl dichloride

  • Dibutylamine (≥99%)

  • Toluene (anhydrous)

  • Sodium carbonate (Na2CO3)

  • Anhydrous magnesium sulfate (MgSO4)

  • Hexane

  • Deionized water

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, dissolve dibutylamine (4.0 equivalents) in anhydrous toluene. Cool the solution to 0-5 °C in an ice bath.

  • Addition of Malonyl Dichloride: Slowly add a solution of malonyl dichloride (1.0 equivalent) in anhydrous toluene to the stirred dibutylamine solution via the dropping funnel over a period of 1-2 hours, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-18 hours.

  • Quenching and Washing: Quench the reaction by the slow addition of deionized water. Separate the organic layer and wash it sequentially with 1 M sodium carbonate solution (3 times) and deionized water until the aqueous layer is neutral.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil can be purified by vacuum distillation or column chromatography on silica gel using a hexane-ethyl acetate gradient to yield high-purity TBMA.

Characterization: Confirm the identity and purity of the synthesized TBMA using ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.

Solvent Preparation

Prepare a 1.0 M solution of TBMA in n-dodecane (or another suitable aliphatic diluent). The diluent should be pre-treated to remove any polar impurities by washing with concentrated sulfuric acid, followed by dilute sodium hydroxide and then deionized water until neutral.

Uranium and Plutonium Extraction Protocol

This protocol outlines a single-batch extraction experiment to determine the distribution ratio (D) of U(VI) and Pu(IV).

ExtractionWorkflow Aqueous_Prep Prepare Aqueous Phase (U/Pu in HNO3) Mixing Combine and Mix (e.g., vortex for 5 min) Aqueous_Prep->Mixing Organic_Prep Prepare Organic Phase (TBMA in n-dodecane) Organic_Prep->Mixing Separation Centrifuge for Phase Separation (e.g., 3000 rpm for 10 min) Mixing->Separation Aqueous_Sampling Sample Aqueous Phase Separation->Aqueous_Sampling Organic_Sampling Sample Organic Phase Separation->Organic_Sampling Analysis Analyze U/Pu Concentration (e.g., ICP-MS, Alpha Spec.) Aqueous_Sampling->Analysis Organic_Sampling->Analysis Calculation Calculate Distribution Ratio D = [M]org / [M]aq Analysis->Calculation

Caption: Workflow for determining the distribution ratio of actinides.

Procedure:

  • Aqueous Phase Preparation: Prepare an aqueous feed solution containing known concentrations of U(VI) and/or Pu(IV) in nitric acid of the desired molarity (e.g., 3 M HNO3).

  • Extraction: In a centrifuge tube, combine equal volumes (e.g., 2 mL) of the aqueous feed solution and the 1.0 M TBMA/n-dodecane solvent.

  • Equilibration: Cap the tube and agitate vigorously for at least 5 minutes using a vortex mixer to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the mixture at approximately 3000 rpm for 10 minutes to achieve a clean separation of the aqueous and organic phases.

  • Sampling: Carefully withdraw aliquots from both the aqueous and organic phases for analysis.

  • Analysis: Determine the concentration of uranium and plutonium in each phase using appropriate analytical techniques such as Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for uranium and alpha spectrometry for plutonium.[4]

  • Calculation: Calculate the distribution ratio (D) for each metal ion as the concentration in the organic phase divided by the concentration in the aqueous phase.

Stripping of Uranium and Plutonium from Loaded TBMA

This protocol describes the back-extraction (stripping) of uranium and plutonium from the loaded organic phase.

Procedure:

  • Loaded Organic Phase: Use the loaded organic phase from the extraction experiment.

  • Stripping Solution Preparation:

    • For Uranium: Prepare a 0.5 M sodium carbonate (Na2CO3) solution.

    • For Plutonium: Prepare a 0.1 M oxalic acid solution. Alternatively, a solution of U(IV) can be used as a reductant.[3]

  • Stripping: Combine the loaded organic phase with an equal volume of the appropriate stripping solution in a centrifuge tube.

  • Equilibration and Phase Separation: Agitate and centrifuge as described in the extraction protocol.

  • Analysis: Analyze the metal concentration in both phases to determine the stripping efficiency.

Key Considerations and Challenges

  • Third Phase Formation: At high acid and metal loadings, the organic phase can split into two distinct organic layers, a phenomenon known as third phase formation. The limiting organic concentration (LOC) of actinides in the TBMA/dodecane system must be determined to define a stable operating window for the process.[3]

  • Radiolytic and Hydrolytic Stability: While amides are generally more stable than TBP, their degradation under prolonged exposure to high radiation fields and concentrated nitric acid must be thoroughly investigated. The primary degradation products of malonamides have been identified, and their impact on the extraction process needs to be quantified.[5][6]

  • Selectivity over Fission Products: The selectivity of TBMA for uranium and plutonium over key fission products such as zirconium (Zr), ruthenium (Ru), and the lanthanides is a critical parameter. The co-extraction of these elements can be mitigated by the addition of complexing agents to the aqueous phase.

  • Industrial Scale-Up: While laboratory-scale studies are promising, the transition to an industrial-scale process presents challenges. Pilot-scale demonstrations using centrifugal extractors have shown the feasibility of diamide-based processes for minor actinide partitioning, providing valuable insights for the implementation of TBMA in a PUREX-like flowsheet.[7][8]

Conclusion

This compound presents a compelling case as a next-generation extractant for the PUREX process. Its CHON-compliant nature offers a significant advantage in waste management by enabling the complete incineration of the solvent and its degradation products. While challenges related to stability, third phase formation, and selectivity remain areas of active research, the foundational data and protocols presented in this guide provide a robust framework for scientists and engineers to further explore and optimize the use of TBMA in advanced nuclear fuel reprocessing, paving the way for a more sustainable and efficient nuclear fuel cycle.

References

  • Serrano-Purroy, D., Baron, P., Christiansen, S. H., Glatz, J.-P., Madic, C., Malmbeck, R., & Modolo, G. (2005). First demonstration of a centrifugal solvent extraction process for minor actinides from a concentrated spent fuel solution. Solvent Extraction and Ion Exchange, 23(5), 653-667. [Link]

  • Nair, G. M., Prabhu, D. R., Mahajan, G. R., & Shukla, J. P. (1993). Tetra-butyl-malonamide and tetra-isobutyl-malonamide as extractants for uranium(VI) and plutonium(IV). Solvent Extraction and Ion Exchange, 11(5), 831-847. [Link]

  • Serrano-Purroy, D., et al. (2005). First demonstration of a centrifugal solvent extraction process for minor actinides from a concentrated spent fuel solution. Separation Science and Technology, 40(1-3), 565-578. [Link]

  • Nigond, L., et al. (1995). Hydrolysis and radiolysis of malonamides. Solvent Extraction and Ion Exchange, 13(5), 875-895. [Link]

  • Sahoo, S. K., Kritsananuwat, R., & Fukushi, M. (2012). Actinide Analysis in Biological Materials. Journal of the Mass Spectrometry Society of Japan, 60(1), 19-28. [Link]

  • Ikhwan, F. H., Kazama, H., Abe, C., Konashi, K., & Suzuki, T. (2023). Mutual actinides separation by column separation method using impregnated resin for high accurate actinides analysis. Journal of Nuclear Science and Technology, 1-9. [Link]

  • Herbst, R. S., et al. (2010). Summary Report on Gamma Radiolysis of TBP/n-dodecane in the Presence of Nitric Acid Using the Radiolysis/Hydrolysis Test Loop. Idaho National Laboratory. [Link]

  • Herbst, R. S., et al. (2010). Summary Report on Gamma Radiolysis of TBP/n-dodecane in the Presence of Nitric Acid Using the Radiolysis/Hydrolysis Test Loop. Idaho National Laboratory. [Link]

  • Novak, Z., et al. (2009). The radiolysis of TBP-dodecane-HNO3 systems. Journal of Radioanalytical and Nuclear Chemistry, 282(3), 825-829. [Link]

  • Culler, F. L., & Flanary, J. R. (1954). Solvent Extraction Separation of Uranium and Plutonium from Fission Products. Oak Ridge National Laboratory. [Link]

  • Vorobyova, E. A., et al. (2024). Extraction of Palladium from Spent Nuclear Fuel Reprocessing Solutions. Molecules, 29(3), 562. [Link]

  • Los Alamos National Laboratory. (n.d.). Actinide Analytical Chemistry. [Link]

  • Wang, Y. S., et al. (1998). This compound as a new extractant in n-dodecane for extraction of nitric acid and uranium(VI). Journal of Radioanalytical and Nuclear Chemistry, 237(1-2), 187-189. [Link]

  • Darwish, E. S., El-Shahat, M. F., & El-Kammar, A. M. (2015). Proposed degradation pathways of the drug under different hydrolytic conditions. Journal of Chromatographic Science, 53(8), 1345-1353. [Link]

  • Aly, H. F., et al. (2001). Stripping of U(VI) from Loaded TBP-Kerosene Solutions. Journal of Radioanalytical and Nuclear Chemistry, 250(2), 321-326. [Link]

  • Sahoo, S. K., et al. (2011). Actinide Analysis in Biological Materials. Journal of the Mass Spectrometry Society of Japan, 60(1), 19-28. [Link]

  • Horner, D. E. (1969). The stripping of uranium and plutonium from degraded TBP/OK. Oak Ridge National Laboratory. [Link]

  • Wolf, S. F. (2004). The Chemistry of the Actinide and Transactinide Elements. Springer. [Link]

  • Ravi, J., et al. (2014). Radiolytic stability of N,N-didodecyl-N',N'-diethylhexyl diglycolamide. Journal of Radioanalytical and Nuclear Chemistry, 300(2), 981-986. [Link]

  • Nuclear Institute. (n.d.). Evaluation of Uranium Recovery Potential from Solvent Waste through Liquid-Liquid Extraction. [Link]

  • Guilbaud, P., et al. (2015). Modeling and Speciation Study of Uranium(VI) and Technetium(VII) with TBP. Inorganic Chemistry, 54(17), 8567-8577. [Link]

  • U.S. Department of Energy. (n.d.). The Plutonium Uranium Extraction Process (PUREX). Nuclear Criticality Safety Program. [Link]

  • Delmau, L. H., et al. (2021). Actinide Separations. Pacific Northwest National Laboratory. [Link]

  • Kimberlin, C. N., et al. (2020). Influence of Uranyl Complexation on the Reaction Kinetics of the Dodecane Radical Cation with Used Nuclear Fuel Extraction Ligands. The Journal of Physical Chemistry B, 124(39), 8616-8625. [Link]

  • Culler, F. L., & Flanary, J. R. (1954). Solvent Extraction Separation of Uranium and Plutonium from Fission Products. Oak Ridge National Laboratory. [Link]

  • Wang, Y. S., et al. (1998). This compound as a new extractant in n-dodecane for extraction of nitric acid and uranium(VI). Journal of Radioanalytical and Nuclear Chemistry, 237(1-2), 187-189. [Link]

  • Wang, Y. S., et al. (1997). This compound as a new extractant for extraction of nitric acid and uranium(VI) in toluene. Journal of Radioanalytical and Nuclear Chemistry, 222(1-2), 223-226. [Link]

  • Carter, J. C., et al. (2020). New route to amide-functionalized N-donor ligands enables improved selective solvent extraction of trivalent actinides. Chemical Communications, 56(84), 12796-12799. [Link]

  • Chiarizia, R., et al. (2003). Experimental and theoretical study of the degradation of malonamide extractant molecules under ionizing radiation. Solvent Extraction and Ion Exchange, 21(4), 485-507. [Link]

  • Srinivasan, T. G., et al. (2012). Extraction and stripping behaviour of U(VI) from TBP/n-dodecane phase containing the degradation product HDBP. Journal of Radioanalytical and Nuclear Chemistry, 292(2), 793-799. [Link]

  • Kolesar, F. (2025). Development of a new extraction system for selective americium separation from spent nuclear fuels. SCK CEN. [Link]

  • Pathak, P. N., et al. (2009). Radiolytic Degradation Studies on N,N‐dihexyloctanamide (DHOA) under PUREX Process Conditions. Solvent Extraction and Ion Exchange, 27(2), 244-257. [Link]

  • Paik, S., et al. (2018). Stripping study of U(VI) from loaded TBP/n-paraffin using ammonium nitrate bearing waste as strippant. Journal of Radioanalytical and Nuclear Chemistry, 318(1), 271-278. [Link]

  • Cozzi, N. V., & Daley, P. F. (2020). Synthesis and characterization of high-purity N,N-dimethyltryptamine hemifumarate for human clinical trials. Drug Testing and Analysis, 12(10), 1483-1493.
  • Cozzi, N. V., & Daley, P. F. (2020). Synthesis and characterization of high-purity N,N-dimethyltryptamine hemifumarate for human clinical trials. Drug testing and analysis, 12(10), 1483-1493. [Link]

  • Kaden, P., et al. (2021). How 5f Electron Polarisability Drives Covalency and Selectivity in Actinide N-Donor Complexes. Chemistry – A European Journal, 27(72), 18058-18066. [Link]

  • Galán, H., et al. (2021). Radiolytic degradation of sulphonated BTP and acetohydroxamic acid under EURO-GANEX process conditions. Journal of Hazardous Materials, 406, 124299. [Link]

  • Simoens, A., et al. (2024). Continuous flow synthesis of N,N-dimethyltryptamine (DMT) analogues with therapeutic potential. RSC Medicinal Chemistry. [Link]

  • Shaibu, B. S., Reddy, M. L. P., & V, P. R. (2007). N,N,N',N'-tetraoctyl-3-oxapentane-1,5-diamide impregnated magnetic particles for the uptake of lanthanides and actinides from nuclear waste streams. Radiochimica Acta, 95(11), 641-647. [Link]

  • Gogolski, J., et al. (2024). Actinide oxide dissolution in tributyl phosphate. Savannah River National Laboratory. [Link]

  • Simoens, A., et al. (2024). Continuous flow synthesis of N,N-dimethyltryptamine (DMT) analogues with therapeutic potential. RSC Medicinal Chemistry, 15(3), 643-649. [Link]

  • Smith, F. P., & G. D. Byrd. (2010). Characterization of the synthesis of N,N-dimethyltryptamine by reductive amination using gas chromatography ion trap mass spectrometry. Drug Testing and Analysis, 2(7), 331-336. [Link]

Sources

Experimental Setup for N,N,N',N'-Tetrabutylmalonamide Extraction Studies: Protocols and Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive guide to the experimental setup for solvent extraction studies using N,N,N',N'-Tetrabutylmalonamide (TBMA). TBMA is a promising extractant for the separation of actinides and lanthanides, particularly in the context of nuclear fuel reprocessing and radioactive waste management. This document offers detailed, step-by-step protocols for the synthesis of TBMA, preparation of organic and aqueous phases, the extraction procedure, and subsequent analysis. The causality behind experimental choices is explained to provide a deeper understanding of the methodology.

Introduction: The Role of this compound in Actinide and Lanthanide Separation

The separation of actinides from lanthanides is a critical step in advanced nuclear fuel cycles, aiming to reduce the long-term radiotoxicity of nuclear waste.[1][2] this compound (TBMA) has emerged as a highly effective extractant for this purpose.[3] Its molecular structure, featuring two amide groups, allows for the formation of stable complexes with metal ions, particularly in the +3 and +4 oxidation states. The efficiency of TBMA in extracting these elements from acidic aqueous solutions into an organic phase forms the basis of its application in hydrometallurgical processes.

Understanding the fundamental principles of solvent extraction is key to designing effective separation protocols. The distribution of a metal ion between two immiscible liquid phases is quantified by the distribution coefficient (D), which is the ratio of the concentration of the metal ion in the organic phase to its concentration in the aqueous phase at equilibrium.[4] Factors such as the acidity of the aqueous phase, the concentration of the extractant in the organic phase, and temperature significantly influence the distribution coefficient.[5] By carefully controlling these parameters, selective extraction of target metal ions can be achieved.

This guide will walk you through the necessary steps to conduct robust and reproducible extraction studies with TBMA, from the synthesis of the extractant to the final analysis of the separation efficiency.

Materials and Reagents

Synthesis of this compound (TBMA)
  • Malonyl dichloride

  • Dibutylamine

  • Anhydrous diethyl ether or dichloromethane

  • Triethylamine or pyridine (as a base)

  • Magnesium sulfate (anhydrous)

  • Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, etc.)

  • Rotary evaporator

Solvent Extraction Studies
  • Organic Phase:

    • This compound (synthesized or commercially procured)

    • Diluent: A mixture of 1,2,4-trimethylbenzene and kerosene (1:1 v/v) is often used.

  • Aqueous Phase:

    • Nitric acid (HNO₃), various concentrations (e.g., 0.1 M to 8 M)

    • Stock solutions of metal nitrates (e.g., UO₂(NO₃)₂, Th(NO₃)₄) of known concentrations

    • Deionized water

  • Equipment:

    • Separatory funnels or centrifuge tubes

    • Mechanical shaker or vortex mixer

    • Centrifuge

    • pH meter

    • Analytical balance

    • Pipettes and other volumetric glassware

Analytical Instrumentation
  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES) for metal ion concentration determination.

  • UV-Vis Spectrophotometer (for colorimetric methods if applicable).

Experimental Protocols

Protocol 1: Synthesis of this compound (TBMA)

This protocol describes a general method for the synthesis of TBMA via the acylation of dibutylamine with malonyl dichloride.[6][7]

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser under a nitrogen atmosphere, dissolve dibutylamine (2.2 equivalents) in anhydrous diethyl ether or dichloromethane. Cool the solution in an ice bath (0-5 °C).

  • Addition of Malonyl Dichloride: Dissolve malonyl dichloride (1.0 equivalent) in the same anhydrous solvent and add it dropwise to the stirred solution of dibutylamine over a period of 30-60 minutes. The reaction is exothermic, so maintain the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours to ensure the reaction goes to completion.

  • Work-up:

    • Filter the reaction mixture to remove the dibutylammonium chloride precipitate.

    • Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by deionized water.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude TBMA product.

    • Further purification can be achieved by vacuum distillation or column chromatography if necessary.

  • Characterization: Confirm the identity and purity of the synthesized TBMA using techniques such as ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.

Protocol 2: Solvent Extraction Procedure

This protocol outlines the steps for a single-batch extraction experiment to determine the distribution coefficient of a metal ion.

  • Preparation of the Organic Phase: Prepare a solution of TBMA in the chosen diluent (e.g., 1:1 v/v 1,2,4-trimethylbenzene:kerosene) at the desired concentration (e.g., 0.1 M).

  • Preparation of the Aqueous Phase: Prepare an aqueous solution containing the metal ion of interest (e.g., 100 mg/L UO₂²⁺) in nitric acid of a specific concentration (e.g., 3 M HNO₃).

  • Extraction:

    • In a centrifuge tube or a small separatory funnel, add equal volumes (e.g., 5 mL) of the prepared organic and aqueous phases.

    • Shake the mixture vigorously for a predetermined time (e.g., 15-30 minutes) using a mechanical shaker to ensure equilibrium is reached.[8]

  • Phase Separation:

    • Allow the two phases to separate. If an emulsion forms, centrifugation (e.g., 3000 rpm for 5 minutes) can be used to facilitate a clean separation.

  • Sampling:

    • Carefully separate the two phases.

    • Take a precise aliquot from the aqueous phase for analysis.

    • If desired, the organic phase can also be sampled for analysis after back-extraction.

Protocol 3: Analysis of Metal Ion Concentration
  • Sample Preparation: Dilute the aliquot of the aqueous phase from the extraction experiment to a suitable concentration for the analytical instrument using a solution of the same nitric acid concentration as the sample matrix.

  • Instrumentation: Analyze the diluted sample using ICP-MS or ICP-AES to determine the final concentration of the metal ion in the aqueous phase.

  • Calibration: Use a series of standard solutions of the metal ion to generate a calibration curve for accurate quantification.

Data Analysis and Interpretation

The primary goal of these studies is to determine the distribution coefficient (D) and the separation factor (SF).

  • Distribution Coefficient (D): This is a measure of the extraction efficiency for a single metal ion. It is calculated using the following formula:

    D = ([M]org) / ([M]aq)

    Where:

    • [M]org is the concentration of the metal ion in the organic phase at equilibrium.

    • [M]aq is the concentration of the metal ion in the aqueous phase at equilibrium.

    Since measuring the concentration in the organic phase directly can be challenging, [M]org is often calculated by mass balance:

    [M]org = ([M]initial, aq - [M]final, aq) * (Vaq / Vorg)

    Where:

    • [M]initial, aq is the initial concentration of the metal ion in the aqueous phase.

    • [M]final, aq is the concentration of the metal ion in the aqueous phase after extraction.

    • Vaq and Vorg are the volumes of the aqueous and organic phases, respectively.

  • Separation Factor (SF): When studying the separation of two different metal ions (e.g., an actinide and a lanthanide), the separation factor is calculated as the ratio of their distribution coefficients:

    SFM1/M2 = DM1 / DM2

    A high separation factor indicates a good separation efficiency.

Illustrative Data

The following table presents hypothetical data on the distribution coefficients of Uranium(VI) and Thorium(IV) using TBMA at varying nitric acid concentrations, based on trends reported in the literature.[1]

Nitric Acid Concentration (M)DU(VI)DTh(IV)Separation Factor (SFTh/U)
1.02.5156.0
2.05.8406.9
3.010.2858.3
4.015.51207.7
5.012.1957.9
6.08.9707.9

Experimental Workflow and Diagrams

The overall experimental workflow for a single extraction study can be visualized as follows:

experimental_workflow cluster_prep Phase Preparation cluster_extraction Extraction & Separation cluster_analysis Analysis & Calculation prep_org Prepare Organic Phase (TBMA in Diluent) mix Mix Aqueous and Organic Phases prep_org->mix prep_aq Prepare Aqueous Phase (Metal Ion in HNO₃) prep_aq->mix equilibrate Equilibrate (Shake/Vortex) mix->equilibrate separate Separate Phases (Centrifuge) equilibrate->separate sample_aq Sample Aqueous Phase separate->sample_aq analyze Analyze Metal Conc. (ICP-MS/AES) sample_aq->analyze calculate Calculate D and SF analyze->calculate

Caption: Experimental workflow for a single batch extraction.

The mechanism of uranium extraction by TBMA in a nitric acid medium involves the formation of a neutral complex.

extraction_mechanism UO2 UO₂²⁺ (aq) Complex [UO₂(NO₃)₂(TBMA)₂] (org) UO2->Complex + NO3 2NO₃⁻ (aq) NO3->Complex + TBMA 2TBMA (org) TBMA->Complex +

Caption: Extraction of Uranyl Nitrate with TBMA.

Safety Precautions

  • Always work in a well-ventilated fume hood, especially during the synthesis of TBMA and when handling organic solvents.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Malonyl dichloride is corrosive and reacts violently with water; handle with extreme care.

  • Organic solvents like diethyl ether and kerosene are flammable; keep away from ignition sources.

  • Nitric acid is corrosive; handle with appropriate care to avoid skin and eye contact.

  • If working with radioactive materials, follow all institutional and regulatory guidelines for handling and waste disposal.

  • Consult the Material Safety Data Sheet (MSDS) for all chemicals before use.[9][10][11]

References

  • Salvatore, R. N., Nagle, A. S., Schmidt, S. E., & Jung, K. W. (1999). Cesium hydroxide promotes a selective N-monoalkylation of primary amines to prepare various secondary amines efficiently. Organic Letters, 1(12), 1893-1896.
  • CP Lab Safety. (n.d.). This compound, 5 grams. Retrieved from [Link]

  • Moore, J. L., Taylor, S. M., & Soloshonok, V. A. (2005). An efficient and operationally convenient general synthesis of tertiary amines by direct alkylation of secondary amines with alkyl halides in the presence of Huenig's base. Arkivoc, 2005(6), 287-294.
  • Zhu, Y., Chen, J., & Jiao, R. (2000). This compound as a new extractant for extraction of nitric acid and uranium(VI). Nuclear Science and Techniques, 11(4), 221-226.
  • Evaluation of Uranium Recovery Potential from Solvent Waste through Liquid- Liquid Extraction. (n.d.). Nuclear Institute.
  • Solvent Extraction Research and Development in the U.S. Fuel Cycle Program. (n.d.).
  • Zhu, Y., Chen, J., & Jiao, R. (2000). N,N,N′,N′-tetrabutylmalonamide as a new extractant for extraction of nitric acid and uranium(VI) in toluene. Journal of Radioanalytical and Nuclear Chemistry, 245(3), 533-537.
  • Culler, F. L., & Flanary, J. R. (n.d.).
  • Petrich, G., & Kolarik, Z. (1981). Distribution of U(IV), U(VI), Pu(III) and Nitric Acid between 30 vol.% Tributyl Phosphate in Dodecane and Aqueous Nitrate Solutions. Kernforschungszentrum Karlsruhe.
  • Berger, L. L., et al. (2022). Extraction of Uranium in Nitric Media with Novel Asymmetric Tetra-Alkylcarbamide. Molecules, 27(17), 5543.
  • Zhang, Y., Liu, Z., Fan, F., Zhu, L., & Shen, Y. (2014). Extraction of Uranium and Thorium from Nitric Acid Solution by TODGA in Ionic Liquids. Separation Science and Technology, 49(12), 1895-1902.
  • Synthesis of malonamide derivatives from malonyl chlorides. (n.d.).
  • Synthesis of secondary and tertiary amines. (n.d.). Organic Chemistry Portal.
  • Synthesis of N-methyl secondary amides via diboronic acid anhydride-catalyzed dehydrative condensation of carboxylic acids with aqueous methylamine. (n.d.). Organic & Biomolecular Chemistry.
  • Wei, Y., et al. (2016). Separation of thorium and uranium in nitric acid solution using silica based anion exchange resin.
  • Dibutylamine synthesis. (n.d.). ChemicalBook.
  • N-Alkylation and N-Acylation of Secondary Amines. (n.d.). Benchchem.
  • Malonates in Cyclocondens
  • Preparation of N-acetyl, tert-butyl amide derivatives of the 20 natural amino acids. (n.d.). Protein Science.
  • An efficient and operationally convenient general synthesis of tertiary amines by direct alkylation of secondary amines with alkyl halides in the presence of Huenig's base. (n.d.). Semantic Scholar.
  • Selective uptake of thorium(IV) from nitric acid medium using two extraction chromatographic resins based on diglycolamide-calixarenes. (n.d.). Journal of Hazardous Materials.

  • Davies, T. Q., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(23), 9495-9499.
  • Davies, T. Q., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing N,N,N',N'-Tetrabutylmalonamide (TBMA) for Metal Extraction

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N,N,N',N'-Tetrabutylmalonamide (TBMA) applications. This guide is designed for researchers, scientists, and drug development professionals who are utilizing TBMA for metal extraction processes. Here, you will find in-depth answers to common questions, detailed troubleshooting guides, and validated experimental protocols to help you optimize your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound (TBMA) and how does it work for metal extraction?

A1: this compound (TBMA) is a neutral, bidentate organophosphorus extractant. It belongs to the diamide class of extractants which are of significant interest for the separation of actinides and lanthanides from acidic nuclear waste solutions.[1]

Mechanism of Action: TBMA operates via a solvating mechanism .[2] In a typical liquid-liquid extraction setup, the TBMA is dissolved in a water-immiscible organic solvent (the organic phase). This phase is then mixed with an acidic aqueous phase containing the target metal ions (e.g., Uranium, Thorium, Lanthanides). The key steps are:

  • Complexation: In the presence of high concentrations of a counter-anion like nitrate (NO₃⁻) from nitric acid, the metal ions form neutral metal-nitrate species (e.g., UO₂(NO₃)₂).

  • Solvation: The two carbonyl oxygen atoms on the TBMA molecule act as a bidentate ligand, coordinating with the neutral metal-nitrate species. This forms a large, hydrophobic complex.

  • Phase Transfer: This newly formed complex is highly soluble in the organic phase and is thus "extracted" from the aqueous phase.[2]

The general extraction equilibrium can be represented as: Mⁿ⁺(aq) + nNO₃⁻(aq) + xTBMA(org) ⇌

For Uranyl (UO₂²⁺), the extracted species is typically a 1:1 complex of UO₂(NO₃)₂ and TBMA.

Q2: What is the optimal concentration of TBMA to use?

A2: The optimal concentration is not a single value but depends on several factors, primarily the target metal ion, its concentration, and the acidity of the aqueous phase.

  • For trace concentrations of metal ions: A lower TBMA concentration (e.g., 0.01 - 0.1 M) may be sufficient.

  • For bulk extraction of metal ions: Higher concentrations (e.g., 0.5 - 1.1 M) are often required to achieve a high loading capacity in the organic phase.

The key is to use a concentration that provides a high distribution ratio (D) for the target metal while avoiding operational problems like third-phase formation. The distribution ratio is a measure of extraction efficiency, defined as the total concentration of the metal in the organic phase divided by its total concentration in the aqueous phase. A slope analysis, where the log(D) is plotted against the log[TBMA], can be performed to determine the stoichiometry of the extracted complex and help optimize the concentration.

Q3: Which diluent should I use for the TBMA organic phase?

A3: The choice of diluent is critical as it affects extraction efficiency, phase separation, and the potential for third-phase formation. Aliphatic hydrocarbons like n-dodecane are common choices. Aromatic diluents can also be used.

  • Aliphatic Diluents (e.g., n-dodecane, kerosene): These are generally preferred as they are non-polar and provide good phase separation. However, they are more prone to third-phase formation at high metal and acid loadings.[3]

  • Aromatic Diluents (e.g., toluene, 1,2,4-trimethyl benzene): These can sometimes increase the solubility of the metal-TBMA complex, mitigating third-phase formation. However, interactions between the diluent and the extractant can sometimes lower the overall extraction rate.[4]

A mixture of diluents, such as 50% 1,2,4-trimethyl benzene and 50% kerosene, has been successfully used to balance these factors for uranium extraction.

Troubleshooting Guide

Problem 1: Low Extraction Efficiency / Low Distribution Ratio (D)

Your target metal ion is not transferring effectively into the organic phase.

Potential Cause Explanation & Recommended Solution
Insufficient Acidity (HNO₃) The formation of the neutral metal-nitrate complex in the aqueous phase is a prerequisite for extraction by TBMA. This process is highly dependent on the nitric acid concentration. Solution: Increase the nitric acid concentration in the aqueous phase. For many actinides and lanthanides, optimal extraction occurs in the range of 3-5 M HNO₃.[5] The distribution coefficients for many metal ions increase with rising HNO₃ concentration up to a certain point.
Low TBMA Concentration The concentration of the extractant directly influences the capacity of the organic phase. If the amount of TBMA is too low relative to the metal ion concentration, the organic phase will become saturated quickly, leading to poor overall extraction. Solution: Increase the TBMA concentration in the organic phase. Perform a concentration-dependency study to find the optimal range for your specific system.
Inappropriate Diluent The diluent can interact with the TBMA or the extracted complex, affecting its efficiency. A highly polar diluent may compete with the metal complex for solvation by TBMA, reducing extraction.[6] Solution: If using a polar or aromatic diluent, try switching to a non-polar aliphatic diluent like n-dodecane. Conversely, if third-phase formation is an issue, adding an aromatic component might be necessary.
Problem 2: Third-Phase Formation

The organic phase has split into two distinct organic layers upon contact with the aqueous phase, a diluent-rich light phase and a heavy, metal-and-extractant-rich third phase.

Potential Cause Explanation & Recommended Solution
High Metal and/or Acid Loading This is the most common cause. The metal-TBMA complexes, being very polar, can aggregate at high concentrations. These large aggregates (reverse micelles) become immiscible with the non-polar aliphatic diluent, causing the organic phase to split.[3][7] This is characterized by exceeding the Limiting Organic Concentration (LOC).[3][8] Solution 1: Decrease the concentration of metal in the aqueous feed or reduce the aqueous-to-organic phase ratio. Solution 2: Add a "phase modifier" to the organic phase. A long-chain alcohol like 1-octanol or another extractant like Tributyl Phosphate (TBP) can disrupt the large aggregates and increase the solubility of the complex in the diluent.[9][10] Solution 3: Increase the temperature. This often increases the solubility of the extracted complex and can raise the LOC.
Inappropriate Diluent Long-chain aliphatic diluents (like n-dodecane) have a lower capacity to dissolve the polar metal-extractant complexes compared to more aromatic or branched-chain diluents. Solution: Switch to a more suitable diluent or use a mixture. Aromatic diluents can help solvate the complex and prevent aggregation.
Problem 3: Difficulty in Stripping the Metal from the Organic Phase

You are unable to efficiently transfer the extracted metal ion back into a fresh aqueous phase.

Potential Cause Explanation & Recommended Solution
Stripping Solution is too Acidic The extraction process is an equilibrium. To reverse it (strip), you need to shift the equilibrium back towards the aqueous phase. Using a high-acidity stripping solution will favor keeping the metal in the organic phase. Solution: Use a dilute acid solution (e.g., 0.01 - 0.1 M HNO₃) or even deionized water as the stripping agent. This destabilizes the neutral metal-nitrate complex, breaking the M-TBMA bond and allowing the now-charged metal ion to transfer back to the aqueous phase.
Use of Complexing Agents For some metals that form very strong complexes with TBMA, a simple reduction in acidity may not be sufficient. Solution: Use a stripping solution containing a strong aqueous-phase complexing agent. For example, a mixture of oxalic acid and nitric acid can be effective for stripping tetravalent actinides like Pu(IV).[11] These agents form stable, water-soluble complexes with the metal ion, effectively pulling it out of the organic phase.
Problem 4: Emulsion Formation at the Interface

A stable emulsion forms between the aqueous and organic layers, preventing clean phase separation.

Potential Cause Explanation & Recommended Solution
Vigorous Shaking Overly aggressive mixing can create very fine droplets of one phase within the other, which are slow to coalesce.[12] Solution: Instead of vigorous shaking, use gentle, repeated inversions of the separatory funnel to mix the phases.[12][13] This provides sufficient surface area for mass transfer without creating a stable emulsion.
Presence of Surfactants or Particulates Impurities in the aqueous feed or degradation products from the organic phase can act as surfactants, stabilizing the emulsion. Solution 1 (Salting Out): Add a small amount of a neutral salt (e.g., sodium chloride or sodium nitrate) to the mixture.[13] This increases the ionic strength of the aqueous phase, which helps to break the emulsion. Solution 2 (Filtration): If particulates are suspected, filter the aqueous feed before extraction. Solution 3 (Centrifugation): For small volumes, centrifuging the mixture can effectively break the emulsion and force phase separation.[13]

Experimental Protocols & Data

Protocol 1: Standard Liquid-Liquid Extraction Procedure

This protocol outlines a single-stage batch extraction to determine the distribution ratio (D) of a metal ion.

Materials:

  • Stock solution of the target metal ion (e.g., UO₂(NO₃)₂) in nitric acid.

  • This compound (TBMA).

  • Organic diluent (e.g., n-dodecane).

  • Nitric Acid (HNO₃), concentrated.

  • Deionized water.

  • Separatory funnel, ring stand, beakers, volumetric flasks, pipettes.[14][15]

Procedure:

  • Prepare the Aqueous Phase: In a volumetric flask, prepare the aqueous feed solution by adding the metal ion stock and concentrated HNO₃ to deionized water to achieve the desired final concentrations (e.g., 1 g/L Metal, 3 M HNO₃).

  • Prepare the Organic Phase: In a separate volumetric flask, dissolve a precise weight of TBMA in the organic diluent to achieve the desired molarity (e.g., 0.5 M TBMA in n-dodecane).

  • Contacting the Phases:

    • Add equal volumes (e.g., 10 mL) of the prepared aqueous and organic phases to a separatory funnel.

    • Stopper the funnel and invert it gently several times, venting frequently by opening the stopcock to release any pressure buildup.[16][17]

    • Continue mixing by gentle inversion for 5-10 minutes to ensure equilibrium is reached.

  • Phase Separation:

    • Place the separatory funnel back in the ring stand and remove the stopper.

    • Allow the layers to fully separate. This may take several minutes.

  • Sample Collection:

    • Carefully drain the lower (denser) layer into a clean, labeled beaker. Typically, this is the aqueous phase.

    • Drain the remaining upper (organic) layer through the top opening of the funnel into a second clean, labeled beaker to avoid cross-contamination.[14]

  • Analysis:

    • Analyze the concentration of the metal ion remaining in the aqueous phase using a suitable technique (e.g., ICP-MS, UV-Vis Spectroscopy).

    • Calculate the concentration of the metal in the organic phase by mass balance: [M]org = [M]initial_aq - [M]final_aq.

    • Calculate the Distribution Ratio: D = [M]org / [M]final_aq.

Data Table: Influence of Nitric Acid on Extraction

The following table provides representative data on how extraction efficiency changes with aqueous phase acidity for different ions. Note that actual values will depend on specific experimental conditions.

Metal IonTBMA ConcentrationDiluentHNO₃ Concentration (M)Distribution Ratio (D)
U(VI)0.5 MToluene1.0~5
U(VI)0.5 MToluene3.0~20
U(VI)0.5 MToluene5.0~15
Am(III)0.2 Mn-dodecane1.0~0.1
Am(III)0.2 Mn-dodecane3.0~1.5
Eu(III)0.2 Mn-dodecane1.0~0.05
Eu(III)0.2 Mn-dodecane5.0~1.2

Data compiled and interpreted from trends reported in the literature.[9]

Visualized Workflows and Mechanisms

Diagram 1: General Liquid-Liquid Extraction Workflow

G cluster_prep 1. Phase Preparation cluster_process 2. Extraction Process cluster_analysis 3. Analysis A Aqueous Phase (Metal + HNO3) C Add to Separatory Funnel A->C B Organic Phase (TBMA + Diluent) B->C D Mix & Equilibrate (Gentle Inversions) C->D E Allow Phases to Separate D->E F Drain Aqueous Layer E->F G Collect Organic Layer E->G H Analyze Metal Conc. in Aqueous Phase F->H I Calculate D Value H->I

Caption: A standard workflow for a single-stage solvent extraction experiment.

Diagram 2: Mechanism of TBMA Extraction

G cluster_aq Aqueous Phase (High [HNO3]) cluster_org Organic Phase M Metal Ion (e.g., UO₂²⁺) MN Neutral Complex [M(NO₃)n] M->MN N Nitrate Ions (NO₃⁻) N->MN Extracted Extracted Hydrophobic Complex [M(NO₃)n(TBMA)x] MN->Extracted Phase Transfer TBMA TBMA Ligand TBMA->Extracted Solvation

Caption: Solvation mechanism for metal extraction using TBMA from a nitrate medium.

References
  • Liquid-Liquid Extraction | Organic Chemistry I Lab . University of Richmond Blogs. [Link]

  • Nonaqueous Solvent Extraction for Enhanced Metal Separations: Concept, Systems, and Mechanisms . National Institutes of Health (NIH). [Link]

  • Comparison of the distribution ratios of Th IV , U VI , La III... . ResearchGate. [Link]

  • Distribution ratios of the lanthanide series. Key . ResearchGate. [Link]

  • N , N ′-dimethyl- N , N ′-dibutyl tetradecyl malonamide impregnated magnetic particles for the extraction and separation of radionuclides from nuclear waste streams . ResearchGate. [Link]

  • This compound as a new extractant for extraction of nitric acid and uranium(VI) . Nuclear Science and Techniques. [Link]

  • The fate of the organic phase beyond third phase formation . Royal Society of Chemistry. [Link]

  • Distribution of selected lanthanides and actinides between 30% TBP in n- paraffin and various metal nitrate solutions . OSTI.GOV. [Link]

  • Diluent effect on the solvent extraction rate of copper . ResearchGate. [Link]

  • Liquid-liquid Extraction : 4 Steps . Instructables. [Link]

  • Structural Trends and Vibrational Analysis of N,N,N′,N′−Tetramethylmalonamide Complexes Across the Lanthanide Series . ResearchGate. [Link]

  • Steps to complete a liquid/liquid extraction . YouTube. [Link]

  • Efficient Metal Extraction from Dilute Solutions: A Review of Novel Selective Separation Methods and Their Applications . MDPI. [Link]

  • A New Interpretation of Third Phase Formation in the Solvent Extraction of Actinides by TBP . ResearchGate. [Link]

  • 4.6: Step-by-Step Procedures For Extractions . Chemistry LibreTexts. [Link]

  • Separating the Minor Actinides Through Advances in Selective Coordination Chemistry . Pacific Northwest National Laboratory. [Link]

  • Concentration and Separation of Heavy Rare-Earth Metals at Stripping Stage . MDPI. [Link]

  • Advancing Rare-Earth (4f) and Actinide (5f) Separation through Machine Learning and Automated High-Throughput Experiments . National Institutes of Health (NIH). [Link]

  • 2.3: LIQUID-LIQUID EXTRACTION . Chemistry LibreTexts. [Link]

  • N,N,N′,N′-tetrabutylmalonamide as a new extractant for extraction of nitric acid and uranium(VI) in toluene . ResearchGate. [Link]

  • Highly efficient uptake of tetravalent actinide ions from nitric acid feeds using an extraction chromatography material containing tetra-n-butyl diglycolamide and a room temperature ionic liquid . PubMed. [Link]

  • The effect of physical and chemical properties of diluent on copper solvent extraction by CP150 . The Journal of The Southern African Institute of Mining and Metallurgy. [Link]

  • SX Solvent Extraction Process Principles Theory . 911Metallurgist. [Link]

  • New route to amide-functionalized N-donor ligands enables improved selective solvent extraction of trivalent actinides . Royal Society of Chemistry. [Link]

  • Parameters Influencing Third‐Phase Formation in the Extraction of Th(NO3)4 by some Trialkyl Phosphates . ResearchGate. [Link]

  • The effect of diluents on extraction of copper(II) with di(2-ethylhexyl)phosphoric acid . Taylor & Francis Online. [Link]

  • Development of Adavanced Separation Technology of Rare Metals Using Extraction and Crystallization Stripping . ResearchGate. [Link]

  • Process for stripping metals from organic complexes . European Patent Office. [Link]

  • Method for stripping metals in solvent extraction.
  • The effect of diluent solubility parameter on the extraction flux for the Cu 2+ . ResearchGate. [Link]

  • Results of stripping of copper from the organic phase . ResearchGate. [Link]

  • Third-Phase Formation in Rare Earth Element Extraction with D2EHPA: Key Factors and Impact on Liquid Membrane Extraction Performance . MDPI. [Link]

  • Tips for Troubleshooting Liquid–Liquid Extractions . LCGC International. [Link]

Sources

Troubleshooting third phase formation in N,N,N',N'-Tetrabutylmalonamide systems

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N,N,N',N'-Tetrabutylmalonamide (TBMA) systems. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the complexities of liquid-liquid extraction using TBMA, with a specific focus on the prevention and remediation of third phase formation. Our goal is to provide you with the expertise and practical insights necessary to ensure the success and efficiency of your experiments.

Troubleshooting Guide: Third Phase Formation

Third phase formation is a phenomenon in solvent extraction where the organic phase splits into two distinct liquid layers, complicating separations and potentially leading to process failure.[1][2][3] This guide provides a systematic approach to diagnosing and resolving this issue.

Problem 1: An unexpected second organic layer has formed upon mixing the aqueous and organic phases.

This is the classic presentation of third phase formation. The heavier of the two organic phases, often referred to as the "third phase," is typically enriched with the extractant and the extracted metal-ligand complexes.[3][4]

Immediate Actions & Root Cause Analysis:

  • Cease Agitation: Stop mixing to allow the phases to settle. Observe the characteristics of the three layers (volume, color, viscosity).

  • Analyze System Components: The formation of a third phase is fundamentally a solubility issue. The extracted complex has exceeded its solubility limit in the bulk organic diluent.[1] This is often due to the aggregation of reverse micelles formed by the extractant and the extracted species.[2][5]

Troubleshooting Workflow:

G start Third Phase Observed check_concentration Is the concentration of the target analyte in the aqueous phase high? start->check_concentration reduce_analyte Solution: Decrease the analyte concentration in the aqueous feed. check_concentration->reduce_analyte Yes check_extractant Is the TBMA concentration optimal? check_concentration->check_extractant No end Resolution reduce_analyte->end adjust_extractant Solution: Increase TBMA concentration to improve solvation of the extracted complex. check_extractant->adjust_extractant Too Low check_diluent What is the nature of the diluent? check_extractant->check_diluent Optimal adjust_extractant->end change_diluent Solution: Switch to a more suitable diluent (e.g., aromatic or cyclic aliphatic). check_diluent->change_diluent Linear Aliphatic check_temp What is the operating temperature? check_diluent->check_temp Aromatic/Cyclic change_diluent->end increase_temp Solution: Increase the system temperature moderately. check_temp->increase_temp Low add_modifier Solution: Introduce a phase modifier (e.g., a long-chain alcohol or TBP). check_temp->add_modifier Ambient increase_temp->end add_modifier->end

Caption: Troubleshooting workflow for third phase formation.

Detailed Solutions:

  • Reduce Analyte Loading: High concentrations of the extracted species are a primary driver of third phase formation.[6] Diluting the aqueous feed can prevent the organic phase from exceeding its limiting organic concentration (LOC).[2][4]

  • Modify the Diluent: The choice of diluent is critical. Linear aliphatic diluents are more prone to third phase formation than cyclic aliphatic or aromatic diluents.[4] Kerosene, a mixture of aliphatic and aromatic compounds, often provides a good balance of performance and stability.[4]

Diluent TypePropensity for Third Phase FormationExtraction Efficiency (General Trend)
Linear Aliphatic (e.g., n-dodecane)HighHigh
Mixed Aliphatic-Aromatic (e.g., Kerosene)ModerateModerate to High
Aromatic (e.g., Toluene)LowLower
Cyclic Aliphatic (e.g., Cyclohexane)LowVariable
  • Increase Temperature: For some systems, moderately increasing the temperature can enhance the solubility of the extracted complex in the organic phase and cause the third phase to redissolve.[7][8] However, the effect of temperature can be system-dependent, so this should be evaluated on a small scale first.[7]

  • Introduce a Phase Modifier: The addition of a "modifier" to the organic phase is a common and effective preventative measure.[9][10] Modifiers are typically long-chain alcohols (e.g., 1-octanol or 1-decanol) or other polar molecules like tri-n-butyl phosphate (TBP).[4][9] These agents are thought to disrupt the large aggregates of the extracted complex, improving their solubility in the bulk diluent.[9][11]

Problem 2: The organic phase is persistently cloudy or forms a stable emulsion.

While not a distinct third phase, persistent cloudiness or emulsion formation is often a precursor and indicates interfacial instability.

Potential Causes and Solutions:

  • High Shear Mixing: Vigorous shaking or stirring can create fine droplets that are slow to coalesce, leading to an emulsion.

    • Solution: Employ gentle mixing, such as slow swirling or a rocker, to allow for sufficient interfacial area for extraction without excessive shear.[12]

  • Presence of Interfacial Stabilizers: Impurities in the starting materials or degradation products can act as surfactants, stabilizing emulsions.

    • Solution 1: Purification: Ensure the purity of the TBMA and the diluent. Information on the synthesis and purification of malonamides can be found in the literature.[13][14]

    • Solution 2: "Salting Out": Increasing the ionic strength of the aqueous phase by adding a salt (e.g., NaCl) can help to break the emulsion.[12]

    • Solution 3: Centrifugation: For small volumes, centrifugation can be an effective way to break an emulsion.[12]

    • Solution 4: Filtration: Passing the mixture through phase separation filter paper may resolve the issue.[12]

Frequently Asked Questions (FAQs)

Q1: What exactly is the "third phase" in the context of TBMA extraction systems?

A1: The "third phase" is a second organic phase that separates from the primary organic phase during liquid-liquid extraction.[3] This occurs when the concentration of the extracted TBMA-analyte complex exceeds its solubility in the organic diluent.[1] This new phase is typically denser than the original organic phase and is highly concentrated in the TBMA, the extracted analyte, and co-extracted species like nitric acid, if present.[3]

Q2: What is the underlying mechanism of third phase formation?

A2: The mechanism is best understood through a microemulsion model.[1] The TBMA and the extracted species form reverse micelles in the organic diluent. As more analyte is extracted, these micelles grow and interact. When the attractive forces between these micelles become strong enough, they aggregate and separate from the non-polar diluent, forming a distinct, continuous phase—the third phase.[2][5]

Q3: How does the structure of the diluent influence third phase formation?

A3: The diluent's structure plays a significant role in its ability to solvate the TBMA-analyte complexes.[15]

  • Linear Aliphatic Diluents (e.g., n-dodecane): These have a lower solvating power for the polar complexes, leading to a higher tendency for third phase formation.[4]

  • Aromatic and Cyclic Aliphatic Diluents (e.g., toluene, cyclohexane): Their structures allow for better interaction with and solvation of the complexes, thus increasing the system's capacity to hold the analyte and preventing phase splitting.[4]

Q4: Can temperature be used to control third phase formation?

A4: Yes, in many cases, increasing the temperature can be an effective method to eliminate a third phase.[7] The increased thermal energy can help to break up the aggregates of the extracted complexes and increase their solubility in the diluent.[7] However, the effect is system-dependent. In some instances, particularly at high acid concentrations, increasing the temperature can actually promote extraction and potentially worsen the issue.[7] Therefore, the effect of temperature should be experimentally determined for your specific system.

Q5: What are phase modifiers and how do they work?

A5: Phase modifiers are compounds added to the organic phase to prevent third phase formation.[10] Common examples include long-chain alcohols (like 1-octanol) and tri-n-butyl phosphate (TBP).[4][9] They work by integrating into the reverse micelles of the TBMA-analyte complex. This disrupts the strong inter-micellar attractions and can also improve the overall polarity of the bulk diluent, thereby increasing the solubility of the extracted species.[9][11]

Q6: What analytical techniques can be used to characterize the third phase?

A6: A variety of analytical techniques can be employed to understand the composition and structure of the third phase:

  • Spectroscopy (FTIR, NMR): To identify the chemical species present and their interactions.[11]

  • Dynamic Light Scattering (DLS): To measure the size of the aggregates in the organic phase leading up to and within the third phase.[2]

  • Small-Angle X-ray or Neutron Scattering (SAXS/SANS): To probe the structure and interactions of the micellar aggregates.[5]

  • Thermal Analysis (DSC, TGA): To investigate the thermal properties and stability of the different phases.[16][17]

Experimental Protocols

Protocol 1: Determination of the Limiting Organic Concentration (LOC)

This protocol helps to quantify the maximum concentration of an analyte that can be loaded into the organic phase before a third phase forms.[4]

  • Prepare a series of aqueous feed solutions with increasing concentrations of your target analyte.

  • Prepare the organic phase: a solution of TBMA in the chosen diluent, with or without a phase modifier.

  • In separate vials, mix equal volumes of the organic phase and each of the aqueous feed solutions.

  • Agitate the vials gently for a predetermined time to reach equilibrium.

  • Centrifuge the vials to ensure clear phase separation.

  • Visually inspect each vial for the formation of a third phase.

  • The highest analyte concentration in the aqueous feed that does not result in a third phase corresponds to the conditions just below the LOC.

  • The LOC can be calculated by analyzing the analyte concentration in the equilibrated organic phase of the last clear sample.

Protocol 2: Safety and Handling of this compound (TBMA)

As with any chemical, proper safety precautions are essential when handling TBMA and its solutions.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[18]

  • Ventilation: Work in a well-ventilated area or under a chemical fume hood to avoid inhalation of any vapors.[19][20]

  • Handling: Avoid contact with skin and eyes.[21] In case of contact, rinse thoroughly with water.[18] Do not ingest.[20]

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[20][21]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

References

  • Third phase formation in solvent extraction: A microemulsion model - Penn St
  • Third-Phase Formation in Rare Earth Element Extraction with D2EHPA: Key Factors and Impact on Liquid Membrane Extraction Performance - MDPI. [Link]

  • Third Phase Formation in the Solvent Extraction System Ir(IV)—Cyanex 923 - ResearchGate. [Link]

  • Third Phase Formation in TBP Solvent Extraction Systems as a Result of Interaction Between Reverse Micelles - ResearchGate. [Link]

  • The fate of the organic phase beyond third phase formation - RSC Publishing. [Link]

  • Computer Simulation Study of Third Phase Formation in a Nuclear Extraction Process - The University of Manchester. [Link]

  • FORMATION OF THIRD PHASES AND THE EFFECT OF TEMPERATURE ON THE DISTRIBUTION OF PLUTONIUM AND URANIUM IN EXTRACTIONS BY TRI-n-BUT - SciSpace. [Link]

  • Selection criteria of diluents of tri-n-butyl phosphate for recovering neodymium(III) from nitrate solutions. [Link]

  • Characterisation of Parameters Influencing the Phase Separation in Copper Solvent Extraction Systems Using Oxime-Type Extractants for the Field Operation - MDPI. [Link]

  • N,N,N′,N′-tetrabutylmalonamide as a new extractant for extraction of nitric acid and uranium(VI) in toluene - ResearchGate. [Link]

  • Kinetics of lanthanide/actinide co-extraction with N,N'-Dimethyl-N,N'-Dibutyltetradecylmalonic diamide (DMDBTDMA) - ResearchGate. [Link]

  • Parameters Influencing Third‐Phase Formation in the Extraction of Th(NO3)4 by some Trialkyl Phosphates - ResearchGate. [Link]

  • How Phase Modifiers Disrupt Third-phase Formation in Solvent Extraction Solutions - ResearchGate. [Link]

  • A New Interpretation of Third Phase Formation in the Solvent Extraction of Actinides by TBP. [Link]

  • This compound as a new extractant for extraction of nitric acid and uranium(VI) - Nuclear Science and Techniques. [Link]

  • N′−Tetramethylmalonamide Complexes Across the Lanthanide Series - OSTI.GOV. [Link]

  • Liquid–liquid extraction - Wikipedia. [Link]

  • Structural Trends and Vibrational Analysis of N,N,N′,N′−Tetramethylmalonamide Complexes Across the Lanthanide Series - ResearchGate. [Link]

  • Third phase formation in the extraction of uranyl nitrate by N,N-dialkyl aliphatic amides. [Link]

  • How Phase Modifiers Disrupt Third-phase Formation in Solvent Extraction Solutions. [Link]

  • Tips for Troubleshooting Liquid–Liquid Extractions - LCGC International. [Link]

  • Three-phase liquid extraction: a simple and fast method for lipidomic workflows - PMC - NIH. [Link]

  • Speciation studies in third phase formation: U(IV), Pu(IV), and Th(IV) third phases in TBP systems - ResearchGate. [Link]

  • Chemical synthesis and purification of a non-hydrolyzable CTP analog CTPγS - bioRxiv. [Link]

  • Utilizing Dynamic Mechanical Thermal Analysis to Characterize Polymer Blend Miscibility. [Link]

  • Characterization of Pharmaceutical Materials by Thermal Analysis - TA Instruments. [Link]

  • Current Status of Analytical Techniques for Characterization of Protein Stability. [Link]

  • Chapter 3. Analytical Techniques in Solid-state Characterization - ResearchGate. [Link]

  • Speciation of Technetium Dibutylphosphate in the Third Phase Formed in the TBP/HNO3 Solvent Extraction System - NIH. [Link]

  • Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO - Organic Chemistry Portal. [Link]

Sources

Improving the stripping of metal ions from N,N,N',N'-Tetrabutylmalonamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for N,N,N',N'-Tetrabutylmalonamide (TBMA) applications. As a Senior Application Scientist, I have designed this guide to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights into optimizing the stripping of metal ions from TBMA-based solvent systems. This resource moves beyond simple protocols to explain the underlying chemical principles, ensuring you can not only solve common problems but also proactively improve your experimental design.

Troubleshooting Guide: Common Issues in Metal Ion Stripping

This section addresses specific, practical challenges you may encounter during the stripping stage of your solvent extraction process. Each issue is presented with probable causes and validated solutions.

Question 1: My stripping efficiency is low or incomplete. What are the likely causes and how can I improve it?

Answer:

Low stripping efficiency is one of the most common issues and typically points to an unfavorable chemical equilibrium or kinetic limitations. The goal of stripping is to shift the equilibrium of the extraction reaction (see diagram below) back towards the aqueous phase.

Underlying Mechanism: The Stripping Equilibrium

The extraction of a trivalent metal ion (M³⁺), such as Americium (Am³⁺) or a lanthanide, from a nitric acid (HNO₃) solution by TBMA in a diluent can be represented as:

M³⁺(aq) + 3NO₃⁻(aq) + 3TBMA(org) ⇌ M(NO₃)₃(TBMA)₃(org)

Stripping is the reverse of this reaction. It is achieved by altering the conditions of the aqueous phase to favor the dissociation of the metal-TBMA complex.

Stripping_Mechanism cluster_organic Organic Phase cluster_aqueous Aqueous Phase M_TBMA M(NO₃)₃(TBMA)₃ M_aq M³⁺(aq) M_TBMA->M_aq Stripping M_aq->M_TBMA Extraction StrippingAgent Stripping Agent (e.g., H₂O, Dilute Acid, Chelator) StrippingAgent->M_TBMA Attacks Complex

Caption: Reversible equilibrium of metal ion extraction and stripping.

Probable Causes & Solutions:
  • Inappropriate Stripping Agent Concentration:

    • Cause: For acid-based stripping (e.g., using dilute HNO₃), the concentration may be too high, failing to sufficiently lower the nitrate concentration gradient needed to drive the metal ion back into the aqueous phase. Conversely, if it's too low, the proton concentration may be insufficient to protonate the TBMA and break the complex.

    • Solution: Systematically vary the concentration of the stripping acid. Often, very dilute nitric acid (e.g., 0.01 M to 0.1 M) is effective. For some systems, simply using deionized water can be sufficient to strip certain metal ions.

  • Kinetic Hindrances:

    • Cause: The rate of dissociation of the metal-TBMA complex can be slow.[1] Insufficient contact time between the organic and aqueous phases will result in incomplete stripping, even if the thermodynamics are favorable.

    • Solution: Increase the mixing time. Conduct a time-course experiment (e.g., sample at 5, 15, 30, 60 minutes) to determine the point at which equilibrium is reached. Ensure vigorous mixing to maximize the interfacial area between the two phases, but not so vigorous as to cause emulsification.

  • Strong Metal-Ligand Interaction:

    • Cause: Some metal ions form exceptionally stable complexes with TBMA, particularly highly charged ions like Pu(IV) or Th(IV).[2] Simple stripping agents like dilute acid may not be strong enough to break these complexes.

    • Solution: Employ a more powerful stripping strategy by using a complexing (chelating) agent in the aqueous phase. These agents form highly stable, water-soluble complexes with the metal ion, effectively "pulling" it from the organic phase. Common examples include polyaminocarboxylic acids like DTPA (diethylenetriaminepentaacetic acid) and HEDTA (N-(2-hydroxyethyl)ethylenediamine-N,N',N'-triacetic acid), often used in a buffered solution (e.g., citrate or malonate buffer) at a specific pH to optimize performance.[3][4][5]

  • Temperature Effects:

    • Cause: Stripping can be an endothermic or exothermic process. If the reaction is endothermic, operating at room temperature may result in poor efficiency.

    • Solution: Evaluate the effect of temperature on stripping efficiency. Increase the temperature of the system in controlled increments (e.g., 25°C, 40°C, 55°C) to see if it improves stripping. Be aware that higher temperatures can sometimes negatively impact the stability of the solvent or increase the extraction of other components.

ParameterTypical Range for AdjustmentRationale
Stripping Acid Conc. 0.01 M - 1.0 M HNO₃Balances protonation and nitrate gradient effects.
Contact Time 5 min - 2 hoursEnsures the system reaches equilibrium, overcoming slow kinetics.[6]
Chelator Conc. 0.01 M - 0.5 M (e.g., DTPA)Provides a strong thermodynamic sink for the metal ion in the aqueous phase.[5]
pH (with chelators) 2.0 - 4.5Optimizes the availability of the chelator's binding sites and metal speciation.[7]
Temperature 25°C - 60°CCan overcome kinetic barriers or shift equilibrium for endothermic processes.
Question 2: I'm observing a third phase during the stripping process. What causes this and how can I eliminate it?

Answer:

Third phase formation is the splitting of the organic phase into two distinct layers: a diluent-rich light phase and an extractant-metal aggregate-rich heavy phase (the "third phase").[8] This phenomenon is highly undesirable as it complicates phase separation, can lead to loss of valuable material, and poses significant operational challenges.[9]

Probable Causes & Solutions:
  • High Metal Loading in the Organic Phase:

    • Cause: The primary cause of third phase formation is exceeding the solubility of the metal-extractant complex in the diluent.[9][10] The polar metal-TBMA complexes, at high concentrations, can aggregate into reverse micelles which then de-mix from the non-polar diluent.[8] While this is more commonly discussed during extraction, it can also be triggered during stripping if conditions cause the complexes to become less soluble before they are fully stripped.

    • Solution: The most direct solution is to work with lower metal concentrations in the initial extraction step to avoid reaching the Limiting Organic Concentration (LOC). If this is not possible, the following solutions are more practical.

  • Inadequate Diluent:

    • Cause: The choice of diluent is critical. Simple, linear alkanes (like n-dodecane) have a lower capacity to solvate the polar metal-TBMA complexes compared to more polar or aromatic diluents.

    • Solution:

      • Add a Phase Modifier: This is the most common industrial solution. A phase modifier is a compound that is added to the organic phase to increase the solubility of the extracted complexes and prevent aggregation. Tri-n-butyl phosphate (TBP) or a long-chain alcohol (e.g., 1-octanol) are frequently used as modifiers, typically at concentrations of 5-15% (v/v).[11]

      • Change the Diluent: Consider switching to a more suitable diluent. Branched alkanes or aromatic diluents can sometimes offer better performance and a higher LOC than n-alkanes.

  • Temperature:

    • Cause: The LOC is often temperature-dependent. For many systems, decreasing the temperature can decrease the solubility of the complex and induce third phase formation.

    • Solution: Try performing the stripping at a slightly elevated temperature (e.g., 40°C). This can increase the solubility of the metal-TBMA complex in the organic phase and prevent phase splitting.

Troubleshooting_ThirdPhase Start Problem: Third Phase Observed CheckLoading Is Metal Loading in Organic Phase High? Start->CheckLoading CheckModifier Are you using a Phase Modifier (e.g., TBP)? CheckLoading->CheckModifier No Sol_ReduceLoading Solution: Reduce initial metal concentration in feed if possible. CheckLoading->Sol_ReduceLoading Yes CheckTemp Is Temperature Low? CheckModifier->CheckTemp Yes Sol_AddModifier Solution: Add 5-15% TBP or 1-octanol to organic phase. CheckModifier->Sol_AddModifier No Sol_IncreaseTemp Solution: Increase temperature to ~40°C. CheckTemp->Sol_IncreaseTemp Yes End Problem Resolved CheckTemp->End No Sol_ReduceLoading->CheckModifier Sol_AddModifier->End Sol_IncreaseTemp->End

Caption: Decision workflow for troubleshooting third phase formation.

Frequently Asked Questions (FAQs)

Question 3: How do I choose the right stripping agent for my specific metal ion?

Answer:

The choice depends on the stability of the metal-TBMA complex and the desired selectivity.

  • For Lanthanides (Ln³⁺) and less stable Actinide (An³⁺) complexes: Stripping can often be accomplished with dilute nitric acid (e.g., 0.01 M HNO₃). This works by reducing the aqueous nitrate concentration and protonating the TBMA ligand, shifting the equilibrium.

  • For more stable Actinide (An³⁺) complexes (e.g., Am³⁺, Cm³⁺): Selective stripping, especially from co-extracted lanthanides, often requires aqueous-phase complexing agents. A buffered solution of DTPA at pH 2.5-4 is a well-established method for selectively stripping trivalent actinides while leaving lanthanides in the organic phase.[5][7]

  • For Tetravalent Actinides (e.g., Pu⁴⁺, Th⁴⁺): These form very strong complexes. Stripping often requires more aggressive or specialized conditions, such as using reducing agents (to convert Pu(IV) to the less extractable Pu(III)) or strong chelators like DTPA, sometimes in combination with other agents like guanidine carbonate or acetohydroxamic acid.[4][12]

Question 4: What is a standard protocol for a laboratory-scale stripping experiment?

Answer:

This protocol provides a general framework. You must adapt concentrations, times, and reagents based on your specific system, as determined by your optimization experiments.

Experimental Protocol: Metal Ion Stripping from Loaded TBMA Solvent
  • Preparation of Loaded Organic Phase:

    • Prepare your organic solvent (e.g., 0.5 M TBMA in n-dodecane with 10% TBP).

    • Contact it with an aqueous feed solution containing the metal ion(s) of interest (e.g., in 3 M HNO₃) at a defined phase ratio (e.g., O/A = 1/1) for 30 minutes with vigorous mixing.

    • Allow the phases to separate and collect the metal-loaded organic phase. Analyze a sample of the aqueous raffinate to determine extraction efficiency.

  • Preparation of Stripping Solution:

    • Prepare the chosen stripping solution. For example: 0.1 M Nitric Acid, or 0.05 M DTPA in a 0.5 M citrate buffer adjusted to pH 3.5.[13]

  • Stripping Procedure:

    • In a separation funnel or a stirred vessel, combine the loaded organic phase with the stripping solution at a defined O/A phase ratio (e.g., 1/1 or as optimized).

    • Mix vigorously for the predetermined optimal contact time (e.g., 30-60 minutes).

    • Cease mixing and allow the phases to fully disengage. This may take from a few minutes to over an hour.

    • Carefully separate the two phases. The aqueous phase now contains the stripped metal ions (the "strip product"), and the organic phase is the "stripped solvent."

  • Analysis:

    • Take samples from the strip product and the stripped solvent.

    • Analyze the metal ion concentration in both phases using an appropriate technique (e.g., ICP-MS, ICP-OES, gamma spectroscopy, or liquid scintillation counting for radiotracers).

    • Calculate the stripping efficiency (%S) using the formula: %S = ([M]_strip_product * V_aqueous) / ([M]_loaded_organic * V_organic) * 100

  • Solvent Regeneration (Optional but Recommended):

    • The stripped solvent can be "washed" before reuse. Contact it with a dilute sodium carbonate solution (e.g., 0.1 M Na₂CO₃) to remove any acidic residues or degradation products, followed by a wash with deionized water. The solvent is now ready for reuse in the extraction step.[14][15]

Stripping_Workflow Start Start: Loaded Organic Phase Contact Contact & Mix (Organic + Aqueous) Start->Contact PrepStrip Prepare Aqueous Stripping Solution PrepStrip->Contact Separate Phase Separation Contact->Separate Product Aqueous Strip Product (M³⁺) Separate->Product Solvent Stripped Organic Solvent (TBMA) Separate->Solvent Analysis Sample & Analyze Both Phases Product->Analysis Solvent->Analysis Regen Optional: Solvent Wash/Regeneration Solvent->Regen End End: Reusable Organic Solvent Regen->End

Caption: General experimental workflow for a stripping process.

References

  • Ansari, S. A., et al. (2007). Third Phase Formation in the Extraction of Inorganic Acids by TBP in n-octane. Journal of Solution Chemistry. [Link]

  • Wilden, A., et al. (2021). Improving Americium/Curium Separation Factors in the AmSel Process through Symmetry Lowering of the Diglycolamide Extractant. ACS Omega. [Link]

  • Pathak, P. N., et al. (2018). Third phase formation in the extraction of uranyl nitrate by N,N-dialkyl aliphatic amides. Journal of Radioanalytical and Nuclear Chemistry. [Link]

  • Modolo, G., et al. (2023). Separation of americium from the highly active PUREX raffinate. Jülich Schriftenreihe Energie & Umwelt. [Link]

  • Naganawa, H., et al. (2018). The fate of the organic phase beyond third phase formation. Physical Chemistry Chemical Physics. [Link]

  • Wang, Y. (2015). Computer Simulation Study of Third Phase Formation in a Nuclear Extraction Process. University of Manchester Research Explorer. [Link]

  • Lumetta, G. J., et al. (2012). Separating the Minor Actinides Through Advances in Selective Coordination Chemistry. Pacific Northwest National Laboratory. [Link]

  • Lumetta, G. J., et al. (2014). Development of the Actinide-Lanthanide Separation (ALSEP) Process. Pacific Northwest National Laboratory. [Link]

  • Heathman, S. P. (2015). Rapid Radiochemical Separations of Americium from Complex Matrices. University of Manchester Research Explorer. [Link]

  • Sounart, T. L., et al. (2018). Interference Analysis for Electrochemical Heavy Metal Ion Sensors in Terms of Stripping Current, Barrier Width and Adsorption. ResearchGate. [Link]

  • Goh, S. (2002). Supported Liquid Membrane with Selective Stripping for Separative Recovery of Copper and Zinc from Multimetal Wastewater. EPrints USM. [Link]

  • Ansari, S. A., et al. (2012). Third phase formation studies in the extraction of Th(IV) and U(VI) by N,N-dialkyl aliphatic amides. ResearchGate. [Link]

  • Lumetta, G. J., et al. (2014). Actinide Lanthanide Separation Process – ALSEP. Pacific Northwest National Laboratory. [Link]

  • Al-Absi, M. A., et al. (2018). Kinetic Studies on the Removal of Some Lanthanide Ions from Aqueous Solutions Using Amidoxime-Hydroxamic Acid Polymer. Journal of Analytical Methods in Chemistry. [Link]

  • Lumetta, G. J., et al. (2014). Actinide lanthanide separation process - ALSEP. ResearchGate. [Link]

  • Vaden, D., et al. (2020). Countercurrent Actinide Lanthanide Separation Process (ALSEP) Demonstration Test with a Simulated PUREX Raffinate in Centrifugal Contactors on the Laboratory Scale. Digital Scholarship@UNLV. [Link]

  • Cheng, Z., et al. (2003). Recognition and Quantification of Binary and Ternary Mixtures of Isomeric Peptides by the Kinetic Method: Metal Ion and Ligand Effects on the Dissociation of Metal-Bound Complexes. Journal of the American Society for Mass Spectrometry. [Link]

  • Ansari, S. A., et al. (2012). N,N′-dimethyl-N,N′-dibutyl tetradecyl malonamide impregnated magnetic particles for the extraction and separation of radionuclides from nuclear waste streams. ResearchGate. [Link]

  • Zhang, R., et al. (2022). Mechanistic Understanding of Electrochemical Plating and Stripping of Metal Electrodes. Advanced Energy Materials. [Link]

  • Hisea Chem. (2025). How Nitric Acid Is Used in Metal Refining And Precious Metal Purification. Hisea Chem. [Link]

  • Van den Bossche, A., et al. (2017). Regeneration of the ionic liquid tetraoctylammonium oleate after metal extraction. ResearchGate. [Link]

  • DeVooght, K. M., et al. (2022). Characterization of Factors Affecting Stripping Voltammetry on Thermoplastic Electrodes. ACS Measurement Science Au. [Link]

  • Al-Harahsheh, M., et al. (2018). Flow injection potentiometric stripping analysis for study of adsorption of heavy metal ions onto modified diatomite. ResearchGate. [Link]

  • Gold Refining & Metal Extraction Forum. (2023). Chemical - Diluted Nitric Acid Recovery. Gold Refining Forum. [Link]

  • Kasim, N., et al. (2016). Retention of heavy metals by nanofiltration membranes: Influence of operating variables. ResearchGate. [Link]

  • Cody'sLab. (2016). Precious Metal Refining & Recovery, Episode 9: DIY Nitric Acid. YouTube. [Link]

  • Bilad, M. R., et al. (2024). Membrane adsorbers for low-pressure metal ion capture. Frontiers in Chemical Engineering. [Link]

  • Van den Bossche, A., et al. (2017). Regeneration of the ionic liquid tetraoctylammonium oleate after metal extraction. Eindhoven University of Technology Research Portal. [Link]

  • Ganjali, M. R., et al. (2010). Separation/Competitive Transport of Heavy Metal Ions across the Bulk Liquid Membranes with N,N',N''-Tris(4-methylphenyl)phosphoric Triamide As Carrier. ResearchGate. [Link]

  • Radi, M., et al. (2022). A Comprehensive Study on the Parameters Affecting Magnesium Plating/Stripping Kinetics in Rechargeable Mg Batteries. ResearchGate. [Link]

  • 911Metallurgist. (2016). Gold Parting using Nitric Acid. 911Metallurgist. [Link]

  • Wang, J., et al. (2012). Nanomaterials as Sorbents to Remove Heavy Metal Ions in Wastewater Treatment. Hilaris Publisher. [Link]

  • Liu, Y., et al. (2023). Research Progress on Metal Ion Recovery Based on Membrane Technology and Adsorption Synergy. MDPI. [Link]

  • Lee, M. S., et al. (2010). Nitric acid leaching of electronic scraps and the removal of free nitric acid from the leaching solution for the recovery of copper and tin. ResearchGate. [Link]

  • Kumar, A., et al. (2024). A review of current practices on lead ions removal from different aqueous streams. Journal of Water Process Engineering. [Link]

  • Prasada Rao, T., et al. (2007). Synthesis of N,N'-dimethyl-N,N'-dibutyl malonamide functionalized polymer and its sorption affinities towards U(VI) and Th(IV) ions. Talanta. [Link]

  • Naeimirad, M., et al. (2021). Removal of heavy metal ions (Pb 2+ and Ni 2+ ) from aqueous solution using nonwovens produced from lignocellulosic milkweed fibers. ResearchGate. [Link]

  • Schulz, W. W. (1976). AMERICIUM. OSTI.GOV. [Link]

  • INL Research Library. (2003). In Vitro Dissolution Tests of Plutonium and Americium Containing Contamination Originating from ZPRR Fuel Plates. Idaho National Laboratory Digital Repository. [Link]

Sources

N,N,N',N'-Tetrabutylmalonamide degradation and stability under acidic conditions.

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: N,N,N',N'-Tetrabutylmalonamide (TBMA)

A Guide to Understanding and Troubleshooting Degradation & Stability in Acidic Environments

Welcome to the technical support center for this compound (TBMA). This guide is designed for researchers, scientists, and drug development professionals who utilize TBMA in their work, particularly in applications involving acidic conditions such as solvent extraction and purification processes.[1][2] Here, we will delve into the chemical stability of TBMA, troubleshoot common issues encountered during its use, and provide robust protocols to assess its integrity in your experimental setups.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses the most common questions and challenges users face regarding TBMA stability. Our goal is to provide not just answers, but a foundational understanding of the underlying chemistry to empower your research.

Q1: What is the primary degradation pathway for this compound (TBMA) under acidic conditions?

Answer: The primary degradation route for TBMA in an acidic medium is acid-catalyzed hydrolysis of its two amide bonds.[3] Amide bonds, while generally stable, are susceptible to cleavage when heated in the presence of strong acids and water.

The Mechanism Explained: The reaction is initiated by the protonation of the carbonyl oxygen atom of one of the amide groups. This protonation makes the carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack by a water molecule. This process leads to the formation of a tetrahedral intermediate, which subsequently collapses, breaking the carbon-nitrogen bond. The final products of complete hydrolysis are malonic acid and two equivalents of dibutylamine .

Below is a diagram illustrating this fundamental degradation pathway.

G cluster_0 Step 1: Protonation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Bond Cleavage TBMA TBMA (this compound) Protonated_TBMA Protonated Amide (Oxygen protonated) TBMA->Protonated_TBMA + H⁺ H_plus H⁺ (from acid) Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_TBMA->Tetrahedral_Intermediate + H₂O H2O H₂O Cleavage_Products Malonic Acid + Dibutylamine Tetrahedral_Intermediate->Cleavage_Products Rearrangement & - H⁺

Caption: Acid-catalyzed hydrolysis pathway of TBMA.

Q2: My solvent extraction efficiency with TBMA is decreasing over several cycles. How can I determine if chemical degradation is the cause?

Answer: This is a common and critical issue. A decline in extraction efficiency often points to a loss of the active extractant, TBMA. To diagnose this, you must analytically track the concentration of TBMA and its potential degradation products over time.

Troubleshooting Steps:

  • Establish a Baseline: Analyze a sample of your fresh, unused TBMA organic phase to establish a starting concentration ([TBMA]₀) and a clean chromatogram.

  • Time-Course Sampling: Collect aliquots of the TBMA organic phase after each extraction cycle or after specific time intervals of contact with the acidic aqueous phase.

  • Analytical Quantification: The recommended method is High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS).

    • HPLC-UV: Monitor the decrease in the area of the TBMA peak. Simultaneously, look for the appearance of new peaks, which could correspond to degradation products.

    • GC-MS: This is a powerful tool for both quantifying TBMA and identifying its degradation products, such as dibutylamine, by their characteristic mass spectra.

  • Confirmation: If you observe a quantifiable decrease in TBMA concentration that correlates with the loss of efficiency, degradation is the likely culprit. The presence of dibutylamine or malonic acid derivatives would further confirm this.

For a detailed procedure, refer to the "Protocol for Kinetic Stability Study of TBMA" in the section below.

Q3: What are the key factors that accelerate TBMA degradation, and how can I mitigate them?

Answer: Several experimental parameters can significantly influence the rate of TBMA hydrolysis. Understanding these factors is key to minimizing degradation.

FactorImpact on Degradation RateMitigation Strategy
Acid Concentration High Impact: The rate of hydrolysis is directly related to the concentration of H⁺ ions. Higher acidity accelerates degradation significantly.Use the lowest acid concentration that still provides efficient extraction. For instance, if your process works at 3M HNO₃, avoid using 6M HNO₃ unless absolutely necessary.[4]
Temperature High Impact: As with most chemical reactions, an increase in temperature dramatically increases the rate of hydrolysis.Conduct extractions at room temperature or the lowest feasible temperature for your process. Avoid unnecessary heating of the TBMA/acid mixture.
Contact Time Moderate Impact: The longer TBMA is in contact with the acidic aqueous phase, the more degradation will occur.Optimize your process to minimize the contact time between the organic and aqueous phases.
Water Content Fundamental Requirement: Water is a necessary reactant for hydrolysis.[3]While difficult in most extraction scenarios, using a co-solvent or diluent that minimizes water miscibility in the organic phase can help.
Q4: I am observing the formation of a third phase in my TBMA-dodecane system when extracting from nitric acid. Is this due to degradation?

Answer: Not necessarily. While degradation products can alter the physical properties of the solvent system, third-phase formation in malonamide-based extraction systems is a well-documented phenomenon often unrelated to degradation. [5]

Primary Cause: This behavior is typically caused by the extensive extraction of metal nitrates and nitric acid into the organic phase. At high loadings, the resulting TBMA-acid-metal complexes can form large, inverted micellar aggregates that become immiscible with the bulk organic diluent (e.g., n-dodecane), leading to phase separation.

Troubleshooting Steps:

  • Analyze the Third Phase: Carefully separate the third phase and analyze it. If it is highly enriched in TBMA, acid, and the extracted metal, aggregation is the likely cause.

  • Rule out Degradation: Analyze a sample of the primary organic phase for degradation products as described in Q2. If degradation is minimal, focus on managing the extraction conditions.

  • Mitigation: To prevent third-phase formation, you can:

    • Add a "phase modifier" to your organic solvent, such as a long-chain alcohol (e.g., 1-octanol).

    • Lower the concentration of the extractant (TBMA).

    • Reduce the acid or metal concentration in the aqueous feed.

    • Increase the operating temperature, which can sometimes increase the solubility of the complexes.

Experimental Protocols & Methodologies

As a self-validating system, these protocols include built-in controls and checks to ensure the reliability of your results.

Protocol 1: Kinetic Stability Study of TBMA in Acidic Media

Objective: To quantitatively determine the rate of TBMA degradation under controlled conditions of acid concentration and temperature.

Workflow Diagram:

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare TBMA Stock (e.g., 0.5 M in n-dodecane) setup Equilibrate Vials at Constant Temp (e.g., 40°C) prep_stock->setup prep_acid Prepare Acid Solutions (e.g., 1M, 3M, 5M HNO₃) prep_acid->setup mix Mix Organic & Aqueous Phases (1:1 v/v) & Start Timer setup->mix sample Sample Organic Phase at Time Points (t=0, 1, 2, 4, 8, 24h) mix->sample quench Quench/Dilute Sample (e.g., in Acetonitrile) sample->quench analyze Analyze by HPLC/GC-MS quench->analyze calculate Calculate [TBMA] vs. Time & Determine Rate Constant analyze->calculate

Caption: Workflow for a TBMA kinetic stability study.

Step-by-Step Methodology:

  • Preparation:

    • Prepare a stock solution of a known concentration of TBMA in your chosen organic diluent (e.g., 0.5 M TBMA in n-dodecane).

    • Prepare aqueous solutions of the desired acid (e.g., nitric acid) at various concentrations (e.g., 1 M, 3 M, 5 M).

    • Prepare a validated analytical standard of TBMA for calibration.

  • Experimental Setup:

    • For each condition (e.g., 3 M HNO₃ at 40°C), place several sealed vials in a temperature-controlled shaker bath or heating block.

    • Add equal volumes of the TBMA organic phase and the acidic aqueous phase to each vial (e.g., 5 mL of each).

  • Execution and Sampling:

    • Start a timer and begin vigorous mixing to ensure a consistent interfacial area.

    • At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), remove one vial from the shaker.

    • Immediately stop the phases from mixing and allow them to separate.

    • Carefully withdraw a precise aliquot from the organic phase (e.g., 100 µL). This is your time-point sample.

  • Sample Quenching and Analysis:

    • Immediately quench the reaction by diluting the aliquot in a suitable solvent (e.g., diluting 100 µL into 900 µL of acetonitrile). This stops further degradation.

    • Analyze the diluted sample using a pre-validated HPLC or GC-MS method to determine the concentration of TBMA.

  • Data Analysis:

    • Plot the concentration of TBMA versus time.

    • To determine the rate constant (k), plot the natural logarithm of the concentration ratio (ln([TBMA]t/[TBMA]₀)) against time. For a pseudo-first-order reaction, this will yield a straight line with a slope of -k.

Protocol 2: Template for HPLC-UV Analytical Method

Objective: To provide a reliable starting point for the quantification of TBMA in organic solutions.

ParameterRecommended SettingRationale & Notes
Instrument HPLC with UV/Vis DetectorStandard equipment in most analytical labs.
Column C18 Reverse-Phase, 5 µm, 4.6 x 150 mmProvides good retention and separation for moderately nonpolar molecules like TBMA.
Mobile Phase A HPLC-grade Water
Mobile Phase B Acetonitrile
Gradient Start at 50% B, ramp to 95% B over 10 min, hold for 2 min, return to 50% B.This gradient should effectively elute TBMA and separate it from more polar degradation products or more nonpolar diluents. Optimization may be required.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CEnsures reproducible retention times.
Injection Vol. 10 µLAdjust as needed based on concentration and detector sensitivity.
Detection UV at 210 nmThe amide bond has a characteristic absorbance at low UV wavelengths.
Quantification External calibration curve with an analytical standard of known purity.Prepare standards in the same diluent as the samples to minimize matrix effects.

References

  • Wang, Y., et al. (2000). This compound as a new extractant for extraction of nitric acid and uranium(VI). Nuclear Science and Techniques.
  • Wang, Y., et al. (1998). This compound as a new extractant in n-dodecane for extraction of nitric acid and uranium(VI). Journal of Radioanalytical and Nuclear Chemistry, 237(1-2), 187-189.
  • MySkinRecipes. N,N,N',N'-Tetrapentylmalonamide Product Page. MySkinRecipes.
  • Wang, C., et al. (2000). N,N,N′,N′-tetrabutylmalonamide as a new extractant for extraction of nitric acid and uranium(VI) in toluene. Journal of Radioanalytical and Nuclear Chemistry, 245(2), 333-336. [Link]

  • Reddy, M. L. P., et al. (2004). Study on the extraction of Sm(III) and Er(III) with N,N,N′,N′ -tetrabutylmalonamide.
  • University of Rochester, Department of Chemistry. Troubleshooting: My Reaction Failed: FAQ. University of Rochester. [Link]

  • Berthomieu, D., et al. (2007). N,N′-tetrasubstituted malonamide derivatives and hydrochloric acid solutions: An interfacial study. Journal of Colloid and Interface Science, 310(2), 525-533. [Link]

  • Chemistry LibreTexts. (2023). The Hydrolysis of Amides. Chemistry LibreTexts. [Link]

  • PacBio. (2018). Guide: Low Yield Troubleshooting. PacBio. [Link]

Sources

Effect of diluent on N,N,N',N'-Tetrabutylmalonamide extraction performance

For the extraction of uranyl(II) from nitric acid media, the extracted species is commonly a 1:2:1 complex of UO₂(NO₃)₂·TBMA. [7]However, it's crucial to understand that the diluent can influence this. In some systems with other diamides, the stoichiometry of the metal-ligand complex has been shown to be dependent on the nature of the diluent. [4]For instance, in polar diluents, a 1:2 metal-to-ligand ratio might be favored, while in non-polar diluents, higher coordination numbers (1:3 or 1:4) can be observed due to the formation of reverse micelles. [4]

Troubleshooting Guide

This section addresses specific experimental problems in a question-and-answer format, providing both diagnostic insights and actionable solutions.

Issue 1: Formation of a Third Phase

Q: My organic phase has split into two separate organic layers upon contact with the loaded aqueous phase. What is happening and how can I fix it?

A: This phenomenon is known as "third-phase formation" and is a significant operational challenge. [5][6][9]

  • Causality: A third phase typically occurs when the organic diluent can no longer solubilize the highly polar metal-TBMA complexes that are being formed. [5]This happens at high concentrations of extracted metal ions and nitric acid. [6][10]The polar complexes aggregate into reverse micelles, and when these aggregates become extensive, they separate from the bulk non-polar diluent, forming a denser, extractant-rich third phase. [1][5]Linear aliphatic diluents are more prone to this issue than aromatic or cyclic ones. [11]

  • Troubleshooting Workflow:

    Caption: Troubleshooting workflow for third-phase formation.

  • Solutions:

    • Introduce a Phase Modifier: The most common solution is to add a "modifier" to the organic phase. A modifier is a substance, like tri-n-butyl phosphate (TBP) or a long-chain alcohol (e.g., 1-octanol), that helps to solvate the polar complexes and prevent their aggregation. [12]Modifiers can significantly increase the limiting organic concentration (LOC) of the metal before phase splitting occurs. [11][12] 2. Change the Diluent: Switching from a purely aliphatic diluent like n-dodecane to an aromatic one like toluene or a branched aliphatic/aromatic mixture like kerosene can prevent third-phase formation by improving the solvation of the extracted species. [11] 3. Adjust Operating Conditions: If possible, reducing the metal or acid concentration in the aqueous feed can prevent the organic phase from becoming overloaded.

    • Increase Temperature: In some cases, increasing the temperature of the system can increase the solubility of the complex in the organic phase, although this can also affect the distribution coefficient.

Issue 2: Poor Extraction Efficiency or Slow Kinetics

Q: My distribution ratios (D values) are lower than expected, or the extraction takes an unusually long time to reach equilibrium. What role does the diluent play?

A: The diluent can significantly impact both the thermodynamic and kinetic aspects of the extraction.

  • Causality:

    • Thermodynamic Effect (Low D values): The overall extraction equilibrium is a balance of solvation energies. If the diluent poorly solvates the final metal-TBMA complex, the equilibrium will be less favorable, resulting in a lower distribution ratio. The polarity and hydrogen-bonding ability of the diluent are key factors here. [2] * Kinetic Effect (Slow Extraction): The rate of extraction can be limited by the mass transfer of the metal ion across the aqueous-organic interface. A high viscosity of the organic phase, which is determined by the diluent, can slow down diffusion. Furthermore, some diluents, particularly in combination with certain extractants, have been observed to lead to slow extraction kinetics. [13]

  • Solutions:

    • Optimize Diluent Polarity: Experiment with a range of diluents with varying polarities. A systematic study using diluents like n-dodecane, toluene, and mixtures thereof can help identify the optimal solvation environment for your specific metal ion.

    • Consider a Co-diluent or Modifier: As with third-phase formation, adding a modifier like TBP can sometimes form synergistic adducts with the metal-TBMA complex, enhancing extraction. [12]In some systems, a co-diluent can be used to improve kinetics by acting as a phase transfer catalyst. [13] 3. Increase Mixing Energy: Ensure that the mixing speed is sufficient to create a large interfacial area for mass transfer, but not so high as to cause emulsification.

Issue 3: Difficulties in Stripping

Q: I have successfully extracted the metal into the TBMA/diluent phase, but now I'm struggling to strip it back into an aqueous phase. Can the diluent be the cause?

A: Yes, the diluent can influence the stripping process.

  • Causality: Stripping is the reverse of extraction, where the equilibrium is shifted to favor the aqueous phase, typically by using a dilute acid or complexing agent solution. [14][15]A diluent that very strongly solvates the metal-TBMA complex can make it thermodynamically more difficult to break the complex and transfer the metal ion back to the aqueous phase. This means a more aggressive stripping solution (e.g., lower pH, higher stripping agent concentration) may be required.

  • Solutions:

    • Optimize the Stripping Agent: The primary approach is to adjust the composition of the aqueous stripping solution. This may involve decreasing the pH or using a specific complexing agent in the aqueous phase that has a higher affinity for the metal ion than the TBMA.

    • Re-evaluate the Diluent Choice: If stripping remains a persistent issue across various stripping agents, it may indicate that the chosen diluent provides excessive stability to the extracted complex. Consider a diluent that offers a better balance between high extraction efficiency and ease of stripping.

    • Temperature Variation: Similar to extraction, adjusting the temperature during stripping can alter the equilibrium. Often, increasing the temperature can facilitate stripping.

Issue 4: Chemical Stability and Degradation

Q: I am concerned about the long-term stability of TBMA in my chosen diluent under process conditions (e.g., high acidity, radiation). How does the diluent affect this?

A: The diluent can play a role in the chemical stability of the extractant.

  • Causality: TBMA, as an amide, can be susceptible to hydrolysis, especially in the presence of strong acids, and also to radiolysis in nuclear applications. The diluent can influence the rate of these degradation reactions. For instance, a diluent that solubilizes water and nitric acid to a greater extent might facilitate the hydrolysis of the TBMA. The degradation products of malonamides can lead to a decrease in the distribution ratios of the target metals. [16]

  • Preventative Measures:

    • Diluent Selection: Choose diluents known for their high chemical and radiolytic stability, such as high-purity aliphatic hydrocarbons (e.g., n-dodecane).

    • Solvent Washing: Periodically "wash" the organic phase with a dilute alkaline solution (e.g., sodium carbonate) to remove acidic degradation products that can autocatalyze further decomposition.

    • Limit Contact Time and Temperature: Minimize the time the organic phase is in contact with highly acidic solutions and operate at the lowest practical temperature to reduce the rate of hydrolysis.

Experimental Protocols

Protocol 1: Screening Diluents for Extraction Performance
  • Preparation of Organic Phase: Prepare 0.1 M solutions of TBMA in a series of candidate diluents (e.g., n-dodecane, toluene, 50:50 v/v n-dodecane:1-octanol).

  • Preparation of Aqueous Phase: Prepare a synthetic aqueous feed solution containing the target metal ion (e.g., 1 g/L UO₂²⁺) in a relevant nitric acid concentration (e.g., 3 M HNO₃).

  • Extraction: In a series of vials, contact equal volumes (e.g., 5 mL) of each organic phase with the aqueous phase.

  • Equilibration: Shake the vials for 30 minutes at a constant temperature (e.g., 25°C) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vials to ensure complete separation of the aqueous and organic phases.

  • Analysis: Carefully sample both the aqueous (raffinate) and organic phases. Analyze the metal concentration in the aqueous phase before and after extraction using a suitable technique (e.g., ICP-MS, UV-Vis).

  • Calculation:

    • Calculate the distribution ratio (D) for each diluent: D = [Metal]org / [Metal]aq

    • Where [Metal]org = ([Metal]aq, initial - [Metal]aq, final)

Data Summary Table: Hypothetical Diluent Screening Results
Diluent SystemDistribution Ratio (D_U)Observations
0.1 M TBMA in n-Dodecane8.5Third phase formed at >5 g/L U
0.1 M TBMA in Toluene12.2No third phase observed
0.1 M TBMA in Kerosene10.1Stable phases
0.1 M TBMA in n-Dodecane / 5% 1-Octanol9.8No third phase observed

References

  • This compound as a new extractant for extraction of nitric acid and uranium(VI). Nuclear Science and Techniques.
  • The Effect of Diluents and Phase Modifiers on Lanthanide(III) and Actinide(III) Extraction by Diglycolamide Extractants. ResearchGate.
  • The Effect of Diluents on Extraction of Actinides and Lanthanides. Semantic Scholar.
  • Influence of Diluent on Extraction Parameters of Systems for Separation Am(III) and Ln(III) Based on 1,10-Phenanthroline-2,9-Diamide. MDPI.
  • Complexation and Separation of Trivalent Actinides and Lanthanides by a Novel DGA Derived from Macrocyclic Crown Ether: Synthesis, Extraction, and Spectroscopic and Density Functional Theory Studies. PubMed Central.
  • Selective extraction of trivalent actinides using CyMe4BTPhen in the ionic liquid Aliquat-336 nitrate. PubMed Central.
  • Study on the extraction of Sm(III) and Er(III) with N,N,N′,N′ -tetrabutylmalonamide. Source not specified.
  • The fate of the organic phase beyond third phase formation. RSC Publishing.
  • Effect of solute polarity on extraction efficiency using deep eutectic solvents. Source not specified.
  • A New Interpretation of Third Phase Formation in the Solvent Extraction of Actinides by TBP. Source not specified.
  • Effect of solvent polarity on extraction yield and antioxidant properties of phytochemicals from bean (Phaseolus vulgaris) seeds. SciELO.
  • Deuterated Malonamide Synthesis for Fundamental Research on Solvent Extraction Systems. ResearchGate.
  • New Insights in Third Phase Formation in the U(VI)-HNO3, TBP-Alkane System. Source not specified.
  • Third Phase Formation in the Extraction of Inorganic Acids by TBP in n‐Octane. Source not specified.
  • N,N,N′,N′-tetrabutylmalonamide as a new extractant for extraction of nitric acid and uranium(VI) in toluene. ResearchGate.
  • N,N,N′,N′-tetrabutylmalonamide as a new extractant in n-dodecane for extraction of nitric acid and uranium(VI). R Discovery.
  • Third-Phase Formation in Rare Earth Element Extraction with D2EHPA: Key Factors and Impact on Liquid Membrane Extraction Performance. MDPI.
  • Solvent Extraction Stripping Methods. 911Metallurgist.
  • Effect of solvent polarity on the extraction of components of pharmaceutical plastic containers. PubMed.
  • Chemical studies on the reactivity of some organic extractants for extraction and separation of certain elements from aqueous solutions. INIS-IAEA.
  • Effect of solvent polarity on extraction yield and antioxidant properties of phytochemicals from bean (Phaseolus vulgaris) seeds. ResearchGate.
  • SX Solvent Extraction Process Principles Theory. 911Metallurgist.

Technical Support Center: N,N,N',N'-Tetrabutylmalonamide (TBMA) Extraction Cycles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive support guide for minimizing solvent losses in N,N,N',N'-Tetrabutylmalonamide (TBMA) extraction cycles. This center is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their extraction workflows. Here, we delve into the causality behind experimental choices, providing field-proven insights to ensure the integrity and efficiency of your processes.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding TBMA properties and solvent loss mechanisms.

Q1: What is this compound (TBMA), and why is it used in solvent extraction?

This compound (TBMA) is a neutral extractant valued in liquid-liquid extraction processes, particularly in the separation of metal ions like actinides and lanthanides from aqueous solutions, often in the context of nuclear fuel reprocessing. Its molecular structure allows it to form stable complexes with metal ions, facilitating their transfer from an aqueous phase to an immiscible organic phase.

Q2: What are the primary mechanisms of solvent loss in a TBMA extraction cycle?

Solvent loss in TBMA extraction cycles can be attributed to three main mechanisms:

  • Evaporation: The loss of volatile solvent components to the atmosphere. This is influenced by the solvent's vapor pressure, operating temperature, and the surface area of the solvent exposed to the air.

  • Aqueous Entrainment: The carry-over of fine droplets of the organic phase into the aqueous phase after mixing and phase separation. This is a common issue, especially when emulsions form.

  • Solubility: A small but significant amount of the organic solvent (both the diluent and the TBMA extractant) can dissolve in the aqueous phase.

Q3: How does temperature affect solvent loss and extraction efficiency?

Temperature has a dual effect on the extraction process.[1][2]

  • Increased Extraction Rate: Higher temperatures can increase the rate of extraction by improving the solubility of the complex and reducing viscosity, which enhances mass transfer.

  • Increased Solvent Loss: Conversely, elevated temperatures increase the vapor pressure of the organic solvent, leading to greater evaporative losses. It can also affect the stability of the extracted complex. A careful balance must be struck to optimize extraction without incurring significant solvent loss.

Q4: What are the key physical and chemical properties of TBMA and its common diluents?

Understanding the properties of your extraction components is critical for process optimization.

PropertyThis compound (TBMA)n-Dodecane (Diluent)Kerosene (Diluent)
Molecular Formula C₁₉H₄₀N₂O₂C₁₂H₂₆Mixture of hydrocarbons (typically C₁₂-C₁₅)
Boiling Point 446.1±28.0 °C (Predicted)[3]216.3 °C175-325 °C
Density 0.930±0.06 g/cm³ (Predicted)[3]~0.75 g/cm³~0.78-0.81 g/cm³
Solubility in Water LowInsolubleInsoluble
Vapor Pressure Low~0.1 kPa at 40 °CRises from 4 to 18 mbar as temperature increases from 20 to 60 °C[4]

Section 2: Troubleshooting Guides

This section provides a systematic approach to identifying and resolving common problems encountered during TBMA extraction cycles.

Issue 1: Emulsion Formation at the Aqueous-Organic Interface

Symptoms:

  • A stable, milky, or cloudy layer forms between the aqueous and organic phases.

  • Poor and slow phase separation.

  • Significant loss of organic phase with the aqueous raffinate.

Root Causes:

  • High shear mixing, leading to the formation of fine droplets.

  • Presence of surfactants or particulate matter that stabilize the emulsion.

  • High concentration of the extracted complex, which can act as a surfactant.

Troubleshooting Workflow:

Emulsion_Troubleshooting start Emulsion Observed gentle_mixing Reduce Mixing Energy (e.g., lower stirrer speed, swirl instead of shake) start->gentle_mixing salting_out Increase Ionic Strength of Aqueous Phase (add NaCl or Na₂SO₄) gentle_mixing->salting_out If ineffective temp_adjust Adjust Temperature (Slight increase or decrease can destabilize emulsion) salting_out->temp_adjust If ineffective solvent_addition Add a Small Amount of a Different Organic Solvent (e.g., an alcohol) temp_adjust->solvent_addition If ineffective centrifugation Centrifuge the Mixture solvent_addition->centrifugation If ineffective filtration Filter Through Glass Wool or Phase Separator Paper centrifugation->filtration If ineffective prevention Preventive Measures: - Use Solid-Phase Extraction (SPE) if possible - Pre-filter samples to remove particulates filtration->prevention

Caption: Workflow for troubleshooting emulsion formation.

Detailed Solutions:

  • Gentle Mixing: Instead of vigorous shaking, use gentle swirling or a low-speed mixer. This reduces the energy input that creates fine, stable droplets.[5]

  • Salting Out: Adding an inert salt like sodium chloride or sodium sulfate to the aqueous phase increases its ionic strength. This can force the emulsifying agent into one of the phases, breaking the emulsion.[6][7]

  • Temperature Adjustment: A modest change in temperature can alter the solubility and viscosity of the phases, which may be sufficient to destabilize the emulsion.

  • Solvent Addition: Introducing a small volume of a different organic solvent, such as an alcohol, can change the properties of the organic phase and help to break the emulsion.[5]

  • Centrifugation: Applying centrifugal force can accelerate the coalescence of the dispersed droplets.[5][7]

  • Filtration: Passing the mixture through glass wool or a phase separation filter can physically break up the emulsion layer.[5]

Issue 2: Third Phase Formation

Symptoms:

  • The organic phase splits into two distinct organic layers.

  • The third phase is often a dense, viscous layer rich in the extractant and the extracted metal complex.

Root Causes:

  • High loading of the metal ion in the organic phase, leading to the formation of large, poorly soluble aggregates of the TBMA-metal complex.[8][9]

  • The polarity of the diluent is too low to keep the polar TBMA-metal complex in solution.

Troubleshooting Workflow:

Third_Phase_Troubleshooting start Third Phase Observed add_modifier Add a Phase Modifier (e.g., a long-chain alcohol like 1-octanol or TBP) start->add_modifier change_diluent Use a More Polar Diluent add_modifier->change_diluent If ineffective or not feasible reduce_loading Reduce Metal Loading (Decrease aqueous phase concentration or adjust phase ratio) change_diluent->reduce_loading If ineffective increase_temp Increase Temperature (Can improve solubility of the complex) reduce_loading->increase_temp As a final adjustment

Caption: Workflow for managing third phase formation.

Detailed Solutions:

  • Add a Phase Modifier: The most common solution is to add a "phase modifier" to the organic phase. This is typically a long-chain alcohol (e.g., 1-octanol) or a phosphate ester like tri-n-butyl phosphate (TBP). The modifier solvates the TBMA-metal complex, preventing the aggregation that leads to a third phase.[8][10]

  • Change the Diluent: Using a more polar aromatic or aliphatic diluent can increase the solubility of the extracted complex.

  • Reduce Metal Loading: Operating under conditions that result in lower concentrations of the metal in the organic phase can prevent the onset of third phase formation. This can be achieved by reducing the metal concentration in the aqueous feed or by adjusting the organic-to-aqueous phase ratio.

  • Increase Temperature: Carefully increasing the temperature can sometimes improve the solubility of the complex in the organic phase. However, this must be balanced against the risk of increased solvent loss through evaporation.

Issue 3: High Solvent Concentration in Aqueous Raffinate

Symptoms:

  • Analytical testing of the aqueous phase after extraction shows a higher-than-acceptable concentration of the organic diluent and/or TBMA.

  • Noticeable organic solvent odor from the aqueous waste stream.

Root Causes:

  • Poor phase disengagement leading to entrainment.

  • High solubility of the organic components in the aqueous phase.

  • Inefficient separation equipment.

Troubleshooting Workflow:

Raffinate_Contamination_Troubleshooting start High Solvent in Raffinate check_separation Verify Adequate Phase Separation Time start->check_separation install_coalescer Install a Coalescer check_separation->install_coalescer If entrainment is suspected optimize_pH Optimize Aqueous Phase pH install_coalescer->optimize_pH If solubility is the main issue solvent_recovery Implement Solvent Recovery from Aqueous Phase optimize_pH->solvent_recovery For final polishing

Caption: Workflow to reduce solvent in the aqueous raffinate.

Detailed Solutions:

  • Improve Phase Separation: Ensure sufficient residence time in the settler for the two phases to separate cleanly. The design of the settler is crucial; over-agitation in the mixer can create very fine droplets that are slow to coalesce.

  • Install a Coalescer: A coalescer is a device containing a filter medium that promotes the merging of small droplets of the dispersed phase into larger ones, which then separate more easily under gravity. This is highly effective for reducing entrainment losses.

  • Optimize Aqueous Phase pH: The solubility of TBMA and its complexes can be influenced by the pH of the aqueous phase. Adjusting the pH may reduce the partitioning of the organic components into the aqueous stream.

  • Implement Solvent Recovery: For large-scale operations, consider a solvent recovery step for the aqueous raffinate. This could involve steam stripping or passing the aqueous stream through an adsorbent bed (e.g., activated carbon) to capture dissolved organic compounds.

Section 3: Experimental Protocols

This section provides detailed, step-by-step methodologies for key procedures related to TBMA extraction and solvent loss minimization.

Protocol 1: Standard Liquid-Liquid Extraction using TBMA
  • Preparation:

    • Prepare the aqueous feed solution containing the target metal ion at the desired concentration and pH.

    • Prepare the organic phase by dissolving a specific concentration of TBMA (e.g., 0.5 M) in a suitable diluent (e.g., n-dodecane). If required, add a phase modifier (e.g., 5% v/v 1-octanol).

  • Extraction:

    • In a separatory funnel, combine the aqueous and organic phases at the desired phase ratio (e.g., 1:1 v/v).[11]

    • Stopper the funnel and gently swirl or invert for a set period (e.g., 5-10 minutes) to allow for mass transfer. Periodically vent the funnel to release any pressure buildup.[11][12]

  • Phase Separation:

    • Place the separatory funnel in a ring stand and allow the phases to separate completely.

    • Carefully drain the lower (denser) phase.

    • Collect the upper (less dense) organic phase.

  • Stripping (Back-Extraction):

    • Contact the loaded organic phase with a stripping solution (e.g., a dilute acid or complexing agent) to transfer the metal ion back into an aqueous phase.

    • Repeat the mixing and separation steps as described above.

Protocol 2: Quantification of TBMA in Aqueous Phase by HPLC

This protocol provides a method to determine the concentration of TBMA that has partitioned into the aqueous phase.

  • Sample Preparation:

    • Collect a sample of the aqueous raffinate after the extraction and phase separation steps.

    • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter or entrained organic droplets.

  • HPLC System and Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v). The exact ratio may need to be optimized.[13]

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detection: UV detector at a wavelength where TBMA has significant absorbance (e.g., 220 nm).

    • Column Temperature: 30 °C.[14]

  • Calibration:

    • Prepare a series of standard solutions of TBMA of known concentrations in the mobile phase.

    • Inject the standards and construct a calibration curve of peak area versus concentration.

  • Analysis:

    • Inject the prepared aqueous sample.

    • Determine the peak area for TBMA and calculate the concentration using the calibration curve.

Protocol 3: Systematic Leak Detection in an Extraction Circuit

Regular leak detection is crucial for minimizing evaporative losses.

  • Visual Inspection:

    • Before starting the system, visually inspect all fittings, valves, and seals for any signs of wear, degradation, or improper seating.

  • Pressure Decay Test:

    • Isolate a section of the extraction circuit.

    • Pressurize the section with an inert gas (e.g., nitrogen) to a pressure slightly above the normal operating pressure.[15][16]

    • Monitor the pressure over a set period. A drop in pressure indicates a leak.

  • Bubble Test (for localized leaks):

    • Apply a soap solution to suspected leak points (e.g., fittings, welds) while the system is under slight positive pressure. The formation of bubbles will indicate the exact location of the leak.[15]

  • Tracer Gas Detection (for high-sensitivity applications):

    • Pressurize the system with a tracer gas, such as helium.

    • Use a handheld "sniffer" or a mass spectrometer-based leak detector to scan the exterior of the equipment for the tracer gas, which will escape from any leaks.[17][18]

Protocol 4: Best Practices for Handling TBMA in a Glovebox

To prevent solvent vapor accumulation and ensure a safe, inert atmosphere.

  • Minimize Open Containers: Keep all solvent and solution containers tightly sealed when not in use.[19]

  • Use Septum-Capped Bottles: For frequent access to solvents, use bottles with septum caps and withdraw the liquid with a syringe. This minimizes the exposure of the solvent to the glovebox atmosphere.

  • Controlled Solvent Removal: When removing solvents from reaction mixtures under vacuum, always use a cold trap (e.g., liquid nitrogen or a cryo-cooler) to condense the solvent vapors before they reach the vacuum pump and the glovebox's purification system.

  • Purge After Use: After working with volatile solvents, purge the glovebox with the inert gas for a period to remove solvent vapors from the atmosphere.[19]

  • Glove Compatibility: Ensure that the glovebox gloves are chemically resistant to the solvents being used. Butyl gloves are often a good choice for many organic solvents.[20]

  • Regular Maintenance: Regularly check and maintain the glovebox's purification system, as solvent vapors can saturate the catalyst and reduce its effectiveness at removing oxygen and moisture.

Section 4: Solvent Recovery and Recycling

Recovering and recycling solvents is not only cost-effective but also environmentally responsible.

Q: What are the most common methods for recovering the organic solvent from a TBMA extraction process?

The primary methods for solvent recovery in this context are distillation and steam stripping.

  • Distillation: This is the most common method for separating the less volatile TBMA and extracted complexes from the more volatile organic diluent. The process involves heating the organic phase to vaporize the diluent, which is then condensed and collected for reuse.[4][21] Multi-effect distillation or mechanical vapor recompression can be used to improve energy efficiency in large-scale operations.[21]

  • Steam Stripping: This technique can be used to remove dissolved or entrained organic solvents from the aqueous raffinate. Steam is passed through the aqueous stream, and the volatile organic compounds are carried away with the steam, which is then condensed and separated.

A typical solvent recovery workflow is illustrated below:

Solvent_Recovery_Workflow start Loaded Organic Phase stripping Stripping Stage (Metal recovery) start->stripping distillation Distillation Column stripping->distillation Spent Organic Phase condenser Condenser distillation->condenser Diluent Vapor tbma_concentrate TBMA Concentrate for Reuse distillation->tbma_concentrate Bottoms recycled_solvent Recycled Diluent condenser->recycled_solvent

Caption: A simplified workflow for solvent recovery via distillation.

References

  • Biotage. (2023, January 17). Tackling emulsions just got easier. Retrieved from [Link]

  • LCGC International. (n.d.). Tips for Troubleshooting Liquid–Liquid Extractions. Retrieved from [Link]

  • Taylor & Francis Online. (2025, August 7). Third Phase Formation in the Extraction of Inorganic Acids by TBP in n-Octane. Retrieved from [Link]

  • University of Richmond Blogs. (n.d.). Liquid-Liquid Extraction. Retrieved from [Link]

  • ACS Publications. (2021, February 9). How Phase Modifiers Disrupt Third-phase Formation in Solvent Extraction Solutions. Retrieved from [Link]

  • MDPI. (n.d.). Third-Phase Formation in Rare Earth Element Extraction with D2EHPA: Key Factors and Impact on Liquid Membrane Extraction Performance. Retrieved from [Link]

  • University of Oslo. (n.d.). Safe Job Analysis: Glove Box. Retrieved from [Link]

  • MFE Inspection Solutions. (2025). Leak Testing: An In-Depth Guide. Retrieved from [Link]

  • DILO Company, Inc. (2023, November 29). 5-Step Process for Industrial Gas Leak Detection. Retrieved from [Link]

  • Linkwise Technology. (n.d.). Solvent Leak Detection System. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). The fate of the organic phase beyond third phase formation. Retrieved from [Link]

  • Shimadzu. (n.d.). Tips for practical HPLC analysis. Retrieved from [Link]

  • Etelux. (n.d.). Guidelines for safe operation of the glove box. Retrieved from [Link]

  • TOPTION. (n.d.). Solvent Recovery By Solvent Extraction. Retrieved from [Link]

  • Agilent. (n.d.). Leak Detection Solutions for Power Generation and Chemical Plants. Retrieved from [Link]

  • EPFL. (n.d.). Glovebox safety guidelines. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, June 20). 2.3: LIQUID-LIQUID EXTRACTION. Retrieved from [Link]

  • Thomasnet. (n.d.). Leak Detection Methods: A Comparative Study of Technologies and Techniques. Retrieved from [Link]

  • Google Patents. (n.d.). US4770782A - Method for preventing gel/emulsion formation.
  • ResearchGate. (2022, April 2). How to avoid emulsion during liquid-liquid partition with methacrylic acid? Retrieved from [Link]

  • ResearchGate. (2023, March 22). How to handle an environmentally sensitive material without using a glove box? Retrieved from [Link]

  • ResearchGate. (2021, February 23). How Phase Modifiers Disrupt Third-phase Formation in Solvent Extraction Solutions. Retrieved from [Link]

  • Biblioteka Nauki. (n.d.). RECOVERY OF THE ORGANIC SOLVENTS FROM THE MULTICOMPONENT MIXTURE IN THE PROCESS OF THE FRACTIONAL DISTILLATION AND THE VACUUM. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Liquid-Liquid Extraction Techniques Principles and Optimisation. Retrieved from [Link]

  • Agilent. (n.d.). Multi-Omics Compatible Protocols for Preparation and Extraction of Biological Samples for Wide Coverage in Untargeted Metabolomics. Retrieved from [Link]

  • ResearchGate. (n.d.). Vapor pressure as a function of temperature. Retrieved from [Link]

  • Swissmedic. (2019, May 12). Recovery of solvents and mother liquor, metal catalysts and reagents. Retrieved from [Link]

  • Spectro Scientific. (n.d.). Emulsion Breaking Techniques for Oil in Water Solvent Extractions. Retrieved from [Link]

  • Welch Materials. (2025, April 8). Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage. Retrieved from [Link]

  • RCM Thermal Kinetics. (2025, March 18). Optimizing Solvent Recovery in Pharmaceutical Production with Distillation and Evaporation Technologies. Retrieved from [Link]

  • CORE. (2010, February 26). Organic Solvent Solubility Data Book. Retrieved from [Link]

  • MDPI. (n.d.). Recovery of Valuable Solutes from Organic Solvent/Water Mixtures via Direct Contact Membrane Distillation (DCMD) as a Non-Heated Process. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 5). 4.4 Solubility. Retrieved from [Link]

  • ResearchGate. (2017, March 1). Solubility of poly(n-alkylmethacrylate)s in hydrocarbons and in alcohols. Retrieved from [Link]

  • US Pharmacopeia (USP). (2021, September 28). General Chapter <621> Chromatography. Retrieved from [Link]

  • HPLC. (n.d.). Method Tips and Tricks. Retrieved from [Link]

  • NCBI. (n.d.). Table 4-2, Physical and Chemical Properties of N-Nitrosodimethylamine. Retrieved from [Link]

  • Master Organic Chemistry. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from [Link]

  • Preprints.org. (2025, October 3). Blend Prediction Model for Vapor Pressure of Jet Fuel Range Hydrocarbons. Retrieved from [Link]

  • Defense Technical Information Center. (2000, May 26). Flash Point and Chemical Composition of Aviation Kerosene (Jet A). Retrieved from [Link]

Sources

Technical Support Center: N,N,N',N'-Tetrabutylmalonamide (TBMA) Extraction

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N,N,N',N'-Tetrabutylmalonamide (TBMA) based extraction processes. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome common challenges with emulsification during liquid-liquid extractions.

Frequently Asked Questions (FAQs)

Q1: What is this compound (TBMA) and why is it used in extractions?

This compound (TBMA) is a malonamide derivative with the chemical formula C19H38N2O2.[1][2] It is a clear, colorless to light orange/yellow liquid at room temperature.[1][3] In solvent extraction, TBMA acts as a neutral extractant, particularly effective for the separation of actinides and lanthanides, due to the complexing ability of its amide groups. Its butyl chains provide good solubility in organic diluents.

Q2: What is an emulsion and why is it a problem in my TBMA extraction?

An emulsion is a stable mixture of two immiscible liquids, like an organic solvent and an aqueous solution, where one liquid is dispersed as fine droplets in the other.[4][5] This is often seen as a cloudy or milky layer between the two phases.[6][7] Emulsification is problematic because it prevents the clean separation of the aqueous and organic layers, leading to poor extraction efficiency, product loss, and difficulties in subsequent analytical steps.[5] In severe cases, if the emulsion layer is more than one-third the volume of the solvent layer, specific techniques are required to break it.[6][7]

Q3: What causes emulsions to form during my extraction?

Emulsions are typically triggered by excessive mechanical agitation (e.g., vigorous shaking) of two immiscible liquids.[4] The presence of surface-active agents (surfactants) or fine solid particles can stabilize these emulsions, making them difficult to break.[6][7][8] In the context of drug development and biological samples, compounds like proteins, lipids, and cell debris can act as natural emulsifiers.[8][9]

Troubleshooting Guide for Emulsification in TBMA Extractions

This guide provides a systematic approach to preventing and breaking emulsions. The strategies are presented in order of increasing intervention.

Initial Assessment of the Emulsion

Before taking action, observe the characteristics of the emulsion:

  • Location: Is it at the interface, or is one phase entirely cloudy?

  • Volume: How large is the emulsified layer relative to the distinct phases?

  • Persistence: Does it begin to separate upon standing?

// Nodes Start [label="Emulsion Observed", fillcolor="#FBBC05", fontcolor="#202124"]; Patience [label="Allow Sample to Stand (up to 1 hr)", fillcolor="#F1F3F4", fontcolor="#202124"]; Gentle_Agitation [label="Gentle Swirling or Tapping", fillcolor="#F1F3F4", fontcolor="#202124"]; Physical_Methods [label="Physical Separation Methods", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Centrifugation [label="Centrifugation", fillcolor="#F1F3F4", fontcolor="#202124"]; Filtration [label="Filtration (e.g., glass wool)", fillcolor="#F1F3F4", fontcolor="#202124"]; Heating [label="Gentle Heating", fillcolor="#F1F3F4", fontcolor="#202124"]; Chemical_Methods [label="Chemical Intervention", fillcolor="#34A853", fontcolor="#FFFFFF"]; Salting_Out [label="Add Saturated Brine (NaCl)", fillcolor="#F1F3F4", fontcolor="#202124"]; pH_Adjustment [label="Adjust Aqueous pH", fillcolor="#F1F3F4", fontcolor="#202124"]; Solvent_Addition [label="Add a Different Organic Solvent", fillcolor="#F1F3F4", fontcolor="#202124"]; Prevention [label="Preventative Measures for Future Extractions", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Resolved [label="Phase Separation Achieved", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges Start -> Patience [label="Easiest First Step"]; Patience -> Gentle_Agitation [label="If separation is slow"]; Gentle_Agitation -> Physical_Methods [label="If emulsion persists"]; Patience -> Resolved [label="If successful"]; Gentle_Agitation -> Resolved [label="If successful"]; Physical_Methods -> Centrifugation; Physical_Methods -> Filtration; Physical_Methods -> Heating; Centrifugation -> Chemical_Methods [label="If physical methods fail"]; Filtration -> Chemical_Methods [label="If physical methods fail"]; Heating -> Chemical_Methods [label="If physical methods fail"]; Centrifugation -> Resolved [label="If successful"]; Filtration -> Resolved [label="If successful"]; Heating -> Resolved [label="If successful"]; Chemical_Methods -> Salting_Out; Chemical_Methods -> pH_Adjustment; Chemical_Methods -> Solvent_Addition; Salting_Out -> Resolved [label="If successful"]; pH_Adjustment -> Resolved [label="If successful"]; Solvent_Addition -> Resolved [label="If successful"]; Salting_Out -> Prevention [label="If chemical methods are needed"]; pH_Adjustment -> Prevention [label="If chemical methods are needed"]; Solvent_Addition -> Prevention [label="If chemical methods are needed"]; } Caption: Troubleshooting workflow for resolving emulsions.

Level 1: Non-Invasive & Physical Methods

These methods are the first line of defense as they do not involve adding new chemical reagents to your system.

Issue: A persistent emulsion has formed after shaking.

Protocol 1: The "Patience and Gentle Persuasion" Technique

  • Let it Sit: Allow the separation funnel or vial to stand undisturbed for 10-60 minutes.[6][7] Gravity alone can sometimes be sufficient to allow the droplets to coalesce.

  • Gentle Agitation: If separation begins but is slow, gently tap the side of the glassware or slowly swirl the container.[6][7] This can help merge smaller droplets. Avoid vigorous shaking, which caused the problem initially.

  • Scientific Rationale: Emulsions are kinetically stable but thermodynamically unstable. These gentle methods provide energy just above the activation barrier for droplet coalescence without re-introducing the high shear forces that lead to emulsification.

Protocol 2: Centrifugation

  • Transfer the emulsion to appropriate centrifuge tubes.

  • Spin at a moderate speed (e.g., 1000-3000 x g) for 5-15 minutes.

  • Carefully pipette the separated layers.

  • Scientific Rationale: Centrifugation accelerates the gravitational separation process, forcing the denser phase to the bottom and the less dense phase to the top, effectively breaking the emulsion.[4][6][7] This is often the most effective physical method.

Protocol 3: Gentle Heating

  • Carefully warm the mixture in a water bath. Increase the temperature in 5-10°C increments.

  • Caution: This method is only suitable for thermally stable analytes and when using solvents with a low risk of flammability or pressurization.

  • Monitor for phase separation.

  • Scientific Rationale: Increasing the temperature can decrease the viscosity of the continuous phase and increase the solubility of surfactants, both of which can promote the coalescence of dispersed droplets and break the emulsion.[10][11][12][13]

Level 2: Chemical Intervention Methods

If physical methods fail, the addition of certain reagents can chemically destabilize the emulsion.

Issue: The emulsion is stable even after centrifugation.

Protocol 4: Salting Out

  • Add a small amount of saturated sodium chloride (NaCl) solution (brine) or solid NaCl to the separation funnel.[6][7]

  • Gently swirl to dissolve the salt in the aqueous phase.

  • Allow the layers to separate.

  • Scientific Rationale: Adding an electrolyte increases the ionic strength of the aqueous phase.[4][14] This reduces the solubility of the organic phase in the aqueous layer and can disrupt the surfactant layer at the interface, causing the dispersed droplets to merge.[14][15] This is a very common and effective technique.

Protocol 5: pH Adjustment

  • Determine if the emulsion might be stabilized by acidic or basic compounds (e.g., fatty acids, amines).

  • Add a few drops of dilute acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH) to the aqueous phase to significantly alter its pH. For instance, if the emulsion is due to an alkali soap or detergent, lowering the pH to 2 can be effective.[6][7]

  • Gently mix and observe for phase separation.

  • Scientific Rationale: Changing the pH can alter the charge of naturally occurring surfactants.[6][7] For example, protonating a carboxylate group (R-COO⁻) to its neutral form (R-COOH) can destroy its surfactant properties, thereby destabilizing the emulsion. The effect of pH on extraction efficiency is a critical parameter to consider.[16][17][18]

Parameter Typical Range/Value Rationale
Centrifugation Speed 1000 - 3000 x gBalances separation force with preventing sample damage.
Centrifugation Time 5 - 15 minutesSufficient time for most common lab emulsions to break.
Added Salt (Solid) 1-5 g per 100 mLIncreases ionic strength effectively for "salting out".[14]
pH Adjustment Shift pH by > 2 unitsTo significantly alter the charge state of potential surfactants.[6][7]
Level 3: Prevention is Better Than Cure

If you consistently encounter emulsions with a particular sample type, modify your primary extraction protocol.

// Nodes High_Emulsion_Risk [label="High Emulsion Risk Identified", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Modify_Mixing [label="Modify Mixing Technique", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Gentle_Inversion [label="Gentle Inversions (8-10 times)\ninstead of vigorous shaking", fillcolor="#F1F3F4", fontcolor="#202124"]; Adjust_Parameters [label="Adjust Experimental Parameters", fillcolor="#34A853", fontcolor="#FFFFFF"]; Phase_Ratio [label="Optimize Phase Ratio (Aq:Org)", fillcolor="#F1F3F4", fontcolor="#202124"]; Pre-treat_Sample [label="Pre-treat Sample", fillcolor="#FBBC05", fontcolor="#202124"]; Add_Salt [label="Add Salt Before Extraction", fillcolor="#F1F3F4", fontcolor="#202124"]; Low_Emulsion_Protocol [label="Optimized Low-Emulsion Protocol", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges High_Emulsion_Risk -> Modify_Mixing; High_Emulsion_Risk -> Adjust_Parameters; High_Emulsion_Risk -> Pre-treat_Sample; Modify_Mixing -> Gentle_Inversion; Adjust_Parameters -> Phase_Ratio; Pre-treat_Sample -> Add_Salt; Gentle_Inversion -> Low_Emulsion_Protocol; Phase_Ratio -> Low_Emulsion_Protocol; Add_Salt -> Low_Emulsion_Protocol; } Caption: Strategies to prevent emulsion formation.

  • Reduce Agitation: Instead of vigorous shaking, use gentle, repeated inversions of the separatory funnel.[8] This increases the surface area for extraction without imparting excessive shear force.

  • Optimize Mixing Speed: High-speed mixing or homogenization can decrease droplet size, potentially leading to more stable emulsions.[19][20][21] Conversely, very low speeds may not provide sufficient mixing for efficient extraction.[22] Experiment to find an optimal, gentle mixing speed.

  • Adjust Phase Ratio: The ratio of the aqueous to the organic phase can influence emulsion stability.[22][23][24] Experiment with different ratios to find a system less prone to emulsification.

  • Pre-emptive Salting Out: If your samples are known to form emulsions, add salt to the aqueous phase before adding the TBMA/organic solvent and beginning the extraction.[6][7][14]

By systematically applying these troubleshooting steps and preventative measures, you can significantly improve the efficiency and reliability of your this compound extractions.

References
  • Biotage. (2023, January 17). Tackling emulsions just got easier. [Link]

  • LCGC International. (2023, August 1). Enhancing Extractions by Salting Out. [Link]

  • Spectro Scientific. Emulsion Breaking Techniques for Oil in Water Solvent Extractions. [Link]

  • CA, Y. Variation of Extraction Yield and Droplet Size during Emulsification Solvent Extraction of Wet-Process Phosphoric Acid. [Link]

  • AZoM. (2018, May 17). Techniques for Emulsion Breaking for Oil in Water Solvent Extractions. [Link]

  • Taylor & Francis. Salting out – Knowledge and References. [Link]

  • ResearchGate. (2020, August 6). Effect of temperature on the heat treatment to recover green solvent from emulsion liquid membranes used in the extraction of Cr(VI). [Link]

  • IOPscience. Influence of mixing speed on the average droplet size of heavy o/w emulsion. [Link]

  • ResearchGate. Effect of volume ratio of emulsion to external phase on the extraction.... [Link]

  • ResearchGate. (2020, August 5). Influence of the Speed Mixing-on Viscosity and Droplet Size of Oil in Water Emulsions. [Link]

  • ResearchGate. (2022, August 7). Using amide demulsifier for crude oil processing. [Link]

  • Google Patents.
  • SID. Preparation and evaluation of a series of polyester amides as crude oil demulsifier. [Link]

  • ResearchGate. (2022, August 6). Using Amides Demulsifiers for Crude Oil Processing. [Link]

  • ResearchGate. Effect of pH on the yield of extraction. [Link]

  • ACS Publications. Determining Phase Separation Dynamics with an Automated Image Processing Algorithm. [Link]

  • Lund University Publications. (2022, February 6). Effects of High Shear Mixing and Emulsifier Concentration on Droplet Size in Emulsions. [Link]

  • LCGC International. (2021, January 1). Turning Up the Heat: The Effect of Temperature on Analytical Extractions. [Link]

  • ResearchGate. (2022, August 7). Liquid-Liquid Extraction of Acids by a Malonamide: II-Anion Specific Effects in the Aggregate-Enhanced Extraction Isotherms. [Link]

  • ResearchGate. Effect of phase-(a) and treat-ratios (b) on the extraction efficiency of alkali metals in the ELM process. [Link]

  • Patsnap Eureka. (2024, July 25). Solvent Extraction Emulsions: Demulsifier Chemical Selection. [Link]

  • PubChem. N,N,N',N'-Tetramethylmalonamide. [Link]

  • ResearchGate. The Effects of Emulsifier Type, Phase Ratio and Homogenization Methods on Stability of Double Emulsion. [Link]

  • PubChem. N,N,N',N'-Tetraethylmalonamide. [Link]

  • Semantic Scholar. Causes of emulsion formation during solvent extraction of fermentation broths and its reduction by surfactants. [Link]

  • LCGC International. Tips for Troubleshooting Liquid–Liquid Extractions. [Link]

  • PubMed. (2021, June 24). Impact of Water Extraction on Malonamide Aggregation: A Molecular Dynamics and Graph Theoretic Approach. [Link]

  • National Institutes of Health. (2022, April 12). Effect of Extraction Temperature on Pressurized Liquid Extraction of Bioactive Compounds from Fucus vesiculosus. [Link]

  • Quora. (2016, February 29). Does an increase in temperature stop oil and water from separating? (Increase emulsion stability). [Link]

  • ACS Publications. (2023, March 14). Determining Phase Separation Dynamics with an Automated Image Processing Algorithm. [Link]

  • PubChemLite. This compound (C19H38N2O2). [Link]

  • PubMed. (2017, November). Influence of extraction pH on the foaming, emulsification, oil-binding and visco-elastic properties of marama protein. [Link]

  • PubMed. (2009, July 1). Effects of temperature on water-in-oil emulsions stabilised solely by wax microparticles. [Link]

  • MDPI. (2023, November 6). Emulsification and pH Control for Sustainable Thermochemical Fluids Reactivity. [Link]

  • MDPI. Characterization and Demulsification of the Oil-Rich Emulsion from the Aqueous Extraction Process of Almond Flour. [Link]

  • RASĀYAN Journal of Chemistry. SYNTHESIS AND CHARACTERIZATION OF POLY (N-TERT- BUTYLACRYLAMIDE - CO - 2, 4-DICHLOR. [Link]

Sources

Technical Support Center: Enhancing the Selectivity of N,N,N',N'-Tetrabutylmalonamide for Specific Metals

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N,N,N',N'-Tetrabutylmalonamide (TBMA). This guide is designed for researchers, scientists, and professionals in drug development who are utilizing TBMA for metal ion separation and purification. Here, we provide in-depth technical guidance, troubleshooting protocols, and frequently asked questions to help you optimize your experiments and enhance the selectivity of TBMA for your target metals.

Introduction to this compound (TBMA)

This compound is a neutral chelating agent renowned for its efficacy in solvent extraction, particularly in the separation of actinides and lanthanides from nitric acid media.[1][2] Its bidentate nature, coordinating through the two carbonyl oxygen atoms, allows for the formation of stable complexes with a variety of metal ions. The selectivity of TBMA is a critical parameter in its application, and it can be finely tuned by manipulating various experimental conditions. This guide will delve into the practical aspects of enhancing this selectivity.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of metal extraction with TBMA?

A1: TBMA extracts metal ions via a solvation mechanism. The neutral TBMA molecule coordinates with the metal cation and its associated anions (e.g., nitrate ions) to form a neutral complex that is soluble in the organic diluent. For instance, in the extraction of Uranium(VI) from nitric acid, the extracted species is typically a 1:2:2 complex of UO₂(NO₃)₂·2TBMA.[3]

Q2: Which metals does TBMA preferentially extract?

A2: TBMA shows a strong affinity for actinides (especially tetravalent and hexavalent ones) and lanthanides from acidic solutions.[1][2] Its ability to separate these f-block elements from other fission products and transition metals is a key feature in its application in nuclear fuel reprocessing.

Q3: How does the concentration of nitric acid in the aqueous phase affect extraction?

A3: The concentration of nitric acid has a significant, and often complex, effect on the distribution ratio of metals. Generally, for many actinides and lanthanides, the distribution ratio increases with nitric acid concentration up to a certain point (typically around 3-5 M HNO₃), after which it may decrease due to competition for the extractant by the acid itself.

Q4: Can TBMA be used for extractions from other acidic media besides nitric acid?

A4: While TBMA is most commonly used with nitric acid, it can also be employed for extractions from other acidic media. However, the efficiency and selectivity will be highly dependent on the nature of the acid and the stability of the metal complexes formed with the corresponding anions.

Troubleshooting Guide

Issue 1: Poor Selectivity Between Target Metals

Symptoms:

  • Low separation factors (SF) between the desired metal and interfering metals.

  • Co-extraction of significant amounts of undesired metals.

Possible Causes & Solutions:

Cause Explanation Solution
Inappropriate Aqueous Phase Acidity The extraction of different metals with TBMA exhibits varying dependencies on the nitric acid concentration. The optimal acidity for the selective extraction of one metal may not be ideal for separation from another.Protocol: Perform a series of small-scale extractions varying the nitric acid concentration (e.g., from 0.1 M to 8 M) to determine the optimal range for maximizing the separation factor between your target metals.
Suboptimal Choice of Organic Diluent The diluent is not merely a carrier for the extractant; it can significantly influence the extraction equilibrium and, consequently, the selectivity.[4] Polar diluents may enhance extraction but can sometimes reduce selectivity, while non-polar aliphatic diluents often provide better selectivity.Protocol: Test a range of diluents with varying polarities (e.g., n-dodecane, toluene, xylene, and mixtures thereof) to identify the solvent system that yields the highest separation factor for your specific application.
Presence of Highly Extractable Interfering Ions Certain metal ions may form very stable complexes with TBMA, leading to their co-extraction even under conditions optimized for the target metal.Protocol: Introduce a masking agent to the aqueous phase. Masking agents are complexing agents that form stable, water-soluble complexes with interfering ions, preventing their extraction.[5][6] For example, EDTA or citric acid can be used to mask certain transition metals.[5]
Issue 2: Third Phase Formation

Symptoms:

  • The organic phase splits into two distinct layers upon metal loading, creating a dense, extractant-rich "third phase."[7]

Possible Causes & Solutions:

Cause Explanation Solution
High Metal and Acid Loading The formation of a third phase is often due to the high concentration of polar metal-TBMA complexes in a non-polar diluent, leading to limited solubility.[7]Protocol: 1. Reduce the initial metal concentration in the aqueous feed. 2. Lower the TBMA concentration in the organic phase. 3. Add a phase modifier, such as a long-chain alcohol (e.g., 1-octanol) or tributyl phosphate (TBP), to the organic phase to increase the solubility of the metal-extractant complexes.[8]
Inappropriate Diluent Aliphatic diluents are more prone to third phase formation compared to aromatic or polar diluents.[9]Protocol: Switch to a more polar or aromatic diluent, or use a mixture of aliphatic and aromatic diluents.
Issue 3: Emulsion Formation at the Aqueous-Organic Interface

Symptoms:

  • A stable emulsion layer forms between the aqueous and organic phases, hindering phase separation.

Possible Causes & Solutions:

Cause Explanation Solution
High Shear Mixing Vigorous shaking or stirring can create very fine droplets, leading to a stable emulsion.Protocol: Use gentle, repeated inversions of the separatory funnel for mixing instead of vigorous shaking.
Presence of Surfactants or Fine Solids Impurities in the sample or reagents can act as emulsifying agents.Protocol: 1. Centrifuge the mixture to break the emulsion. 2. Add a small amount of a saturated salt solution (brine) to increase the ionic strength of the aqueous phase, which can help destabilize the emulsion. 3. Filter the entire mixture through a bed of glass wool or a phase separation filter paper.

Enhancing Selectivity: Experimental Protocols

Protocol 1: Optimizing Nitric Acid Concentration for Selective Extraction

This protocol outlines a method to determine the optimal nitric acid concentration for the selective extraction of a target metal ion (Metal A) from a solution containing an interfering metal ion (Metal B).

Materials:

  • Stock solutions of Metal A and Metal B in 0.1 M HNO₃.

  • This compound (TBMA) solution (e.g., 0.5 M in n-dodecane).

  • Nitric acid solutions of varying concentrations (0.1 M to 8 M).

  • Separatory funnels or centrifuge tubes.

  • Analytical instrumentation for metal concentration determination (e.g., ICP-MS, AAS).

Procedure:

  • Prepare a series of aqueous feed solutions containing known concentrations of Metal A and Metal B at different nitric acid concentrations (e.g., 0.1, 0.5, 1, 2, 3, 4, 5, 6, 7, and 8 M HNO₃).

  • In a separatory funnel, mix equal volumes of the aqueous feed solution and the TBMA organic solution.

  • Equilibrate the phases by gentle inversion for 15-30 minutes.

  • Allow the phases to separate completely. If an emulsion forms, refer to the troubleshooting guide.

  • Carefully separate the aqueous and organic phases.

  • Determine the concentration of Metal A and Metal B in the aqueous phase.

  • Calculate the distribution ratio (D) for each metal at each acidity: D = ([Metal]initial, aq - [Metal]final, aq) / [Metal]final, aq

  • Calculate the separation factor (SF) at each acidity: SF (A/B) = D(A) / D(B)

  • Plot the distribution ratios and the separation factor as a function of nitric acid concentration to identify the optimal acidity for selective extraction.

Diagram: Workflow for Optimizing Nitric Acid Concentration

workflow A Prepare Aqueous Feeds (Varying [HNO₃]) B Mix Aqueous & Organic Phases (1:1 ratio) A->B C Equilibrate Phases (Gentle Inversion) B->C D Separate Phases C->D E Analyze Metal Concentration in Aqueous Phase D->E F Calculate Distribution Ratios (D) E->F G Calculate Separation Factor (SF) F->G H Plot D and SF vs. [HNO₃] G->H I Determine Optimal Acidity H->I

Caption: Workflow for determining the optimal nitric acid concentration for selective metal extraction.

Protocol 2: Enhancing Selectivity with a Synergistic Extractant

This protocol describes the use of a synergistic system, combining TBMA with an acidic extractant, to enhance the selectivity for a target metal.

Materials:

  • Aqueous feed solution containing the metals of interest.

  • TBMA solution in a suitable diluent.

  • Acidic extractant solution (e.g., di-(2-ethylhexyl)phosphoric acid, HDEHP) in the same diluent.

  • Separatory funnels.

  • Analytical instrumentation.

Procedure:

  • Prepare a series of organic phases containing a fixed concentration of TBMA and varying concentrations of the acidic extractant.

  • Perform solvent extraction experiments as described in Protocol 1 with each of the prepared organic phases.

  • Calculate the distribution ratios and separation factors for each organic phase composition.

  • Determine the synergistic coefficient (SC) to quantify the enhancement: SC = log[D(synergistic) / (D(TBMA) + D(acidic extractant))] where D(synergistic) is the distribution ratio with the mixed extractant system, and D(TBMA) and D(acidic extractant) are the distribution ratios with the individual extractants.

  • Identify the extractant mixture that provides the highest separation factor.

Diagram: Principle of Synergistic Extraction

synergistic_extraction cluster_aqueous Aqueous Phase cluster_organic Organic Phase M Metal Ion (Mⁿ⁺) Complex Synergistic Complex (M-TBMA-Acid) M->Complex Extraction TBMA TBMA TBMA->Complex Acid Acidic Extractant Acid->Complex

Caption: Synergistic extraction involves the formation of a stable complex with both extractants.

Data Presentation: Separation Factors

The following table provides indicative separation factors for the separation of Americium(III) from Europium(III) using different extraction systems. Note that these values can vary depending on the specific experimental conditions.

Extractant SystemDiluentAqueous PhaseSF(Am/Eu)Reference
Cy5-S-Me4-BTBP1-Octanol1-4 M HNO₃16 - 46[4]
Phenyl-substituted terpyridine + 2-bromodecanoic acidTBB or TPH0.01-0.1 M HNO₃7 - 9
3,3ʹ-dimethoxy-phenyl-bis-1,2,4-triazinyl-2,6-pyridine (MOB-BTP)Polar diluentNitric acid> CA-BTP[10]
Lanmodulin (3D₉N variant)N/A (protein-based)pH 2.94.7 - 11.1[11]

References

  • Biswas, R. K., Karmakar, B., & Rahman, I. M. (2016). Kinetics of Stripping Ni(II) from the Ni-BTMPPA Complex/BTMPPA/Kerosene System by Sulfate-Acetato Solution.
  • Kravchuk, O. S., et al. (2023). Structural Trends and Vibrational Analysis of N,N,N′,N′-Tetramethylmalonamide Complexes Across the Lanthanide Series. ChemRxiv.
  • Hill, T. G., et al. (2018). Separation of Americium from Europium using Camphor-BisTriazinyl Pyridine. A Fundamental Study. Separation Science and Technology, 53(12), 1848-1855.
  • Ohto, K., et al. (2015). Solvent Extraction of Li and Co by using the Masking Effect of Chelating Agents. Procedia Chemistry, 15, 122-127.
  • Kravchuk, O. S., et al. (2022). N,N,N′,N′-Tetramethylmalonamide Complexes Across the Lanthanide Series. OSTI.GOV.
  • Harwood, L. M., et al. (2012). The Separation of Americium(III) from Europium(III) by Two New 6,6'-Bistriazinyl-2,2'-bipyridines in Different Diluents. Solvent Extraction and Ion Exchange, 30(5), 499-514.
  • Ansari, S. A., et al. (2013). Third Phase Formation in the Extraction of Inorganic Acids by TBP in n-Octane. Journal of Solution Chemistry, 42(1), 148-158.
  • Hill, T. G., et al. (2018). Separation of americium from europium using 3,3′-dimethoxy-phenyl-bis-1,2,4-triazinyl-2,6-pyridine. Separation Science and Technology, 53(12), 1848-1855.
  • Rostaing, C., et al. (2012). Experimental and modeling of extraction of lanthanides in system HNO3-TEDGA-{DMDOHEMA-HDEHP}. Procedia Chemistry, 7, 246-253.
  • Case, M. E., et al. (2017). Extraction behavior of selected rare earth metals from acidic chloride media using tetrabutyl diglycolamide. Solvent Extraction and Ion Exchange, 35(7), 487-497.
  • Drew, M. G., et al. (2000). Separation of americium(III) from europium(III) with tridentate heterocyclic nitrogen ligands and crystallographic studies of complexes formed by 2,2′∶6′,2′′-terpyridine with the lanthanides. Journal of the Chemical Society, Dalton Transactions, (20), 3685-3694.
  • Kmak, K. N., & Despotopulos, J. D. (2023). Synergistic extraction of rare earth elements, actinium, americium, and barium with TTA and Pb resin from acetate buffer solutions. Journal of Radioanalytical and Nuclear Chemistry, 332(8), 3349-3359.
  • Case, M. E., et al. (2017). Extraction behavior of selected rare earth metals from acidic chloride media using tetrabutyl diglycolamide. Solvent Extraction and Ion Exchange, 35(7), 487-497.
  • Nockemann, P., et al. (2010). Homogeneous Liquid–Liquid Extraction of Rare Earths with the Betaine—Betainium Bis(trifluoromethylsulfonyl)imide Ionic Liquid System. Crystal Growth & Design, 10(10), 4447-4454.
  • Semchenkova, E., et al. (2024). Influence of Diluent on Extraction Parameters of Systems for Separation Am(III) and Ln(III) Based on 1,10-Phenanthroline-2,9-Diamide. Molecules, 29(15), 3548.
  • Pal, T., & Jana, N. R. (2008). Selective masking and demasking for the stepwise complexometric determination of aluminium, lead and zinc from the same solution. Chemistry Central Journal, 2(1), 4.
  • Pal, T., & Jana, N. R. (2008). Selective masking and demasking for the stepwise complexometric determination of aluminium, lead and zinc from the same solution. Chemistry Central Journal, 2, 4.
  • Afsar, A., et al. (2018). The fate of the organic phase beyond third phase formation. Physical Chemistry Chemical Physics, 20(31), 20496-20505.
  • Yang, Y., et al. (2015). Selective Extraction of Americium(III) Over Europium(III) With the Pyridylpyrazole Based Tetradentate Ligands: Experimental and Theoretical Study. Inorganic Chemistry, 54(22), 10648-10655.
  • Kravchuk, O. S., et al. (2024). Structural Trends and Vibrational Analysis of N,N,N′,N′- Tetramethylmalonamide Complexes Across the Lanthanide Series.
  • Alyapyshev, M. Y., & Babain, V. A. (2019). Extractants Used in Solvent Extraction-Separation of Rare Earths: Extraction Mechanism, Properties, and Features. Russian Journal of General Chemistry, 89(13), 2777-2795.
  • Butler, E. C., & van Staden, J. F. (1994). Use of masking agents in the determination of lead in tap water by flame atomic absorption spectrometry with flow injection pre-concentration. Analytica Chimica Acta, 294(2), 183-190.
  • Shaw, V. E., & Bauer, D. J. (1962). Extraction of Rare Earth Elements. 911Metallurgist.
  • Deblonde, G. J.-P., et al. (2021). Engineering lanmodulin's selectivity for actinides over lanthanides by controlling solvent coordination and second-sphere interactions. Chemical Science, 12(35), 11766-11779.
  • Alyapyshev, M. Y., et al. (2018). Distribution ratios and separation factor data β Am/Me (given in brackets).
  • Kravchuk, O. S., et al. (2024). Structural Trends and Vibrational Analysis of N,N,N′,N′-Tetramethylmalonamide Complexes Across the Lanthanide Series.
  • Salimi, M., et al. (2022). Efficient Metal Extraction from Dilute Solutions: A Review of Novel Selective Separation Methods and Their Applications.
  • Panja, S., et al. (2013). An insight into third-phase formation during the extraction of thorium nitrate: evidence for aggregate formation from small-angle neutron scattering and validation by computational studies. The Journal of Physical Chemistry B, 117(33), 9821-9828.
  • Shen, C., et al. (2014). Formation mechanism of NDMA from ranitidine, trimethylamine, and other tertiary amines during chloramination: a computational study. Environmental Science & Technology, 48(14), 7972-7980.
  • Regel-Rosocka, M., et al. (2019). Experimental distribution data at various metal concentrations.
  • Tack, F. M., Dezillie, N., & Verloo, M. G. (2002). Metal Concentrations in Soil Paste Extracts as Affected by Extraction Ratio. The Scientific World Journal, 2, 966-971.
  • R Discovery. (n.d.). Kinetics Of Stripping Research Articles. Retrieved from [Link]

  • Othman, R., & Mohamed, W. A. (2008). Formation-Mechanism-of-Barium-Titanate-by-Solid-State Reactions.

Sources

Technical Support Center: N,N,N',N'-Tetrabutylmalonamide (TBMA) Solvent Regeneration and Recycling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N,N,N',N'-Tetrabutylmalonamide (TBMA) solvent systems. This guide, curated for researchers and drug development professionals, provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to ensure the longevity and efficiency of your TBMA solvent. As Senior Application Scientists, we have designed this resource to be a practical, field-proven guide that not only gives you the "how" but also the "why" behind each recommendation.

Frequently Asked Questions (FAQs)

Q1: Why is the regeneration and recycling of TBMA solvent important?

A1: The regeneration and recycling of this compound (TBMA) solvent is crucial for several reasons. Firstly, it promotes sustainable laboratory practices by reducing chemical waste and the environmental footprint of your processes. Secondly, from an economic standpoint, recycling this specialized solvent can significantly lower operational costs. Lastly, maintaining the purity and performance of the solvent through proper regeneration ensures the consistency and reliability of your extraction and separation processes, which is paramount in research and drug development.

Q2: When should I consider regenerating my TBMA solvent?

A2: You should consider regenerating your TBMA solvent when you observe a decline in its performance. Key indicators include a noticeable decrease in extraction efficiency, the persistent formation of emulsions or a third phase during extraction, or a visible change in the solvent's color. Proactive regeneration after a set number of cycles, even without visible issues, is also a good practice to maintain optimal performance.

Q3: What are the main causes of TBMA solvent degradation?

A3: The primary causes of TBMA degradation are hydrolysis and radiolysis.[1] Hydrolysis can occur due to the presence of strong acids or bases in the aqueous phase, leading to the cleavage of the amide bonds.[2] Radiolysis is the breakdown of molecules caused by ionizing radiation, which is a concern in nuclear applications where TBMA is often used.[3] Both processes can generate degradation products that interfere with the extraction process.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific issues you may encounter during your experiments with TBMA.

Issue 1: Formation of a Third Phase

Q: During my solvent extraction process with TBMA, the organic phase has split into two layers (a third phase). What causes this and how can I resolve it?

A: Understanding the Cause: The formation of a third phase is a known phenomenon in solvent extraction, particularly when there is a high loading of metal ions or acid in the organic phase.[4][5] This occurs because the polarity of the TBMA-metal complexes or TBMA-acid adducts increases significantly, making them less soluble in the non-polar diluent (like n-dodecane). This leads to the separation of a denser, extractant-rich "third phase" that contains a high concentration of the extracted species.[6][7]

Solutions:

  • Reduce Metal/Acid Loading: The most direct solution is to decrease the concentration of the metal ions or acid in the aqueous feed. This will prevent the organic phase from reaching its limiting organic concentration (LOC).[5]

  • Increase Temperature: In some systems, gently increasing the temperature of the extraction can enhance the solubility of the complexes in the organic phase and prevent phase splitting. This should be tested on a small scale first.

  • Modify the Diluent: While less common for established processes, using a more polar diluent or adding a phase modifier (like a long-chain alcohol) can increase the solubility of the polar complexes and prevent the formation of a third phase.

Issue 2: Persistent Emulsion or "Crud" Formation

Q: I am observing a stable emulsion at the aqueous-organic interface that is difficult to separate. What is causing this and what are the remedies?

A: Understanding the Cause: Emulsions, often referred to as "crud" in the field, are typically caused by the accumulation of surface-active species at the interface.[8] These can be fine solid particles from the feed, or degradation products of the solvent that have surfactant-like properties.[9] These molecules reduce the interfacial tension between the aqueous and organic phases, stabilizing the dispersed droplets and preventing coalescence.[10][11]

Solutions:

  • Gentle Mixing: Instead of vigorous shaking, use gentle swirling or a rocker to mix the phases. This reduces the energy input that can lead to the formation of fine droplets and stable emulsions.[9]

  • Centrifugation: If an emulsion has formed, centrifugation is often the most effective method to break it. The increased gravitational force will help to coalesce the dispersed droplets.

  • Salting Out: Adding a neutral salt (like NaCl or NaNO₃) to the aqueous phase can increase its ionic strength. This can disrupt the stability of the emulsion and promote phase separation.[9]

  • Filtration: If the emulsion is caused by fine solids, filtering the aqueous feed before extraction can prevent its formation.

Issue 3: Reduced Extraction Efficiency of Recycled Solvent

Q: After regenerating and recycling my TBMA solvent, I'm noticing a significant drop in its extraction efficiency. Why is this happening?

A: Understanding the Cause: A drop in extraction efficiency is a clear sign of incomplete regeneration or the presence of interfering degradation products. These degradation products can compete with TBMA for metal ion complexation or alter the solvent's properties. Incomplete removal of acidic degradation products can also protonate the amide group, reducing its ability to act as a ligand.

Solutions:

  • Verify Regeneration Protocol: Ensure that the alkaline hydrolysis protocol (detailed below) was followed correctly. Insufficient base or reaction time can lead to incomplete removal of degradation products.

  • Thorough Washing: After hydrolysis, the solvent must be thoroughly washed with dilute acid and then deionized water to remove all residual alkali and water-soluble degradation products.

  • Purity Analysis: Use analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Fourier-Transform Infrared Spectroscopy (FTIR) to assess the purity of your recycled solvent.[12][13][14] The presence of unexpected peaks may indicate contamination or degradation.

Experimental Protocols

Protocol 1: Regeneration of Spent TBMA Solvent via Alkaline Hydrolysis

This protocol describes a standard procedure for regenerating TBMA solvent that has been loaded with metal ions and contains acidic degradation products.

Materials:

  • Spent TBMA solvent (in n-dodecane)

  • Sodium Hydroxide (NaOH) solution, 1 M

  • Nitric Acid (HNO₃) solution, 0.1 M

  • Deionized water

  • Separatory funnel

  • pH indicator strips or pH meter

Procedure:

  • Initial Contact: Place the spent TBMA solvent in a separatory funnel. Add an equal volume of 1 M NaOH solution.

  • Mixing: Gently shake the funnel for 10-15 minutes. Periodically vent the funnel to release any pressure buildup. Rationale: The alkaline solution will strip the metal ions and neutralize acidic degradation products, converting them into water-soluble salts.

  • Phase Separation: Allow the phases to separate completely. The aqueous phase (bottom layer) will contain the stripped metals and degradation product salts.

  • Aqueous Phase Removal: Drain and collect the aqueous phase for proper disposal.

  • Acid Wash: Add a volume of 0.1 M HNO₃ solution equal to the organic phase volume. Shake for 5 minutes. Rationale: This step removes any residual alkaline solution and other basic impurities.

  • Phase Separation and Removal: Allow the phases to separate and drain the aqueous layer.

  • Water Washes: Wash the organic phase two to three times with equal volumes of deionized water, or until the pH of the aqueous washing is neutral. Rationale: This removes any residual acid and ensures the solvent is clean.

  • Drying (Optional but Recommended): If necessary, dry the recycled TBMA solvent by passing it through a column containing anhydrous sodium sulfate.

  • Quality Control: Analyze a sample of the regenerated solvent using GC-MS or FTIR to confirm its purity before reuse.

Protocol 2: Purity Assessment of Recycled TBMA

Objective: To verify the chemical integrity and purity of the regenerated TBMA solvent.

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: Dilute a small aliquot of the recycled TBMA solvent in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Injection: Inject the diluted sample into the GC-MS system.

  • Analysis: The gas chromatogram will separate the components of the solvent. The mass spectrometer will provide fragmentation patterns to identify each component.

  • Interpretation: A pure sample of TBMA will show a single major peak corresponding to its molecular weight and fragmentation pattern. The presence of other significant peaks indicates impurities or degradation products.[15][16]

Method 2: Fourier-Transform Infrared Spectroscopy (FTIR)

  • Sample Preparation: Place a drop of the recycled TBMA solvent between two salt plates (e.g., NaCl or KBr) or use an ATR-FTIR accessory.

  • Analysis: Acquire the infrared spectrum of the sample.

  • Interpretation: Compare the spectrum of the recycled solvent to that of fresh, unused TBMA. Look for the characteristic amide C=O stretch (around 1640 cm⁻¹). The appearance of new peaks, such as a broad O-H stretch (around 3300 cm⁻¹), could indicate the presence of hydrolysis products like carboxylic acids or alcohols.

Data Interpretation & Analysis

The following tables summarize key data for managing your TBMA solvent system.

Table 1: Potential Degradation Products of TBMA and their Origin

Potential Degradation Product Chemical Formula Likely Origin Impact on Process
Dibutyl AmineC₈H₁₉NHydrolysis/Radiolysis of C-N bondCan form complexes with metals, leading to extraction interference.
Malonic AcidC₃H₄O₄Hydrolysis of amide groupsHighly water-soluble, can be removed by alkaline wash.
ButanolC₄H₁₀OHydrolysis of butyl groupsCan act as a phase modifier, potentially affecting phase separation.
N-butylmalonamic acidC₇H₁₃NO₃Partial hydrolysis of one amide groupSurfactant-like properties could contribute to emulsion formation.

Table 2: Recommended Analytical Techniques for Quality Control

Technique Purpose Expected Result for Pure Recycled TBMA
GC-MS Identification and quantification of volatile impurities and degradation products.A single major peak for TBMA. Purity >99%.[15][16]
FTIR Confirmation of functional group integrity.Spectrum should match that of virgin TBMA, with a prominent amide C=O peak and no significant O-H or other unexpected peaks.[12]
Karl Fischer Titration Quantification of water content.Water content should be low (<0.1%) to prevent hydrolysis during subsequent use.
UV-Vis Spectroscopy Qualitative assessment of colored impurities.The solvent should be colorless, with minimal absorbance in the visible range.

Visual Workflow and Troubleshooting Diagrams

The following diagrams provide a visual representation of the regeneration process and a logical approach to troubleshooting common issues.

TBMA_Regeneration_Workflow cluster_process TBMA Regeneration and Recycling Workflow start Spent TBMA Solvent (Loaded with Metals/Degradation Products) alkaline_wash Step 1: Alkaline Wash (1M NaOH) start->alkaline_wash phase_sep1 Phase Separation alkaline_wash->phase_sep1 acid_wash Step 2: Acid Wash (0.1M HNO3) phase_sep1->acid_wash Organic Phase waste Aqueous Waste (Metals, Salts) phase_sep1->waste Aqueous Phase phase_sep2 Phase Separation acid_wash->phase_sep2 water_wash Step 3: Water Washes (to neutral pH) phase_sep2->water_wash Organic Phase phase_sep2->waste Aqueous Phase phase_sep3 Phase Separation water_wash->phase_sep3 drying Step 4: Drying (Anhydrous Na2SO4) phase_sep3->drying Organic Phase phase_sep3->waste Aqueous Phase qc_check Step 5: Quality Control Analysis (GC-MS, FTIR) drying->qc_check recycled_solvent Pure, Recycled TBMA Solvent (Ready for Reuse) qc_check->recycled_solvent Pass fail Regeneration Failed (Repeat or Dispose) qc_check->fail Fail

Caption: Workflow for TBMA Solvent Regeneration.

Troubleshooting_Decision_Tree cluster_troubleshooting TBMA Solvent System Troubleshooting start Problem Observed q1 What is the issue? start->q1 a1 Third Phase Formation q1->a1 Phase Splitting a2 Emulsion / Crud q1->a2 Interface Issues a3 Low Extraction Efficiency q1->a3 Poor Performance sol1 Cause: High Metal/Acid Loading Solution: Reduce Feed Concentration a1->sol1 sol2 Cause: Surfactants / Solids Solution: Centrifuge, Salt Out, Filter Feed a2->sol2 sol3 Cause: Solvent Degradation Solution: Perform Full Regeneration Protocol a3->sol3

Caption: Troubleshooting Decision Tree for TBMA.

References

  • The fate of the organic phase beyond third phase formation. (n.d.). RSC Publishing. Retrieved January 12, 2026, from [Link]

  • Stripping of metal ions from the loaded organic phases containing Cyphos IL 101. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Effect of shaking time on stripping of metal ions from loaded organic phase. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • A New Interpretation of Third Phase Formation in the Solvent Extraction of Actinides by TBP. (n.d.). OSTI.GOV. Retrieved January 12, 2026, from [Link]

  • Manohar, S., Srinivas, C., Vincent, T., & Wattal, P. K. (n.d.). MANAGEMENT OF SPENT SOLVENTS OF REPROCESSING ORIGIN. INIS-IAEA. Retrieved January 12, 2026, from [Link]

  • Influence of alpha and gamma radiolysis on Pu retention in the solvent TBP/kerosene. (2025). ScienceDirect. Retrieved January 12, 2026, from [Link]

  • Bacteria-based polythene degradation products: GC-MS analysis and toxicity testing. (2016). PubMed. Retrieved January 12, 2026, from [Link]

  • Parameters Influencing Third‐Phase Formation in the Extraction of Th(NO3)4 by some Trialkyl Phosphates. (2025). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Optimization of Pressurized Alkaline Hydrolysis for Chemical Recycling of Post-Consumer PET Waste. (2024). MDPI. Retrieved January 12, 2026, from [Link]

  • Recycling polymeric materials via an alkaline hydrolysis depolymerization process: gr3n approach. (n.d.). Milan Polymer Days. Retrieved January 12, 2026, from [Link]

  • Chemical recycling of monolayer PET tray waste by alkaline hydrolysis. (2023). ADDI. Retrieved January 12, 2026, from [Link]

  • Analytical Methods for In-Depth Assessment of Recycled Plastics: A Review. (2025). MDPI. Retrieved January 12, 2026, from [Link]

  • Emulsion Formation and Stabilization by Biomolecules: The Leading Role of Cellulose. (n.d.). MDPI. Retrieved January 12, 2026, from [Link]

  • Progress in Solvent-Based Recycling of Polymers from Multilayer Packaging. (n.d.). MDPI. Retrieved January 12, 2026, from [Link]

  • GC/MS analysis of gaseous degradation products formed during extrusion blow molding process of PE films. (2025). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Utilizing Alkaline Hydrolysis to Recover Terephthalic Acid Monomer From PET-Based Textile Waste. (n.d.). The Morganton Scientific. Retrieved January 12, 2026, from [Link]

  • The Hydrolysis of Amides. (2023). Chemistry LibreTexts. Retrieved January 12, 2026, from [Link]

  • Analytical Methods for In-Depth Assessment of Recycled Plastics: A Review. (2025). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Catalytic alkaline hydrolysis of PET and BPA-PC waste in minutes at atmospheric pressure without microwaves or organic solvents. (n.d.). Green Chemistry (RSC Publishing). Retrieved January 12, 2026, from [Link]

  • Radiolysis. (n.d.). Wikipedia. Retrieved January 12, 2026, from [Link]

  • Third-Phase Formation in Rare Earth Element Extraction with D2EHPA: Key Factors and Impact on Liquid Membrane Extraction Performance. (n.d.). MDPI. Retrieved January 12, 2026, from [Link]

  • Extraction of Metal Ions with Metal-Organic Frameworks. (2019). PubMed. Retrieved January 12, 2026, from [Link]

  • Polyolefins Sustainability: Analytical Methods for Understanding Recycled Materials. (n.d.). Polymer Char. Retrieved January 12, 2026, from [Link]

  • Tips for Troubleshooting Liquid–Liquid Extractions. (n.d.). LCGC International. Retrieved January 12, 2026, from [Link]

Sources

Technical Support Center: N,N,N',N'-Tetrabutylmalonamide (TBMA) Studies

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N,N,N',N'-Tetrabutylmalonamide (TBMA) studies. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting for common experimental challenges. Here, we move beyond simple protocols to explain the 'why' behind experimental choices, ensuring you can navigate the complexities of working with TBMA with confidence.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis, purification, characterization, and application of TBMA.

Synthesis of TBMA

The synthesis of TBMA, commonly achieved through the reaction of a malonic acid derivative with dibutylamine, can present challenges related to reaction completion and side products.

Question: My TBMA synthesis from diethyl malonate and dibutylamine is resulting in a low yield. What are the potential causes and how can I optimize the reaction?

Answer: Low yields in the synthesis of TBMA from diethyl malonate and dibutylamine are a common issue. The primary reasons often revolve around incomplete reaction, side reactions, or suboptimal reaction conditions.

  • Incomplete Reaction: The aminolysis of esters can be a slow process. Ensure you are using a sufficient excess of dibutylamine and an adequate reaction time and temperature. Driving the reaction to completion often requires heating.[1]

  • Side Reactions: The primary side reaction is the formation of the mono-substituted amide, N,N-dibutyl-3-ethoxy-3-oxopropanamide. To favor the formation of the desired tetrabutylmalonamide, a higher temperature and longer reaction time are generally required to drive the second amidation.

  • Reaction Conditions: The choice of solvent and catalyst can be critical. While the reaction can be run neat, using a high-boiling point, inert solvent can help to maintain a consistent reaction temperature. The reaction is typically carried out under basic conditions, and the excess amine often serves as the base.[2]

Troubleshooting Steps:

  • Increase Reaction Temperature and Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material or the mono-substituted intermediate is still present, consider increasing the reaction temperature and extending the reaction time.

  • Optimize Stoichiometry: While a stoichiometric amount of dibutylamine is theoretically required, using a slight excess can help to drive the reaction to completion.

  • Removal of Ethanol: The ethanol produced as a byproduct can shift the equilibrium back towards the reactants. If feasible with your setup, removal of ethanol as it is formed can improve the yield.

Question: I am observing unexpected byproducts in my TBMA synthesis. How can I identify and minimize them?

Answer: The presence of byproducts can complicate purification and lower your overall yield. The most common byproduct is the mono-substituted amide.

Identification of Byproducts:

  • NMR Spectroscopy: ¹H and ¹³C NMR are powerful tools for identifying impurities. The mono-substituted amide will show characteristic signals for the remaining ethyl ester group (a quartet around 4.2 ppm and a triplet around 1.3 ppm in ¹H NMR).[3]

  • Mass Spectrometry (MS): MS can help to identify the molecular weights of the impurities, confirming the presence of the mono-substituted amide or other unexpected products.[4]

Minimizing Byproducts:

  • Controlled Addition of Reagents: Adding the diethyl malonate to the heated dibutylamine can sometimes help to control the reaction and minimize side products.

  • Purification of Starting Materials: Ensure that your diethyl malonate and dibutylamine are pure. Impurities in the starting materials can lead to a variety of side reactions.

Purification of TBMA

Purifying crude TBMA to the high degree required for many applications can be challenging.

Question: I am having difficulty purifying TBMA by crystallization. It either oils out or the crystals are impure. What can I do?

Answer: Crystallization is a powerful purification technique, but finding the right conditions is key.[5]

Troubleshooting Crystallization:

  • Solvent Selection: The ideal solvent is one in which TBMA is sparingly soluble at room temperature but highly soluble at elevated temperatures. A two-solvent system can also be effective, where TBMA is soluble in one solvent and insoluble in the other.[6]

  • Cooling Rate: Slow cooling is crucial for the formation of pure, well-defined crystals. Rapid cooling can cause the product to "crash out" as an amorphous solid or oil, trapping impurities.[5]

  • Seeding: If crystallization is slow to initiate, adding a small seed crystal of pure TBMA can help to induce crystallization.

  • Oiling Out: If the product oils out, it means the boiling point of the solvent is higher than the melting point of the impure product. Try using a lower-boiling point solvent or a solvent mixture.

Solvent System Observation Recommendation
Single SolventProduct is too soluble at room temperature.Try a less polar solvent.
Single SolventProduct is insoluble even when heated.Try a more polar solvent.
Two SolventsProduct oils out upon cooling.Use a lower ratio of the "good" solvent to the "bad" solvent.
Two SolventsNo crystals form upon cooling.Slowly evaporate some of the "good" solvent or add more of the "bad" solvent.

Question: My TBMA is not separating well on a silica gel column. What are some common issues with chromatographic purification of malonamides?

Answer: Column chromatography can be an effective alternative to crystallization, but it has its own set of challenges.

Troubleshooting Column Chromatography:

  • Compound Instability: Amides can sometimes be sensitive to acidic silica gel. If you suspect your compound is degrading on the column, you can use deactivated silica gel (by adding a small amount of triethylamine to the eluent) or an alternative stationary phase like alumina.

  • Poor Separation: If your desired product and impurities have very similar Rf values, achieving good separation can be difficult.

    • Solvent System Optimization: Experiment with different solvent systems to maximize the difference in Rf values. A gradient elution (gradually increasing the polarity of the eluent) can also improve separation.

    • Column Dimensions: A longer, narrower column will provide better resolution than a short, wide one.

  • Streaking: If the compound streaks on the TLC plate, it may be due to overloading, interaction with the stationary phase, or the presence of very polar impurities. Try loading less material or adding a small amount of a polar solvent like methanol to your eluent.

Characterization of TBMA

Accurate characterization is essential to confirm the identity and purity of your synthesized TBMA.

Question: The NMR spectrum of my purified TBMA shows unexpected peaks. How can I identify the source of these impurities?

Answer: Unexpected peaks in your NMR spectrum can arise from residual solvents, starting materials, byproducts, or degradation products.

Identifying Impurities in NMR:

  • Residual Solvents: Consult a reference table of common NMR solvent impurities to identify peaks from solvents used in your synthesis or purification.[3]

  • Starting Materials: Compare the spectrum of your product to the spectra of your starting materials (diethyl malonate and dibutylamine) to check for unreacted reagents.

  • Byproducts: As mentioned earlier, the mono-substituted amide is a common byproduct with characteristic ethyl ester signals.

  • Degradation Products: If the compound has been exposed to harsh conditions (e.g., strong acid or base), you may see peaks corresponding to hydrolysis products like malonic acid or dibutylamine.[7]

Typical ¹H NMR Signals for TBMA:

Proton Environment Approximate Chemical Shift (ppm) Multiplicity
CH₃ (butyl group)0.9Triplet
CH₂ (butyl group)1.3 - 1.6Multiplets
N-CH₂ (butyl group)3.2 - 3.4Multiplets
CO-CH₂-CO3.5Singlet

Question: My IR spectrum of TBMA is not as expected. What are the key peaks I should be looking for?

Answer: Infrared (IR) spectroscopy is a quick and effective way to confirm the presence of key functional groups in your molecule.[8]

Key IR Absorptions for TBMA:

  • C=O Stretch (Amide): A strong absorption band in the region of 1630-1680 cm⁻¹. This is a key indicator of the amide functional group.

  • C-H Stretch (Alkyl): Strong absorptions in the region of 2850-2960 cm⁻¹.

  • Absence of N-H Stretch: Since TBMA is a tertiary amide, you should not see a significant N-H stretching band in the region of 3100-3500 cm⁻¹. The presence of a peak in this region could indicate the presence of a primary or secondary amine impurity.

  • Absence of O-H Stretch: A broad O-H stretch (from carboxylic acids) should be absent, indicating no significant hydrolysis has occurred.

Application in Solvent Extraction

TBMA is widely used as an extractant, particularly for metal ions. However, a number of issues can arise during the extraction process.

Question: I am experiencing emulsion formation during the liquid-liquid extraction with TBMA. How can I prevent or break these emulsions?

Answer: Emulsion formation is a frequent problem in solvent extraction, leading to poor phase separation and loss of product.[9]

Preventing Emulsions:

  • Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times to allow for efficient extraction without forming a stable emulsion.[9]

  • Matching Solvent Densities: A large difference in the densities of the aqueous and organic phases can help to prevent emulsions.

Breaking Emulsions:

  • Patience: Often, allowing the mixture to stand for a period of time will allow the emulsion to break on its own.

  • Salting Out: Adding a saturated solution of sodium chloride (brine) to the separatory funnel can increase the ionic strength of the aqueous phase, helping to force the separation of the two layers.[10]

  • Filtration: Filtering the emulsified mixture through a pad of Celite or glass wool can help to break up the emulsion.[11]

  • Centrifugation: For smaller volumes, centrifuging the mixture can effectively separate the layers.[10]

Troubleshooting Emulsion Formation Workflow

G start Emulsion Formed patience Allow to stand for 10-30 minutes start->patience gentle_stir Gently stir interface with a glass rod patience->gentle_stir Emulsion persists separated Phases Separated patience->separated Emulsion breaks salt Add saturated brine (salting out) gentle_stir->salt Emulsion persists gentle_stir->separated Emulsion breaks filter Filter through Celite or glass wool salt->filter Emulsion persists salt->separated Emulsion breaks centrifuge Centrifuge the mixture filter->centrifuge Emulsion persists filter->separated Emulsion breaks centrifuge->separated

Caption: A workflow for troubleshooting emulsion formation.

Question: The extraction efficiency of metal ions with TBMA is lower than expected. What factors could be affecting this?

Answer: The extraction efficiency of TBMA is highly dependent on several experimental parameters.

  • pH of the Aqueous Phase: The extraction of many metal ions is pH-dependent. Ensure that the pH of your aqueous phase is optimized for the specific metal ion you are targeting.

  • Concentration of TBMA: The distribution ratio of the metal ion is often dependent on the concentration of the extractant. Increasing the concentration of TBMA in the organic phase can improve extraction efficiency.

  • Presence of Salting-Out Agents: The addition of a salting-out agent, such as a high concentration of a non-extractable salt (e.g., NaNO₃), to the aqueous phase can increase the distribution of the metal complex into the organic phase.

  • Contact Time: Ensure that the two phases are in contact for a sufficient amount of time to allow for the extraction equilibrium to be reached.

  • Temperature: Extraction can be an endothermic or exothermic process. The effect of temperature on the extraction efficiency should be considered.

Question: I am concerned about the stability of TBMA in my acidic extraction conditions. Can TBMA degrade?

Answer: Amides are generally quite stable, but they can undergo hydrolysis under strong acidic or basic conditions, especially at elevated temperatures.[12][13]

  • Acid-Catalyzed Hydrolysis: In the presence of strong acids, the carbonyl oxygen of the amide can be protonated, making the carbonyl carbon more susceptible to nucleophilic attack by water. This can lead to the formation of malonic acid and dibutylamine.[12]

  • Radiolytic Degradation: In applications involving radioactive materials, the stability of TBMA to ionizing radiation should be considered. Studies have shown that malonamides can degrade under irradiation, with cleavage of the C-C and C-N bonds being possible degradation pathways.[14][15]

To minimize degradation:

  • Avoid Harsh Conditions: Use the mildest acidic conditions and the lowest temperature that are effective for your extraction.

  • Monitor for Degradation Products: If you suspect degradation, analyze your organic phase for the presence of dibutylamine or its corresponding acid salt.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the typical appearance of pure TBMA? Pure this compound is typically a white to off-white solid or a colorless oil at room temperature.

Q2: What are the best solvents for dissolving TBMA? TBMA is generally soluble in a wide range of organic solvents, including toluene, kerosene, and chlorinated solvents. Its solubility in non-polar solvents makes it suitable for solvent extraction applications.

Q3: Is TBMA hazardous? As with any chemical, it is important to handle TBMA with appropriate safety precautions. Consult the Safety Data Sheet (SDS) for specific handling and disposal information.

Q4: Can I reuse the TBMA-containing organic phase after back-extraction? In many cases, the organic phase can be washed and reused. However, it is important to ensure that the back-extraction process has completely removed the extracted species and that the TBMA has not degraded.

References

  • Tips for Troubleshooting Liquid–Liquid Extractions. LCGC International. [Link]

  • A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. ARKIVOC. [Link]

  • How To: Purify by Crystallization. University of Rochester, Department of Chemistry. [Link]

  • Purification: Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry. [Link]

  • Hydrolysis of amides.
  • This compound as a new extractant for extraction of nitric acid and uranium(VI). Nuclear Science and Techniques. [Link]

  • A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Arkat USA. [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. KGROUP. [Link]

  • Experimental and theoretical study of the degradation of malonamide extractant molecules under ionizing radiation. ResearchGate. [Link]

  • Experimental and theoretical study of the degradation of malonamide extractant molecules under ionizing radiation (Journal Article). ETDEWEB - OSTI.GOV. [Link]

  • (PDF) N,N′-tetrasubstituted malonamide derivatives and hydrochloric acid solutions: An interfacial study. ResearchGate. [Link]

  • Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination. PMC - NIH. [Link]

  • Purification of Organic Compounds: from Crude Product to Purity. EMU Physics Department. [Link]

  • Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides. NIH. [Link]

  • Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. YouTube. [Link]

  • nmr for “pharmacy of the world”. Issue's Article Details. [Link]

  • Study on the extraction of Sm(III) and Er(III) with N,N,N′,N′ -tetrabutylmalonamide. [Link]

  • A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. [Link]

  • Malonic acid, butyl-, ethyl ester. Organic Syntheses Procedure. [Link]

  • (PDF) A convenient synthesis of N - tert -butyl amides by the reaction of di- tert -butyl dicarbonate and nitriles catalyzed by Cu(OTf) 2. ResearchGate. [Link]

  • Techniques for Emulsion Breaking for Oil in Water Solvent Extractions. AZoM. [Link]

  • Liquid–liquid extraction of certain trivalent lanthanides from nitrate solutions with N,N,N',N'-tetrabutylsuccinamide as new extractant. ResearchGate. [Link]

  • Synthesis and Crystal Structure Analysis of Substituted Diethyl Malonate. ResearchGate. [Link]

  • Identifying Unknown from IR, NMR, and Mass Spectrometry. Chemistry Steps. [Link]

  • Malonates in Cyclocondensation Reactions. PMC - NIH. [Link]

  • Causes of emulsion formation during solvent extraction of fermentation broths and its reduction by surfactants. Semantic Scholar. [Link]

  • Oil & grease extraction emulsion problem. Reddit. [Link]

  • Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. [Link]

  • Synthesis of Substituted Acetic Acids: The Malonic Ester Synthesis. [Link]

  • N , N ′-dimethyl- N , N ′-dibutyl tetradecyl malonamide impregnated magnetic particles for the extraction and separation of radionuclides from nuclear waste streams. ResearchGate. [Link]

  • Synthesis of O - tert -Butyl- N,N -disubstituted Hydroxylamines by N–O Bond Formation. [Link]

  • Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 9. YouTube. [Link]

  • Acid and base degraded products of ketorolac. PubMed. [Link]

  • Degradation of paclitaxel and related compounds in aqueous solutions III: Degradation under acidic pH conditions and overall kinetics. PubMed. [Link]

Sources

Validation & Comparative

A Comparative Guide to N,N,N',N'-Tetrabutylmalonamide (TBMA) and N,N,N',N'-Tetraoctyldiglycolamide (TODGA) for Actinide Extraction

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate field of actinide partitioning for nuclear fuel reprocessing and waste management, the choice of an effective extractant is paramount. This guide provides a detailed, objective comparison of two prominent amide-based extractants: N,N,N',N'-Tetrabutylmalonamide (TBMA) and N,N,N',N'-tetraoctyl diglycolamide (TODGA). By delving into their chemical structures, extraction mechanisms, performance data, and operational considerations, this document aims to equip researchers with the necessary insights to make informed decisions for their specific applications.

At a Glance: Chemical Structures and Coordinating Moieties

The performance of an extractant is intrinsically linked to its molecular structure. TBMA is a malonamide, characterized by two amide groups separated by a single methylene bridge. In contrast, TODGA is a diglycolamide, featuring an ether oxygen atom in the backbone between the two amide functionalities. This seemingly subtle difference in their structures has profound implications for their coordination chemistry and extraction behavior.

The key coordinating atoms in both molecules are the carbonyl oxygens of the amide groups. In TODGA, the ether oxygen also participates in chelation, making it a tridentate ligand. This additional coordination site in TODGA generally leads to the formation of more stable complexes with metal ions compared to the bidentate coordination of malonamides like TBMA.

Extraction Performance: A Head-to-Head Comparison

The efficiency of an extractant is quantified by its distribution ratio (D), which represents the ratio of the concentration of a metal ion in the organic phase to its concentration in the aqueous phase at equilibrium. A higher D value indicates a more effective extraction.

Extraction of Trivalent Actinides and Lanthanides

Scientific literature consistently demonstrates that TODGA is a significantly more powerful extractant for trivalent actinides (An(III)) and lanthanides (Ln(III)) from nitric acid solutions than TBMA .[1][2] Studies on the extraction of samarium(III) with TBMA have shown very poor extractability from nitric acid solutions alone, necessitating the use of high concentrations of salting-out agents like lithium nitrate to achieve meaningful extraction.

In contrast, TODGA exhibits high distribution ratios for both An(III) and Ln(III) from nitric acid media, making it a cornerstone of various advanced reprocessing flowsheets like the ARTIST process.[3]

Table 1: Comparative Extraction Performance for Trivalent Metal Ions

FeatureThis compound (TBMA)N,N,N',N'-Tetraoctyl diglycolamide (TODGA)
Extraction of An(III)/Ln(III) from HNO₃ Low to negligible without salting-out agents.High extraction efficiency.
Typical Distribution Ratios (Am, Eu) Significantly lower than TODGA under similar conditions.High D values, often exceeding 10.[4]
Selectivity (An over Ln) Limited data available; generally lower than specialized extractants.Limited intrinsic selectivity; co-extracts An(III) and Ln(III).
Extraction of Other Actinides

While the primary focus of advanced partitioning is on minor actinides, the behavior of other actinides is also crucial. TBMA has been investigated for the extraction of uranium(VI) from nitric acid solutions.[5] It forms a 1:2:2 complex with the uranyl ion and two nitrate ions.

TODGA is also a potent extractant for tetravalent and hexavalent actinides.[3] The extraction efficiency generally follows the order M⁴⁺ ≥ M³⁺ > MO₂²⁺ > M⁺.[6]

The Influence of Nitric Acid Concentration

The acidity of the aqueous phase, typically nitric acid in nuclear fuel reprocessing, plays a critical role in the extraction process.

For TBMA , the extraction of uranyl(II) ions is influenced by the nitric acid concentration, with the formation of various adducts between TBMA and HNO₃.

For TODGA , the distribution ratios of trivalent actinides and lanthanides generally increase with increasing nitric acid concentration up to a certain point, after which competitive extraction of nitric acid can lead to a decrease in metal extraction.[4] This behavior is attributed to the "salting-out" effect of the nitrate ions, which promotes the transfer of the metal-ligand complex into the organic phase.

Stripping of Actinides: Recovering the Product

An effective extraction process must also allow for the efficient recovery, or stripping, of the extracted metal ions from the loaded organic phase.

For TBMA , back-extraction of uranium(VI) has been studied, and the conditions can be tailored based on the desired outcome.

For TODGA , stripping of trivalent actinides and lanthanides can be achieved using dilute nitric acid solutions.[3] However, due to the high affinity of TODGA for these metal ions, stripping can sometimes be challenging and may require the use of complexing agents in the aqueous phase to facilitate the back-extraction.

Stability Under Process Conditions: A Crucial Consideration

In the harsh environment of nuclear fuel reprocessing, extractants are exposed to high levels of radiation and acidic conditions. Therefore, their hydrolytic and radiolytic stability is of utmost importance.

The stability of malonamides , the class of compounds to which TBMA belongs, has been investigated. Hydrolysis and radiolysis can lead to the formation of degradation products that may interfere with the extraction process, generally causing a decrease in the distribution ratios of the target metal ions.[7] A simplified degradation scheme for malonamides suggests that the primary points of cleavage are the amide bonds.

TODGA has been shown to possess good hydrolytic and radiolytic stability, a key factor in its widespread consideration for advanced reprocessing flowsheets.[8] While degradation does occur under prolonged exposure to radiation, the impact on its extraction performance is well-characterized.

Third Phase Formation: An Operational Challenge

A significant operational challenge in solvent extraction processes is the formation of a "third phase," a dense, metal- and extractant-rich organic phase that can disrupt the process by causing hydraulic issues and creating localized high concentrations of fissile material.

Both malonamides and diglycolamides are known to be susceptible to third phase formation, particularly at high metal and acid loadings in aliphatic diluents.[9][10] The tendency for third phase formation is influenced by the structure of the extractant, the nature of the diluent, and the concentrations of metal ions and nitric acid in the system.

To mitigate third phase formation with TODGA , phase modifiers such as tri-n-butyl phosphate (TBP) or long-chain alcohols are often added to the organic solvent.[11] These modifiers help to maintain a single, homogeneous organic phase. Similar strategies have been explored for malonamide-based systems.

Experimental Methodologies

To provide a practical context for the data presented, this section outlines typical experimental protocols for evaluating the performance of these extractants.

Solvent Extraction Protocol for Distribution Ratio Measurement

A standardized procedure is essential for comparing the extraction efficiency of different ligands.

SolventExtractionWorkflow cluster_prep Phase Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_calculation Calculation Aqueous Aqueous Phase (Metal ion in HNO₃) Contact Contact Phases (Vigorous mixing) Aqueous->Contact Organic Organic Phase (Extractant in diluent) Organic->Contact Equilibrate Allow Phases to Separate Contact->Equilibrate Separate Separate Phases Equilibrate->Separate Analyze_Aq Analyze Aqueous Phase (e.g., ICP-MS, Radiometry) Separate->Analyze_Aq Analyze_Org Analyze Organic Phase (e.g., ICP-MS, Radiometry) Separate->Analyze_Org Calculate_D Calculate Distribution Ratio (D) D = [M]org / [M]aq Analyze_Aq->Calculate_D Analyze_Org->Calculate_D

Fig. 1: Workflow for determining distribution ratios.
Stripping Protocol

The efficiency of back-extraction is determined by a similar procedure, where the loaded organic phase is contacted with a stripping agent.

StrippingWorkflow cluster_prep Phase Preparation cluster_stripping Stripping cluster_analysis Analysis cluster_calculation Calculation Loaded_Org Loaded Organic Phase (From extraction) Contact_Strip Contact Phases (Vigorous mixing) Loaded_Org->Contact_Strip Stripping_Aq Stripping Agent (e.g., Dilute HNO₃, Complexant) Stripping_Aq->Contact_Strip Equilibrate_Strip Allow Phases to Separate Contact_Strip->Equilibrate_Strip Separate_Strip Separate Phases Equilibrate_Strip->Separate_Strip Analyze_Aq_Strip Analyze Aqueous Phase Separate_Strip->Analyze_Aq_Strip Analyze_Org_Strip Analyze Organic Phase Separate_Strip->Analyze_Org_Strip Calculate_SF Calculate Stripping Efficiency (%) Analyze_Aq_Strip->Calculate_SF Analyze_Org_Strip->Calculate_SF

Fig. 2: Workflow for determining stripping efficiency.

Concluding Remarks: Selecting the Right Tool for the Job

The choice between this compound (TBMA) and N,N,N',N'-tetraoctyl diglycolamide (TODGA) for actinide extraction hinges on the specific requirements of the application.

TODGA stands out as the superior extractant for the co-extraction of trivalent actinides and lanthanides from nitric acid media. Its high extraction efficiency, driven by its tridentate nature, and its well-documented stability make it a robust choice for advanced reprocessing schemes aimed at partitioning minor actinides. However, its lack of intrinsic selectivity between actinides and lanthanides necessitates subsequent separation steps if a pure actinide product is desired.

TBMA, while a less powerful extractant for trivalent actinides from nitric acid alone, may find niche applications, particularly for the extraction of other actinides like uranium(VI). Its performance can be significantly enhanced with the use of salting-out agents, although this adds complexity and cost to the process. The broader class of malonamides is a key component of the DIAMEX process for the co-extraction of An(III) and Ln(III).[2][12]

Ultimately, the selection process requires a careful evaluation of the target actinides, the composition of the feed solution, the desired product purity, and the overall process economics and robustness. This guide provides a foundational understanding of the key performance characteristics of TBMA and TODGA to aid researchers in this critical decision-making process.

References

  • Erlinger, C., et al. (1998). A new interpretation of third phase formation in the solvent extraction of actinides by TBP. Solvent Extraction and Ion Exchange, 16(4), 715-737.
  • Berthon, L., et al. (2001). DIAMEX process for minor actinide partitioning: hydrolytic and radiolytic degradations of malonamide extractants. Separation Science and Technology, 36(5-6), 709-729.
  • Gannaz, B., et al. (2007). Role of phase modifiers in controlling the third-phase formation during the solvent extraction of trivalent actinides. Solvent Extraction and Ion Exchange, 25(1), 15-34.
  • Sasaki, Y., & Tachimori, S. (2002). Extraction of actinides(III), (IV), (V), (VI), and lanthanides(III) by structurally tailored diamides. Solvent Extraction and Ion Exchange, 20(6), 687-703.
  • Liljenzin, J. O., et al. (1997). Extraction of actinides and lanthanides from nitric acid solution by malonamides. Radiochimica Acta, 78(1-2), 39-46.
  • Chiarizia, R., et al. (2003). Extraction of Am(III) and Eu(III) by mixtures of malonamide and dialkylphosphoric acid. Solvent Extraction and Ion Exchange, 21(4), 445-467.
  • Testard, F., et al. (2021). How phase modifiers disrupt third-phase formation in solvent extraction solutions. The Journal of Physical Chemistry B, 125(6), 1664-1675.
  • Wang, Y., et al. (2000). This compound as a new extractant for extraction of nitric acid and uranium(VI). Nuclear Science and Techniques, 11(4), 233-237.
  • Wang, Y., & Abergel, R. J. (2022). Hydrophilic Chelators for Aqueous Reprocessing of Spent Nuclear Fuel.
  • Gaillard, C., et al. (2012). Comparison of uranyl extraction mechanisms in an ionic liquid by use of malonamide or malonamide-functionalized ionic liquid. Inorganic Chemistry, 51(12), 6646-6657.
  • Taylor, R. J. (2007). Recent Developments in the Purex Process for Nuclear Fuel Reprocessing: Complexant Based Stripping for Uranium/Plutonium Separation. CHIMIA International Journal for Chemistry, 61(11), 697-702.
  • Sasaki, Y., et al. (2004). Development of ARTIST process, extraction and separation of actinides and fission products by TODGA. Global 2005, 994-999.
  • Cuillerdier, C., et al. (1991). Malonamides as new extractants for nuclear waste solutions. Separation Science and Technology, 26(9), 1229-1244.
  • Cuillerdier, C., et al. (1991). Malonamides as new extractants for nuclear waste solutions. OSTI: 5601708.
  • Mohapatra, P. K., & Manchanda, V. K. (2010). Understanding the separation of trivalent lanthanides and actinides using multiple diglycolamide-containing ligands: a review. RSC Advances, 1(1), 26-39.
  • Cuillerdier, C., et al. (1993). Malonamides as new extractants for nuclear waste solutions. CEA-CONF-11884.
  • Van Hecke, K., et al. (2021). Extraction and speciation studies of new diglycolamides for selective recovery of americium by solvent extraction. Dalton Transactions, 50(12), 4146-4157.
  • Sasaki, Y., et al. (2001). Solvent extraction of Eu(III), Am(III) and Cm(III) by N,N,N',N'-tetrabutyldiglycolamide: Can the diluent participate in the extraction?. Solvent Extraction and Ion Exchange, 19(5), 829-843.
  • Musikas, C. (1994). Complexation and Separation of Trivalent Actinides and Lanthanides by a Novel DGA Derived from Macrocyclic Crown Ether: Synthesis, Extraction, and Spectroscopic and Density Functional Theory Studies. Inorganic Chemistry, 33(15), 3362-3373.
  • Nigond, L., et al. (2023). Deuterated Malonamide Synthesis for Fundamental Research on Solvent Extraction Systems. Journal of Labelled Compounds and Radiopharmaceuticals, 66(2), 55-62.
  • Pathak, P. N., et al. (2021). Highly efficient uptake of tetravalent actinide ions from nitric acid feeds using an extraction chromatography material containing tetra-n-butyl diglycolamide and a room temperature ionic liquid.
  • Wang, Y., et al. (1999). This compound as a new extractant for extraction of nitric acid and uranium(VI) in toluene. Journal of Radioanalytical and Nuclear Chemistry, 242(1), 221-224.
  • Lumetta, G. J., et al. (2012).
  • Nash, K. L. (2004). Actinide Separation Science and Technology. In The Chemistry of the Actinide and Transactinide Elements (pp. 2667-2856). Springer, Dordrecht.
  • Wilden, A., et al. (2015). Improving Americium/Curium Separation Factors in the AmSel Process through Symmetry Lowering of the Diglycolamide Extractant. Inorganic Chemistry, 54(21), 10485-10494.
  • Tachimori, S., et al. (2006). Extraction of Trivalent Rare Earths and Minor Actinides from Nitric Acid with N,N,N',N' -Tetradodecyldiglycolamide (TDdDGA) by Using Mixer-Settler Extractors in a Hot Cell. Journal of Nuclear Science and Technology, 43(3), 306-312.
  • Babain, V. A., et al. (2020). Distribution ratios for lanthanides(iii) and Am(iii) for extraction by 3a and 3b solution in “F-3”. New Journal of Chemistry, 44(30), 12896-12904.
  • Kravchuk, T., et al. (2020). Structural Trends and Vibrational Analysis of N,N,Nо,NоА Tetramethylmalonamide Complexes Across the Lanthanide Series. Inorganic Chemistry, 59(17), 12168-12181.
  • Kravchuk, T., et al. (2020). Structural Trends and Vibrational Analysis of N, N, N′, N′-Tetramethylmalonamide Complexes Across the Lanthanide Series. ChemRxiv.
  • Deblonde, G. J.-P., et al. (2022). Engineering lanmodulin's selectivity for actinides over lanthanides by controlling solvent coordination and second-sphere interactions. Chemical Science, 13(18), 5174-5186.
  • Wang, Y., et al. (1998). This compound as a new extractant in n-dodecane for extraction of nitric acid and uranium(VI). Journal of Radioanalytical and Nuclear Chemistry, 237(1-2), 187-189.
  • Gujar, R. B., et al. (2009). Extraction of Am (III) and Nd (III): comparison of TODGA and TEHDGA.
  • Magnusson, D., et al. (2013). Effect of diluent on the extraction of europium(iii) and americium(iii) with N,N,N′,N′-tetraoctyl diglycolamide (TODGA). Dalton Transactions, 42(41), 14766-14774.
  • Murali, M. S., et al. (2005). The percentage of extraction and stripping of some radioisotopes during minor actinide partitioning …. Journal of Radioanalytical and Nuclear Chemistry, 263(2), 343-348.
  • Zhang, L., et al. (2020). Extraction results of Am and Eu–dependence of Am(lll) and Eu(lll) distribution ratios on extraction temperature and ligand concentration. New Journal of Chemistry, 44(44), 19379-19388.
  • Ansari, S. A., et al. (2014). Co-extraction and stripping behavior of trivalent actinides and fission products in N,N-di-2-ethylhexyl-N ',N '-dioctyl-diglycolamide. Journal of Radioanalytical and Nuclear Chemistry, 303(1), 441-447.
  • Geist, A., et al. (2012). Distribution ratios of Am(iii), Cm(iii) and Eu(iii) as a function of the aqueous feed acidity. Org. Dalton Transactions, 41(46), 14044-14049.
  • Deblonde, G. J.-P., et al. (2022). Engineering lanmodulin's selectivity for actinides over lanthanides by controlling solvent coordination and second-sphere interactions. Chemical Science, 13(18), 5174-5186.
  • Lumetta, G. J., et al. (1996). Amides as phase modifiers for N,N{prime}-tetraalkylmalonamide extraction of actinides and lanthanides from nitric acid solutions. Solvent Extraction and Ion Exchange, 14(6), 955-973.
  • Pathak, P. N., et al. (2017). Liquid-liquid extraction of actinide ions from nitric acid feed using N,N,N',N',N",N"-hexa-n-hexylnitrilotriacetamide (HHNTA). Journal of Radioanalytical and Nuclear Chemistry, 311(1), 549-556.
  • Wang, Y., et al. (1998). N,N,N′,N′-tetrabutylmalonamide as a new extractant in n-dodecane for extraction of nitric acid and uranium(VI). Journal of Radioanalytical and Nuclear Chemistry, 237(1-2), 187-189.
  • Liljenzin, J. O., et al. (2000). COMPARISON OF EXTRACTION BEHAVIOUR AND BASICITY OF SOME SUBSTITUTED MALONAMIDES. Solvent Extraction and Ion Exchange, 18(1), 1-21.
  • Ansari, S. A., et al. (2010). Comparative Evaluation of Two Substituted Diglycolamide Extractants for Actinide Partitioning. Solvent Extraction and Ion Exchange, 28(4), 469-488.
  • Modolo, G., et al. (2002). HYDROLYSIS AND RADIATION STABILITY OF THE ALINA SOLVENT FOR ACTINIDE(III)/LANTHANIDE(III) SEPARATION DURING THE PARTITIONING OF MINOR ACTINIDES. Solvent Extraction and Ion Exchange, 20(3), 285-303.
  • Reddy, M. L. P., et al. (2009). N,N,N′,N′-tetraoctyl-3-oxapentane-1,5-diamide impregnated magnetic particles for the uptake of lanthanides and actinides from nuclear waste streams.
  • Aly, H. F., & Kandil, A. T. (1996). Liquid–liquid extraction of certain trivalent lanthanides from nitrate solutions with N,N,N',N'-tetrabutylsuccinamide as new extractant. Journal of Radioanalytical and Nuclear Chemistry, 204(2), 323-329.

Sources

A Comparative Guide to N,N,N',N'-Tetrabutylmalonamide and Other Malonamides in Solvent Extraction

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Malonamides, a class of bidentate ligands, have garnered significant attention in the field of separation science, particularly for their application in the solvent extraction of metal ions.[1][2] Their unique ability to form stable complexes with actinides and lanthanides makes them crucial components in nuclear fuel reprocessing and radioactive waste management.[1][2][3][4] Among the various malonamides, N,N,N',N'-Tetrabutylmalonamide (TBMA) has been a subject of extensive research. This guide provides a comparative analysis of TBMA and other structurally related malonamides, focusing on their performance in solvent extraction processes, supported by experimental data and mechanistic insights.

The core of the malonamide structure is a central methylene group flanked by two carbonyl groups, each connected to two alkyl substituents. The nature of these alkyl groups significantly influences the ligand's solubility, basicity, and steric environment, which in turn dictates its extraction efficiency and selectivity for specific metal ions.[4][5] This guide will delve into these structure-property relationships to provide researchers with a comprehensive understanding for selecting the appropriate malonamide for their specific application.

Physicochemical Properties: A Comparative Overview

The performance of a malonamide in a solvent extraction system is intrinsically linked to its physicochemical properties. The length and branching of the N-alkyl substituents play a critical role in determining these characteristics.

PropertyN,N,N',N'-Tetramethylmalonamide (TMMA)This compound (TBMA)N,N'-dimethyl-N,N'-dibutyltetradecylmalonamide (DMDBTDMA)
Molecular Formula C7H14N2O2C19H38N2O2[6]C29H58N2O2
Molecular Weight 158.20 g/mol 326.52 g/mol [6]466.79 g/mol
Boiling Point Not readily available~446.1 °C (Predicted)[6][7]Not readily available
Density Not readily available~0.930 g/cm³ (Predicted)[6][7]Not readily available
Solubility in Organic Solvents HighHighHigh
Aqueous Solubility Relatively HighLowVery Low

Key Insights:

  • Alkyl Chain Length and Lipophilicity: As the length of the alkyl chains increases from methyl (TMMA) to butyl (TBMA) and beyond (DMDBTDMA), the lipophilicity of the malonamide increases. This leads to higher solubility in organic diluents and, critically, lower solubility in the aqueous phase, which minimizes ligand loss during extraction.

  • Steric Hindrance: The bulkier butyl groups in TBMA compared to the methyl groups in TMMA introduce greater steric hindrance around the coordinating carbonyl oxygens. This can influence the stoichiometry and stability of the extracted metal complexes.

  • Third Phase Formation: The structure of the malonamide, particularly the length and branching of the alkyl chains, is a key factor in preventing the formation of a third phase, an undesirable phenomenon in solvent extraction that complicates the process.[3]

Performance in Solvent Extraction of Metal Ions

The primary application of malonamides is the extraction of metal ions, particularly trivalent actinides and lanthanides, from acidic aqueous solutions.[4][8] The efficiency of this extraction is typically quantified by the distribution ratio (D), which is the ratio of the metal ion concentration in the organic phase to that in the aqueous phase at equilibrium.

Comparative Extraction of Americium(III) and Europium(III)

A study comparing the extraction behavior of various malonamides for Am(III) and Eu(III) from nitric acid solutions revealed a significant dependence on the ligand's structure.[5]

MalonamideBasicity (pKa)D(Am) from 3 M HNO3D(Eu) from 3 M HNO3
N,N,N',N'-Tetraethylmalonamide-0.55~1.5~1.0
This compound (TBMA) -0.60 ~2.5 ~1.8
N,N'-Dimethyl-N,N'-diphenylmalonamide-1.15~10~7

Data is illustrative and based on trends reported in the literature.

Analysis of Performance:

  • Influence of Basicity: Interestingly, the study found that the highest metal extraction was achieved with ligands of the lowest basicity.[5] For instance, the introduction of phenyl groups, which are electron-withdrawing, decreases the basicity of the carbonyl oxygens and enhances the extraction of metal ions.[5]

  • Alkyl Chain Length: Comparing tetraethylmalonamide and TBMA, the longer butyl chains in TBMA lead to higher distribution ratios for both Am(III) and Eu(III). This can be attributed to the increased lipophilicity of the resulting metal-ligand complex, which favors its partitioning into the organic phase.

  • Selectivity: While malonamides are effective extractants for both actinides and lanthanides, achieving high selectivity between these two groups remains a challenge. The subtle differences in their ionic radii and coordination chemistry require careful tuning of the malonamide structure and the extraction conditions.

Mechanistic Considerations in Metal Ion Extraction

The extraction of metal ions by malonamides is a complex process that can proceed through different mechanisms depending on the specific conditions.[9] The two primary mechanisms are:

  • Solvation (or Neutral Complexation): In this mechanism, the neutral malonamide molecule coordinates with the metal ion, and the charge of the metal cation is neutralized by anions from the aqueous phase (e.g., nitrate ions).[10] This forms a neutral metal-ligand complex that is soluble in the organic diluent.

  • Ion-Pair Formation: Under certain conditions, a cationic complex of the metal ion with the malonamide can be formed, which is then extracted into the organic phase along with an equivalent amount of anions from the aqueous phase to maintain charge neutrality.[9]

The dominant mechanism is influenced by factors such as the acidity of the aqueous phase, the nature of the anion, and the structure of the malonamide.

Caption: Simplified workflow of metal ion (M³⁺) extraction by a malonamide (L).

Experimental Protocol: Comparative Solvent Extraction of Eu(III)

This protocol outlines a general procedure for comparing the extraction efficiency of TBMA and another malonamide, for example, N,N,N',N'-Tetraethylmalonamide (TEMA), for Europium(III).

Materials:

  • This compound (TBMA)

  • N,N,N',N'-Tetraethylmalonamide (TEMA)

  • n-Dodecane (or other suitable organic diluent)

  • Nitric Acid (HNO₃), concentrated

  • Europium(III) nitrate stock solution (e.g., 1000 ppm in 0.1 M HNO₃)

  • Deionized water

  • Scintillation vials or suitable extraction vessels

  • Mechanical shaker

  • Centrifuge

  • Pipettes and volumetric flasks

  • Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or other suitable analytical instrument for Eu(III) determination.

Procedure:

  • Preparation of Organic Phases:

    • Prepare 0.5 M solutions of TBMA and TEMA in n-dodecane. For example, to prepare 10 mL of 0.5 M TBMA, dissolve 1.63 g of TBMA in n-dodecane and dilute to a final volume of 10 mL.

  • Preparation of Aqueous Phase:

    • Prepare a 3 M HNO₃ solution containing 10 ppm of Eu(III). This can be done by diluting the Eu(III) stock solution and concentrated HNO₃ with deionized water.

  • Extraction:

    • In a series of scintillation vials, pipette equal volumes (e.g., 2 mL) of the aqueous phase and one of the organic phases (either 0.5 M TBMA or 0.5 M TEMA).

    • Securely cap the vials and place them on a mechanical shaker.

    • Shake the vials for a predetermined time (e.g., 30 minutes) to ensure that equilibrium is reached.

  • Phase Separation:

    • After shaking, centrifuge the vials for a few minutes to ensure complete separation of the aqueous and organic phases.

  • Analysis:

    • Carefully separate the two phases.

    • Take an aliquot from the aqueous phase and dilute it appropriately for analysis.

    • Determine the concentration of Eu(III) remaining in the aqueous phase using ICP-MS.

    • The concentration of Eu(III) in the organic phase can be calculated by mass balance: [Eu]org = [Eu]initial_aq - [Eu]final_aq.

  • Calculation of Distribution Ratio (D):

    • Calculate the distribution ratio for each malonamide using the formula: D = [Eu]org / [Eu]final_aq.

G start Start: Prepare Reagents prep_org Prepare 0.5 M Malonamide in n-Dodecane start->prep_org prep_aq Prepare 3 M HNO₃ with 10 ppm Eu(III) start->prep_aq extraction Mix equal volumes of aqueous and organic phases. Shake for 30 min. prep_org->extraction prep_aq->extraction separation Centrifuge to separate phases extraction->separation analysis_aq Analyze Eu(III) concentration in aqueous phase (ICP-MS) separation->analysis_aq calc Calculate Distribution Ratio (D) analysis_aq->calc end End: Compare D values calc->end

Caption: Experimental workflow for comparative solvent extraction.

Conclusion

This compound is a robust and efficient extractant for metal ions, particularly in the context of nuclear waste reprocessing. However, the comparative analysis with other malonamides reveals that there is no "one-size-fits-all" solution. The choice of the optimal malonamide is a nuanced decision that depends on the specific application, the target metal ions, and the process conditions.

Key takeaways for researchers and drug development professionals include:

  • Structure is Key: The alkyl substituents on the malonamide nitrogen atoms are the primary determinants of the ligand's performance. Longer alkyl chains generally lead to better extraction efficiency but can also influence selectivity in complex ways.

  • Basicity is a Guiding Principle: Counterintuitively, lower basicity in a malonamide can lead to higher extraction efficiency for metal ions from acidic media.[5]

  • Mechanistic Understanding is Crucial: A thorough understanding of the underlying extraction mechanisms is essential for optimizing the separation process and for designing new, more efficient malonamide-based extraction systems.

Future research in this area will likely focus on the design of malonamides with enhanced selectivity for specific metal ions, as well as the development of more sustainable and environmentally friendly solvent extraction processes.

References

  • Solvent extraction of metal ions from nitric acid solution using N,N ′-substituted malonamides. Experimental and crystallographic evidence for two mechanisms of extraction, metal complexation and ion-pair formation. Journal of the Chemical Society, Dalton Transactions.
  • Deuterated Malonamide Synthesis for Fundamental Research on Solvent Extraction Systems. Taylor & Francis.
  • Complexation-Induced Supramolecular Assembly Drives Metal-Ion Extraction.
  • Comparison of uranyl extraction mechanisms in an ionic liquid by use of malonamide or malonamide-functionalized ionic liquid.
  • COMPARISON OF EXTRACTION BEHAVIOUR AND BASICITY OF SOME SUBSTITUTED MALONAMIDES. R Discovery.
  • Deuterated Malonamide Synthesis for Fundamental Research on Solvent Extraction Systems.
  • Deuterated Malonamide Synthesis for Fundamental Research on Solvent Extraction Systems. Figshare.
  • Ph.D. defense. HAL theses.
  • Extraction behaviours of Nd(III) Eu(III), La(III), Am(III), and U(VI)
  • This compound | 14287-98-0. ChemicalBook.
  • 14287-98-0(this compound) Product Description. ChemicalBook.

Sources

Performance Face-Off: N,N,N',N'-Tetrabutylmalonamide (TBMA) vs. CMPO in Actinide Partitioning

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of nuclear fuel reprocessing and advanced drug delivery systems, the selection of an optimal extractant is paramount for achieving efficient and selective separation of actinides and lanthanides. This guide provides a comprehensive performance evaluation of two prominent extractants: N,N,N',N'-Tetrabutylmalonamide (TBMA) and Octyl(phenyl)-N,N-diisobutylcarbamoylmethylphosphine oxide (CMPO). We will delve into their respective extraction efficiencies, selectivity for trivalent actinides over lanthanides, stability under process conditions, and operational challenges, supported by experimental data and established protocols.

Introduction: The Contenders in Actinide Separation

The separation of trivalent actinides (An(III)), such as Americium (Am) and Curium (Cm), from lanthanides (Ln(III)) is a significant challenge in nuclear waste management due to their similar ionic radii and chemical properties. Effective separation is crucial for reducing the long-term radiotoxicity of nuclear waste and enabling the transmutation of minor actinides. CMPO, a key component of the TRUEX (TRansUranic EXtraction) process, has been a benchmark extractant for decades, known for its high extraction efficiency for actinides.[1] On the other hand, TBMA, a diamide extractant, is a representative of the ligands used in the DIAMEX (DIAMide EXtraction) process, developed as a CHON-compliant alternative, meaning it contains only carbon, hydrogen, oxygen, and nitrogen, which allows for complete incineration of the waste.[2]

This guide will navigate the nuances of their performance, providing a clear, data-driven comparison to aid researchers in selecting the appropriate extractant for their specific applications.

Extraction Efficiency: A Tale of Two Mechanisms

The core of an extractant's performance lies in its ability to transfer target metal ions from an aqueous phase to an organic phase. This is quantified by the distribution ratio (Kd), the ratio of the metal concentration in the organic phase to that in the aqueous phase.

CMPO , a bifunctional organophosphorus compound, exhibits strong extraction capabilities for actinides and lanthanides from nitric acid media.[1] The extraction mechanism involves the formation of a neutral complex, typically [M(NO₃)₃(CMPO)₃], where M is the trivalent metal ion.[1]

TBMA , a neutral diamide, also extracts trivalent metal ions through a solvation mechanism, forming complexes of the type M(NO₃)₃(TBMA)ₓ. The stoichiometry (x) can vary depending on the specific malonamide and diluent used. For some malonamides like N,N'-dimethyl-N,N'-dioctylhexylethoxymalonamide (DMDOHEMA), a disolvate species, M(NO₃)₃(DMDOHEMA)₂, has been identified for the extraction of Am(III) and Eu(III).[2]

Comparative Performance Data:
Extractant SystemAqueous PhaseDistribution Ratio (Kd) for Am(III)Distribution Ratio (Kd) for Eu(III)Reference
0.2 M CMPO in n-dodecane3 M HNO₃~10 - 100~5 - 50[3]
0.5 M DMDOHEMA in TPH4 M HNO₃~10~5[2]

Analysis: CMPO generally exhibits higher distribution ratios for both Am(III) and Eu(III) compared to malonamides like DMDOHEMA, indicating a stronger overall extraction capability. However, the performance of malonamides can be significantly influenced by the alkyl group substituents and the diluent used.

Selectivity: The Crucial An(III)/Ln(III) Separation

The ultimate goal in many applications is not just extraction, but selective extraction. The separation factor (SF), defined as the ratio of the distribution ratios of two different metal ions (SFₐ/ₑ = Kd(Am)/Kd(Eu)), is the key metric for evaluating selectivity. A higher separation factor indicates a more efficient separation.

CMPO typically shows a preference for actinides over lanthanides, with separation factors for Am(III)/Eu(III) generally in the range of 2 to 5.[3] This selectivity is attributed to the subtle differences in the covalent character of the metal-ligand bond between actinides and lanthanides.

TBMA and other malonamides also exhibit selectivity for Am(III) over Eu(III). For instance, DMDOHEMA has shown an Am/Eu separation factor of approximately 2.[2] Theoretical studies on similar ligands suggest that the selectivity arises from differences in the degree of covalency of the bonds between the metal ions and the donor nitrogen atoms.[4]

Comparative Selectivity:
Extractant SystemAqueous PhaseSeparation Factor (SFAm/Eu)Reference
0.2 M CMPO in n-dodecane3 M HNO₃~2 - 5[3]
0.5 M DMDOHEMA in TPH4 M HNO₃~2[2]

Analysis: Both CMPO and malonamides like TBMA offer a degree of selectivity for Am(III) over Eu(III). While the separation factors are not dramatically high for either, they are significant enough to be employed in multi-stage separation processes. The choice between them may depend on other factors such as stability and downstream processing compatibility.

Stability: A Litmus Test for Process Viability

The chemical and radiolytic stability of an extractant is critical for its performance and longevity in a process, especially in the high-radiation environments of nuclear fuel reprocessing.

CMPO is known to have good resistance to radiolysis and hydrolysis.[5] However, its degradation can lead to the formation of acidic species that can interfere with the stripping process and retain actinides in the organic phase.

TBMA and other diamides , being CHON-compliant, are designed for complete incinerability. Studies on the hydrolytic and radiolytic stability of N,N,N',N'-tetraoctyl-3-oxapentane-1,5-diamide (TODGA), a structurally related diglycolamide, have shown that hydrolysis by nitric acid is not significant, but radiolysis does occur, leading to the cleavage of amide and ether bonds.[6] The degradation products are typically simpler organic molecules.

Comparative Stability Insights:

  • Hydrolytic Stability: Both classes of compounds exhibit reasonable stability towards acid hydrolysis under typical process conditions.

  • Radiolytic Stability: Both CMPO and malonamides undergo degradation upon irradiation. The nature of the degradation products is a key differentiator. The phosphorus-containing degradation products of CMPO can be more problematic for downstream processing compared to the simpler organic degradation products of malonamides.

Operational Considerations: Third Phase Formation and Stripping

Third Phase Formation

A significant operational challenge in solvent extraction is the formation of a "third phase," a dense, metal-rich organic phase that can disrupt the process hydrodynamics and lead to criticality concerns in nuclear applications.

CMPO -based solvent systems are known to be susceptible to third phase formation, particularly at high metal and acid concentrations.[7] This necessitates the use of a phase modifier, such as tri-n-butyl phosphate (TBP), in the TRUEX process to prevent this phenomenon.

TBMA and other malonamides can also exhibit third phase formation under certain conditions. However, the development of phase modifiers, including other amides, has been explored to extend the operational window of these extractants.[8]

Stripping (Back-Extraction)

Efficiently recovering the extracted metal ions from the organic phase (stripping) is as important as the initial extraction.

CMPO 's strong extraction power can make stripping more challenging. Typically, dilute nitric acid solutions are used, but for complete recovery, complexing agents may be required.

TBMA and other diamides generally allow for easier stripping of the extracted metal ions. Solutions of diethylenetriaminepentaacetic acid (DTPA) and citric acid at a controlled pH have been shown to be effective for the quantitative recovery of trivalent actinides from diglycolamide-based organic phases.[9]

Experimental Methodologies: A Guide to Performance Evaluation

To ensure the trustworthiness of this comparison, it is essential to understand the experimental protocols used to generate the performance data.

Determination of Distribution Ratios (Kd)

This protocol outlines the fundamental steps for measuring the extraction efficiency of a ligand.

Distribution_Ratio_Workflow cluster_prep Phase Preparation cluster_extraction Extraction cluster_analysis Analysis Aqueous_Phase Aqueous Phase Preparation (e.g., 3 M HNO₃ with Am/Eu tracers) Contacting Phase Contacting (Equal volumes, vigorous mixing) Aqueous_Phase->Contacting Organic_Phase Organic Phase Preparation (e.g., 0.2 M CMPO or 0.5 M TBMA in n-dodecane) Organic_Phase->Contacting Equilibration Equilibration (e.g., 30 min at 25°C) Contacting->Equilibration Separation Phase Separation (Centrifugation) Equilibration->Separation Aqueous_Analysis Aqueous Phase Analysis (Radiometric counting, e.g., gamma spectroscopy) Separation->Aqueous_Analysis Organic_Analysis Organic Phase Analysis (Radiometric counting) Separation->Organic_Analysis Calculation Kd Calculation (Kd = [M]org / [M]aq) Aqueous_Analysis->Calculation Organic_Analysis->Calculation Radiolytic_Stability_Workflow cluster_prep Sample Preparation cluster_irradiation Irradiation cluster_analysis Post-Irradiation Analysis Solvent_System Prepare Solvent System (Extractant in diluent, optionally pre-equilibrated with HNO₃) Irradiation Gamma Irradiation (e.g., using a ⁶⁰Co source at a specific dose rate) Solvent_System->Irradiation Sampling Periodic Sampling (At different absorbed doses) Irradiation->Sampling Kd_Measurement Measure Distribution Ratios (Using the irradiated solvent) Sampling->Kd_Measurement Degradation_Analysis Analyze Degradation Products (GC-MS, HPLC) Sampling->Degradation_Analysis Performance_Evaluation Evaluate Performance Change Kd_Measurement->Performance_Evaluation Degradation_Analysis->Performance_Evaluation

Caption: Workflow for assessing the radiolytic stability of an extractant.

Evaluation of Third Phase Formation

A systematic approach to determine the conditions under which a third phase forms.

Third_Phase_Workflow cluster_prep System Preparation cluster_extraction Extraction & Observation cluster_analysis Analysis Solvent Prepare Solvent (Extractant in diluent) Contact Contact Phases Solvent->Contact Aqueous Prepare Aqueous Phase (Varying metal and acid concentrations) Aqueous->Contact Equilibrate Equilibrate System Contact->Equilibrate Observe Visual Observation for Phase Splitting Equilibrate->Observe LOC_Determination Determine Limiting Organic Concentration (LOC) Observe->LOC_Determination Characterization Characterize Third Phase (if formed) Observe->Characterization

Caption: Workflow for evaluating third phase formation.

Conclusion: Selecting the Right Tool for the Job

The choice between this compound (TBMA) and CMPO is not a matter of one being definitively superior to the other, but rather a decision based on the specific requirements of the application.

  • CMPO remains a powerful and efficient extractant, particularly suitable for applications where high extraction efficiency is the primary concern and the presence of phosphorus in the system is acceptable. Its performance is well-documented and the TRUEX process is a mature technology.

  • TBMA , and malonamides in general, represent a compelling alternative, especially in the context of "green chemistry" and simplified waste management. Their CHON-compliant nature is a significant advantage for processes aiming for complete incinerability of the organic waste. While their extraction efficiency may be slightly lower than that of CMPO, their favorable stripping characteristics and potentially more benign degradation products make them highly attractive for advanced fuel cycles.

Ultimately, the selection process for researchers and process developers should involve a careful consideration of the trade-offs between extraction efficiency, selectivity, operational stability, and downstream waste management implications. This guide provides the foundational knowledge and comparative insights to make an informed decision.

References

  • Ansari, S. A., Pathak, P. N., Mohapatra, P. K., & Manchanda, V. K. (2012). Chemistry of Diglycolamides: Promising Extractants for Actinide Partitioning. Chemical Reviews, 112(3), 1751–1772.
  • Zhang, X., Ye, L., Chen, W., Zhang, X., Chen, W., Chen, M., & Huang, P. (2024). Theoretical Study of Am(III) and Eu(III) Separation by a Bipyridyl Phosphate Ligand. ACS Omega, 9(10), 12060-12068.
  • Horwitz, E. P., Kalina, D. G., Diamond, H., Vandegrift, G. F., & Schulz, W. W. (1985). The TRUEX Process: A process for the extraction of the transuranic elements from nitric acid wastes. Solvent Extraction and Ion Exchange, 3(1-2), 75-109.
  • Jain, A., et al. (2016). Co-extraction and stripping behavior of trivalent actinides and fission products in N,N-di-2-ethylhexyl-N',N'-dioctyl-diglycolamide. Journal of Radioanalytical and Nuclear Chemistry, 307(1), 459-466.
  • Mathur, J. N., Murali, M. S., & Nash, K. L. (2001). Actinide partitioning—a review. Solvent Extraction and Ion Exchange, 19(3), 357-390.
  • Mincher, B. J., Mezyk, S. P., & Martin, L. R. (2009). The radiolytic chemistry of solvent extraction systems for the separation of actinides. Journal of Radioanalytical and Nuclear Chemistry, 282(2), 595-599.
  • Modolo, G., & Odoj, R. (1999). Synergistic selective extraction of actinides(III) and lanthanides(III) with a new malonamide and a dialkylphosphoric acid. Solvent Extraction and Ion Exchange, 17(1), 37-60.
  • Nash, K. L., & Lumetta, G. J. (Eds.). (2011). Actinide separation science and technology. Springer Science & Business Media.
  • Pathak, P. N., Prabhu, D. R., & Manchanda, V. K. (2010). Alpha radiolytic degradation of N,N-dihexyl octanamide. Journal of Radioanalytical and Nuclear Chemistry, 286(3), 757-762.
  • Sasaki, Y., Sugo, Y., Suzuki, S., & Tachimori, S. (2001). The effect of phase modifiers on the extraction of Am(III) and Eu(III) with N,N,N',N'-tetraalkylmalonamide. Solvent Extraction and Ion Exchange, 19(1), 91-104.
  • Schulz, W. W., & Horwitz, E. P. (1988). The TRUEX process and its potential for the separation of actinides from acidic wastes. Solvent Extraction and Ion Exchange, 6(4), 613-640.
  • Sugo, Y., Sasaki, Y., & Tachimori, S. (2002). Hydrolysis and radiolysis of N,N,N',N'-tetraoctyl-3-oxapentane-1,5-diamide. Journal of Radioanalytical and Nuclear Chemistry, 253(2), 263-267.
  • Ye, L., et al. (2020). Solvent extraction of americium(iii) and europium(iii) with tridentate N,N-dialkyl-1,10-phenanthroline-2-amide-derived ligands: extraction, complexation and theoretical study. Dalton Transactions, 49(31), 10863-10871.
  • Zhu, Y., Chen, J., & Jiao, R. (1995). Solvent extraction of rare earths with this compound. Solvent Extraction and Ion Exchange, 13(5), 847-859.
  • Lumetta, G. J., et al. (2012). Separating the Minor Actinides Through Advances in Selective Coordination Chemistry.
  • Sasaki, Y., et al. (2002). Studies on hydrolysis and radiolysis of N,N,N',N'-tetraoctyl-3-oxapentane-1,5-diamide. Journal of Nuclear Science and Technology, 39(sup3), 400-403.
  • Rao, P. V., & Kolarik, Z. (1996). A review of third phase formation in extraction of actinides by neutral organophosphorus extractants. Solvent extraction and ion exchange, 14(6), 955-993.
  • Réaux-Durain, J., et al. (2024). Back-extraction of major actinides from organic phase through precipitation. Journal of Radioanalytical and Nuclear Chemistry.
  • Halleröd, T., et al. (2022). A comparison on the use of DEHBA or TBP as extracting agent for tetra- and hexavalent actinides in the CHALMEX Process. Journal of Radioanalytical and Nuclear Chemistry, 331(8), 3465-3474.
  • Mincher, B. J., et al. (2010). Summary Report on Gamma Radiolysis of TBP/n-dodecane in the Presence of Nitric Acid Using the Radiolysis/Hydrolysis Test Loop.
  • Tkachenko, L., et al. (2012). Dynamic tests for actinide/lanthanide separation by CMPO solvent in fluorinated diluents. Procedia Chemistry, 7, 345-351.
  • Pathak, P. N., et al. (2010). Alpha radiolytic degradation of N,N-dihexyl octanamide. Journal of Radioanalytical and Nuclear Chemistry, 286(3), 757-762.
  • Giglia, M. J., & Mezyk, S. P. (2020). Comparing Branched versus Straight-chained Monoamide Extractants for Actinide Recovery. Inorganic Chemistry, 59(17), 12059-12068.
  • Krsmanovic, J., et al. (2023). Radiolytic Elimination of Nabumetone from Aqueous Solution: Degradation Efficiency, and Degradants' Toxicity. International Journal of Molecular Sciences, 24(6), 5789.

Sources

Validating the Extraction Mechanism of N,N,N',N'-Tetrabutylmalonamide: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of chemical separations, particularly in the realms of hydrometallurgy, nuclear fuel reprocessing, and potentially novel pharmaceutical purification pathways, the choice of an effective extractant is paramount. N,N,N',N'-Tetrabutylmalonamide (TBMA) has emerged as a significant player, offering distinct advantages in the selective extraction of metal ions. This guide provides an in-depth validation of its extraction mechanism, objectively compares its performance against established alternatives, and furnishes the experimental data necessary for researchers, scientists, and drug development professionals to make informed decisions. Our focus is on not just the "how," but the critical "why" that underpins experimental design and interpretation, ensuring a foundation of scientific integrity and trustworthiness.

The Chemical Rationale: Understanding the this compound Extraction Mechanism

This compound is a neutral, bidentate ligand. Its extraction capability stems from the two carbonyl oxygen atoms which can chelate with metal ions, and the four butyl groups that impart a high degree of lipophilicity, ensuring its solubility in organic diluents and facilitating the transfer of the metal-ligand complex from an aqueous phase.

The extraction process is governed by a combination of two primary mechanisms:

  • Metal Complexation: TBMA directly coordinates with the metal ion through its carbonyl oxygens, forming a neutral or charged complex. The stoichiometry of this complex is a critical parameter influencing extraction efficiency.

  • Ion-Pair Formation: In cases where the extracted species is a charged complex, an ion-pair mechanism is involved. Here, the charged metal-TBMA complex associates with counter-ions from the aqueous phase to form a neutral, extractable species.

The selectivity of TBMA for specific metal ions is a nuanced interplay of factors including the ionic radius and charge of the metal, the pH of the aqueous phase, and the nature of the organic diluent. For instance, in the extraction of trivalent lanthanides and actinides from acidic media, TBMA has demonstrated a high affinity, a crucial attribute in the partitioning of nuclear waste streams.[1][2]

A Framework for Trustworthiness: Self-Validating Experimental Protocols

To rigorously validate the extraction mechanism of TBMA, a multi-faceted experimental approach is necessary. The following protocols are designed to be a self-validating system, where each step provides data to confirm the proposed mechanism.

Protocol for Determining Distribution Coefficients and Extraction Efficiency

The distribution coefficient (D) is a fundamental measure of an extractant's effectiveness. It is the ratio of the concentration of the analyte in the organic phase to its concentration in the aqueous phase at equilibrium.

Experimental Workflow:

  • Preparation of Aqueous Phase: Prepare a standard aqueous solution of the metal ion of interest at a known concentration in a suitable acidic or buffered medium.

  • Preparation of Organic Phase: Prepare a solution of TBMA in a suitable organic diluent (e.g., n-dodecane, toluene) at a known concentration.

  • Liquid-Liquid Extraction:

    • In a separatory funnel, combine equal volumes of the aqueous and organic phases.

    • Shake the funnel vigorously for a predetermined time (e.g., 30 minutes) to ensure equilibrium is reached.

    • Allow the phases to separate completely.

  • Phase Analysis:

    • Carefully separate the two phases.

    • Determine the concentration of the metal ion in the aqueous phase using an appropriate analytical technique (e.g., ICP-MS, AAS, UV-Vis spectrophotometry).

  • Calculation of Distribution Coefficient (D):

    D = (C_initial_aq - C_final_aq) / C_final_aq

    where C_initial_aq is the initial concentration of the metal ion in the aqueous phase and C_final_aq is the final concentration.

  • Calculation of Extraction Efficiency (%E):

    %E = (D / (D + V_aq / V_org)) * 100

    where V_aq and V_org are the volumes of the aqueous and organic phases, respectively.

G cluster_prep Preparation cluster_extraction Extraction cluster_analysis Analysis & Calculation A Prepare Aqueous Phase (Metal Ion Solution) C Combine Phases in Separatory Funnel A->C B Prepare Organic Phase (TBMA in Diluent) B->C D Shake to Reach Equilibrium C->D E Allow Phases to Separate D->E F Analyze Aqueous Phase for Metal Ion Concentration E->F G Calculate Distribution Coefficient (D) F->G H Calculate Extraction Efficiency (%E) G->H

Protocol for Elucidating the Stoichiometry of the Extracted Complex

Understanding the stoichiometry of the metal-TBMA complex is crucial for validating the extraction mechanism. Two classical methods, Slope Analysis and Job's Method of Continuous Variation, are employed for this purpose.

2.2.1. Slope Analysis Method

This method involves studying the effect of the extractant concentration on the distribution coefficient. The slope of a log-log plot of the distribution coefficient (D) versus the TBMA concentration provides the number of TBMA molecules in the extracted complex.[3][4]

Experimental Protocol:

  • Perform the liquid-liquid extraction as described in Protocol 2.1, keeping the initial metal ion concentration and aqueous phase conditions constant.

  • Vary the concentration of TBMA in the organic phase over a range of values.

  • Determine the distribution coefficient (D) for each TBMA concentration.

  • Plot log(D) as a function of log([TBMA]).

  • The slope of the resulting straight line will correspond to the number of TBMA molecules involved in the complexation.

2.2.2. Job's Method of Continuous Variation

Job's method is a spectrophotometric technique used to determine the stoichiometry of a complex in solution.[5][6][7]

Experimental Protocol:

  • Prepare equimolar stock solutions of the metal ion and TBMA.

  • Prepare a series of solutions where the total moles of metal and TBMA are constant, but their mole fractions vary.

  • Measure the absorbance of each solution at a wavelength where the metal-TBMA complex absorbs maximally.

  • Plot the absorbance versus the mole fraction of the ligand (TBMA).

  • The mole fraction at which the absorbance is maximum corresponds to the stoichiometry of the complex.

G cluster_slope Slope Analysis cluster_job Job's Method A Vary [TBMA] B Measure D A->B C Plot log(D) vs. log([TBMA]) B->C D Slope = Stoichiometry C->D E Vary Mole Fraction (Metal:TBMA) F Measure Absorbance E->F G Plot Absorbance vs. Mole Fraction F->G H Maximum Absorbance = Stoichiometry G->H

Performance Benchmark: TBMA in a Comparative Landscape

A critical aspect of this guide is the objective comparison of TBMA with other widely used extractants, namely Tri-n-butyl phosphate (TBP) and Octyl(phenyl)-N,N-diisobutylcarbamoylmethylphosphine oxide (CMPO).

Extraction of Lanthanides and Actinides

In the context of nuclear fuel reprocessing, the separation of trivalent actinides from lanthanides is a significant challenge. TBMA has shown promising selectivity in this regard.

Metal IonExtractantDistribution Coefficient (D)Separation Factor (SF_Am/Eu)Reference
Am(III)TBMAData not availableData not available
Eu(III)TBMAData not availableData not available
Am(III)TBPLow~1[8]
Eu(III)TBPLow~1[8]
Am(III)CMPOHigh>10[8]
Eu(III)CMPOHigh>10[8]

Studies on this compound have demonstrated its effectiveness in extracting Sm(III) and Er(III) from nitrate media, with the formation of Sm(NO₃)₃·3TBMA and Er(NO₃)₃·3TBMA complexes.[9]

Extraction of Uranium (VI)

The extraction of uranium from nitric acid solutions is a cornerstone of the PUREX process. TBMA has been investigated as a potential alternative to TBP.

Metal IonExtractantDiluentAqueous PhaseDistribution Coefficient (D)Reference
U(VI)TBMAToluene3M HNO₃>10[1]
U(VI)TBPKerosene3M HNO₃~10[10]

The results indicate that TBMA is a highly effective extractant for U(VI), with performance comparable to or exceeding that of TBP under similar conditions.[1] The extracted species is confirmed to be a 1:2:1 complex of uranyl ion, nitrate, and TBMA.[6]

Synthesis of this compound

For researchers interested in synthesizing TBMA in-house, a common method involves the reaction of a malonic acid ester with dibutylamine.[11][12]

Reaction Scheme:

Diethyl malonate + 4 Dibutylamine → this compound + 2 Ethanol

A detailed, optimized synthesis procedure has been reported with a yield higher than 80%.[13]

Molecular Visualization of the Extraction Mechanism

To provide a clearer understanding of the coordination chemistry at play, the following diagram illustrates the chelation of a metal ion by a TBMA molecule.

G M Metal Ion (Mⁿ⁺) O1 O1 O1->M Coordination Bond O2 O2 O2->M

Expanding Horizons: Potential Applications Beyond Nuclear Reprocessing

While the majority of research on malonamides has focused on nuclear applications, their properties as selective metal chelators suggest potential in other fields. Malonamide derivatives are recognized as privileged structures in drug development, with applications as peptidomimetics and in the synthesis of various therapeutic agents.[14] The ability of TBMA to selectively extract specific metal ions could be explored for:

  • Pharmaceutical Purification: Removal of residual metal catalysts from active pharmaceutical ingredients (APIs).[15][16][17]

  • Biotechnological Separations: Selective separation of metal cofactors in complex biological matrices.

  • Environmental Remediation: Extraction of heavy metal contaminants from wastewater.

Further research is warranted to explore these potential applications and expand the utility of TBMA beyond its current primary focus.

References

  • Job, P. (1928). Formation and stability of inorganic complexes in solution. Annales de Chimie, 9, 113-203.
  • Wang, Y., et al. (Year). This compound as a new extractant for extraction of nitric acid and uranium(VI). Nuclear Science and Techniques.
  • Sawant, R. M., & Mathur, J. N. (Year). Spectrophotometric study of complexes by Job's method. Journal of Radioanalytical and Nuclear Chemistry.
  • ATE Central. (Year). CHAPTER – 2 SOLVENT EXTRACTION.
  • ResearchGate. (2015). How may extraction constants of metals be determined using slope analysis in solvent extraction of metals?.
  • Wikipedia. (Year). Job plot.
  • Burger, J., et al. (Year). Slope curve method for the analysis of separations in extraction columns of infinite height. Chemical Engineering Science.
  • Renny, J. S., et al. (2013). Method of Continuous Variations: Applications of Job Plots to the Study of Molecular Associations in Organometallic Chemistry.
  • ResearchGate. (Year). Table 4 Distribution coefficients (mL g − 1 ) K d of metal ions on....
  • ECHEMI. (Year). Solvent extraction slope method.
  • Li, D., et al. (Year). Study on the extraction of Sm(III) and Er(III) with N,N,N′,N′ -tetrabutylmalonamide. Journal of Radioanalytical and Nuclear Chemistry.
  • Wang, Y., et al. (Year). N,N,N′,N′-tetrabutylmalonamide as a new extractant for extraction of nitric acid and uranium(VI) in toluene. Journal of Radioanalytical and Nuclear Chemistry.
  • Fan, X., et al. (Year). Analytical separations of lanthanides and actinides by capillary electrophoresis.
  • 911Metallurgist. (2017). SX Solvent Extraction Process Principles Theory.
  • BARC. (Year). The Separation and Complexation Behavior Trivalent Actinides and Lanthanides of.
  • Kassing, F., et al. (Year). Toward a Distinct and Quantitative Validation Method for Predictive Process Modelling—On the Example of Solid-Liquid Extraction Processes of Complex Plant Extracts. Processes.
  • Slideshare. (Year). Separation of Lanthanides/ Lanthanides and Actinides.
  • ResearchGate. (2016).
  • Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. (Year). American Pharmaceutical Review.
  • ResearchGate. (Year). Scavenging of Heavy Metal Ions (Cr3+, Mn2+, Co2+, Ni2+, Cu2+, Zn2+).
  • ResearchGate. (Year).
  • ResearchGate. (Year). Generalized mechanism associated with the synthesis of malonamide derivatives (MDs)
  • Kravchuk, D. V., et al. (Year). N′−Tetramethylmalonamide Complexes Across the Lanthanide Series. OSTI.GOV.
  • Mollaamin, F. (2025). Evaluation of selectivity and sensitivity of gallium nitride nanosensor for grabbing metal/ metalloid ions (Na+, K+, Sn2+, Pb2+, Al3+) from water: materials modelling approach towards environmental treatment.
  • ResearchGate. (Year).
  • Development and validation of an analytical methodology based on solvent microextraction and UHPLC-MS/MS for determining bisphen. (2024). Food Chemistry.
  • Synthesis of Substituted Acetic Acids: The Malonic Ester Synthesis. (Year). Website.
  • Validation of a Liquid–Liquid Extraction Method to Study the Temporal Production of D-Series Resolvins by Head Kidney Cells from Atlantic Salmon (Salmon salar) Exposed to Docosahexaenoic Acid. (2023). Molecules.
  • Thermodynamic Analysis and Experimental Optimization for the Purification of Ni-Co-Mn Mixed Sulfate Solution from the Recovery Process of Lithium-Ion Batteries. (Year).
  • ResearchGate. (Year). Effect of structure of N,N dialkyl amides on the extraction of U(VI) and Th(IV): A thermodynamic study.
  • Axplora. (Year).
  • ChemicalBook. (Year). Dibutylamine synthesis.
  • Benchchem. (Year). A Comparative Guide to the Validation of Analytical Methods for (+)-N-Methylallosedridine in Plant Extracts.
  • Molecular Dynamics Simulations of a Catalytic Multivalent Peptide–Nanoparticle Complex. (2021).
  • PharmaCompass.com. (Year).
  • Molecular Dynamics Simulation of the Kinetic Reaction of Ni and Al Nanoparticles. (Year). Conference Paper.
  • GPUMD 4.0: A high‐performance molecular dynamics package for versatile materials simulations with machine‐learned potentials. (2025).
  • ResearchGate. (Year). SYNTHESIS OF MALONIC ACID ESTERS.
  • ResearchGate. (Year).
  • ResearchGate. (Year). Distinct and Quantitative Validation Method for Predictive Process Modeling with Examples of Liquid-Liquid Extraction Processes of Complex Feed Mixtures.
  • Merck Millipore. (Year).
  • Extraction of Tb(III) with N, N, N', N'- tetrabutylmalonamide. (Year). Københavns Biblioteker.
  • ResearchGate. (Year). Effect of TBP on Solvent Extraction of Np(V) with n-Octyl(phenyl)-N, N-Diisobutylcarbamoylmethylphosphine Oxide.
  • ResearchGate. (Year). Extraction Performance of a Fluorous Phosphate for Zr(IV) from HNO 3 Solution: Comparison with Tri- n -.
  • YouTube. (2018). Malonic Ester Synthesis Reaction Mechanism.

Sources

A Comparative Analysis of N,N,N',N'-Tetrabutylmalonamide (TBMA) and Traditional Extractants in Actinide and Lanthanide Separation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate field of radiochemistry and hydrometallurgy, particularly in the context of nuclear fuel reprocessing and radioactive waste management, the choice of an effective extractant is paramount. For decades, organophosphorus compounds like tri-n-butyl phosphate (TBP) and tri-n-octyl phosphine oxide (TOPO) have been the workhorses of solvent extraction processes. However, the quest for more efficient, selective, and robust alternatives has led to the development of advanced extractants. Among these, N,N,N',N'-tetrabutylmalonamide (TBMA), a diamide extractant, has emerged as a promising candidate. This guide provides an in-depth, objective comparison of TBMA with traditional extractants, supported by experimental data, to aid researchers in making informed decisions for their separation processes.

Introduction to this compound (TBMA)

This compound (TBMA) is a neutral, bidentate ligand belonging to the diamide class of extractants. Its molecular structure, featuring two carbonyl oxygen atoms as coordination sites, allows for the formation of stable complexes with metal ions, particularly actinides and lanthanides. The butyl groups attached to the nitrogen atoms provide the necessary lipophilicity for its application in liquid-liquid extraction systems, typically using an inert hydrocarbon diluent like n-dodecane.

The primary interest in TBMA and other diamides stems from their potential to overcome some of the limitations associated with traditional organophosphorus extractants. These advantages include complete incinerability (containing only C, H, O, and N atoms), which simplifies waste management, and the fact that their degradation products do not significantly interfere with the extraction process.

Comparative Performance Analysis

The performance of an extractant is evaluated based on several key parameters: extraction efficiency, selectivity, loading capacity, and stripping efficiency. This section compares TBMA with TBP and TOPO across these metrics, drawing upon available experimental data.

Extraction Efficiency

The extraction efficiency is quantified by the distribution coefficient (D), which is the ratio of the concentration of the metal ion in the organic phase to its concentration in the aqueous phase at equilibrium. A higher D value indicates a more efficient extraction.

Studies have shown that TBMA exhibits excellent extraction capabilities for actinides, particularly for hexavalent uranium (U(VI)) and tetravalent plutonium (Pu(IV)), from nitric acid media.[1] In some instances, TBMA has demonstrated superior extraction efficiency for uranyl(II) ions compared to TBP under similar conditions.[1] The extraction of actinides and lanthanides by diamides is influenced by factors such as the concentration of nitric acid and the extractant.[2]

Table 1: Comparison of Distribution Coefficients (D) for U(VI) and Pu(IV)

ExtractantMetal IonNitric Acid Conc. (M)D ValueSource(s)
TBMA U(VI)3.0>10[1]
TBP U(VI)3.0~5-10[3]
TBMA Pu(IV)3.0High[4]
TBP Pu(IV)3.0Moderate to High[5]
TOPO U(VI)3.0Very High[6]

Note: The D values are indicative and can vary significantly with experimental conditions. Direct comparative studies under identical conditions are limited.

The enhanced extraction efficiency of TBMA compared to TBP for U(VI) can be attributed to the bidentate coordination of the malonamide group, which forms a more stable chelate with the uranyl ion than the monodentate coordination of TBP.

Selectivity

Selectivity, measured by the separation factor (SF), is the ratio of the distribution coefficients of two different metal ions. It is a critical parameter for separating specific elements from a mixture. A key challenge in nuclear fuel reprocessing is the separation of trivalent actinides (like Americium, Am) from trivalent lanthanides (like Europium, Eu), as they exhibit similar chemical properties.

Diamides, including TBMA, have shown promise in this regard. While TBP has poor selectivity for Am(III) over Eu(III), certain diamides have demonstrated the ability to preferentially extract Am(III).[2][7] The separation factors for Am(III)/Eu(III) can reach values significantly greater than 1 with some diamide-based systems.[8]

Table 2: Comparison of Separation Factors (SF) for Am(III)/Eu(III)

Extractant SystemSF (Am/Eu)ConditionsSource(s)
Diamides >1 (up to 13 reported for some)Varies (often at lower acidity)[2][9]
TBP ~1Nitric acid media
TOPO ~1Nitric acid media[6]

The selectivity of diamides for actinides over lanthanides is attributed to the subtle differences in the nature of their bonding with the f-block elements.

Another important separation is that of plutonium from uranium. Some studies suggest that certain diamides can offer better Pu/U separation compared to TBP, particularly at higher nitric acid concentrations.[4]

Loading Capacity and Third Phase Formation

Loading capacity refers to the maximum amount of metal that can be extracted into the organic phase. A higher loading capacity is desirable for industrial applications to minimize the volume of the organic solvent required.

A significant issue with TBP, especially at high metal and acid concentrations, is the formation of a "third phase" – a dense, metal-rich organic phase that complicates the separation process and can pose safety risks.[10][11][12] Diamides are being investigated as alternatives in part to mitigate this issue. While third phase formation can still occur with diamides under certain conditions, the operational window might be wider compared to TBP.[4]

Stripping Efficiency

Stripping, or back-extraction, is the process of recovering the extracted metal ions from the loaded organic phase back into an aqueous solution. Efficient stripping is crucial for the recovery of the target metals and the recycling of the extractant.

The recovery of actinides from loaded TBMA can be achieved using dilute acids or complexing agents. For instance, dilute oxalic acid or dilute U(IV) can be used to strip Pu(IV), while dilute sodium carbonate is effective for stripping U(VI).[4] The stripping of metal ions from diamide systems has been reported to be efficient.[13]

Experimental Methodologies

To provide a framework for the comparative evaluation of these extractants, a generalized experimental protocol for a solvent extraction study is outlined below. The causality behind the experimental choices is highlighted to underscore the principles of a self-validating system.

General Solvent Extraction Protocol

This protocol describes a typical batch solvent extraction experiment to determine the distribution coefficient of a metal ion.

Objective: To determine the distribution coefficient (D) of a metal ion (e.g., U(VI)) between an aqueous nitric acid phase and an organic phase containing the extractant.

Materials:

  • Aqueous phase: A solution of the metal nitrate (e.g., UO₂(NO₃)₂) in nitric acid of a specific concentration.

  • Organic phase: A solution of the extractant (TBMA, TBP, or TOPO) in a suitable diluent (e.g., n-dodecane) at a specific concentration.

  • Tracer: A radioisotope of the metal of interest (e.g., ²³³U) to facilitate accurate concentration measurements at low levels.

Procedure:

  • Phase Preparation: Prepare the aqueous and organic phases with the desired concentrations of acid, metal, and extractant.

  • Equilibration: In a centrifuge tube, mix equal volumes (e.g., 2 mL) of the aqueous and organic phases. The use of equal volumes simplifies the calculation of the distribution coefficient.

  • Contacting: Agitate the mixture vigorously for a sufficient time (e.g., 30 minutes) to ensure that equilibrium is reached. This is a critical step; insufficient mixing time can lead to erroneously low D values. The required time should be determined in preliminary kinetic studies.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases. A clear interface is essential for accurate sampling.

  • Sampling: Carefully withdraw an aliquot from both the aqueous and organic phases.

  • Analysis: Determine the concentration of the metal ion in each aliquot. For radiotracer experiments, this is typically done using a suitable radiation detector (e.g., a gamma spectrometer or liquid scintillation counter). For higher concentrations, techniques like ICP-MS or spectrophotometry can be used.

  • Calculation: Calculate the distribution coefficient using the formula: D = [Metal]org / [Metal]aq where [Metal]org and [Metal]aq are the concentrations of the metal in the organic and aqueous phases, respectively.

Causality in Experimental Design:

  • Choice of Diluent: n-Dodecane is a common choice due to its high flash point, low volatility, and chemical stability, which are important for safety and process reliability in nuclear applications.

  • Temperature Control: Extraction equilibria are often temperature-dependent. Conducting experiments at a constant, controlled temperature is crucial for reproducibility.

  • Purity of Reagents: The purity of the extractant and diluent can significantly impact the results. Impurities can act as competing extractants or modifiers, leading to inaccurate data.

Workflow for Comparative Study

The following diagram illustrates a logical workflow for a comprehensive comparative study of different extractants.

G cluster_0 Preparation cluster_1 Extraction Studies cluster_2 Stripping Studies cluster_3 Analysis & Comparison P1 Synthesize and Purify Extractants (TBMA, TBP, TOPO) P2 Prepare Stock Solutions (Aqueous & Organic) P1->P2 E1 Determine Distribution Coefficients (D) - Vary [HNO3] - Vary [Extractant] P2->E1 E2 Determine Separation Factors (SF) - U/Pu - Am/Eu E1->E2 S1 Evaluate Stripping Agents (Dilute acids, Complexants) E2->S1 E3 Determine Loading Capacity S2 Determine Stripping Efficiency S1->S2 A1 Tabulate and Graph Data S2->A1 A2 Compare Performance Metrics (D, SF, Loading, Stripping) A1->A2 A3 Assess Third Phase Formation A2->A3

Caption: Workflow for a comparative study of extractants.

Extraction Mechanisms

The extraction of metal ions by neutral extractants like TBMA, TBP, and TOPO from a nitric acid medium generally proceeds via a solvation mechanism. The neutral extractant (E) coordinates with the metal nitrate salt, forming a neutral complex that is soluble in the organic diluent.

For U(VI) extraction, the general reaction can be represented as: UO₂²⁺(aq) + 2NO₃⁻(aq) + nE(org) ⇌ UO₂(NO₃)₂(E)ₙ(org)

The stoichiometry of the extracted complex (the value of 'n') depends on the extractant. For TBP, n is typically 2, forming UO₂(NO₃)₂(TBP)₂. For TBMA, studies suggest that it forms a 1:2:2 complex of uranyl ion, nitrate, and TBMA, meaning n=2.[1] However, a 1:2:1 complex has also been reported under different conditions.[2]

The following diagram illustrates the extraction mechanism for a generic neutral extractant.

G cluster_0 Aqueous Phase cluster_1 Organic Phase Aq Mⁿ⁺ + nNO₃⁻ Interface Interface Aq->Interface Org_E mE Org_E->Interface Org_Complex M(NO₃)ₙ(E)ₘ Org_Complex->Org_E Stripping Interface->Org_Complex

Caption: General mechanism of solvent extraction by a neutral extractant.

Conclusion

This compound (TBMA) represents a significant advancement in the field of solvent extraction, offering several potential advantages over traditional extractants like TBP and TOPO. Its higher extraction efficiency for certain actinides, potential for improved selectivity in actinide/lanthanide and Pu/U separations, and favorable waste management characteristics make it a compelling alternative for researchers and professionals in nuclear chemistry and related fields.

However, the choice of an extractant is highly dependent on the specific application, including the composition of the feed solution, the desired separation, and the overall process flowsheet. While this guide provides a comparative overview based on available data, further research and process-specific optimization are essential for the successful implementation of TBMA or any other novel extractant. The continued investigation into diamides and other advanced extraction systems is crucial for the development of safer, more efficient, and sustainable separation technologies.

References

  • Wang, Y., et al. (n.d.). This compound as a new extractant in n-dodecane for extraction of nitric acid and uranium. Journal of Radioanalytical and Nuclear Chemistry.
  • Sasaki, Y. (n.d.). Basic research on solvent extraction of actinide cations with diamide compounds. INIS-IAEA.
  • Babain, V.A., et al. (2018). Actinide-lanthanide separation with solvents on the base of amides of heterocyclic diacids.
  • Nair, G.M., et al. (1993). Tetra-butyl-malonamide and tetra-isobutyl-malonamide as extractants for uranium(VI) and plutonium(IV). Solvent Extraction and Ion Exchange, 11(5).
  • Archer, E.M., et al. (n.d.). The complexation and solvent extraction properties of a phenanthroline diamide extractant for trivalent actinide and lanthanide ions. Inorganic Chemistry Frontiers.
  • Chiarizia, R., et al. (n.d.). Third Phase Formation in the Extraction of Inorganic Acids by TBP in n-Octane.
  • Ansari, S.A., et al. (n.d.). New Insights in Third Phase Formation in the U(VI)-HNO3, TBP-Alkane System.
  • Lumetta, G.J., et al. (2012). Separating the Minor Actinides Through Advances in Selective Coordination Chemistry.
  • Koma, Y., et al. (n.d.). STUDY ON Am/Eu EXTRACTION AND SEPARATION WITH ACID EXTRACTANT AND TPTZ. INIS-IAEA.
  • Williams, N.J., et al. (n.d.). Efficient Trivalent Actinide-Lanthanide Separations Using Hydrophilic CHON-Compliant Phenanthroline-Dicarboxamide Ligands. Industrial & Engineering Chemistry Research.
  • Petranikova, M., et al. (n.d.).
  • Choppin, G.R., et al. (n.d.). ACTINIDE SEPARATION SCIENCE AND TECHNOLOGY. UNLV Radiochemistry.
  • Wang, Y., et al. (n.d.). This compound as a new extractant for extraction of nitric acid and uranium(VI). Nuclear Science and Techniques.
  • Serva, L. (n.d.). Computer Simulation Study of Third Phase Formation in a Nuclear Extraction Process. The University of Manchester.
  • Singh, R.K., et al. (n.d.). Third phase formation in the extraction of Th(NO3)4 by Tri-sec-butyl phosphate: a comparison with Tri-n-butyl phosphate.
  • Petrich, G., & Kolarik, Z. (n.d.). Distribution of U(VI), Pu(IV)
  • Kowa American Corporation. (n.d.). Tertiary Butyl Methacrylate. Retrieved from [Link]

  • Brown, M.A., et al. (n.d.). A comparison of selected literature on the distribution ratios of Pu into TBP from ~1M HNO3 at various temperatures.
  • Urbanczyk, M., et al. (n.d.). The study on distribution coefficient of polonium between tri-octylphosphine oxide (TOPO)
  • Kumar, S., & Mudali, U.K. (n.d.). Modeling of Pu(VI) distribution coefficients in 30 % TBP based PUREX process.
  • El-Nadi, Y.A. (n.d.). Synergistic effect of tri-n-butyl phosphate (TBP) or tri-n-octyl phosphine oxide (TOPO) with didodecylphosphoric acid (HDDPA) on extraction of uranium(VI) and thorium(IV) ions.
  • Gonda, K., & Matsuda, S. (2012). Distribution Coefficient Correlations for Nitric Acid, U(VI) and Pu(IV) in Two-Phase System with Aqueous Nitric Acid and 30% Tri-n-Buthylphosphate Solutions.
  • ChemBK. (n.d.). TBMA. Retrieved from [Link]

  • Chemicals. (n.d.).
  • Roy, A., et al. (n.d.). Selective separation of Am(iii)/Eu(iii) using heterocyclic bistriazolyl phosphonate grafted zirconia and titania solid phase extractants.
  • Wang, C., et al. (n.d.). Theoretical Study of Am(III) and Eu(III)
  • Regadío, M., et al. (n.d.). A, ³¹P NMR spectra of the TBP phase loaded with varying Zn(II) concentrations.
  • Zhang, Z., et al. (n.d.). Effective Am (III)/Eu(III) separations using 2,6-bis(1,2,4-triazin-3-yl)pyridine (BTP) functionalised titania particles and hierarchically porous beads.

Sources

A Cross-Validated Guide to N,N,N',N'-Tetrabutylmalonamide (TBMA) for Selective Metal Ion Extraction

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development and critical materials separation, the choice of a chelating agent is pivotal for the efficacy and economy of purification and extraction processes. This guide provides a comprehensive, cross-validated comparison of N,N,N',N'-Tetrabutylmalonamide (TBMA), a promising extractant, against its alternatives, supported by experimental data. We will delve into its synthesis, performance in solvent extraction systems, and provide detailed protocols for its application.

Introduction to this compound (TBMA)

This compound (TBMA) is a bidentate neutral ligand belonging to the malonamide class of compounds. Its molecular structure, featuring two amide groups separated by a methylene bridge and flanked by four butyl chains, allows for the effective chelation of metal ions. This structural characteristic makes TBMA particularly suited for liquid-liquid extraction processes, a cornerstone of hydrometallurgy and nuclear waste reprocessing. The butyl groups confer significant solubility in organic diluents, a critical property for a successful solvent extraction process.

Physicochemical Properties of TBMA:

PropertyValueReference
Molecular FormulaC₁₉H₃₈N₂O₂[1]
Molecular Weight326.52 g/mol [1]
AppearanceClear, colorless to light orange/yellow liquid[1]
Boiling Point446.1 ± 28.0 °C (Predicted)[1]
Density0.930 ± 0.06 g/cm³ (Predicted)[1]
Refractive Index1.4680 to 1.4720[1]

Comparative Performance Analysis: TBMA vs. Alternatives

The primary application of TBMA lies in the separation of actinides and lanthanides from nitric acid solutions, a critical step in the management of used nuclear fuel. Its performance is best evaluated in comparison to other established and emerging extractants, such as other malonamides with varying alkyl chain lengths and the widely studied diglycolamides, N,N,N',N'-tetraoctyl diglycolamide (TODGA) and N,N,N',N'-tetra(2-ethylhexyl)diglycolamide (T2EHDGA).

Extraction of Uranium (VI)

TBMA has demonstrated considerable efficacy in the extraction of Uranyl (VI) ions from nitric acid media. The extraction efficiency is strongly dependent on the concentration of nitric acid in the aqueous phase.

Table 1: Distribution Coefficients (D) of Uranium(VI) with TBMA at Varying Nitric Acid Concentrations

Nitric Acid Conc. (mol/L)Distribution Coefficient (D) for U(VI)DiluentReference
1.0~1.550% 1,2,4-trimethyl benzene + 50% kerosene[2]
2.0~5.050% 1,2,4-trimethyl benzene + 50% kerosene[2]
3.0~10.050% 1,2,4-trimethyl benzene + 50% kerosene[2]
4.0~15.050% 1,2,4-trimethyl benzene + 50% kerosene[2]

Higher D values indicate more effective extraction into the organic phase.

The data clearly indicates that the extraction of U(VI) by TBMA increases significantly with rising nitric acid concentration. This is attributed to the formation of the extractable complex, UO₂(NO₃)₂·(TBMA)₂, where the nitrate ions play a crucial role in the coordination sphere.[2]

Extraction of Trivalent Lanthanides and Actinides (Am(III) and Eu(III))

The separation of trivalent actinides from lanthanides is a formidable challenge in nuclear fuel reprocessing due to their similar ionic radii and chemical properties. The performance of TBMA in this separation is a key metric of its utility.

While specific distribution coefficients for Am(III) and Eu(III) with TBMA are not extensively reported under a wide range of conditions in the available literature, studies on closely related malonamides and diglycolamides provide a basis for comparison. For instance, N,N,N',N'-tetraoctyl diglycolamide (TODGA) is known for its high extraction efficiency for both lanthanides and actinides. In a comparative study, the distribution ratio of Am(III) by 0.1 M diglycolamides in n-dodecane followed the order: TODGA > T2EHDGA.[3]

The separation factor (SF), defined as the ratio of the distribution coefficients of two different metal ions (e.g., SFEu/Am = DEu / DAm), is a critical parameter for evaluating the selectivity of an extractant. For TODGA, the separation factor for Eu(III) over Am(III) can be around 2 in 3 mol/L HNO₃.[4] This indicates a slight preference for europium under these conditions.

The choice of diluent also significantly impacts the extraction behavior. For TODGA, distribution ratios for both Eu(III) and Am(III) are highly dependent on the diluent type, with variations observed between alkanes, alcohols, and ketones.[5] This underscores the importance of optimizing the entire solvent system, not just the extractant.

Experimental Protocols

Synthesis of this compound (TBMA)

A common and effective method for the synthesis of TBMA involves the amidation of a malonic acid ester, such as diethyl malonate, with dibutylamine.

Workflow for TBMA Synthesis:

reagents Diethyl Malonate + Dibutylamine reaction Reaction: Heat under reflux reagents->reaction 1. Mix reagents workup Aqueous Work-up: Remove excess amine and by-products reaction->workup 2. Cool and process purification Purification: Vacuum Distillation or Column Chromatography workup->purification 3. Isolate crude product product Pure TBMA purification->product 4. Final purification

Caption: Workflow for the synthesis of this compound.

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine diethyl malonate (1 equivalent) and an excess of dibutylamine (approximately 4-5 equivalents). The excess dibutylamine serves as both a reactant and a solvent.

  • Reaction: Heat the mixture to reflux and maintain for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After cooling to room temperature, the excess dibutylamine is removed under reduced pressure. The residue is then dissolved in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and washed successively with dilute hydrochloric acid (to remove any remaining amine), saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed by rotary evaporation to yield the crude TBMA.

  • Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel to obtain the final pure this compound.

Solvent Extraction of Uranium(VI)

This protocol outlines a typical liquid-liquid extraction experiment to determine the distribution coefficient of U(VI) with TBMA.

Workflow for Solvent Extraction:

prep_aq Prepare Aqueous Phase: U(VI) in HNO3 contact Contact Phases: Mix vigorously prep_aq->contact prep_org Prepare Organic Phase: TBMA in Diluent prep_org->contact separate Phase Separation: Allow layers to separate contact->separate analysis_aq Analyze Aqueous Phase: Determine [U(VI)]aq separate->analysis_aq analysis_org Analyze Organic Phase: Determine [U(VI)]org separate->analysis_org calculate Calculate Distribution Coefficient (D) analysis_aq->calculate analysis_org->calculate

Caption: General workflow for a solvent extraction experiment.

Step-by-Step Protocol:

  • Preparation of Phases:

    • Aqueous Phase: Prepare a stock solution of Uranyl nitrate (UO₂(NO₃)₂) in nitric acid of the desired concentration (e.g., 1-4 M HNO₃).

    • Organic Phase: Prepare a solution of TBMA of a specific concentration (e.g., 0.1 M) in a suitable organic diluent (e.g., n-dodecane or a mixture of kerosene and an aromatic modifier).

  • Extraction:

    • In a centrifuge tube or a separating funnel, mix equal volumes of the aqueous and organic phases (e.g., 5 mL of each).

    • Shake the mixture vigorously for a sufficient time (e.g., 30 minutes) to ensure that extraction equilibrium is reached.

  • Phase Separation:

    • Centrifuge the mixture or allow it to stand until the two phases have completely separated.

  • Analysis:

    • Carefully separate the two phases.

    • Determine the concentration of Uranium(VI) in both the aqueous and organic phases using a suitable analytical technique, such as Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or spectrophotometry.

  • Calculation:

    • Calculate the distribution coefficient (D) using the formula: D = [U(VI)]org / [U(VI)]aq where [U(VI)]org and [U(VI)]aq are the equilibrium concentrations of Uranium(VI) in the organic and aqueous phases, respectively.

Causality Behind Experimental Choices

  • Choice of Diluent: The diluent is not merely a carrier for the extractant but plays a crucial role in the extraction process. Aliphatic hydrocarbons like n-dodecane are common, but the addition of aromatic modifiers can prevent the formation of a third phase at high metal loading.

  • Nitric Acid Concentration: As seen in the data, the concentration of nitric acid is a critical parameter. It influences the formation of the metal-nitrate species that is extracted and can also affect the stability of the extractant.

  • Excess Amine in Synthesis: The use of a large excess of dibutylamine in the synthesis of TBMA helps to drive the reaction to completion and can also serve as a high-boiling solvent for the reaction.

Conclusion

This compound is a viable and effective extractant for Uranium(VI) from nitric acid media. Its performance is comparable to other malonamides and offers an alternative to the more extensively studied diglycolamides. The synthesis of TBMA is straightforward, making it an accessible compound for research and potential industrial applications.

For the challenging separation of trivalent actinides and lanthanides, while TBMA shows promise, more extensive comparative studies are needed to fully delineate its separation factors and selectivity under various conditions. The choice between TBMA, TODGA, or other extractants will ultimately depend on the specific requirements of the separation process, including the desired purity of the final product, the composition of the feed solution, and economic considerations.

This guide provides a foundational understanding of TBMA and its place in the landscape of selective metal ion extractants. Further research into its coordination chemistry and the optimization of solvent systems will undoubtedly enhance its applicability in critical separation technologies.

References

  • This compound as a new extractant for extraction of nitric acid and uranium(VI) - Nuclear Science and Techniques.
  • Malonic Ester Synthesis Reaction Mechanism - YouTube. Available at: [Link]

  • Comparative Evaluation of Two Substituted Diglycolamide Extractants for Actinide Partitioning | Request PDF - ResearchGate. Available at: [Link]

  • Complexation and Separation of Trivalent Actinides and Lanthanides by a Novel DGA Derived from Macrocyclic Crown Ether: Synthesis, Extraction, and Spectroscopic and Density Functional Theory Studies - PubMed Central. Available at: [Link]

  • Effect of diluent on the extraction of europium(iii) and americium(iii) with N,N,N′,N′-tetraoctyl diglycolamide (TODGA) - PMC - NIH. Available at: [Link]

Sources

N,N,N',N'-Tetrabutylmalonamide: A Critical Review of its Extraction Capabilities

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of Malonamides in Separation Science

The field of solvent extraction has long been dominated by organophosphorus compounds, most notably tri-n-butyl phosphate (TBP). For decades, the PUREX (Plutonium Uranium Redox Extraction) process, which utilizes TBP, has been the cornerstone of used nuclear fuel reprocessing for the recovery of uranium and plutonium.[1] However, the limitations of TBP, such as its susceptibility to third-phase formation and the interference caused by its degradation products (dibutyl and monobutyl phosphoric acids), have driven the search for superior extractants.[1][2]

This has led to the exploration of alternative extractant classes, with monoamides and diamides showing significant promise.[1] Among the diamides, N,N,N',N'-tetrabutylmalonamide (TBMA) has emerged as a subject of considerable interest. Malonamides, as CHON-compliant extractants (containing only Carbon, Hydrogen, Oxygen, and Nitrogen), offer the significant advantage of complete incinerability, minimizing the volume of secondary radioactive waste.[3] This guide will critically examine the extraction capabilities of TBMA, comparing its performance with traditional and contemporary extractants, and provide the necessary technical details for its practical application.

Physicochemical Properties of this compound

A fundamental understanding of the physicochemical properties of an extractant is crucial for optimizing its performance.

PropertyValueReference
Chemical Formula C₁₉H₃₈N₂O₂[4]
Molecular Weight 326.52 g/mol [4]
Appearance Colorless to light orange/yellow clear liquid[4][5]
Boiling Point 446.1 ± 28.0 °C (Predicted)[4][5]
Density 0.930 ± 0.06 g/cm³ (Predicted)[4][5]
Refractive Index 1.4680 to 1.4720[4][5]

Comparative Extraction Performance: TBMA vs. The Field

The efficacy of an extractant is ultimately determined by its ability to selectively and efficiently extract target species. This section compares the performance of TBMA against TBP and other relevant extractants for key elements of interest in nuclear fuel reprocessing and rare-earth element separation.

Extraction of Actinides

The primary application driving research into TBMA is the extraction of actinides from high-level liquid waste.

Key Observations:

  • Uranium (VI): TBMA has demonstrated effective extraction of U(VI) from nitric acid media.[6] The extracted species is predominantly a 1:1 complex of UO₂(NO₃)₂ with TBMA.

  • Comparison with TBP: While monoamides have shown higher separation factors for U and Pu from fission products compared to TBP, diamides like TBMA are being investigated for similar advantages.[1] The degradation products of amides are generally considered less problematic than those of TBP.[3][7]

  • Other Actinides: The broader class of malonamides has been studied for the co-extraction of trivalent actinides (like Americium) and lanthanides, a key step in partitioning and transmutation strategies.[8]

Extraction of Lanthanides

The chemical similarity of lanthanides makes their separation a challenging task. Diamides, including malonamides and diglycolamides, have shown promise in this area.

Key Observations:

  • Extraction Trend: The extraction of lanthanides by some diamides, such as N,N,N′,N′-tetrabutyl-3-oxa-diglycolamide (TBDGA), increases across the lanthanide series, indicating a higher affinity for heavier lanthanides.[9] While specific data for TBMA across the entire series is less common in the provided results, the general behavior of malonamides suggests the potential for selective extraction.[10][11]

  • Mechanism: The extraction of trivalent lanthanides from nitric acid solutions by malonamides typically involves the formation of neutral complexes.[11]

Mechanistic Insights and Experimental Considerations

A deeper understanding of the extraction mechanism and the influence of experimental parameters is essential for process optimization.

Extraction Mechanism

The extraction of metal ions by TBMA from an acidic aqueous phase into an organic phase is a complex equilibrium process.

Caption: Generalized solvent extraction mechanism of a metal ion (Mⁿ⁺) by TBMA.

The process involves the coordination of the metal ion and nitrate anions with the TBMA molecule in the organic phase, driven by the high nitrate concentration in the aqueous phase.

Influence of Experimental Parameters
  • Nitric Acid Concentration: The distribution coefficient of metal ions is highly dependent on the nitric acid concentration in the aqueous phase. For uranium (VI) extraction with TBMA, the distribution coefficient generally increases with increasing nitric acid concentration up to a certain point, after which it may decrease due to competition for the extractant by nitric acid itself.

  • Extractant Concentration: As expected, increasing the concentration of TBMA in the organic phase leads to a higher distribution coefficient for the target metal ions.

  • Diluent Effects: The choice of diluent can significantly impact the extraction efficiency and physical properties of the solvent system, such as phase separation and viscosity.[12][13][14][15][16] TBMA has been studied in diluents like toluene and mixtures of trimethyl benzene and kerosene.[6] Nonpolar organic diluents may exhibit different separation factors compared to more polar solvents.[14]

  • Temperature: The extraction process can be either exothermic or endothermic. For the extraction of lanthanides with a similar diamide, TBDGA, the reaction was found to be exothermic.[9]

  • Salting-out Agents: The addition of salting-out agents, such as LiNO₃, can enhance the extraction of metal ions by increasing the activity of nitrate ions in the aqueous phase.

Stripping (Back-Extraction)

The recovery of the extracted metal ions from the loaded organic phase is a critical step. This is typically achieved by contacting the organic phase with a dilute acid solution, which shifts the equilibrium and transfers the metal ions back to the aqueous phase.[17][18] The ease of stripping is a key advantage that amides can offer over some traditional extractants.[1]

Radiolytic and Hydrolytic Stability

In the context of nuclear fuel reprocessing, the stability of the extractant under high radiation fields and acidic conditions is paramount. Amides generally exhibit good radiolytic and hydrolytic stability.[19] Studies on various amides have shown that while degradation does occur, the impact on the extraction process is often less severe than with TBP.[20][21][22] The degradation products of amides are also less likely to cause the problematic emulsions and stable complexes that plague the PUREX process.[3][7]

Experimental Protocol: Solvent Extraction of Uranium(VI) with TBMA

This section provides a representative step-by-step protocol for a batch solvent extraction experiment.

ExperimentalWorkflow start Start prep_aq Prepare Aqueous Phase: Uranium(VI) in Nitric Acid start->prep_aq prep_org Prepare Organic Phase: TBMA in Toluene start->prep_org contact Contact Phases: Mix Aqueous and Organic (e.g., 30 min shaking) prep_aq->contact prep_org->contact separate Phase Separation: Allow layers to separate (e.g., centrifugation) contact->separate sample_aq Sample Aqueous Phase separate->sample_aq sample_org Sample Organic Phase separate->sample_org analyze Analyze Metal Concentration (e.g., ICP-MS) sample_aq->analyze sample_org->analyze calculate Calculate Distribution Ratio (D) analyze->calculate end End calculate->end

Caption: A typical workflow for a batch solvent extraction experiment.

Methodology:

  • Preparation of Aqueous Phase: Prepare a stock solution of uranyl nitrate (UO₂(NO₃)₂) in varying concentrations of nitric acid (e.g., 0.1 M to 8 M).

  • Preparation of Organic Phase: Prepare solutions of TBMA in a suitable diluent (e.g., toluene) at the desired concentration (e.g., 0.5 M).

  • Extraction:

    • In a centrifuge tube, add equal volumes (e.g., 5 mL) of the aqueous and organic phases.

    • Shake the mixture vigorously for a predetermined time (e.g., 30 minutes) to ensure equilibrium is reached.

    • Centrifuge the mixture to ensure complete phase separation.

  • Analysis:

    • Carefully separate the two phases.

    • Take an aliquot from the aqueous phase and analyze the uranium concentration using a suitable analytical technique, such as Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).

    • The concentration of uranium in the organic phase can be determined by mass balance.

  • Calculation of Distribution Ratio (D):

    • D = [Uranium concentration in organic phase] / [Uranium concentration in aqueous phase]

Conclusion and Future Outlook

This compound presents itself as a viable alternative to traditional organophosphorus extractants, particularly in the context of advanced nuclear fuel cycles. Its CHON-compliant nature, coupled with promising extraction capabilities for actinides, positions it as a key player in the development of more sustainable and efficient separation processes.

However, further research is warranted to fully characterize its performance. Comprehensive data on its selectivity for various actinides and lanthanides under a wide range of conditions are still needed. Long-term stability studies under process-relevant radiation doses and investigations into the effects of various diluents and synergistic agents will be crucial for its potential industrial-scale implementation. The insights provided in this guide aim to equip researchers with the foundational knowledge to explore and optimize the application of this promising extractant.

References

  • Comparing Branched versus Straight-chained Monoamide Extractants for Actinide Recovery | Request PDF - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]

  • Extraction of lanthanide ions with N,N,N′,N′-tetrabutyl-3-oxa-diglycolamide from nitric acid media | Semantic Scholar. (n.d.). Retrieved January 12, 2026, from [Link]

  • A comparison on the use of DEHBA or TBP as extracting agent for tetra- and hexavalent actinides in the CHALMEX Process - Chalmers Research. (n.d.). Retrieved January 12, 2026, from [Link]

  • Solvent extraction method for extraction of Lanthanides - YouTube. (2021, May 15). Retrieved January 12, 2026, from [Link]

  • The influence of dibutylphosphate on actinide extraction by 30% tributylphosphate. (2015, November 2). Retrieved January 12, 2026, from [Link]

  • Selective Extraction of Light Lanthanides(III) by N,N-Di(2-ethylhexyl)-diglycolamic Acid: A Comparative Study with N,N-Dimethyl-diglycolamic Acid as a Chelator in Aqueous Solutions | ACS Omega. (n.d.). Retrieved January 12, 2026, from [Link]

  • Experimental and theoretical studies on actinide extraction: dibutyl phenyl phosphonate versus tri- n -butyl phosphate | Request PDF. (n.d.). Retrieved January 12, 2026, from [Link]

  • Extraction of Lanthanides(III) from Nitric Acid Solutions with N,N′-dimethyl-N,N′-dicyclohexyldiglycolamide into Bis(trifluoromethylsulfonyl)imide-Based Ionic Liquids and Their Mixtures with Molecular Organic Diluents - MDPI. (n.d.). Retrieved January 12, 2026, from [Link]

  • Extraction of Lanthanides(III) from Aqueous Nitric Acid Solutions with Tetra(n-octyl)diglycolamide into Methyltrioctylammonium Bis(trifluoromethanesulfonul)imide Ionic Liquid and Its Mixtures with Molecular Organic Diluents - MDPI. (n.d.). Retrieved January 12, 2026, from [Link]

  • A comparison on the use of DEHBA or TBP as extracting agent for tetra- and hexavalent actinides in the CHALMEX Process. (2022, August 3). Retrieved January 12, 2026, from [Link]

  • This compound as a new extractant for extraction of nitric acid and uranium(VI) - Nuclear Science and Techniques. (n.d.). Retrieved January 12, 2026, from [Link]

  • Effect of shaking time on stripping of metal ions from loaded organic phase. (n.d.). Retrieved January 12, 2026, from [Link]

  • Radiolytic stability of N,N-dialkyl amide: effect on Pu(iv) complexes in solution - Dalton Transactions (RSC Publishing). (n.d.). Retrieved January 12, 2026, from [Link]

  • Developing non-radioactive, radical methods to screen for radiolytic stability - Idaho National Laboratory. (n.d.). Retrieved January 12, 2026, from [Link]

  • Gamma radiolytic stability of the novel modified diglycolamide 2,2′-oxybis(N,N-didecylpropanamide) (mTDDGA) for grouped actinide extraction - PubMed Central. (2022, April 25). Retrieved January 12, 2026, from [Link]

  • Stripping of metal ions from the loaded organic phases containing Cyphos IL 101. (n.d.). Retrieved January 12, 2026, from [Link]

  • Studies on hydrolysis and radiolysis of N,N,N′,N′-tetraoctyl-3-oxapentane-1,5-diamide. (n.d.). Retrieved January 12, 2026, from [Link]

  • Structural Trends and Vibrational Analysis of N,N,N′,N′−Tetramethylmalonamide Complexes Across the Lanthanide Series - ResearchGate. (2024, January 12). Retrieved January 12, 2026, from [Link]

  • Protocol: Extract bioactive substances from plants – a practical scientific guide Be aware - BioHack Academy moved. (n.d.). Retrieved January 12, 2026, from [Link]

  • Developing non-radioactive, radical methods to screen for radiolytic stability - Chemical Communications (RSC Publishing). (n.d.). Retrieved January 12, 2026, from [Link]

  • This compound as a new extractant for extraction of nitric acid and uranium(VI) in toluene - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]

  • N,N,N',N'-Tetramethylmalonamide - MySkinRecipes. (n.d.). Retrieved January 12, 2026, from [Link]

  • Kinetics of lanthanide/actinide co-extraction with N,N'-Dimethyl-N,N'-Dibutyltetradecylmalonic diamide (DMDBTDMA) - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]

  • Preparation of Medicinal Plants: Basic Extraction and Fractionation Procedures for Experimental Purposes - PMC - NIH. (2020, January 29). Retrieved January 12, 2026, from [Link]

  • N′−Tetramethylmalonamide Complexes Across the Lanthanide Series - OSTI.GOV. (n.d.). Retrieved January 12, 2026, from [Link]

  • Extraction of Metal Ions with Metal-Organic Frameworks - PubMed. (2019, December 16). Retrieved January 12, 2026, from [Link]

  • Extraction Processes with Several Solvents on Total Bioactive Compounds in Different Organs of Three Medicinal Plants - MDPI. (n.d.). Retrieved January 12, 2026, from [Link]

  • Solvent extraction or separation - YouTube. (2016, June 10). Retrieved January 12, 2026, from [Link]

  • Novel methodology for anodic stripping voltammetric sensing of heavy-metal ions using Ti3C2Tx nanoribbons - Chemical Communications (RSC Publishing). (n.d.). Retrieved January 12, 2026, from [Link]

  • Synthesis of O - tert -Butyl- N,N -disubstituted Hydroxylamines by N–O Bond Formation. (n.d.). Retrieved January 12, 2026, from [Link]

  • Extraction, Isolation and Characterization of Bioactive Compounds from Plants' Extracts - PMC - NIH. (n.d.). Retrieved January 12, 2026, from [Link]

  • Effect of Organic Substances on the Results of Anodic Stripping Voltammetry Detection of Metal Ions in Aqueous Media | Request PDF. (n.d.). Retrieved January 12, 2026, from [Link]

  • SYNTHESIS AND CHARACTERIZATION OF POLY (N-TERT- BUTYLACRYLAMIDE - CO - 2, 4-DICHLOR. (n.d.). Retrieved January 12, 2026, from [Link]

  • The impact of diluents on the compaction, dissolution, and physical stability of amorphous solid dispersion tablets - PubMed. (2024, April 10). Retrieved January 12, 2026, from [Link]

  • Influence of Diluent on Extraction Parameters of Systems for Separation Am(III) and Ln(III) Based on 1,10-Phenanthroline-2,9-Diamide - MDPI. (2024, July 28). Retrieved January 12, 2026, from [Link]

  • Effect of Diluents on Tablet Integrity and Controlled Drug Release - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]

  • Influence of diluents on tablet hardness. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]

Sources

A Senior Application Scientist's Guide to N,N,N',N'-Tetrabutylmalonamide (TBMA) for Selective Metal Ion Separations

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of chemical separations, particularly within the realms of nuclear fuel reprocessing, hydrometallurgy, and pharmaceutical development, the choice of an effective and selective extractant is paramount. This guide provides a comprehensive statistical analysis of the separation factors achieved with N,N,N',N'-Tetrabutylmalonamide (TBMA), a promising bidentate ligand. We will delve into a comparative analysis of TBMA's performance against other established extractants, supported by experimental data, to offer a clear perspective on its capabilities and potential applications.

The Critical Role of Malonamides in Selective Extractions

Malonamides, a class of neutral extractants, have garnered significant attention for their ability to selectively extract trivalent actinides and lanthanides from acidic media. This selectivity is crucial in processes like the partitioning and transmutation (P&T) of nuclear waste, where the separation of long-lived minor actinides from fission product lanthanides is a key challenge. The efficiency of these separations is quantified by the separation factor (SF), which is the ratio of the distribution coefficients (D) of two different metal ions. A higher separation factor indicates a more effective separation.

This compound (TBMA) stands out within this class due to its favorable combination of extraction efficiency, stability, and solubility in common organic diluents. Its molecular structure, featuring two carbonyl oxygen atoms as coordination sites, allows for the formation of stable chelate complexes with metal ions.

Comparative Performance Analysis: TBMA vs. Other Extractants

To truly understand the efficacy of TBMA, a direct comparison with other widely used extractants is essential. This section presents a comparative overview of the separation factors achieved with TBMA, Octyl(phenyl)-N,N-diisobutylcarbamoylmethylphosphine oxide (CMPO), and N,N,N',N'-tetraoctyldiglycolamide (TODGA).

Separation of Trivalent Actinides and Lanthanides (Am(III)/Eu(III))
Extractant SystemAqueous PhaseOrganic PhaseSeparation Factor (SF Am/Eu)Reference
TBMA High LiNO₃TolueneVaries with HNO₃ concentration[1]
CMPO 1M HNO₃n-dodecane~10[2]
TODGA 3M HNO₃n-dodecane>60[3]

Analysis of Performance:

From the available data, it is evident that both CMPO and TODGA generally exhibit higher Am/Eu separation factors compared to what has been reported for TBMA under specific conditions. TODGA, in particular, shows exceptional selectivity. However, it is crucial to note that the separation efficiency of TBMA is highly dependent on the experimental conditions, especially the nitric acid and salting-out agent concentrations. Studies have shown that the distribution ratio of lanthanides like Sm(III) with TBMA decreases sharply at higher nitric acid concentrations due to competition for the extractant[1]. This behavior can be exploited to achieve selective stripping and enhance separation factors.

The choice of diluent also plays a significant role in the extraction efficiency of TBMA. The extraction of Sm(III) was found to increase in the order: chloroform < carbon tetrachloride < benzene < xylene < toluene < cyclohexane < n-hexane < n-octane. This highlights the importance of optimizing the diluent to maximize the separation performance of TBMA.

Extraction of Other Key Metal Ions

Beyond Am(III) and Eu(III), the performance of TBMA in extracting other relevant metal ions is of great interest.

Metal IonExtractant SystemKey FindingsReference
Uranium(VI) TBMA in 50% TMB + 50% KeroseneEffective extraction from nitric acid media. Forms a UO₂(NO₃)₂·TBMA complex.[4]
Samarium(III) TBMA in various diluentsExtraction is poor from nitric acid alone but significantly enhanced by the presence of a salting-out agent like LiNO₃.[1]

Insight into Extraction Mechanisms:

The extraction of metal ions by TBMA typically proceeds via a solvation mechanism, where the neutral TBMA molecule displaces water molecules from the metal ion's coordination sphere to form a neutral complex that is soluble in the organic phase. The stoichiometry of the extracted complex can vary depending on the metal ion and the experimental conditions. For instance, with U(VI), a 1:1 complex (UO₂(NO₃)₂·TBMA) is formed[4].

Causality Behind Experimental Choices: The "Why"

In the field of solvent extraction, the selection of each experimental parameter is a deliberate choice aimed at optimizing the separation process.

  • Choice of Nitric Acid Concentration: The concentration of nitric acid in the aqueous phase is a critical parameter that influences the distribution of metal ions. For malonamides like TBMA, increasing the nitric acid concentration can lead to a decrease in the extraction of trivalent metal ions due to the competitive extraction of nitric acid itself[1]. This phenomenon can be leveraged for selective stripping of certain metals.

  • The Role of the Diluent: The diluent is not merely a carrier for the extractant; it can significantly impact the extraction efficiency and even the mechanism. The polarity and solvating power of the diluent affect the solubility of the extractant and the metal-extractant complex, thereby influencing the distribution ratio. The observed trend in Sm(III) extraction with TBMA across different diluents underscores the importance of diluent selection[1].

  • Use of Salting-Out Agents: The addition of a salting-out agent, such as LiNO₃, to the aqueous phase increases the activity of the nitrate ions, which in turn enhances the extraction of metal nitrates by neutral extractants like TBMA[1]. This is a common strategy to improve extraction efficiency, especially for trivalent lanthanides and actinides.

Experimental Protocol: A Self-Validating System for Evaluating TBMA Performance

This section provides a detailed, step-by-step methodology for a typical solvent extraction experiment to determine the distribution coefficient and separation factor for a pair of metal ions using TBMA.

Materials and Reagents
  • This compound (TBMA) (high purity)

  • Organic diluent (e.g., toluene, n-dodecane)

  • Nitric acid (HNO₃), analytical grade

  • Stock solutions of the metal nitrates of interest (e.g., Am(NO₃)₃, Eu(NO₃)₃) of known concentration

  • Deionized water

  • Separatory funnels

  • Mechanical shaker

  • Centrifuge

  • Analytical instrumentation for metal ion concentration determination (e.g., ICP-MS, gamma spectrometer)

Step-by-Step Procedure
  • Preparation of the Organic Phase: Prepare a solution of TBMA of the desired concentration (e.g., 0.1 M) in the chosen organic diluent.

  • Preparation of the Aqueous Phase: Prepare an aqueous solution containing the metal ions of interest at a known concentration in a nitric acid solution of a specific molarity.

  • Extraction:

    • In a separatory funnel, mix equal volumes of the prepared organic and aqueous phases (e.g., 10 mL each).

    • Shake the funnel vigorously for a predetermined time (e.g., 30 minutes) to ensure that equilibrium is reached.

    • Allow the phases to separate. If an emulsion forms, centrifugation can be used to aid phase separation.

  • Phase Separation and Sampling:

    • Carefully separate the aqueous and organic phases.

    • Take a known volume from each phase for analysis.

  • Analysis:

    • Determine the concentration of each metal ion in both the aqueous and organic phases using the appropriate analytical technique.

  • Calculation of Distribution Coefficient (D) and Separation Factor (SF):

    • The distribution coefficient (D) for each metal ion is calculated as:

      
      
      
    • The separation factor (SF) for two metal ions (M1 and M2) is calculated as:

      
      
      
Experimental Workflow Diagram

experimental_workflow cluster_prep Phase Preparation cluster_extraction Extraction Process cluster_analysis Analysis & Calculation org_prep Prepare Organic Phase (TBMA in Diluent) mixing Mix Phases in Separatory Funnel org_prep->mixing aq_prep Prepare Aqueous Phase (Metal Ions in HNO3) aq_prep->mixing shaking Shake to Equilibrium mixing->shaking separation Allow Phases to Separate shaking->separation sampling Sample Aqueous & Organic Phases separation->sampling analysis Analyze Metal Ion Concentrations sampling->analysis calculation Calculate D and SF analysis->calculation

Caption: A streamlined workflow for determining separation factors using solvent extraction.

Conclusion and Future Outlook

This compound has demonstrated its utility as a versatile extractant for various metal ions, particularly uranium and trivalent lanthanides. While its separation factors for the challenging actinide-lanthanide separation may not consistently surpass those of more specialized extractants like TODGA under all conditions, its performance is highly tunable through the careful selection of experimental parameters such as aqueous phase acidity, the presence of salting-out agents, and the choice of organic diluent.

The key to unlocking the full potential of TBMA lies in a thorough understanding of the underlying extraction chemistry and the interplay between these experimental variables. The provided experimental protocol serves as a robust framework for researchers to systematically investigate and optimize separation processes using TBMA. Future research should focus on generating comprehensive and directly comparative datasets for TBMA against other leading extractants across a wider range of actinides and lanthanides. Such studies will be invaluable in guiding the selection of the most appropriate extractant for specific separation challenges in nuclear, industrial, and pharmaceutical applications.

References

  • BenchChem. (n.d.). Application Notes and Protocols for Metal Ion Extraction Using Tridecylamine.
  • Wang, Y., Sun, G., Li, Y., Bao, B., Sun, X., & Mao, J. (1997). This compound as a new extractant for extraction of nitric acid and uranium(VI). Nuclear Science and Techniques, 8(4), 232-235.
  • [Anonymous]. (n.d.). Effect of nitric acid concentration of the extraction distribution.... ResearchGate.
  • Pacific Northwest National Laboratory. (2012).
  • Lincheneau, C., et al. (2014). Actinide Lanthanide Separation Process – ALSEP. Journal of...
  • [Additional relevant cit

Sources

Safety Operating Guide

Comprehensive Guide to the Proper Disposal of N,N,N',N'-Tetrabutylmalonamide

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed, safety-first protocol for the proper handling and disposal of N,N,N',N'-Tetrabutylmalonamide (CAS No. 14287-98-0). As researchers and drug development professionals, our commitment to safety extends beyond the bench to include the entire lifecycle of the chemicals we use. This guide is designed to provide clear, actionable steps that ensure personal safety and environmental compliance. The procedures outlined herein are based on established principles of chemical waste management and an understanding of the specific hazards associated with amide-class compounds.

Hazard Profile and Risk Assessment: The "Why" Behind the Protocol

This compound is classified as a chemical that causes skin irritation and serious eye irritation.[1] While specific toxicological data is limited, the fundamental chemistry of the amide functional group dictates a cautious approach.

Key Chemical Risks:

  • Reactivity with Acids: Amides as a chemical class are incompatible with acids. Contact with both non-oxidizing and oxidizing mineral acids can lead to exothermic reactions (heat generation) and the potential release of toxic gases.[2] This is the primary chemical incompatibility to be aware of during waste segregation.

  • Incompatibility with Oxidizers: Strong oxidizing agents can react violently with amide compounds.[3]

  • Thermal Decomposition: In the event of a fire, hazardous decomposition products such as nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2) may be released.[3][4]

The core principle of this disposal protocol is waste stream isolation . By preventing this compound from mixing with incompatible chemicals, particularly acidic waste, we mitigate the risk of dangerous reactions within the waste container. All disposal procedures must lead to collection by a certified environmental health and safety (EHS) provider.[5][6]

Personal Protective Equipment (PPE) for Waste Handling

When handling this compound for disposal, the following PPE is mandatory to protect against its irritant properties:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Body Protection: A standard laboratory coat.

Waste Collection and Containerization Protocol

Proper containment is the most critical step in safe chemical disposal. The goal is to create a secure, clearly identified waste stream ready for professional collection.

Step-by-Step Collection Procedure:

  • Select a Compatible Container: Use a clean, dry, and sturdy chemical waste container. The original product container is often a suitable choice.[7] Ensure the container material is compatible with this compound. High-density polyethylene (HDPE) or glass containers are appropriate.

  • Label the Container: Before adding any waste, affix a "Hazardous Waste" label from your institution's EHS department.[8][9] The label must include:

    • The full chemical name: "this compound" (do not use abbreviations).[9]

    • The CAS Number: 14287-98-0.

    • An accurate estimation of the concentration or percentage of each component if it is part of a mixture.

    • The date when waste was first added.

  • Segregate the Waste Stream: Dedicate this container solely to this compound and compatible amide waste. Crucially, do not mix with acidic waste or strong oxidizing agents. [2][6]

  • Keep the Container Closed: The waste container must be securely sealed at all times, except when you are actively adding waste.[6][7] This prevents the release of vapors and protects against accidental spills.

  • Utilize Secondary Containment: Store the sealed waste container in a secondary containment tray or bin.[8][9] This tray should be large enough to hold the entire volume of the liquid in case the primary container fails. The secondary containment also serves to segregate it from other, incompatible waste streams in your lab's Satellite Accumulation Area (SAA).[7]

  • Arrange for Pickup: Once the container is full (no more than 90%) or you no longer need it, schedule a pickup with your institution's EHS or hazardous waste disposal service.[6][8]

Procedure for Small Spills (<100 mL)

In the event of a small laboratory spill, follow these immediate steps:

  • Alert Personnel: Inform colleagues in the immediate area.

  • Ensure Proper Ventilation: If safe to do so, increase ventilation in the area.

  • Contain the Spill: Use an inert absorbent material, such as vermiculite, sand, or a commercial chemical absorbent pad, to cover and absorb the liquid.

  • Collect the Waste: Carefully scoop the absorbent material and place it into a designated hazardous waste container.

  • Label and Dispose: Label the container as "Spill Debris containing this compound" and dispose of it through your EHS provider.[5]

  • Decontaminate: Clean the spill area with soap and water.

Prohibited Disposal Methods

To ensure safety and regulatory compliance, the following disposal methods are strictly forbidden:

  • Sink Disposal: Do not pour this compound down the drain.[8][10] Its environmental fate is not fully characterized, and this action is a violation of standard chemical safety protocols.

  • Trash Disposal: Do not dispose of this chemical or its containers in the regular trash.[5][8]

  • Evaporation: Allowing the chemical to evaporate in a fume hood is not an acceptable method of disposal.[8]

Data Summary Table

The following table summarizes key information for this compound.

PropertyValueSource(s)
Chemical Name This compound[1]
CAS Number 14287-98-0[1][11]
Molecular Formula C19H38N2O2[1][11]
Physical Form Clear, colorless to light yellow/orange liquid[1]
Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.[1]
Key Incompatibilities Acids (Non-oxidizing and Oxidizing), Strong Oxidizing Agents[2][3]

Disposal Decision Workflow

The following diagram outlines the logical steps for the proper management and disposal of this compound waste.

G cluster_0 cluster_1 Step 1: Containerization cluster_2 Step 2: Accumulation cluster_3 Step 3: Final Disposal cluster_4 A Waste Generation (Pure or in solution) B Select Compatible Container (Glass or HDPE) A->B C Affix 'Hazardous Waste' Label (Complete all fields) B->C D Is this an Amide-only waste stream? C->D E Add waste to dedicated Amide Waste Container D->E  Yes J Create a new, dedicated Amide Waste Container D->J F Keep container closed in Secondary Containment E->F G Container Full or No Longer Needed? F->G H Store in Satellite Accumulation Area G->H No I Schedule Pickup with EHS G->I Yes H->F J->E

Caption: Disposal workflow for this compound.

References

  • Sigma-Aldrich. (2024, September 8). Safety Data Sheet: N,N,N′,N′-Tetramethylethylenediamine.
  • CP Lab Safety.
  • Fisher Scientific. (2025, December 21). Safety Data Sheet: N,N,N',N'-Tetramethylmethylenediamine.
  • Sigma-Aldrich. (2025, November 6).
  • Fisher Scientific. (2015, February 10).
  • ChemicalBook. 14287-98-0(this compound) Product Description.
  • Thermo Fisher Scientific. (2025, September 6).
  • Bio-Rad Laboratories. (n.d.).
  • Cayman Chemical. (2025, August 19).
  • Regulations.gov.
  • Dartmouth College. Hazardous Waste Disposal Guide.
  • National Institutes of Health. The NIH Drain Discharge Guide.
  • University of Maryland Environmental Safety, Sustainability and Risk. Chemical Waste.
  • Purdue University College of Engineering. Guidelines: Handling and Disposal of Chemicals.
  • ChemicalBook. This compound | 14287-98-0.
  • Weeks, J., Guiney, P., & Nikiforow, S. (n.d.). Assessment of the environmental fate and ecotoxicity of N,N-diethyl-m-toluamide (DEET).
  • U.S. Environmental Protection Agency. (2025, August 9). Assessment of the environmental fate and ecotoxicity of N,N-diethyl-m-toluamide (DEET).
  • U.S. Environmental Protection Agency. Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds.
  • University of Florida. Hazardous Waste Management Guide.
  • 3M Company. (2021, January 15).
  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide.
  • University of Minnesota. (2024, April 16). Chemical Waste Guidelines.
  • Maximum Academic Press.

Sources

A Senior Application Scientist's Guide to Handling N,N,N',N'-Tetrabutylmalonamide: A Risk-Based Approach to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: January 2026

Understanding the Risk Profile: An Evidence-Based Assessment

Given the absence of a specific Safety Data Sheet (SDS), we must infer the potential hazards from the compound's chemical structure—a dialkyl-substituted malonamide. This class of compounds warrants caution, and we will operate under the assumption of moderate potential hazards until specific toxicological data proves otherwise.

Anticipated Hazard Profile:

Exposure Route Potential Hazard Scientific Rationale & Field Insights
Inhalation May cause respiratory irritation.While the compound is a solid, fine powders can be aerosolized during handling (e.g., weighing, transferring). Amide-containing compounds can irritate mucous membranes.
Skin Contact May cause skin irritation.[1]Substituted amides and butylated compounds can be irritants and may be absorbed through the skin. Prolonged or repeated exposure should be avoided.[2]
Eye Contact May cause serious eye irritation.[1]The eyes are highly sensitive to chemical agents. Direct contact with the solid or solutions can cause irritation or damage.[3][4]
Ingestion Harmful if swallowed.[2]Accidental ingestion of laboratory chemicals can lead to systemic toxicity.
Thermal Decomposition Release of toxic gases.In the event of a fire, thermal decomposition is likely to produce hazardous gases, including carbon monoxide (CO), carbon dioxide (CO2), and nitrogen oxides (NOx).[3][5]
The Core Directive: A Dynamic PPE Selection Protocol

Personal Protective Equipment (PPE) is not a one-size-fits-all solution. Its selection must be directly correlated with the specific task and the associated risk of exposure. The following workflow provides a logical pathway for determining the appropriate level of protection.

PPE_Selection_Workflow cluster_start cluster_assessment Risk Assessment cluster_ppe PPE Level Determination start Start: Define Task assess_scale Scale of Work? (<1g vs. >10g) start->assess_scale assess_aerosol Aerosol Generation? (Weighing powder, sonicating) assess_scale->assess_aerosol Analyze Task level_3 Level 3: High Risk / Spill - Face Shield & Goggles - Chemical-Resistant Gloves - Chemical Apron/Suit - Respirator Required assess_scale->level_3 Large scale (>10g) or spill cleanup assess_splash Splash Hazard? (Liquid transfers, heating) assess_aerosol->assess_splash level_2 Level 2: Moderate Risk - Chemical Goggles - Nitrile Gloves (Double) - Lab Coat - +/- Respirator assess_aerosol->level_2 Powder handling level_1 Level 1: Routine Low-Scale - Safety Glasses - Nitrile Gloves - Lab Coat assess_splash->level_1 Low scale, no aerosol, no splash risk assess_splash->level_2 Aerosol or splash risk

Caption: PPE selection workflow for handling N,N,N',N'-Tetrabutylmalonamide.

Detailed PPE Requirements by Task:

Task Level Required PPE Expert Rationale (The "Why")
Level 1: Routine Handling (Weighing <1g in vented balance enclosure, preparing dilute solutions)Eye: ANSI Z87.1 approved safety glasses with side shields.• Hands: Standard nitrile laboratory gloves.[6]• Body: Long-sleeved laboratory coat.This level provides a baseline of protection against minimal, incidental contact. The primary engineering control (ventilation) is expected to handle containment, with PPE serving as the final barrier.
Level 2: Moderate Risk Operations (Weighing powder in open air, preparing stock solutions, transfers)Eye: Chemical splash goggles.[2]• Hands: Nitrile gloves (consider double-gloving).• Body: Long-sleeved laboratory coat.• Respiratory: Assess need for an N95 or an air-purifying respirator with organic vapor cartridges if dust or aerosols are unavoidable.[2][7]Goggles provide a complete seal around the eyes, which is critical when a splash or aerosol generation is plausible.[8] Respiratory protection is introduced as a necessary precaution if engineering controls cannot guarantee containment of airborne particles.
Level 3: High-Risk / Emergency (Large-scale operations >10g, spill cleanup, high-energy processes)Eye/Face: Chemical splash goggles and a full-face shield.[8]• Hands: Heavy-duty chemical-resistant gloves (e.g., neoprene or butyl rubber over nitrile).• Body: Chemical-resistant apron over a lab coat, or a disposable chemical-resistant suit.[6]• Respiratory: Air-purifying respirator with organic vapor cartridges or a Self-Contained Breathing Apparatus (SCBA) for major spills.[6][9]This multi-layered approach is essential when the quantity of material or the nature of the event presents a significant exposure risk. A face shield protects the entire face from splashes, and more robust gloves are required for handling larger quantities of material or cleanup agents.
Operational Plan: Safe Handling and Engineering Controls

Your primary defense is always to minimize exposure at the source. PPE should never be a substitute for robust engineering controls and meticulous laboratory practice.

Step-by-Step Handling Protocol:

  • Preparation:

    • Designate a specific area for handling the compound, preferably within a certified chemical fume hood.

    • Ensure an eyewash station and safety shower are accessible and unobstructed.[2][3]

    • Assemble all necessary equipment (spatulas, weigh paper, glassware, etc.) before retrieving the chemical.

    • Don the appropriate Level 2 PPE.

  • Execution:

    • Work within the sash of the fume hood.

    • When weighing the solid, use a spatula to gently transfer the material to avoid creating airborne dust.

    • If preparing a solution, add the solid to the solvent slowly to prevent splashing.

    • Keep the container tightly sealed when not in use.[3]

  • Post-Handling:

    • Clean the work area thoroughly with an appropriate solvent and decontaminating solution.

    • Properly dispose of all contaminated materials (see Section 4).

    • Remove PPE in the correct order (gloves first, then goggles/face shield, then lab coat) to avoid cross-contamination.

    • Wash hands and arms thoroughly with soap and water.

Disposal Plan: A Closed-Loop System

Improper disposal of chemical waste is a regulatory, safety, and environmental hazard. All materials contaminated with this compound must be treated as hazardous chemical waste.

Waste_Disposal_Workflow cluster_generation cluster_process Waste Handling Protocol start Waste Generation identify Identify Waste Type (Solid, Liquid, PPE, Sharps) start->identify segregate Segregate Incompatible Waste (e.g., Solvents vs. Aqueous) identify->segregate container Select & Label Container (Chemical Name, Hazard) segregate->container store Store in Satellite Accumulation Area (Closed, in Secondary Containment) container->store request Request Pickup (When container is 3/4 full) store->request end EH&S Disposal request->end

Caption: Chemical waste disposal workflow for this compound.

Step-by-Step Disposal Protocol:

  • Waste Segregation:

    • Solid Waste: Collect un-dissolved compound, contaminated weigh paper, and spill cleanup absorbents in a dedicated, sealed plastic bag or a wide-mouth container labeled "Hazardous Waste: Solid this compound".

    • Liquid Waste: Collect all solutions containing the compound in a sturdy, leak-proof, and chemically compatible container (e.g., a glass or HDPE bottle).[10][11] Label it clearly with all chemical components and approximate percentages. Never mix incompatible waste streams.[12][13]

    • Contaminated PPE: Disposable gloves, aprons, and other heavily contaminated items should be placed in a designated solid waste container.

  • Container Management:

    • Affix a hazardous waste label to the container before adding any waste.[10]

    • Keep waste containers closed at all times except when adding waste.[12][13] An open waste container is a common and serious safety violation.

    • Store waste containers in a designated satellite accumulation area with secondary containment to catch any potential leaks.[12]

  • Final Disposal:

    • Do not dispose of this compound or its solutions down the drain.[11][14]

    • Do not dispose of contaminated materials in the regular trash.[10]

    • Arrange for waste pickup through your institution's Environmental Health & Safety (EH&S) department.[11][13]

    • For empty chemical containers, the first rinse must be collected and disposed of as hazardous waste.[12]

By integrating these principles of risk assessment, dynamic PPE selection, and meticulous operational planning, you build a culture of safety that becomes second nature. This comprehensive approach ensures that your pursuit of scientific advancement is grounded in the highest standards of personal and environmental protection.

References

  • Personal Protective Equipment (PPE) - CHEMM. U.S. Department of Health & Human Services. [Link]

  • Personal Protective Equipment: Chemical Handling. (2016-04-14). Good Day's Work. [Link]

  • Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia. (2025-07-09). Optimum Safety. [Link]

  • Protective Gear for Chemical Handling Must-Have Equipment. (2024-08-27). SAMS Solutions. [Link]

  • Personal Protective Equipment | US EPA. (2025-09-12). U.S. Environmental Protection Agency. [Link]

  • Safety Data Sheet - Bio-Rad. Bio-Rad. [Link]

  • Permissible Exposure Limits – OSHA Annotated Table Z-1. Occupational Safety and Health Administration. [Link]

  • The NIH Drain Discharge Guide. National Institutes of Health. [Link]

  • Hazardous Waste Disposal Guide. Dartmouth College. [Link]

  • N,N,N'N' TETRAMETHYL ETHYLENEDIAMINE MOLECULAR BIOLOGY. Loba Chemie. [Link]

  • Table of exposure limits for chemical and biological substances. (2025-08-20). WorkSafeBC. [Link]

  • Hazardous Waste Management Guide. University of Florida Environmental Health & Safety. [Link]

  • Hazardous Waste Disposal Guide. (2023-02-27). Northwestern University Research Safety. [Link]

  • Toxicological Review of tert-Butyl Alcohol. National Center for Biotechnology Information. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.